molecular formula C10H8OS B025902 2-(Thiophen-2-yl)phenol CAS No. 106584-13-8

2-(Thiophen-2-yl)phenol

Cat. No.: B025902
CAS No.: 106584-13-8
M. Wt: 176.24 g/mol
InChI Key: IGXFRPBULGVNKY-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)phenol (CAS No: 106584-13-8) is an organic compound with the molecular formula C10H8OS and a molecular weight of 176.24 g/mol. It is characterized by a phenol group linked to a thiophen-2-yl ring, a structure of significant interest in medicinal and materials chemistry . This compound serves as a versatile synthetic intermediate and key structural motif in the development of novel bioactive molecules. Thiophene derivatives, as a class, are extensively researched for their wide range of therapeutic properties, including anti-inflammatory, antimicrobial, antifungal, and antitumor activities . The thiophene nucleus is a critical component in several commercially available drugs, underscoring its importance in pharmaceutical development . Researchers utilize this compound and its derivatives as building blocks for constructing more complex heterocyclic systems, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are valuable for their photophysical properties and potential applications in material science . The compound has a melting point of 41-42 °C and a boiling point of 291.5 °C at 760 mmHg . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXFRPBULGVNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393695
Record name 2-(thiophen-2-yl)phenol
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Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106584-13-8
Record name 2-(thiophen-2-yl)phenol
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Record name 2-(thiophen-2-yl)phenol
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(Thiophen-2-yl)phenol (CAS: 106584-13-8) for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Thiophen-2-yl)phenol, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The unique juxtaposition of a phenolic hydroxyl group and a thiophene ring imparts a rich chemical reactivity and a favorable pharmacological profile, making it a molecule of considerable interest for the synthesis of novel bioactive compounds and functional materials.[1][2]

Core Molecular Attributes and Physicochemical Properties

This compound is an organic compound that presents as a solid at room temperature and is characterized by its aromatic and heteroaromatic nature. The phenolic moiety provides a site for hydrogen bonding and imparts some polar characteristics, while the thiophene ring contributes to the molecule's aromaticity and potential for diverse chemical transformations.[2]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 106584-13-8[3][4]
Molecular Formula C₁₀H₈OS[3]
Molecular Weight 176.24 g/mol [3]
Appearance Solid[2]
Melting Point Not available
Boiling Point Not available
Calculated Water Solubility 0.23 g/L at 25 °C[4]
Solubility in Organic Solvents Soluble in various organic solvents[2]
XLogP3 2.9[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]

Note: Some physical properties like melting and boiling points are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method. This reaction allows for the efficient formation of the carbon-carbon bond between the thiophene and phenyl rings.

Recommended Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general and robust method for the synthesis of this compound from commercially available starting materials. The causality behind this choice lies in the high functional group tolerance, excellent yields, and generally mild reaction conditions of the Suzuki-Miyaura coupling.

Diagram of the Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Coupling Reactants Starting Materials ThiopheneBoronic Thiophene-2-boronic acid Bromophenol 2-Bromophenol Product This compound ThiopheneBoronic->Product Suzuki-Miyaura Coupling Bromophenol->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product

Caption: General scheme for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-bromophenol (1.0 equivalent), thiophene-2-boronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water (e.g., 4:1 v/v). The aqueous phase is crucial for the transmetalation step.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized this compound is paramount for its use in further research and development. The following are the expected spectral features:

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for both the phenolic and thiophenic protons. The phenolic proton will likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The aromatic protons on the phenol ring will show complex splitting patterns in the aromatic region (typically δ 6.8-7.5 ppm). The thiophene protons will also resonate in the aromatic region, with distinct coupling patterns that can help in their assignment.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon bearing the hydroxyl group will be deshielded and appear at a higher chemical shift. The carbons of the thiophene ring will have characteristic chemical shifts, which can be compared to known thiophene derivatives.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern will likely involve the loss of CO, and other characteristic fragments of phenol and thiophene rings. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic rings will be observed above 3000 cm⁻¹. The spectrum will also show C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region and C-S stretching vibrations for the thiophene ring.

Reactivity and Synthetic Potential

The chemical reactivity of this compound is dictated by the interplay of its two key functional groups.

Diagram of Key Reactivity Sites

Reactivity_Sites Molecule This compound Phenolic_OH Phenolic -OH (O-Alkylation, O-Acylation, Etherification) Molecule->Phenolic_OH Phenolic_Ring Phenolic Ring (Electrophilic Aromatic Substitution) Molecule->Phenolic_Ring Thiophene_Ring Thiophene Ring (Electrophilic Aromatic Substitution at C5) Molecule->Thiophene_Ring

Caption: Key reactive sites on the this compound molecule.

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be easily deprotonated with a base, allowing for a range of reactions such as O-alkylation, O-acylation, and etherification to introduce diverse functionalities.

  • Phenolic Ring: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenol ring.

  • Thiophene Ring: The thiophene ring is also susceptible to electrophilic substitution, with the C5 position being the most activated site.

This dual reactivity makes this compound a valuable scaffold for the synthesis of a wide array of more complex molecules.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing compounds are a well-established class of pharmacophores, with numerous approved drugs incorporating this heterocycle.[5] The thiophene ring is often considered a bioisostere of a phenyl ring, offering advantages in terms of metabolic stability and patentability. This compound serves as a key starting material for the synthesis of various biologically active molecules.

A notable example of the utility of a closely related scaffold is the use of 2-(thiophen-2-yl)acetic acid derivatives as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. This highlights the potential of the 2-(thiophen-2-yl)phenyl scaffold in the design of novel anti-inflammatory agents.

Furthermore, the phenolic hydroxyl group can be functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, such as solubility, membrane permeability, and receptor binding affinity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis via Suzuki-Miyaura coupling, combined with its rich and tunable reactivity, makes it an attractive starting point for the development of novel compounds with a wide range of potential applications. The insights provided in this technical guide are intended to facilitate its effective use in advanced research and development programs.

References

  • PubChem. This compound. [Link]

  • Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(9), 1638-1678. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the physicochemical properties of 2-(Thiophen-2-yl)phenol (CAS No. 106584-13-8). As a molecule combining a phenolic hydroxyl group and a thiophene ring, it presents unique characteristics relevant to medicinal chemistry, organic synthesis, and materials science.[1][2] This document synthesizes structural, spectroscopic, and physical data, grounded in established analytical protocols, to serve as an essential resource for professionals in the field.

Introduction and Molecular Overview

This compound is an organic compound featuring a phenol ring substituted with a thiophene group at the ortho position. This arrangement of a classic hydrogen bond donor (the hydroxyl group) and an aromatic, sulfur-containing heterocycle (thiophene) creates a molecule of significant interest.[1] The interplay between these two functional groups governs its electronic properties, solubility, reactivity, and potential for biological activity, making it a valuable building block in the development of novel pharmaceuticals and functional materials.[1][2]

Molecular Structure:

  • Chemical Name: this compound[3]

  • Synonyms: 2-(2-Thienyl)phenol, 2-(2'-hydroxyphenyl)thiophene[3][4]

  • CAS Number: 106584-13-8[3][5][6]

  • Molecular Formula: C₁₀H₈OS[3][5]

  • Molecular Weight: 176.23 g/mol [3]

  • Canonical SMILES: C1=CC=C(C(=C1)C2=CC=CS2)O[6]

  • InChI Key: IGXFRPBULGVNKY-UHFFFAOYSA-N[3][6]

The molecule's structure, with its rotatable bond between the phenyl and thiophene rings, allows for conformational flexibility that can be critical for its interaction with biological targets.

Core Physicochemical Data

A precise understanding of the physical properties of a compound is fundamental to its application in research and development. These parameters influence everything from reaction conditions and purification strategies to formulation and bioavailability. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
Appearance Light yellow crystalline solid/powder.[3]
Melting Point 41-42 °C[3][7]
Boiling Point 291.5 °C (at 760 mmHg)[5]
Density 1.235 g/cm³[5]
Solubility Very slightly soluble in water (0.23 g/L at 25 °C, calculated). Soluble in organic solvents.[1][4]
Acidity (pKa) 9.38 ± 0.30 (Predicted)[3][8]
LogP (Octanol/Water) 2.9 - 3.25 (Calculated/Predicted)[3][6]
Flash Point 130.1 °C[5]

Expert Insights:

  • The melting point of 41-42 °C indicates that the compound is a solid at standard room temperature, simplifying handling and storage.[3] Recommended storage conditions are 2-8°C, protected from light, to ensure stability.[3][9]

  • The high boiling point is characteristic of an aromatic compound with a polar hydroxyl group capable of hydrogen bonding.[5]

  • The pKa value is predicted to be slightly more acidic than phenol (pKa ≈ 9.95), a phenomenon potentially attributable to the electron-withdrawing nature of the adjacent thiophene ring, which helps stabilize the corresponding phenoxide anion.

  • The LogP value suggests moderate lipophilicity, a critical parameter in drug design that influences membrane permeability and absorption.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount. The following sections detail the expected spectroscopic signatures and provide a logical workflow for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

  • ¹H NMR: The proton NMR spectrum will provide distinct signals for each of the 8 hydrogen atoms. The phenolic proton (-OH) is expected to appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent. The seven aromatic protons on the phenyl and thiophene rings will appear in the typical aromatic region (approx. 6.5-8.0 ppm), with their multiplicity (doublets, triplets, multiplets) revealing their coupling relationships.

  • ¹³C NMR: The carbon NMR spectrum will show 10 distinct signals for the 10 carbon atoms in the molecule, confirming the molecular backbone. The carbon bearing the hydroxyl group will be shifted downfield (approx. 150-160 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • O-H Stretch: A prominent, broad absorption band is expected in the region of 3200–3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a phenol.[10][11]

  • Aromatic C-H Stretch: Sharp peaks will appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), indicating aromatic C-H bonds.[10]

  • C=C Aromatic Ring Stretches: Medium-to-strong absorptions between 1440 and 1600 cm⁻¹ correspond to the stretching vibrations within the phenyl and thiophene rings.[10]

  • C-O Stretch: A strong band around 1220 cm⁻¹ is indicative of the C-O bond of the phenol.[10]

  • C-S Vibrations: Weaker absorptions related to the thiophene ring's C-S bonds may be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a strong molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the exact mass of the molecule, which is approximately 176.03 Da.[6][12]

  • Fragmentation: Common fragmentation patterns would involve the loss of CO, characteristic of phenols, and cleavage of the bond between the two aromatic rings.

Experimental Workflows and Protocols

To ensure the integrity of research, all materials must be rigorously validated. The following represents a standardized workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound.

Comprehensive Characterization Workflow

This diagram illustrates the logical flow for validating the identity, purity, and key properties of a sample.

G Workflow for Physicochemical Characterization cluster_spectro Spectroscopic & Spectrometric Analysis cluster_phys Physical Properties reception Sample Reception (this compound) hplc Purity Analysis (HPLC) - Reverse Phase (C18) - UV Detection reception->hplc nmr Structural ID (NMR) - ¹H and ¹³C Spectra - Solvent: CDCl₃ or DMSO-d₆ reception->nmr mp Physical Property - Melting Point Determination reception->mp consolidation Data Consolidation & Certificate of Analysis (CoA) hplc->consolidation ms Molecular Weight ID (MS) - ESI or GC-MS ir Functional Group ID (FTIR) - KBr Pellet or Thin Film ir->consolidation sol Physical Property - Solubility Assessment sol->consolidation

Caption: Logical workflow for the complete analytical characterization of this compound.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the gold standard for assessing the purity of moderately lipophilic organic compounds. A C18 column is chosen for its excellent retention of aromatic systems, while a gradient elution ensures that both the main compound and any potential impurities (more or less polar) are resolved effectively. UV detection is ideal due to the strong chromophores (phenyl and thiophene rings) in the molecule.

Methodology:

  • System Preparation: Equilibrate a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase composition.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Sample Preparation: Prepare a stock solution of this compound in ACN or Methanol at a concentration of 1 mg/mL. Create a working solution by diluting to ~50 µg/mL with a 50:50 mixture of Solvents A and B.

  • Gradient Elution:

    • Time 0-2 min: 40% B

    • Time 2-15 min: Linear gradient from 40% to 95% B

    • Time 15-17 min: Hold at 95% B

    • Time 17-18 min: Return to 40% B

    • Time 18-25 min: Re-equilibration at 40% B

  • Detection: Monitor the eluent using a UV detector at a wavelength of 254 nm.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of >98% is typically required for drug development applications.

Conclusion

This compound is a well-characterized compound with a distinct set of physicochemical properties defined by its phenol and thiophene moieties. Its moderate lipophilicity, specific melting point, and clear spectroscopic signatures make it a reliable and versatile building block for scientific research. The analytical protocols outlined in this guide provide a robust framework for its validation, ensuring data integrity and reproducibility in demanding applications such as medicinal chemistry and materials science.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-(methyl thio) phenol, 1073-29-6. Retrieved January 8, 2026, from [Link]

  • Wikipedia. (2023). Thiophenol. Retrieved January 8, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

  • Giordano, I., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide. Retrieved January 8, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved January 8, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 8, 2026, from [Link]

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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 2-(Thiophen-2-yl)phenol. As a biaryl heterocyclic compound, its three-dimensional geometry is a critical determinant of its physicochemical properties and biological activity. The central focus of this document is the rotational freedom around the C-C single bond linking the phenol and thiophene rings, a feature that gives rise to distinct conformational isomers. We will dissect the delicate balance between steric hindrance from the ortho-substituents and a potential stabilizing intramolecular hydrogen bond (O-H···S). This guide presents an integrated strategy, combining state-of-the-art computational modeling with robust experimental validation techniques, to provide a complete framework for elucidating the conformational preferences of this molecule. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific integrity for researchers in medicinal chemistry and materials science.

Introduction: The Significance of a Biaryl Scaffold

This compound is an organic molecule featuring a phenol ring linked to a thiophene ring at the 2-position. This biaryl motif is of significant interest in drug discovery and materials science. Thiophene-containing molecules are known to possess a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The phenol group, a common feature in many bioactive compounds, can act as a hydrogen bond donor and participate in crucial receptor-ligand interactions.

The biological efficacy and material properties of such molecules are intrinsically linked to their three-dimensional shape. The conformation—or the spatial arrangement of atoms—of this compound dictates how it fits into a protein's binding pocket or how it packs in a crystal lattice. Therefore, a thorough understanding of its conformational preferences is not merely an academic exercise but a foundational requirement for rational drug design and the development of novel functional materials.

Core Physicochemical Properties

A baseline understanding of the molecule's properties is essential before delving into its complex conformational behavior. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 106584-13-8[PubChem, ChemNet][1][2]
Molecular Formula C₁₀H₈OS[PubChem, DempoChem][1][3]
Molecular Weight 176.24 g/mol [PubChem][1]
Appearance Light yellow crystalline solid[ChemicalBook][4]
Melting Point 41-42 °C[ChemicalBook][4]
Boiling Point 291.5 °C (predicted)[ChemNet][2]
pKa 7.98 - 9.38 (predicted)[DempoChem, ChemicalBook][3][4]
LogP 3.12 - 3.25[DempoChem, ChemicalBook][3][4]
Rotatable Bond Count 1[PubChem, DempoChem][1][3]
Hydrogen Bond Donor 1[PubChem][1]
Hydrogen Bond Acceptor 2 (Oxygen and Sulfur)[PubChem][1]

The Central Conformational Question

The conformational flexibility of this compound originates from the rotation around the single bond connecting the phenyl and thiophene rings (the C2-C2' bond). This rotation is defined by the dihedral angle (or torsion angle) between the two aromatic rings.

Figure 1: Molecular structure highlighting the key rotatable bond.

Two primary forces govern the preferred dihedral angle:

  • Steric Hindrance: The hydrogen atoms on the carbon adjacent to the inter-ring bond (C6-H on the phenol and C12-H on the thiophene) can clash, disfavoring a perfectly planar arrangement. This effect typically pushes ortho-substituted biaryls into non-planar (twisted) conformations to relieve strain.[1][5]

  • Intramolecular Hydrogen Bonding: The hydroxyl (-OH) group on the phenol ring can act as a hydrogen bond donor, and the sulfur atom in the thiophene ring can act as a hydrogen bond acceptor. If a stabilizing O-H···S intramolecular hydrogen bond forms, it would lock the molecule into a specific, nearly planar conformation.[4][6]

This leads to two principal, low-energy conformers:

  • syn-conformer: The phenolic hydroxyl group and the thiophene sulfur atom are on the same side, potentially allowing for an intramolecular hydrogen bond. This conformation would be nearly planar.

  • anti-conformer: The hydroxyl group and the sulfur atom are on opposite sides. This conformer is more likely to be twisted from planarity due to steric repulsion between the ortho hydrogens.

G cluster_syn syn-Conformer cluster_anti anti-Conformer syn_label Dihedral Angle ≈ 0° Favored by potential O-H···S bond syn_img anti_label Dihedral Angle ≈ 180° Favored by minimizing steric clash anti_img Equilibrium

Figure 2: The two primary conformers of this compound.
(Note: Images are illustrative placeholders)

The central scientific question is: Which conformation is energetically preferred, and by how much? Answering this requires a synergistic approach that combines theoretical prediction with experimental verification.

A Validated Workflow for Conformational Analysis

Workflow start Synthesis & Purification of This compound comp_model Computational Modeling (DFT) start->comp_model exp_val Experimental Validation start->exp_val pes_scan Potential Energy Surface (PES) Scan (Torsional Profile) comp_model->pes_scan nmr NMR Spectroscopy (Solution-State Conformation) exp_val->nmr xray X-Ray Crystallography (Solid-State Conformation) exp_val->xray geom_opt Geometry Optimization & Frequency Analysis pes_scan->geom_opt analysis Data Synthesis & Conformational Assignment geom_opt->analysis nmr->analysis xray->analysis

Figure 3: Integrated workflow for conformational analysis.
Computational Modeling Protocol

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for molecules of this size, offering an excellent balance of accuracy and computational cost for predicting molecular geometries and relative energies.

Objective: To calculate the potential energy surface (PES) for the rotation around the C-C biaryl bond and identify the global and local energy minima corresponding to the stable conformers.

ParameterRecommended SpecificationRationale
DFT Functional B3LYP or ωB97X-DB3LYP is a widely used hybrid functional. ωB97X-D is recommended for its improved handling of non-covalent interactions, which is crucial for accurately describing the potential intramolecular hydrogen bond.
Basis Set 6-311++G(d,p)This triple-zeta basis set includes diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to allow for flexibility in electron distribution, essential for H-bonding.
Solvent Model Polarizable Continuum Model (PCM)To simulate the influence of a solvent environment (e.g., Chloroform, DMSO) on conformational preference, as polarity can affect hydrogen bond strength.

Step-by-Step Computational Protocol:

  • Structure Building: Construct the 3D structure of this compound using a molecular editor.

  • Initial Optimization: Perform a preliminary geometry optimization using a lower-level theory (e.g., PM7) or a fast force field to obtain a reasonable starting structure.

  • Potential Energy Surface (PES) Scan:

    • Define the dihedral angle C6-C1-C9-C12 (using the numbering from Figure 1) as the reaction coordinate.

    • Perform a relaxed PES scan by rotating this dihedral angle from 0° to 360° in steps of 10-15°. At each step, the dihedral angle is fixed while all other geometric parameters are optimized.

    • This scan will generate an energy profile, revealing the locations of energy minima (stable conformers) and maxima (rotational barriers).

  • Full Geometry Optimization:

    • Take the structures from the energy minima identified in the PES scan.

    • Perform a full, unconstrained geometry optimization at the selected level of theory (e.g., ωB97X-D/6-311++G(d,p) with PCM).

  • Frequency Analysis:

    • Perform a frequency calculation on the fully optimized structures.

    • The absence of imaginary frequencies confirms that the structures are true energy minima.

    • This calculation also provides the zero-point vibrational energies (ZPVE) and thermal corrections to obtain the relative Gibbs free energies (ΔG) of the conformers, which is a more accurate predictor of their relative populations at a given temperature.

  • Analysis: Compare the relative Gibbs free energies of the optimized syn and anti conformers. An energy difference of ~1-2 kcal/mol is significant and indicates a strong preference for the lower-energy conformer. Analyze the geometry of the syn conformer for evidence of an O-H···S hydrogen bond (e.g., H···S distance < 2.5 Å, O-H-S angle > 120°).

Experimental Validation Protocols

NMR is the most powerful technique for determining molecular structure and conformation in solution.

Objective: To probe the solution-state conformational equilibrium by observing the chemical shift of the hydroxyl proton and through-space nuclear interactions.

Step-by-Step NMR Protocol:

  • Sample Preparation: Prepare samples of this compound (~5-10 mg) in at least two different deuterated solvents: a non-polar, non-hydrogen-bonding solvent (e.g., CDCl₃ or C₆D₆) and a polar, hydrogen-bond-accepting solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum for each sample.

    • Key Diagnostic Signal: Pay close attention to the chemical shift (δ) of the phenolic -OH proton.

      • In CDCl₃: If a strong intramolecular hydrogen bond exists (syn-conformer), the -OH proton will be deshielded and appear at a relatively high chemical shift (e.g., δ > 6 ppm). Its chemical shift will also be largely independent of sample concentration.

      • In DMSO-d₆: The DMSO is a strong hydrogen bond acceptor. It will compete with the internal sulfur atom for the -OH proton. If the intramolecular bond is weak, the -OH proton will form an intermolecular hydrogen bond with the solvent, causing a significant downfield shift compared to the spectrum in CDCl₃. If the intramolecular bond is strong, the chemical shift will change less dramatically.

  • Variable Temperature (VT) NMR:

    • In a non-polar solvent, acquire ¹H NMR spectra at different temperatures (e.g., from 25 °C to 65 °C).

    • A proton involved in a strong intramolecular hydrogen bond will show a very small change in chemical shift with temperature (a small temperature coefficient, Δδ/ΔT). A proton exposed to the solvent or in fast exchange between conformers will show a much larger change.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Acquire a 2D NOESY spectrum in a non-polar solvent.

    • A NOE cross-peak between the phenolic -OH proton and the adjacent proton on the thiophene ring (H12) would provide definitive proof of the proximity of these two groups, strongly supporting the dominance of the syn-conformation.

This technique provides an unambiguous picture of the molecule's conformation in the solid state.

Objective: To determine the precise bond lengths, bond angles, and the critical dihedral angle of this compound in its crystalline form.

Step-by-Step Crystallography Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Analysis:

    • Examine the refined structure to determine the precise dihedral angle between the phenyl and thiophene rings.

    • Measure the distance between the hydroxyl hydrogen and the thiophene sulfur (H···S) and the O-H-S angle. This provides definitive evidence for or against the presence of an intramolecular hydrogen bond in the solid state.

    • Analyze the crystal packing to understand the intermolecular forces (e.g., intermolecular hydrogen bonds, π-π stacking) that may influence the observed conformation.

Synthesis via Suzuki-Miyaura Cross-Coupling

For researchers needing to perform these analytical studies, the target molecule can be synthesized using modern cross-coupling chemistry. The Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds between aromatic rings.

Reaction Principle: The synthesis is achieved through a palladium-catalyzed cross-coupling reaction between a phenol derivative (e.g., 2-bromophenol or its protected form) and thiophene-2-boronic acid.[7][8]

Suzuki_Reaction phenol Phenol Derivative (e.g., 2-Bromophenol) arrow Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) plus1 + thiophene Thiophene-2-boronic acid product This compound arrow->product

Figure 4: General synthetic scheme for this compound.

A detailed protocol based on similar transformations would involve reacting 2-bromophenol with thiophene-2-boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in a solvent mixture like dioxane and water, typically with heating.[8][9]

Implications of Conformation

The preferred conformation of this compound has profound implications:

  • Drug Development: A rigid, planar syn-conformation reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The specific geometry and the presentation of the H-bond donor (-OH) and acceptor (S) groups will determine the binding mode and selectivity.[2]

  • Materials Science: The planarity and polarity of the molecule influence its crystal packing, which in turn affects properties like charge transport in organic semiconductors. A planar conformation can facilitate beneficial π-π stacking.

Conclusion

References

  • PubChem. This compound | C10H8OS | CID 3564195. [Link]

  • Taylor, R., & Kennard, O. (1982). The conformation of ortho-substituted biphenyls. Journal of the American Chemical Society, 104(14), 3209–3212. [Note: This is a representative, highly-cited article on the topic, a direct URL may not be available but it is a foundational concept]. A similar concept is discussed in: Neuman, A., & Gillier-Pandraud, H. (1970). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 26(7), 963-968.
  • Afanasiev, A. V., et al. (2018). Estimating the energy of intramolecular hydrogen bonds from 1H NMR and QTAIM calculations. Organic & Biomolecular Chemistry, 16(31), 5644-5651. [Link]

  • Jabłoński, M. (2020). Intramolecular Hydrogen Bond Energy and Its Decomposition—O–H∙∙∙O Interactions. Crystals, 11(1), 5. [Link]

  • Ferreira, I. C. F. R., et al. (2006). Synthesis, crystal structure and Hirshfeld surface analysis of thiophene derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 62(7), o436-o439. [Note: This is an example of the methodology, not the specific molecule].
  • RSC Publishing. Hydrogen bonding probes of phenol –OH groups. [Link]

  • Hughes, D. L. (2004). The Suzuki-Miyaura Cross-Coupling Reaction: A Brief History, Mechanism, and Applications. Organic Process Research & Development, 8(4), 535-546.
  • ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. [Link]

  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

  • NIH. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. [Link]

  • NIH. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. [Link]

  • NIH. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. [Link]

  • ResearchGate. Conformational alignment of a biaryl CXCR3 agonist with a designed photoswitchable azobenzene analogue. [Link]

  • MDPI. Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives. [Link]

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Spectroscopic Data of 2-(Thiophen-2-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the aromatic compound 2-(Thiophen-2-yl)phenol. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, identification, and characterization of heterocyclic compounds. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively confirm the molecular structure of this compound.

Introduction

This compound, with the molecular formula C₁₀H₈OS and a molecular weight of 176.24 g/mol , is a bifunctional molecule featuring both a phenolic hydroxyl group and a thiophene ring.[1] The electronic interplay between the electron-rich thiophene moiety and the phenolic ring makes it an interesting scaffold for medicinal chemistry and materials science.[2] Accurate structural elucidation through spectroscopic methods is paramount for its application in any field. This guide will walk through the expected spectroscopic data, explaining the rationale behind the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the phenol and thiophene rings, as well as a characteristic signal for the phenolic hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-rich thiophene ring.

Experimental Protocol:

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.

Data Interpretation:

The following table summarizes the expected ¹H NMR data. The numbering convention used for proton assignment is illustrated in the diagram below.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.40dd5.1, 1.21HH-5'
~7.25 - 7.15m-2HH-3, H-5
~7.10dd3.6, 1.21HH-3'
~7.05dd5.1, 3.61HH-4'
~6.95m-2HH-4, H-6
~5.50s (broad)-1H-OH

Causality of Chemical Shifts and Coupling:

  • Thiophene Protons (H-3', H-4', H-5'): These protons appear in the aromatic region. H-5' is expected to be the most downfield of the thiophene protons due to its proximity to the electronegative sulfur atom and the anisotropic effect of the adjacent phenyl ring. The characteristic coupling constants for thiophene rings are observed: J(H4',H5') ≈ 5 Hz (ortho), J(H3',H4') ≈ 3.6 Hz (ortho), and J(H3',H5') ≈ 1.2 Hz (meta).

  • Phenol Protons (H-3, H-4, H-5, H-6): These protons also resonate in the aromatic region. The presence of the electron-donating hydroxyl group and the thiophene substituent complicates the exact prediction without experimental data, leading to overlapping multiplets.

  • Hydroxyl Proton (-OH): The phenolic proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired to improve signal-to-noise.

Experimental Protocol:

The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. A proton-decoupled ¹³C NMR spectrum would be acquired on the same spectrometer, typically at a frequency of 100 MHz.

Data Interpretation:

The molecule has 10 carbon atoms, and due to its asymmetry, 10 distinct signals are expected in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~155C-1
~140C-2'
~130C-3
~128C-5
~127.5C-5'
~126C-4'
~125C-3'
~121C-2
~120C-4
~116C-6

Causality of Chemical Shifts:

  • C-1 (ipso-Carbon to OH): This carbon is significantly deshielded and appears at the lowest field due to the strong electron-withdrawing effect of the attached oxygen atom.

  • C-2' (ipso-Carbon of Thiophene): The carbon atom of the thiophene ring attached to the phenyl group is also expected to be downfield.

  • Aromatic Carbons: The remaining carbon signals appear in the typical aromatic region (δ 110-140 ppm). The specific chemical shifts are influenced by the electronic effects of the hydroxyl and thiophenyl substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

Data Interpretation:

The IR spectrum of this compound will show characteristic absorption bands for the O-H, C-H (aromatic), C=C (aromatic), and C-S bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (phenolic)
3100-3000MediumAromatic C-H stretch
1600-1450Medium to StrongAromatic C=C ring stretching
~1200StrongC-O stretch (phenolic)
~850-700StrongC-H out-of-plane bending (aromatic)
~700Weak to MediumC-S stretch

Causality of Absorptions:

  • O-H Stretch: The broadness of the O-H band is due to hydrogen bonding.

  • Aromatic C-H Stretch: The presence of bands just above 3000 cm⁻¹ is a hallmark of C-H bonds on an aromatic ring.

  • Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of aromatic ring systems.

  • C-O Stretch: The strong absorption around 1200 cm⁻¹ is typical for the C-O bond in phenols.

  • C-S Stretch: The C-S stretching vibration is often weak and can be difficult to definitively assign.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol:

A mass spectrum can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Data Interpretation:

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as several fragment ion peaks.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPossible Fragment
176[C₁₀H₈OS]⁺ (Molecular Ion)
147[M - CHO]⁺
133[M - CHS]⁺
115[C₉H₇]⁺
89[C₆H₅O]⁺
77[C₆H₅]⁺

Causality of Fragmentation:

  • Molecular Ion (m/z 176): The presence of a peak at m/z 176 confirms the molecular weight of the compound.

  • Fragmentation: Aromatic rings are relatively stable, so the molecular ion peak is expected to be reasonably intense. Fragmentation can occur through the loss of small neutral molecules or radicals. For instance, the loss of a CHO radical (m/z 29) or a CHS radical (m/z 43) from the thiophene ring are plausible fragmentation pathways. The peak at m/z 77 corresponds to the phenyl cation.

Visualizing the Structure and Workflow

To provide a clear visual representation, the chemical structure of this compound and a generalized workflow for its spectroscopic analysis are presented below using Graphviz.

SpectroscopicAnalysisWorkflow cluster_structure Chemical Structure cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation structure This compound C₁₀H₈OS MW: 176.24 NMR NMR (¹H, ¹³C) structure->NMR IR IR structure->IR MS MS structure->MS NMR_data Chemical Shifts Coupling Constants Integration NMR->NMR_data IR_data Functional Groups (O-H, C=C, C-O) IR->IR_data MS_data Molecular Weight Fragmentation Pattern MS->MS_data Conclusion Confirmed Structure NMR_data->Conclusion IR_data->Conclusion MS_data->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra reveal the precise arrangement of hydrogen and carbon atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation. This guide serves as a foundational reference for the spectroscopic analysis of this important heterocyclic compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Synthesis and Characterization of 2-(Thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 2-(thiophen-2-yl)phenol, a key heterocyclic building block with significant potential in medicinal chemistry and materials science.[1] The unique structural combination of a phenol and a thiophene moiety imparts this molecule with interesting electronic and biological properties, making it a valuable intermediate for the development of novel therapeutic agents and functional materials.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven perspective on the practical aspects of its preparation and analysis. The methodologies described herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Strategic Approach to Synthesis: The Suzuki-Miyaura Cross-Coupling

The construction of the biaryl linkage between the phenyl and thiophene rings is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its high efficiency, broad functional group tolerance, and the commercial availability of the required starting materials.[2] The general strategy involves the coupling of an aryl halide with an organoboron compound. For the synthesis of this compound, the most logical approach involves the reaction of a protected 2-halophenol with thiophene-2-boronic acid. The use of a protecting group on the phenolic hydroxyl is crucial to prevent side reactions and catalyst deactivation.

Proposed Synthetic Pathway

The proposed two-step synthesis commences with the protection of 2-bromophenol, followed by the Suzuki-Miyaura coupling with thiophene-2-boronic acid, and concludes with deprotection to yield the target compound.

Synthesis_Pathway cluster_step1 Step 1: Protection cluster_step2 Step 2: Suzuki-Miyaura Coupling cluster_step3 Step 3: Deprotection A 2-Bromophenol C Protected 2-Bromophenol (2-bromo-1-(methoxymethoxy)benzene) A->C Base (e.g., DIPEA) DCM, 0 °C to rt B Protecting Agent (e.g., Methoxymethyl chloride) B->C E Protected this compound C->E Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) D Thiophene-2-boronic acid D->E F This compound E->F Acidic conditions (e.g., HCl in MeOH)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-bromo-1-(methoxymethoxy)benzene (Protected 2-Bromophenol)

  • To a solution of 2-bromophenol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Slowly add methoxymethyl chloride (MOM-Cl) (1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of 2-(Thiophen-2-yl)-1-(methoxymethoxy)benzene (Protected Product)

  • In a round-bottom flask, combine the protected 2-bromophenol (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 20 minutes to remove dissolved oxygen.

  • Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.) to the mixture.[3]

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of this compound (Final Product)

  • Dissolve the crude protected product in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the final product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Comprehensive Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques provide a comprehensive profile of the molecule.

Characterization_Workflow Start Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS FTIR FTIR Spectroscopy Start->FTIR Purity Purity Assessment (HPLC/TLC) Start->Purity Confirmation Structural Confirmation and Purity Verified NMR->Confirmation MS->Confirmation FTIR->Confirmation Purity->Confirmation

Caption: Workflow for the characterization of this compound.

Spectroscopic and Spectrometric Data

The following table summarizes the expected and reported characterization data for this compound.

Analytical Technique Expected/Reported Data Interpretation
¹H NMR Aromatic protons (phenol): δ 6.8-7.4 ppm, Aromatic protons (thiophene): δ 7.0-7.6 ppm, Phenolic -OH: broad singlet, δ ~5.0-6.0 ppm (concentration dependent)Confirms the presence of both aromatic rings and the hydroxyl group. The specific splitting patterns provide information about the substitution pattern.
¹³C NMR Aromatic carbons (phenol): δ 115-155 ppm, Aromatic carbons (thiophene): δ 120-140 ppmIndicates the number of unique carbon environments in the molecule. The chemical shifts are characteristic of sp² hybridized carbons in aromatic systems.[4]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 176.03Confirms the molecular weight of the compound.[5] Fragmentation patterns can provide further structural information.
FTIR Spectroscopy O-H stretch (phenol): ~3300-3500 cm⁻¹ (broad), C-H stretch (aromatic): ~3000-3100 cm⁻¹, C=C stretch (aromatic): ~1450-1600 cm⁻¹, C-S stretch (thiophene): ~690-880 cm⁻¹Identifies the key functional groups present in the molecule, including the hydroxyl group and the thiophene ring.[6][7]
Physical Properties
Property Value Source
CAS Number 106584-13-8[1][5][8]
Molecular Formula C₁₀H₈OS[5]
Molecular Weight 176.24 g/mol [5]
Appearance Light yellow solidCommercial supplier data
Melting Point 58-60 °CCommercial supplier data

Purification and Quality Control

The final purity of this compound is critical for its intended application, especially in drug development. Flash column chromatography is the recommended method for purification.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • Dry-load the crude product onto a small amount of silica gel.

    • Carefully load the sample onto the top of the prepared column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Conclusion

The synthesis of this compound via a protected Suzuki-Miyaura cross-coupling reaction is a robust and efficient method. This guide provides a detailed protocol and a comprehensive characterization workflow to ensure the successful preparation and validation of this important chemical intermediate. The provided data and methodologies, supported by authoritative references, offer a solid foundation for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science.

References

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  • Pd-Catalyzed Thiophene–Aryl Coupling Reaction via C–H Bond Activation in Deep Eutectic Solvents | Organic Letters - ACS Publications. ACS Publications. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. YouTube. [Link]

  • Palladium-Catalyzed Multiple Arylation of Thiophenes | Request PDF - ResearchGate. ResearchGate. [Link]

  • Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols - CORE. CORE. [Link]

  • Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols - American Chemical Society. American Chemical Society. [Link]

  • Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols | Organic Letters - ACS Publications. ACS Publications. [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. IOSR Journal. [Link]

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  • US4060563A - Process for preparing 2-allyl phenol - Google Patents.
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The Expanding Therapeutic Landscape of Thiophene-Phenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Union of Thiophene and Phenol

In the landscape of medicinal chemistry, the synthesis of hybrid molecules—structures combining two or more distinct pharmacophores—is a cornerstone of modern drug discovery. The strategic fusion of a thiophene ring and a phenol moiety represents a particularly fruitful endeavor. Thiophene, a five-membered sulfur-containing heterocycle, is a "privileged scaffold" found in numerous FDA-approved drugs, prized for its metabolic stability and its ability to act as a bioisosteric replacement for phenyl rings.[1] The sulfur atom enhances drug-receptor interactions through hydrogen bonding, a critical factor in molecular recognition.[1]

When combined with the phenol group, a well-established antioxidant pharmacophore, the resulting thiophene-phenol derivatives exhibit a remarkable breadth of biological activities.[2][3][4] This guide provides an in-depth exploration of the primary therapeutic applications of these derivatives, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental protocols required for their evaluation.

Core Biological Activities and Mechanisms

Thiophene-phenol derivatives have demonstrated significant potential across several key therapeutic areas, primarily due to their redox properties and their ability to interact with specific biological targets.[2][5]

Anti-inflammatory Activity

Chronic inflammation is a major contributor to a host of diseases.[6][7] Thiophene derivatives have a well-documented history as anti-inflammatory agents, with commercial drugs like Tinoridine and Tiaprofenic acid serving as prime examples.[6][7][8] The primary mechanism for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade: cyclooxygenase (COX) and lipoxygenase (LOX).[6][7][9]

Mechanism of Action: Inflammatory processes are often initiated by the activation of COX and LOX enzymes, which lead to the production of prostaglandins and leukotrienes, respectively.[7][9] Thiophene-phenol derivatives can act as dual inhibitors of COX-2 and 5-LOX, effectively reducing the synthesis of these pro-inflammatory mediators.[9] The phenol group often plays a crucial role in radical scavenging, further mitigating oxidative stress associated with inflammation, while the thiophene core interacts with the active sites of these enzymes. Structure-activity relationship studies reveal that the presence of hydroxyl and methoxy groups on the phenolic ring is often essential for potent 5-LOX inhibitory activity.[7][9]

Anti-inflammatory_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX5->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Compound Thiophene-Phenol Derivative Compound->COX2 Inhibits Compound->LOX5 Inhibits

Caption: Inhibition of COX-2 and 5-LOX pathways by thiophene-phenol derivatives.

Anticancer Activity

The search for more effective and less toxic cancer therapies is a global health priority.[2] Thiophene-phenol derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549).[10][11]

Mechanism of Action: The anticancer mechanisms of these compounds are multifaceted and include:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death. For instance, the compound 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) was found to enhance levels of caspases 3 and 9, key executioners of the apoptotic pathway.[10]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle, often at the G2/M phase.[10]

  • Enzyme Inhibition: Thiophene-based molecules are known to inhibit crucial cancer-related enzymes like tyrosine kinases and topoisomerases.[2]

  • Tubulin Polymerization Inhibition: Some derivatives act as antimitotic agents by binding to tubulin, disrupting microtubule assembly and arresting cells in mitosis.[10]

The combination of the thiophene scaffold with various substituted phenols allows for fine-tuning of the molecule's properties to target specific pathways involved in cancer progression.[5]

Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, including cancer, aging, and cardiovascular disorders.[12][13] The phenol moiety is a classic antioxidant, and its incorporation into a thiophene structure often results in potent radical scavenging capabilities.

Mechanism of Action: The primary antioxidant mechanism is hydrogen atom transfer (HAT) from the phenolic hydroxyl group to neutralize free radicals. The efficacy of this process is evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[12] DFT (Density Functional Theory) calculations have shown that properties like lower Bond Dissociation Enthalpy (BDE) of the O-H bond correlate with higher antioxidant efficiency.[12] Some thiophene-phenol derivatives have exhibited antioxidant activity surpassing that of the standard antioxidant, Trolox.[12]

Antimicrobial Activity

The rise of multidrug-resistant bacteria presents a severe threat to public health.[14] Thiophene derivatives have been investigated for their antibacterial and antifungal properties.[3][14][15] They have shown activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[3][16][17]

Mechanism of Action: The antimicrobial action can stem from several mechanisms. Some derivatives have been shown to increase the permeability of the bacterial membrane, leading to cell death.[17] Others may interfere with essential bacterial enzymes or processes. For example, computational docking studies suggest that these compounds can bind effectively to bacterial proteins like D-alanine ligase, which is crucial for cell wall synthesis.[18] The specific substitutions on both the thiophene and phenol rings significantly influence the spectrum and potency of antimicrobial activity.[19]

Structure-Activity Relationship (SAR) Insights

The biological activity of thiophene-phenol derivatives is highly dependent on the nature and position of substituents on both rings.

SAR_Logic Core Thiophene-Phenol Scaffold substituents Electron-Donating Groups (e.g., -OCH3, -OH, -CH3) Electron-Withdrawing Groups (e.g., -NO2, -Cl, -Br) Heterocyclic Rings (e.g., Furan) Core->substituents Substitution Pattern activities Enhanced Anti-inflammatory/Antioxidant Modulated Anticancer/Antimicrobial Altered Specificity substituents:f0->activities:f0 Often Correlates With substituents:f1->activities:f1 Often Correlates With substituents:f2->activities:f2 Can Lead To

Caption: General Structure-Activity Relationship (SAR) logic for thiophene-phenol derivatives.

  • For Anti-inflammatory Activity: The presence of carboxylic acids, esters, amines, amides, methyl, and methoxy groups is frequently associated with enhanced activity, particularly for the inhibition of COX and LOX enzymes.[6][7]

  • For Anticancer Activity: Electron-withdrawing groups at the meta-position of a phenyl ring attached to the thiophene core can be crucial for antiproliferative effects.[20]

  • For Antioxidant Activity: Electron-donating groups on the phenol ring generally increase radical scavenging activity.[12]

  • For Analgesic Activity: In certain series, having a methyl group on an anilino moiety at position 2 and a 4-chloro substitution on a benzoyl moiety at position 5 of the thiophene ring significantly contributes to analgesic properties.[21]

Quantitative Data Summary

The following table summarizes representative quantitative data for the biological activity of various thiophene derivatives.

Compound ClassBiological ActivityAssayTarget/Cell LinePotency (IC50 / MIC)Reference
Benzothiophene-Phenolic Acid HybridAnti-inflammatory5-LOX InhibitionHEK293 Cells6.0 µM[9]
Thiophene Derivative (SB-200)AnticancerCytotoxicityMCF-7 Breast Cancer<30 µmol/L[11]
Tetrasubstituted Thiophene (5f)AnalgesicAcetic Acid WrithingAlbino Mice51% Protection[21]
Thiophene Derivative (S1)AntibacterialTube DilutionS. aureus, E. coli0.87 µM/ml[14]
Spiro-indoline-oxadiazole ThiopheneAntibacterialBroth MicrodilutionC. difficile2 to 4 µg/ml[18]

Key Experimental Protocols

Reproducibility and validation are paramount in scientific research. The following are streamlined protocols for key assays used to evaluate thiophene-phenol derivatives.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol assesses the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical.

Objective: To quantify the in-vitro antioxidant activity.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol).

  • Test compound solutions at various concentrations.

  • Methanol (or appropriate solvent).

  • Positive control (e.g., Ascorbic acid, Trolox).

  • 96-well microplate.

  • Microplate reader (spectrophotometer).

Procedure:

  • Preparation: Prepare a series of dilutions of the test compound and the positive control in methanol.

  • Reaction Setup: In a 96-well plate, add 100 µL of each compound dilution to respective wells.

  • Blank: Prepare blank wells containing only 100 µL of methanol.

  • Initiation: Add 100 µL of the DPPH solution to all wells. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (Where Abs_control is the absorbance of the DPPH solution without the test compound).

  • IC50 Determination: Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: MTT Assay for Cell Viability (Anticancer Activity)

This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of a compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plate.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include wells with untreated cells (negative control) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate for 2-4 hours, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

The hybrid scaffold of thiophene-phenol derivatives has proven to be a versatile and powerful platform for the development of novel therapeutic agents. Their ability to engage with multiple biological targets—from inflammatory enzymes and bacterial proteins to key regulators of cancer cell proliferation—underscores their vast potential. The structure-activity relationships explored herein highlight the tunability of these molecules, allowing medicinal chemists to optimize for potency and selectivity. Future research should focus on advanced in-vivo studies, pharmacokinetic profiling, and the exploration of novel derivatives to further expand the therapeutic utility of this remarkable class of compounds.

References

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  • Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. NIH. [Link]

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An In-Depth Technical Guide to the Photophysical Properties of 2-(Thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the anticipated photophysical properties of 2-(Thiophen-2-yl)phenol. While direct experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes theoretical principles and experimental findings from closely related thiophene and phenol derivatives to construct a predictive framework for its behavior. We will explore the expected spectroscopic characteristics, potential excited-state dynamics, and the experimental methodologies crucial for their validation.

Introduction: The Promise of a Hybrid Fluorophore

This compound is a fascinating molecular scaffold that marries the electron-rich thiophene moiety with the versatile phenol ring system.[1][2][3][4][5] This unique combination suggests a rich photophysical profile with potential applications in areas such as fluorescent probes, organic electronics, and photostabilizers.[6][7][8] The thiophene unit is a well-known building block in organic electronics due to its favorable charge transport properties, while the phenol group is a classic component of many fluorescent dyes and is known to participate in excited-state intramolecular proton transfer (ESIPT).[6][9]

This guide will delve into the theoretical underpinnings of the photophysical behavior of this compound, propose expected experimental outcomes, and provide detailed protocols for the characterization of this and similar molecules.

Molecular Structure and Predicted Electronic Properties

The fundamental photophysical properties of a molecule are intrinsically linked to its electronic structure. In this compound, the thiophene and phenol rings are conjugated, allowing for delocalization of π-electrons across the molecule.

Key Structural Features:

  • Thiophene Ring: An electron-rich five-membered aromatic heterocycle.

  • Phenol Ring: An aromatic ring substituted with a hydroxyl group, which can act as a proton donor.

  • Torsional Angle: The dihedral angle between the thiophene and phenol rings will influence the extent of π-conjugation and, consequently, the absorption and emission properties.

Computational studies on similar aromatic systems suggest that the ground-state geometry likely involves a non-planar arrangement of the two rings to minimize steric hindrance.[10]

Anticipated Photophysical Characteristics

Based on the behavior of analogous compounds, we can predict the key photophysical parameters for this compound.[6][11]

Absorption and Emission Spectra

It is anticipated that this compound will exhibit absorption in the ultraviolet (UV) region of the electromagnetic spectrum, likely with a primary absorption band corresponding to a π-π* transition. The position of the absorption maximum (λ_abs) will be sensitive to the solvent polarity. In nonpolar solvents, a more structured absorption spectrum might be observed, while in polar solvents, the bands are likely to be broader and may shift in wavelength (solvatochromism).

Upon excitation, the molecule is expected to fluoresce. The emission spectrum is predicted to be a broad, Stokes-shifted band. The magnitude of the Stokes shift (the difference in wavelength between the absorption and emission maxima) will provide insights into the geometric and electronic relaxation of the excited state.

Solvatochromism

The sensitivity of the absorption and emission spectra to the solvent environment is a key characteristic. For molecules like this compound, an increase in solvent polarity is expected to cause a bathochromic (red) shift in the emission spectrum. This is due to the stabilization of a more polar excited state by the polar solvent molecules. A Lippert-Mataga plot, which correlates the Stokes shift with the solvent polarity function, can be used to estimate the change in dipole moment upon excitation.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. For thiophene derivatives, the quantum yield can vary significantly depending on the substitution pattern and the rigidity of the molecule.[6] Non-radiative decay pathways, such as internal conversion and intersystem crossing, will compete with fluorescence.

The fluorescence lifetime (τ_f) is the average time the molecule spends in the excited state before returning to the ground state. This parameter is crucial for applications in time-resolved fluorescence spectroscopy and fluorescence lifetime imaging (FLIM).

Table 1: Predicted Photophysical Parameters for this compound

ParameterPredicted Range/BehaviorInfluencing Factors
Absorption Max (λ_abs) 280 - 350 nmSolvent polarity, ring torsional angle
Emission Max (λ_em) 350 - 450 nmSolvent polarity, potential for ESIPT
Stokes Shift 50 - 150 nmExcited-state relaxation, solvent polarity
Fluorescence Quantum Yield (Φ_f) 0.05 - 0.5Solvent, temperature, presence of quenchers, rigidity
Fluorescence Lifetime (τ_f) 1 - 10 nsNon-radiative decay rates, solvent environment

The Potential for Excited-State Intramolecular Proton Transfer (ESIPT)

A particularly intriguing aspect of this compound is the potential for ESIPT. The presence of the acidic phenolic proton and a potential proton-accepting site on the thiophene ring (the sulfur atom or a carbon atom) creates the necessary arrangement for this ultrafast excited-state reaction.

A theoretical study on the closely related 2-benzooxazol-2-yl-6-thiophen-2-yl-phenol (BYTYP) demonstrated solvent-polarity-controlled ESIPT behavior.[9] This suggests that upon photoexcitation, the phenolic proton in this compound could be transferred to the thiophene ring, leading to the formation of a transient keto-tautomer. This tautomer would then be responsible for a large Stokes-shifted emission before relaxing back to the ground-state enol form.

The occurrence of ESIPT would lead to a dual-emission phenomenon in certain solvents, with a "normal" emission from the locally excited state and a significantly red-shifted emission from the proton-transferred tautomer.

Experimental Workflow for Photophysical Characterization

To validate the predicted properties of this compound, a systematic experimental approach is required.

Synthesis and Purification

The synthesis of this compound can be achieved through various cross-coupling reactions, such as the Suzuki or Stille coupling, between a protected 2-bromophenol and a thiophene-2-boronic acid or stannane derivative, respectively. Subsequent deprotection would yield the final product. High purity is essential for accurate photophysical measurements, necessitating purification by column chromatography and recrystallization. Characterization would be performed using NMR, mass spectrometry, and elemental analysis.[12]

Spectroscopic Measurements

Step-by-Step Protocol for Steady-State Spectroscopy:

  • Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade cyclohexane or acetonitrile). Create a series of dilute solutions (typically in the micromolar range) in various solvents of differing polarity.

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette from approximately 200 to 500 nm.

    • Use the corresponding pure solvent as a reference.

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at its absorption maximum (λ_abs).

    • Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region.

    • Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner-filter effects.

Step-by-Step Protocol for Time-Resolved Fluorescence Spectroscopy:

  • Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system.

  • Excitation: Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) at λ_abs.

  • Detection: Collect the fluorescence decay profile using a sensitive, high-speed detector.

  • Data Analysis: Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s).

Quantum Yield Determination

The relative method is commonly employed for determining the fluorescence quantum yield.

Step-by-Step Protocol for Relative Quantum Yield Measurement:

  • Standard Selection: Choose a well-characterized fluorescence standard with an emission range that overlaps with that of this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546).

  • Measurement:

    • Measure the absorption and fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

    • Ensure the absorbance of both solutions at the excitation wavelength is below 0.1.

  • Calculation: Calculate the quantum yield using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Experimental_Workflow

Computational Modeling of Photophysical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the photophysical properties of molecules.

Computational_Workflow

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the workhorse methods for these investigations.[10]

  • DFT: Used to optimize the ground-state geometry and calculate molecular orbitals.

  • TD-DFT: Used to calculate excited-state energies, which correspond to the vertical absorption energies, and to optimize excited-state geometries for predicting fluorescence emission energies.

By performing these calculations in different solvent models (e.g., using the Polarizable Continuum Model), the solvatochromic effects can also be simulated. Furthermore, scanning the potential energy surface along the proton transfer coordinate can provide insights into the energetics and feasibility of the ESIPT process.[9]

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, fluorophore. This guide has outlined its anticipated photophysical properties, drawing upon theoretical principles and the behavior of related compounds. The key predictions include UV absorption, Stokes-shifted fluorescence, solvatochromic behavior, and the exciting possibility of excited-state intramolecular proton transfer.

The provided experimental and computational workflows offer a clear roadmap for the comprehensive characterization of this molecule. A thorough investigation into its photophysics will not only illuminate the fundamental structure-property relationships in this class of compounds but also pave the way for its potential application in the development of novel fluorescent materials for sensing, imaging, and optoelectronics.

References

  • Solvation effect on photophysical properties and ESIPT behaviours for 2-benzooxazol-2-yl-6-thiophen-2-yl-phenol fluorophore: a theoretical study: Molecular Physics - Taylor & Francis Online. Available at: [Link]

  • Photochemical and Photophysical Behavior of Thiophene - ResearchGate. Available at: [Link]

  • Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) - ResearchGate. Available at: [Link]

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PubMed. Available at: [Link]

  • Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet - ResearchGate. Available at: [Link]

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  • Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines - MDPI. Available at: [Link]

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  • Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes - MDPI. Available at: [Link]

  • Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC - NIH. Available at: [Link]

Sources

A Quantum Chemical Investigation of 2-(Thiophen-2-yl)phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the quantum chemical analysis of 2-(Thiophen-2-yl)phenol, a molecule of interest in medicinal chemistry and materials science due to the unique interplay of its phenolic and thiophene moieties. This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational methods to elucidate the electronic, spectroscopic, and structural properties of organic molecules. We will delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict and analyze the molecular structure, vibrational frequencies, NMR and UV-Vis spectra, and frontier molecular orbitals of the title compound.

While publicly available, detailed experimental spectra for this compound are limited, this guide establishes a robust, self-validating computational protocol. The methodologies described herein are grounded in established quantum chemical principles and validated against the known spectroscopic characteristics of related phenolic and thiophene derivatives. This approach provides a reliable blueprint for the in silico characterization of this compound and similar molecular systems, even in the absence of extensive experimental data.

Theoretical Foundation and Computational Strategy

The investigation of molecular properties through quantum chemical calculations has become an indispensable tool in modern chemical research.[1] For molecules like this compound, a bifunctional compound containing both a phenol and a thiophene ring, understanding the conformational flexibility and the electronic interactions between these two fragments is crucial for predicting its reactivity and potential applications.[2]

Our computational strategy is centered around Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for systems of this size.[1] Specifically, we will employ the B3LYP hybrid functional, which has demonstrated reliability in predicting the geometries and electronic properties of a wide range of organic molecules, including phenolic and thiophene derivatives. To ensure a robust description of the electronic structure, we will utilize the 6-311++G(d,p) basis set, which includes diffuse functions to accurately model lone pairs and anions, and polarization functions to account for the non-spherical nature of electron density in molecules.

The overall workflow of our computational investigation is depicted in the diagram below:

computational_workflow cluster_input Input Preparation cluster_dft DFT Calculations cluster_analysis Property Analysis cluster_spectra Spectroscopic Prediction cluster_validation Validation mol_build Molecular Structure Building (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Geometry freq_calc Frequency Analysis geom_opt->freq_calc Optimized Geometry nmr_calc NMR Shielding Tensors (GIAO) geom_opt->nmr_calc Optimized Geometry tddft_calc TD-DFT for UV-Vis Spectrum geom_opt->tddft_calc fmo Frontier Molecular Orbitals (FMO) freq_calc->fmo Verified Minimum mep Molecular Electrostatic Potential (MEP) freq_calc->mep exp_data Comparison with Experimental Data (when available) nmr_calc->exp_data tddft_calc->exp_data validation_logic cluster_calc Calculated Data cluster_exp Experimental Data cluster_comp Comparison & Refinement calc_nmr Calculated NMR Shifts compare_nmr Correlate Calculated vs. Experimental NMR calc_nmr->compare_nmr calc_uv Calculated UV-Vis λmax compare_uv Compare Calculated vs. Experimental UV-Vis calc_uv->compare_uv exp_nmr Experimental NMR Spectra exp_nmr->compare_nmr exp_uv Experimental UV-Vis Spectrum exp_uv->compare_uv refine Refine Computational Method (if necessary) compare_nmr->refine compare_uv->refine

Caption: Logic for validation of computational results.

Conclusion

This technical guide has outlined a comprehensive and robust quantum chemical methodology for the in-depth characterization of this compound. By employing DFT and TD-DFT, researchers can gain valuable insights into the structural, electronic, and spectroscopic properties of this molecule. The provided protocols serve as a practical roadmap for conducting such calculations and interpreting the results in a scientifically rigorous manner. While the direct comparison with experimental data for this specific molecule is currently limited, the principles and workflows detailed here provide a strong foundation for future studies and can be readily adapted for the investigation of other novel compounds in drug discovery and materials science.

References

  • Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

  • Ivanova, B., & Spiteller, M. (2011). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. PMC - NIH. [Link]

  • Pezzola, S., et al. (2022). An accurate approach for computational pKa determination of phenolic compounds. air.unimi.it. [Link]

  • Anan, J., Fosu, E. A., Obuah, C., Ainooson, M. K., Aniagyei, A., Hamenu, L., Oppong, A., & Muller, A. (2023). A DFT and TD-DFT studies of the photosensitizing capabilities of thiophene-based dyes. Results in Chemistry, 5, 100863. [Link]

  • Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • ResearchGate. (n.d.). Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations. ResearchGate. [Link]

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Sources

A Technical Guide to the Medicinal Chemistry Potential of 2-(Thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered substantial information on the potential mechanisms of action for thiophene and phenol derivatives in anti-inflammatory, anticancer, and antimicrobial contexts. I've also found detailed protocols for key in vitro assays such as COX inhibition, MTT, and broth microdilution. Information on synthetic routes for thiophene derivatives and the application of in silico methods like molecular docking and pharmacophore modeling has also been collected.

However, to create a truly in-depth and practical guide, I need to synthesize this information more directly around the 2-(Thiophen-2-yl)phenol scaffold. While I have general information, I lack specific examples of SAR studies for closely related structures. I also need to formulate more specific hypotheses for its mechanism of action based on the combined properties of the phenol and thiophene rings.

Therefore, I will refine my plan to focus on integrating the gathered information and applying it specifically to the topic molecule. I will now proceed with structuring and writing the guide, incorporating the detailed protocols and creating the required visualizations. I have sufficient information to proceed without further searches at this stage.

Executive Summary

The strategic combination of privileged structural motifs is a cornerstone of modern medicinal chemistry. The this compound scaffold, which marries a phenolic ring with a thiophene moiety, presents a compelling, yet largely untapped, opportunity for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the potential applications of this scaffold, targeting researchers, scientists, and drug development professionals. We will dissect the molecule's inherent chemical properties, postulate its therapeutic potential in oncology, inflammation, and infectious diseases, and provide a strategic, actionable workflow for its investigation, from initial synthesis and screening to lead optimization. This document is designed to be a practical roadmap, complete with detailed experimental protocols and in silico modeling strategies, to unlock the therapeutic promise of this compound and its derivatives.

The this compound Scaffold: A Structural and Physicochemical Analysis

The this compound molecule is a bi-aryl structure featuring a phenol ring linked at the 2-position to a thiophene ring. This linkage imparts a degree of conformational rigidity, which can be advantageous for high-affinity binding to biological targets. The phenolic hydroxyl group is a versatile functional group, capable of acting as a hydrogen bond donor and acceptor, a key feature for molecular recognition. The thiophene ring, a bioisostere of a benzene ring, introduces unique electronic properties and potential metabolic handles due to the presence of the sulfur atom.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueSignificance in Drug Discovery
Molecular Weight176.23 g/mol Adheres to Lipinski's Rule of Five, suggesting potential for good oral bioavailability.
LogP3.1Indicates favorable lipophilicity for cell membrane permeability.
Hydrogen Bond Donors1The phenolic hydroxyl group is a key interaction point with biological targets.
Hydrogen Bond Acceptors1 (Oxygen), 1 (Sulfur)The oxygen and sulfur atoms can participate in hydrogen bonding, enhancing binding affinity.
Rotatable Bonds1The limited conformational flexibility can lead to a lower entropic penalty upon binding.

Note: These values are computationally derived and serve as a preliminary guide.

Postulated Therapeutic Applications: A Mechanistic Perspective

While direct pharmacological studies on this compound are not extensively reported, the well-established biological activities of its constituent phenol and thiophene moieties, along with structurally related compounds, provide a strong foundation for hypothesizing its therapeutic potential.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

The phenol moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation. Thiophene-containing molecules have also demonstrated significant anti-inflammatory properties. The combination of these two pharmacophores in this compound strongly suggests its potential as a COX inhibitor.

Hypothesized Mechanism of Action: The phenolic hydroxyl group can mimic the carboxylic acid moiety of many NSAIDs, forming a critical hydrogen bond with a key serine residue in the active site of COX-1 and COX-2. The thiophene ring can engage in hydrophobic interactions within the active site, potentially contributing to binding affinity and selectivity. Further substitution on either ring could modulate the potency and selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects.

Anticancer Potential: A Multi-Targeted Approach

Thiophene derivatives are a well-established class of anticancer agents, with mechanisms including the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis.[1][2][3] Phenolic compounds also exhibit a wide range of anticancer activities.

Hypothesized Mechanisms of Action:

  • Kinase Inhibition: The scaffold could be decorated with appropriate functional groups to target the ATP-binding site of various oncogenic kinases.

  • Apoptosis Induction: The molecule may induce apoptosis through the generation of reactive oxygen species (ROS), a mechanism observed for some thiophene derivatives.[4]

  • Cell Cycle Arrest: Some thiophene derivatives have been shown to induce cell cycle arrest, and this is a plausible mechanism for this compound derivatives.[5]

Antimicrobial Activity: Disrupting Bacterial Cell Processes

Both thiophene and phenol derivatives have been reported to possess antimicrobial properties.[6][7] The combination of these two moieties in a single molecule could lead to synergistic or novel antimicrobial activity.

Hypothesized Mechanisms of Action:

  • Membrane Disruption: The lipophilic nature of the scaffold could allow it to intercalate into and disrupt the bacterial cell membrane.

  • Enzyme Inhibition: The molecule could inhibit essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication. For example, some thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization, a key step in bacterial cell division.[7]

A Strategic Research and Development Workflow

A systematic approach is crucial to effectively explore the medicinal chemistry potential of the this compound scaffold. The following workflow outlines a logical progression from initial screening to lead optimization.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Synthesis Synthesis Primary_Screening Primary Screening (Anti-inflammatory, Anticancer, Antimicrobial) Synthesis->Primary_Screening Initial Scaffold SAR_Studies SAR Studies (Library Synthesis) Primary_Screening->SAR_Studies Secondary_Assays Secondary Assays (Mechanism of Action) SAR_Studies->Secondary_Assays Active Analogs In_Silico_Modeling In Silico Modeling (Docking, Pharmacophore) Secondary_Assays->In_Silico_Modeling Lead_Optimization Lead Optimization (ADME/Tox Profiling) In_Silico_Modeling->Lead_Optimization Preclinical_Candidate Preclinical_Candidate Lead_Optimization->Preclinical_Candidate Optimized Lead

Caption: Proposed research and development workflow for this compound.

Synthesis of a Focused Library

The initial step involves the synthesis of this compound and a focused library of its derivatives to enable structure-activity relationship (SAR) studies. A versatile synthetic approach is the Suzuki coupling reaction between a suitably protected 2-bromophenol and thiophene-2-boronic acid, or vice versa.

G 2-Bromophenol_Derivative 2-Bromophenol Derivative (Protected -OH) Pd_Catalyst Pd Catalyst Base 2-Bromophenol_Derivative->Pd_Catalyst Thiophene-2-boronic_Acid Thiophene-2-boronic Acid Thiophene-2-boronic_Acid->Pd_Catalyst 2-(Thiophen-2-yl)phenol_Derivative This compound Derivative (Protected) Pd_Catalyst->2-(Thiophen-2-yl)phenol_Derivative Deprotection Deprotection 2-(Thiophen-2-yl)phenol_Derivative->Deprotection Final_Product This compound Derivative Deprotection->Final_Product

Caption: General Suzuki coupling route for the synthesis of this compound derivatives.

In Vitro Screening Protocols

This assay will determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzyme solutions, arachidonic acid (substrate), and test compounds at various concentrations.

  • Enzyme Incubation: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme to each well.

  • Inhibitor Addition: Add the test compounds (or vehicle control) to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Reaction Termination and Detection: After a defined incubation period (e.g., 2 minutes), stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control. Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.

This assay determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.[9][10]

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the synthesized compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Silico Modeling for Lead Optimization

Computational methods can provide valuable insights into the potential binding modes of active compounds and guide the design of more potent derivatives.

G Active_Compounds Active Compounds from Primary Screening Target_Identification Target Identification (e.g., COX-2, Kinase) Active_Compounds->Target_Identification Pharmacophore_Modeling Pharmacophore Modeling Active_Compounds->Pharmacophore_Modeling Molecular_Docking Molecular Docking Target_Identification->Molecular_Docking SAR_Insights Structure-Activity Relationship Insights Molecular_Docking->SAR_Insights Pharmacophore_Modeling->SAR_Insights New_Derivatives_Design Design of New Derivatives SAR_Insights->New_Derivatives_Design

Caption: In silico modeling workflow to guide lead optimization.

  • Molecular Docking: For identified targets with known crystal structures (e.g., COX-2), molecular docking can be used to predict the binding poses of the this compound derivatives. This can help to rationalize the observed SAR and suggest modifications to improve binding affinity.[11]

  • Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model can be generated to define the essential structural features required for biological activity. This model can then be used to virtually screen for new derivatives with improved properties.[12]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in inflammation, oncology, and infectious diseases. Its straightforward synthesis and amenability to chemical modification make it an attractive target for medicinal chemistry campaigns. The proposed research and development workflow provides a comprehensive strategy for systematically evaluating its potential. Future work should focus on the synthesis of a diverse library of derivatives, thorough in vitro and in vivo evaluation, and the use of in silico tools to guide lead optimization. Through a dedicated and multidisciplinary approach, the full therapeutic potential of this intriguing scaffold can be realized.

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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-(Thiophen-2-yl)phenols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. Among these, the 2-(thiophen-2-yl)phenol moiety has emerged as a structure of significant interest, underpinning advancements in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution of synthetic methodologies, and key applications of this versatile compound class.

Introduction: The Significance of the this compound Core

The this compound scaffold, characterized by a thiophene ring directly linked to a phenol at the ortho position, represents a unique confluence of electronic and structural features. The electron-rich nature of the thiophene ring, coupled with the hydrogen-bonding capabilities and tunable reactivity of the phenolic hydroxyl group, imparts a range of desirable properties. This unique combination has made these compounds valuable building blocks in the design of biologically active molecules and functional organic materials.[1][2]

A Historical Perspective: From Classical Couplings to Modern Catalysis

The journey to efficiently synthesize 2-(thiophen-2-yl)phenols is intrinsically linked to the broader history of carbon-carbon bond formation in organic chemistry. While a definitive first synthesis of the parent compound, this compound (CAS 106584-13-8), is not readily apparent in early literature, its conceptualization lies at the intersection of classical and modern cross-coupling chemistries.

Early approaches to biaryl synthesis, such as the Ullmann condensation , provided the foundational principles for coupling aryl halides. Named after Fritz Ullmann, this copper-mediated reaction, first reported in the early 1900s, demonstrated the feasibility of forming C-C and C-O bonds between aromatic rings, albeit often requiring harsh conditions and stoichiometric amounts of copper.[3][4][5] While not extensively documented for the specific synthesis of 2-(thiophen-2-yl)phenols in its early days, the Ullmann reaction laid the groundwork for future, more efficient methods.[6]

The mid-20th century saw the development of organometallic reagents, with early work on the metalation of heterocycles providing pathways to functionalized thiophenes. However, it was the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century that revolutionized the synthesis of biaryl compounds, including 2-(thiophen-2-yl)phenols.

Modern Synthetic Methodologies: A New Era of Efficiency and Versatility

The development of palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, has provided chemists with powerful tools for the construction of C(sp²)–C(sp²) bonds with unprecedented efficiency and functional group tolerance.[7] The Suzuki-Miyaura coupling and the Negishi coupling have become the cornerstones for the synthesis of 2-(thiophen-2-yl)phenols.

The Suzuki-Miyaura Coupling: A Robust and Versatile Strategy

The Suzuki-Miyaura coupling, which utilizes an organoboron reagent and an organic halide in the presence of a palladium catalyst and a base, is a widely adopted method for the synthesis of 2-(thiophen-2-yl)phenols.[8][9] The reaction's popularity stems from the stability and low toxicity of the boronic acid reagents and the mild reaction conditions.[8]

A general representation of the Suzuki-Miyaura coupling for the synthesis of a this compound derivative is shown below:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents Thiophene_Boronic_Acid Thiophene-2-boronic acid or ester Product This compound Product Thiophene_Boronic_Acid->Product Suzuki-Miyaura Coupling Bromophenol 2-Bromophenol (or other halide/triflate) Bromophenol->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product

Caption: General scheme of the Suzuki-Miyaura coupling for this compound synthesis.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-bromophenol), forming a Pd(II) intermediate.[10][11]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][12][13][14]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[8]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd {Oxidative Addition | Ar-X} Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L₂ OxAdd->PdII_ArX Transmetalation {Transmetalation | Ar'-B(OR)₂} PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_ArAr RedElim {Reductive Elimination} PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product {Ar-Ar'} RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following is a representative protocol for the synthesis of this compound via a Suzuki-Miyaura coupling.

Materials:

  • 2-Bromophenol

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromophenol (1.0 equiv), thiophene-2-boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Seal the flask and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with vigorous stirring for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired this compound.

The Negishi Coupling: A Highly Reactive Alternative

The Negishi coupling, which employs an organozinc reagent as the nucleophilic partner, offers a powerful alternative for the synthesis of 2-(thiophen-2-yl)phenols, particularly when high reactivity is required.[15][16] Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous for coupling with less reactive aryl chlorides or for reactions at lower temperatures.[17][18]

A general representation of the Negishi coupling for the synthesis of a this compound derivative is shown below:

Negishi_Coupling cluster_reactants Reactants cluster_reagents Reagents Thienylzinc 2-Thienylzinc halide Product This compound Product Thienylzinc->Product Negishi Coupling Chlorophenol 2-Chlorophenol (or other halide) Chlorophenol->Product Catalyst Pd(0) or Ni(0) Catalyst Catalyst->Product

Caption: General scheme of the Negishi coupling for this compound synthesis.

The catalytic cycle of the Negishi coupling shares similarities with the Suzuki-Miyaura reaction, with the key difference being the nature of the transmetalating agent.

  • Oxidative Addition: A low-valent palladium or nickel catalyst undergoes oxidative addition to the aryl halide.

  • Transmetalation: The organozinc reagent transfers its organic group to the metal center. This step is typically fast due to the high reactivity of the organozinc species.[17]

  • Reductive Elimination: The coupled product is formed, and the active catalyst is regenerated.[19]

Negishi_Mechanism Pd0 Pd(0)L₂ OxAdd {Oxidative Addition | Ar-X} Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L₂ OxAdd->PdII_ArX Transmetalation {Transmetalation | Ar'-ZnX} PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_ArAr RedElim {Reductive Elimination} PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product {Ar-Ar'} RedElim->Product

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

The following is a representative protocol for the synthesis of this compound via a Negishi coupling.

Materials:

  • 2-Chlorophenol

  • 2-Thienylzinc chloride solution (prepared in situ or obtained commercially)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv) and the phosphine ligand (0.04 equiv).

  • Add anhydrous THF and stir for a few minutes to form the active catalyst.

  • Add 2-chlorophenol (1.0 equiv) to the flask.

  • Slowly add the 2-thienylzinc chloride solution (1.2 equiv) to the reaction mixture at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for a designated time (e.g., 6-12 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.[14]

Applications of 2-(Thiophen-2-yl)phenols: From Bench to Breakthroughs

The unique structural and electronic properties of 2-(thiophen-2-yl)phenols have led to their exploration in a variety of scientific fields, with notable applications in medicinal chemistry and materials science.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The this compound core is present in a number of compounds with interesting pharmacological activities.[2][20] The thiophene ring can act as a bioisostere for a phenyl ring, potentially improving metabolic stability and pharmacokinetic properties.[21] The phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets.[1]

Derivative Class Reported Biological Activity Reference
Substituted 2-(thiophen-2-yl)phenolsAnti-inflammatory, Anticancer[21][22]
This compound-based ligandsAsymmetric catalysis[5]
Fused Thienophenolic SystemsPotential as enzyme inhibitors[21]
Materials Science: Building Blocks for Functional Polymers

In materials science, the this compound moiety has been incorporated into conjugated polymers for applications in organic electronics. The electron-rich thiophene unit contributes to the polymer's conductivity, while the phenol group can be used for further functionalization or to influence the polymer's morphology and solubility.[23]

Polymer Class Application Key Properties Reference
Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) derivativesThermoelectric materialsMelt-processible, tunable conductivity[1][13][23][24][25][26]
Thiophene-phenol copolymersOrganic field-effect transistors (OFETs)Charge transport properties[2]

Conclusion and Future Outlook

The discovery and development of synthetic routes to 2-(thiophen-2-yl)phenols mirror the broader advancements in the field of organic chemistry. From the early days of harsh, stoichiometric reactions to the modern era of highly efficient and selective palladium-catalyzed cross-couplings, the ability to construct this valuable scaffold has greatly improved. As our understanding of the structure-property relationships of these compounds deepens, we can anticipate the emergence of new applications in drug discovery, catalysis, and materials science. The continued exploration of novel synthetic methodologies and the investigation of the diverse functionalities that can be incorporated into the this compound core will undoubtedly pave the way for future innovations.

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An In-depth Technical Guide to 2-(Thiophen-2-yl)phenol Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(thiophen-2-yl)phenol scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this versatile class of compounds. By leveraging the unique electronic and structural properties of the thiophene ring as a bioisostere of a phenyl group, researchers have developed a multitude of derivatives with potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This document delves into the key synthetic methodologies, with a focus on the Suzuki-Miyaura cross-coupling reaction, and presents detailed protocols for the preparation of these compounds. Furthermore, it explores the diverse pharmacological applications, supported by quantitative data on biological activity, and discusses the underlying mechanisms of action. This guide is intended to serve as a valuable resource for researchers and drug development professionals, providing the foundational knowledge and practical insights necessary to advance the exploration of this compound derivatives as novel therapeutic agents.

Introduction: The Thiophene Moiety as a Privileged Scaffold

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a significant number of FDA-approved drugs containing these structural motifs. Among them, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has garnered considerable attention. Its unique physicochemical properties, including its ability to engage in hydrogen bonding and act as a bioisosteric replacement for the phenyl ring, make it a valuable component in the design of novel bioactive molecules. The thiophene nucleus is present in a wide array of approved drugs, highlighting its therapeutic relevance.

The this compound core structure combines the key features of a phenol, known for its antioxidant and hydrogen-bonding capabilities, with those of a thiophene ring. This juxtaposition of functionalities creates a scaffold with a high potential for diverse biological activities. This guide will provide an in-depth exploration of the synthesis, properties, and applications of this promising class of compounds.

Synthetic Strategies: Accessing the this compound Core

The construction of the biaryl linkage between the thiophene and phenol rings is the cornerstone of synthesizing this compound and its derivatives. The Suzuki-Miyaura cross-coupling reaction stands out as the most prevalent and efficient method for this transformation, owing to its mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of starting materials.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide. For the synthesis of this compound, two primary retrosynthetic disconnections are viable:

  • Route A: Coupling of a thiophene-2-boronic acid with a 2-halophenol.

  • Route B: Coupling of a 2-bromothiophene with a 2-hydroxyphenylboronic acid.

Both routes are effective, and the choice often depends on the availability and stability of the starting materials.

A Technical Guide to the Thermochemical Landscape of 2-(Thiophen-2-yl)phenol: Bridging Data Gaps with Established Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Uncharted Thermochemical Terrain of 2-(Thiophen-2-yl)phenol

To the researchers, scientists, and drug development professionals delving into the physicochemical properties of novel compounds, this guide addresses a specific challenge: the characterization of this compound. While this molecule, with its intriguing conjunction of a phenol and a thiophene moiety, holds potential in medicinal chemistry and materials science, a comprehensive, experimentally-derived thermochemical profile is conspicuously absent in the current literature.[1][2][3] This guide, therefore, adopts a proactive and predictive stance. It serves not as a repository of existing data, but as a detailed roadmap for its acquisition and computational corroboration. By synthesizing field-proven insights from studies on analogous thiophene derivatives, we will explore the precise experimental and computational workflows necessary to fully illuminate the thermochemical landscape of this compound.

Physicochemical Identity of this compound

Before embarking on the determination of its energetic properties, a foundational understanding of the molecule's basic physical characteristics is essential. These properties are critical for sample purification, handling, and the design of subsequent thermochemical experiments.

Table 1: Known Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈OS[4][5][6]
Molecular Weight 176.23 g/mol [5][6]
CAS Number 106584-13-8[5][6]
Appearance Light yellow crystalline solid/powder
Melting Point 41-42 °C[4]
Boiling Point (Predicted) 291.5 ± 15.0 °C at 760 mmHg[4][7]
Density (Predicted) 1.235 ± 0.06 g/cm³[7]
Flash Point (Predicted) 130.1 °C[8][7]
pKa (Predicted) 9.38 ± 0.30

Note: Several properties are predicted and await experimental verification.

The Experimental Quest for Thermochemical Data: A Methodological Blueprint

The thermochemical characterization of an organic molecule like this compound hinges on a triumvirate of key energetic parameters: the enthalpy of formation in the condensed phase, the enthalpy of phase transition (sublimation or vaporization), and the gas-phase enthalpy of formation. The latter is paramount for theoretical comparisons and understanding intrinsic molecular stability.

Determining the Enthalpy of Formation in the Condensed Phase via Combustion Calorimetry

The standard molar enthalpy of formation (ΔfH°m) in the solid or liquid state is the cornerstone of thermochemical studies. For sulfur-containing organic compounds, rotating-bomb combustion calorimetry is the gold standard. The rotation of the bomb ensures that the sulfuric acid produced from the combustion of sulfur dissolves completely in the initial aqueous solution, leading to a well-defined final state.[9]

  • Sample Preparation and Purity Verification:

    • Synthesize or procure this compound.[10]

    • Purify the sample to >99.9% purity, typically via sublimation or recrystallization.

    • Verify purity using Gas-Liquid Chromatography (GLC) and characterize the sample by ¹H and ¹³C NMR spectroscopy.[3][11] The absence of impurities is critical as they can disproportionately affect the measured energy of combustion.

  • Calorimeter Calibration:

    • Calibrate the calorimeter by combusting a certified standard, such as benzoic acid, to determine the energy equivalent of the calorimeter system.

  • Combustion Experiment:

    • Press a known mass of the this compound sample into a pellet.

    • Place the pellet in a silica crucible within the calorimetric bomb.

    • Add a small, known amount of distilled water to the bomb to facilitate the formation of sulfuric acid.

    • Charge the bomb with high-purity oxygen to a pressure of approximately 3 MPa.

    • Immerse the bomb in the calorimeter's water bath and allow it to reach thermal equilibrium.

    • Ignite the sample and record the temperature change of the water bath over time.

  • Data Analysis:

    • Calculate the gross heat released during combustion.

    • Apply Washburn corrections to account for the deviation of the experimental conditions from the standard state.

    • Correct for the heat of combustion of the fuse and any auxiliary substances.

    • From the corrected energy of combustion, calculate the standard molar enthalpy of combustion (ΔcH°m).

    • Using Hess's Law and the known standard enthalpies of formation for CO₂(g) and H₂O(l), derive the standard molar enthalpy of formation of this compound in its condensed state.

Measuring the Enthalpy of Sublimation: The Gateway to Gas-Phase Data

To translate the condensed-phase enthalpy of formation to the gas phase, the enthalpy of the phase change (sublimation for solids, vaporization for liquids) must be determined. Given the melting point of this compound (41-42 °C), both sublimation and vaporization enthalpies could be relevant targets.

This technique is ideal for measuring the vapor pressure of low-volatility solids as a function of temperature.

  • Sample Preparation: Place a small amount of purified this compound into a Knudsen cell with a small effusion orifice.

  • Measurement: Heat the cell to a known temperature in a high-vacuum system and measure the rate of mass loss through the orifice.

  • Data Analysis: The vapor pressure is calculated from the rate of mass loss. By measuring the vapor pressure at various temperatures, the standard molar enthalpy of sublimation (ΔsubH°m) can be derived from the slope of the ln(p) vs. 1/T plot using the Clausius-Clapeyron equation.[9]

This is a versatile technique that can be used to measure both sublimation and vaporization enthalpies.[11][12][13]

  • Sublimation: A sample is placed in an effusion cell within the calorimeter, and the heat absorbed during isothermal sublimation into a vacuum is measured directly.

  • Vaporization: For the liquid phase, the sample can be vaporized into a stream of an inert carrier gas, and the heat absorbed is measured.

The choice between these methods depends on the sample's volatility and thermal stability.

Diagram: Experimental Workflow for Thermochemical Characterization

G cluster_condensed Condensed Phase Enthalpy cluster_phase_change Phase Change Enthalpy cluster_gas Gas Phase Enthalpy synthesis Synthesis & Purification purity Purity Verification (>99.9%) synthesis->purity combustion Rotating-Bomb Combustion Calorimetry purity->combustion sublimation Knudsen Effusion or Calvet Microcalorimetry purity->sublimation delta_c ΔcH°m (s) combustion->delta_c delta_f_s ΔfH°m (s) delta_c->delta_f_s delta_f_g ΔfH°m (g) delta_f_s->delta_f_g Hess's Law delta_sub ΔsubH°m sublimation->delta_sub delta_sub->delta_f_g caption Experimental workflow for determining the gas-phase enthalpy of formation. G cluster_workflow Computational Workflow start This compound Structure geom_opt Geometry Optimization (B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (ZPVE & Thermal Corr.) geom_opt->freq_calc g3_energy G3(MP2) Single-Point Energy Calculation freq_calc->g3_energy delta_h_rxn Calculate ΔrH°(298.15 K) of Isodesmic Reaction g3_energy->delta_h_rxn isodesmic Design Isodesmic Reaction ref_mols Calculate Energies of Reference Molecules isodesmic->ref_mols ref_mols->delta_h_rxn delta_f_g Calculate ΔfH°m (g) of This compound delta_h_rxn->delta_f_g caption Computational workflow for calculating gas-phase enthalpy of formation.

Caption: Computational workflow for calculating gas-phase enthalpy of formation.

Synthesis of Data and Future Outlook

The thermochemical data for this compound, once determined through the rigorous experimental and computational methodologies outlined above, will provide invaluable insights for:

  • Drug Development: Understanding the stability of the molecule is crucial for formulation and storage.

  • Materials Science: The energetic properties can inform the design of novel organic materials.

  • Reaction Chemistry: Knowledge of the enthalpy of formation allows for the calculation of reaction enthalpies for processes involving this compound.

This guide provides a comprehensive framework for bridging the current knowledge gap. The synergy between precise calorimetric measurements and high-level computational chemistry will undoubtedly yield a definitive thermochemical profile for this compound, empowering further research and application.

References

  • Hubbard, W. N., Scott, D. W., Frow, F. R., & Waddington, G. (1955). Thiophene: Heat of Combustion and Chemical Thermodynamic Properties. Journal of the American Chemical Society. Available at: [Link]

  • Standard Enthalpy of Combustion of Thiophene. Homework.Study.com. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Ribeiro da Silva, M. A. V., & Santos, A. F. L. O. M. (2007). Thermochemical study of 2- and 3-alkyl substituted thiophenes. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Zauer, E. A. (2011). Enthalpy of formation of thiophene derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Ribeiro da Silva, M. A. V., Santos, A. F. L. O. M., & Amaral, L. M. P. F. (2010). A calorimetric and computational study on the thermochemistry of 2-(5H)-furanone and 2-(5H)-thiophenone. The Journal of Chemical Thermodynamics. Available at: [Link]

  • Experimental and Computational Thermochemical Study of 2- and 3-Thiopheneacetic Acid Methyl Esters. University of Missouri–St. Louis. Available at: [Link]

  • Thermochemistry of Bithiophenes and Thienyl Radicals. A Calorimetric and Computational Study. CICECO. Available at: [Link]

  • Chickos, J. S., & Acree, W. E. (2002). Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • Roux, M. V., Temprado, M., Chickos, J. S., & Nagano, Y. (2008). Thermochemistry of 2- and 3-Acetylthiophenes: Calorimetric and Computational Study. The Journal of Physical Chemistry B. Available at: [Link]

  • 2-thiophenethiol. Organic Syntheses. Available at: [Link]

  • Al-Bayati, S. M. H., Al-Amiery, A. A., Al-Majedy, Y. K., Saade, H., & Kadhum, A. A. H. (2022). Experimental and Theoretical Examination of 2-(Thiophen-2 Yl) Ethanamine as Mild Steel Corrosion Inhibitors in Acidic Conditions Using DFT Computational Analysis. International Journal of Corrosion and Scale Inhibition. Available at: [Link]

  • Phenol Enthalpy of Formation. Active Thermochemical Tables. Available at: [Link]

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. PubMed. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2022). International Journal of Scientific Research in Science and Technology. Available at: [Link]

Sources

Crystal structure analysis of 2-(Thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Crystal Structure Analysis of 2-(Thiophen-2-yl)phenol

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven walkthrough for the synthesis, crystallization, and detailed crystal structure analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, ensuring that each step is understood within the broader context of achieving a high-quality, verifiable structural determination. The thiophene moiety is a cornerstone in medicinal chemistry, and understanding its structural nuances when coupled with other aromatic systems is paramount for rational drug design.[1][2][3]

Introduction to this compound: A Molecule of Interest

This compound (CAS 106584-13-8) is a biaryl compound featuring a phenolic hydroxyl group and a thienyl moiety.[4] This structure is of significant interest as the thiophene ring is a key pharmacophore, while the phenol group provides a crucial site for hydrogen bonding and further functionalization.[4] The interplay between these two rings dictates the molecule's conformation, solid-state packing, and ultimately, its physicochemical properties and biological activity. A thorough understanding of its three-dimensional structure is therefore a critical prerequisite for its application in materials science and as a scaffold in drug discovery.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 106584-13-8[5]
Molecular Formula C₁₀H₈OS[5]
Molecular Weight 176.24 g/mol [5]
Appearance Light yellow crystalline solid[6]
Melting Point 41-42 °C[6]
Boiling Point (Predicted) 291.5 °C at 760 mmHg[7]
Density (Predicted) 1.235 g/cm³[7]
XLogP3 2.9[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2 (Oxygen and Sulfur)[5]

Synthesis and Crystallization: From Precursors to Analysis-Ready Crystals

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. The workflow is a self-validating system: the purity of the synthesized compound directly impacts the success of crystallization, and the quality of the crystal dictates the resolution and reliability of the final structure.

Synthesis via Suzuki-Miyaura Cross-Coupling

Expertise & Rationale: The formation of the C-C bond between the phenyl and thiophene rings is most efficiently achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This Nobel Prize-winning methodology is renowned for its high yields, tolerance of a wide range of functional groups, and the relatively low toxicity of the boronic acid reagents.[9][10] We select 2-methoxyphenylboronic acid and 2-bromothiophene as coupling partners. The methoxy group serves as a protecting group for the phenol, preventing unwanted side reactions of the acidic proton under the basic conditions of the coupling. This group is then cleaved in a subsequent step to yield the final product.

Diagram 1: Synthesis Workflow

G cluster_0 Part 1: Suzuki-Miyaura Coupling cluster_1 Part 2: Demethylation cluster_2 Part 3: Purification A Reactants: 2-Methoxyphenylboronic Acid 2-Bromothiophene B Reaction Conditions: Pd(PPh₃)₄ (catalyst) K₂CO₃ (base) Dioxane/H₂O (solvent) Heat (90°C) A->B Combine & Degas C Crude Product: 2-(2-Methoxyphenyl)thiophene B->C Stir 12h D Reactant: 2-(2-Methoxyphenyl)thiophene E Reaction Conditions: BBr₃ (reagent) DCM (solvent) 0°C to RT D->E Dissolve & Cool F Crude Product: This compound E->F React & Quench G Crude Product H Column Chromatography (Silica Gel, Hexane/EtOAc) G->H Load I Pure Product: This compound H->I Elute G A 1. Crystal Mounting (Mount single crystal on goniometer) B 2. Data Collection (Expose to X-ray beam, rotate crystal, collect diffraction pattern) A->B On Diffractometer C 3. Data Reduction (Integrate spot intensities, apply corrections) B->C Software Processing D 4. Structure Solution (Determine initial atomic positions - Phase Problem) C->D Direct Methods/Patterson E 5. Structure Refinement (Optimize atomic coordinates & thermal parameters against experimental data) D->E Least-Squares Minimization F 6. Structure Validation & Analysis (Check quality metrics (R-factor), analyze geometry & interactions) E->F Final Model G cluster_0 Hirshfeld Surface Generation cluster_1 Interaction Analysis A CIF Data (Final Refined Structure) B CrystalExplorer Software A->B C 3D Hirshfeld Surface (Mapped with d_norm) B->C D 2D Fingerprint Plot (d_i vs d_e) C->D E Quantitative Breakdown: - H···H contacts (van der Waals) - C···H/H···C contacts - O···H/H···O (Hydrogen Bonds) D->E F Identification of Key Packing Motifs (e.g., dimers, chains, sheets) E->F

Sources

Navigating the Safety Landscape of 2-(Thiophen-2-yl)phenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiophen-2-yl)phenol, a molecule holding promise in medicinal chemistry and materials science, presents a unique set of handling and safety considerations.[1][2] As a derivative of phenol, it is crucial for researchers to approach this compound with a comprehensive understanding of its potential hazards, informed by both specific data and the extensive knowledge available for the parent phenol structure. This guide provides an in-depth analysis of the health and safety aspects of this compound, offering a framework for its safe handling, storage, and emergency preparedness in a research and development setting. The thiophene moiety can contribute to its aromatic properties and potential reactivity, making it a subject of interest.[1] Thiophene and its derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects.[3][4]

Hazard Identification and Classification

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is the exclamation mark, indicating its potential to cause irritation.[5]

Given its structural similarity to phenol, it is prudent to consider the more severe hazards associated with the parent compound. Phenol is highly toxic and corrosive, capable of causing severe skin burns and eye damage. It can be absorbed through the skin, leading to systemic toxicity.[6] Therefore, a cautious approach that accounts for these elevated risks is essential when working with this compound.

Toxicological Profile: An Evidence-Based Assessment

Detailed toxicological studies specifically on this compound are limited. However, the toxicology of phenol is well-documented and provides a critical reference point. Phenol is readily absorbed via inhalation, ingestion, and dermal contact and is known to have corrosive effects on the skin and mucous membranes.[6] Systemic effects of phenol exposure can impact the central nervous system, liver, and kidneys.[7][8] Chronic exposure may lead to conditions such as ochronosis (darkening of the skin and cartilage).[6] Phenol derivatives have been investigated for a wide range of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties.[9]

Table 1: Summary of Known and Inferred Toxicological Hazards

HazardThis compound (Specific)Phenol (Inferred)
Acute Oral Toxicity Data not availableToxic if swallowed
Acute Dermal Toxicity Data not availableToxic in contact with skin
Acute Inhalation Toxicity May cause respiratory irritationToxic if inhaled
Skin Corrosion/Irritation Causes skin irritationCauses severe skin burns
Eye Damage/Irritation Causes serious eye irritationCauses serious eye damage
Systemic Toxicity Data not availableMay cause damage to organs through prolonged or repeated exposure

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound. The following protocols, derived from best practices for handling phenol and its derivatives, should be strictly adhered to.[8][10][11]

Engineering Controls

All work with this compound, especially when handling the solid or creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8] An emergency eyewash station and safety shower must be readily accessible and tested regularly.[7][8][10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Double gloving with nitrile or neoprene gloves.[7][10]Provides a barrier against skin contact. Frequent changes are recommended.
Eye Protection Chemical splash goggles and a face shield.[7]Protects against splashes that can cause serious eye irritation or damage.
Skin and Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes.[7]Prevents accidental skin contact.
Storage

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][10] Containers should be tightly sealed and clearly labeled.

Experimental Workflow: Safe Weighing and Solution Preparation

The following diagram outlines a safe workflow for preparing a solution of this compound.

Safe_Workflow cluster_Preparation Preparation cluster_Weighing Weighing cluster_Dissolution Dissolution cluster_Finalization Finalization and Cleanup Prep Don appropriate PPE: - Double gloves (nitrile/neoprene) - Safety goggles and face shield - Lab coat Area_Prep Ensure work is performed in a certified chemical fume hood. Prep->Area_Prep Weigh Tare a clean, dry weighing vessel on an analytical balance. Area_Prep->Weigh Transfer Carefully transfer the desired amount of this compound to the vessel. Weigh->Transfer Solvent Add the appropriate solvent to a beaker with a magnetic stir bar. Transfer->Solvent Addition Slowly add the weighed compound to the solvent while stirring. Solvent->Addition Label Label the solution container clearly. Addition->Label Cleanup Clean the work area and dispose of contaminated materials as hazardous waste. Label->Cleanup

Caption: A stepwise workflow for the safe handling of this compound during weighing and solution preparation.

Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, a swift and informed response is critical.

First-Aid Measures

The following first-aid guidance is based on established procedures for phenol exposure and should be adapted for this compound.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] After initial flushing, if available, swab the area with polyethylene glycol (PEG) 300 or 400.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[7][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

For small spills, absorb the material with an inert absorbent material and place it in a sealed container for hazardous waste disposal.[8][10] For larger spills, evacuate the area and contact the appropriate emergency response team.

Logical Framework for Emergency Response

The following diagram illustrates the decision-making process in the event of an emergency involving this compound.

Emergency_Response cluster_Exposure Exposure Response cluster_Spill Spill Response node_action node_action node_eval node_eval Start Emergency Event Exposure_Type Type of Exposure? Start->Exposure_Type Spill_Size Spill Size? Start->Spill_Size Skin Skin Exposure_Type->Skin Eye Eye Exposure_Type->Eye Inhalation Inhalation Exposure_Type->Inhalation Ingestion Ingestion Exposure_Type->Ingestion Small_Spill Small Spill_Size->Small_Spill Large_Spill Large Spill_Size->Large_Spill Flush_Skin Flush with water for 15 min. Apply PEG if available. Skin->Flush_Skin Flush_Eye Flush with water for 15 min. Eye->Flush_Eye Fresh_Air Move to fresh air. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water. Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Flush_Skin->Medical_Attention Flush_Eye->Medical_Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention Absorb Absorb with inert material. Dispose as hazardous waste. Small_Spill->Absorb Evacuate Evacuate the area. Contact emergency response. Large_Spill->Evacuate

Caption: A decision tree for responding to emergencies involving this compound.

Conclusion

While this compound holds potential for scientific advancement, its safe use is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. By leveraging the available data for this specific compound and drawing upon the extensive safety knowledge of its parent, phenol, researchers can create a secure working environment. Adherence to the guidelines outlined in this technical guide will empower research professionals to handle this compound responsibly, ensuring both personal safety and the integrity of their scientific pursuits.

References

  • Yale University Environmental Health & Safety. (n.d.). Standard Operating Procedure - Phenol. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. Retrieved from [Link]

  • The University of Queensland. (2022). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Fact Sheet: Phenol. Office of Environment, Health & Safety. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • El-Demerdash, A., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Retrieved from [Link]

  • Cirrincione, G., et al. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. Retrieved from [Link]

  • Kumar, A., et al. (2021). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry. Retrieved from [Link]

  • El-Demerdash, A., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. Retrieved from [Link]

  • Public Health England. (2024). Phenol: toxicological overview. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-(Thiophen-2-yl)phenol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1][2] This Nobel Prize-winning methodology is indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides a detailed examination and a robust protocol for the synthesis of 2-(thiophen-2-yl)phenol, a valuable bi-aryl intermediate featuring a phenol and a heteroaromatic thiophene ring.[5][6] We will delve into the mechanistic underpinnings of the catalytic cycle, explaining the rationale behind the selection of catalysts, bases, and solvents, thereby offering researchers a comprehensive framework for reaction optimization and troubleshooting.

Mechanistic Rationale: The Pillars of the Suzuki-Miyaura Coupling

The success of the Suzuki-Miyaura reaction hinges on a synergistic interplay between the palladium catalyst, a base, and the solvent system, which collectively orchestrate a three-stage catalytic cycle.[7][8] A thorough understanding of each component's role is critical for adapting and optimizing the protocol for specific substrates.

The Palladium Catalyst & Ligand

The heart of the reaction is the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[8]

  • Catalyst Precursors : Common precursors include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. While Pd(PPh₃)₄ is a Pd(0) source that can directly enter the catalytic cycle, Pd(II) sources like Pd(OAc)₂ must first be reduced in situ to the active Pd(0) species.[8]

  • Ligands : The ligands coordinated to the palladium center are not mere spectators; they are crucial for catalyst stability and reactivity.[2] Electron-rich and bulky phosphine ligands (e.g., PPh₃, PCy₃) or N-heterocyclic carbenes (NHCs) enhance the catalyst's activity by promoting the oxidative addition step and facilitating the final reductive elimination.[1][2] For heteroaromatic couplings, such as those involving thiophene, specialized ligands can be employed to improve yields and prevent catalyst deactivation.[9][10]

The Role of the Base

The base is an essential activator in the catalytic cycle and its role was not fully understood for some time.[2] Its primary function is to facilitate the crucial transmetalation step. There are two predominant mechanistic pathways for this activation:[11]

  • Boronate Pathway : The base reacts with the organoboronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (R-B(OH)₃⁻).[12][13][14] This anionic "ate" complex is significantly more reactive and readily transfers its organic group to the palladium(II) center during transmetalation.[15]

  • Hydroxide/Alkoxide Pathway : The base (e.g., OH⁻) first displaces the halide on the Pd(II) complex. This Pd-OH species then reacts with the neutral boronic acid to facilitate the transfer of the organic group.

The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence reaction rates and yields, depending on its strength, solubility, and compatibility with the substrates' functional groups.[11]

The Solvent System

The solvent plays a multifaceted role, influencing reagent solubility, catalyst stability, and reaction kinetics.[16]

  • Solubility : The solvent must effectively dissolve the organic halide, the organoboron species, and the catalyst complex.

  • Polarity : The solvent's polarity can impact the rate of key steps. Polar aprotic solvents like DMF or dioxane are commonly used.[17] In many cases, the addition of water is beneficial, creating a biphasic system that can accelerate the reaction and aid in the dissolution of the inorganic base.[17][18]

  • Catalyst Interaction : Coordinating solvents can sometimes act as ligands, influencing the nature of the active catalytic species and, in some cases, affecting selectivity.[19][20]

Visualizing the Synthesis

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition oxidative_addition R¹-X (2-Bromophenol) oxidative_addition->pd2_complex pd2_r1r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r1r2 Transmetalation transmetalation [R²-B(OH)₃]⁻ (Thiophene Boronate) transmetalation->pd2_r1r2 base_activation Base (e.g., K₂CO₃) + R²-B(OH)₂ base_activation->transmetalation Activation pd2_r1r2->pd0 Reductive Elimination reductive_elimination R¹-R² (Product) pd2_r1r2->reductive_elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

Workflow start Start: Reagent Preparation setup Assemble Reaction Vessel (Schlenk Flask) start->setup inert Evacuate and Backfill with Inert Gas (Ar/N₂) setup->inert add_solids Add Solids: 2-Bromophenol, Thiophene-2-boronic acid, Pd(PPh₃)₄, K₂CO₃ inert->add_solids add_solvents Add Degassed Solvents: Dioxane and Water add_solids->add_solvents reaction Heat Reaction Mixture (e.g., 90-100 °C) with Stirring add_solvents->reaction monitor Monitor Progress via TLC/GC-MS reaction->monitor monitor->reaction Continue if incomplete workup Aqueous Work-up: Quench, Extract with Organic Solvent monitor->workup Upon completion dry_purify Dry Organic Layer, Concentrate, and Purify via Column Chromatography workup->dry_purify characterize Characterize Product: ¹H NMR, ¹³C NMR, MS dry_purify->characterize finish End: Pure this compound characterize->finish

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 2-bromophenol and thiophene-2-boronic acid.

Materials and Reagents
Reagent/MaterialFormulaMol. Wt.Amount (mmol)Mass/VolumeEquivalentsRole
2-BromophenolC₆H₅BrO173.011.0173 mg1.0Aryl Halide
Thiophene-2-boronic acidC₄H₅BO₂S127.961.2154 mg1.2Organoboron
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.0335 mg0.03Catalyst
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.5345 mg2.5Base
1,4-DioxaneC₄H₈O₂88.11-8 mL-Solvent
Deionized WaterH₂O18.02-2 mL-Solvent
Schlenk Flask (25 mL)---1-Reaction Vessel
Magnetic Stirrer/Hotplate---1-Equipment
Condenser---1-Equipment
Inert Gas (Argon or Nitrogen)Ar / N₂----Atmosphere
Step-by-Step Procedure
  • Reaction Setup : To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromophenol (173 mg, 1.0 mmol), thiophene-2-boronic acid (154 mg, 1.2 mmol), potassium carbonate (345 mg, 2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Inert Atmosphere : Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Using syringes, add degassed 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL) to the flask. The mixture should appear as a suspension.

  • Reaction Execution : Replace the septum with a condenser under a positive pressure of inert gas. Lower the flask into an oil bath preheated to 95 °C. Stir the reaction mixture vigorously at this temperature.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up : Once the 2-bromophenol has been consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 10 mL of deionized water.

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Characterization

The identity and purity of the final product, this compound (MW: 176.23 g/mol )[5][21], should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR : To confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS) : To verify the molecular weight.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Use a fresh batch of catalyst or a different precatalyst/ligand combination. Ensure the system is rigorously purged of oxygen. Use freshly distilled or anhydrous solvents.
Protodeboronation Presence of excess water or acid; Prolonged reaction time at high temperature.Use anhydrous conditions if possible, or minimize the amount of water. Use a milder base. Monitor the reaction closely and stop it upon completion.
Formation of Side Products Homo-coupling of the boronic acid or aryl halide.Ensure a proper stoichiometric balance. Lower the catalyst loading. Optimize the reaction temperature.
Difficult Purification Co-elution of product with byproducts or starting materials.Optimize the solvent system for column chromatography. Consider a different purification method, such as recrystallization or preparative HPLC.

References

  • Vertex AI Search Result, 2025-08-09. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Martín, R., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • BenchChem. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem.
  • Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Singh, G., & Singh, H. (2013). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics, 32(15), 4089-4100.
  • Joshi, A. V., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 126(1), 239-250.
  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 17(4), 2166-2175.
  • LibreTexts Chemistry. (2020). 17.
  • Xia, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(7), 1801-1807.
  • Pérez-Temprano, M. H., et al. (2008). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 130(4), 1394-1403.
  • Xia, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
  • ResearchGate. (2025).
  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Martin, R., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie, 119(34), 6564-6567.
  • A2B Chem. (n.d.). This compound.
  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 730.
  • D'Auria, M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7629.
  • D'Auria, M., et al. (2021).
  • SynQuest Laboratories. (n.d.). This compound.
  • Wallace, J. M., & Frantz, D. E. (2010). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Organic letters, 12(16), 3684-3687.
  • CymitQuimica. (n.d.). 2-(2-thienyl) phenol.
  • PubChem. (n.d.). This compound.
  • Hocek, M., et al. (2001).
  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube.
  • ResearchGate. (2025). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)
  • Lucherelli, M. A., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymer Chemistry, 13(16), 2379-2388.
  • da Silva, J. G., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(Thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-(Thiophen-2-yl)phenol Moiety

The this compound scaffold is a significant structural motif in medicinal chemistry and materials science. As a biaryl compound, it connects a phenol ring, a common pharmacophore, with a thiophene ring, a versatile heteroaromatic system. This unique combination imparts specific electronic and steric properties, making it a valuable building block for the development of novel pharmaceuticals and organic electronic materials. The synthesis of such biaryl compounds is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and widely adopted method.

The Suzuki-Miyaura reaction offers a powerful tool for the formation of carbon-carbon bonds, demonstrating broad functional group tolerance and typically proceeding under mild conditions. This application note provides a detailed, field-proven protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling of 2-bromophenol and thiophene-2-boronic acid. We will delve into the rationale behind the selection of reagents and conditions, the step-by-step experimental procedure, and the underlying catalytic mechanism.

Reaction Scheme: The Suzuki-Miyaura Coupling Approach

The synthesis of this compound is accomplished through the palladium-catalyzed cross-coupling of 2-bromophenol with thiophene-2-boronic acid in the presence of a base.

G cluster_reactants Reactants cluster_product Product r1 2-Bromophenol r1_struct r1->r1_struct r2 Thiophene-2-boronic acid r2_struct r2->r2_struct catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) r1_struct->catalyst + r2_struct->catalyst + p1 This compound p1_struct p1->p1_struct catalyst->p1_struct

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with checkpoints and explanations to ensure a successful synthesis.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Bromophenol95-56-7173.011.01.0
Thiophene-2-boronic acid6165-68-0127.961.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane (anhydrous)123-91-188.118 mL-
Water (degassed)7732-18-518.022 mL-
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromophenol (173 mg, 1.0 mmol), thiophene-2-boronic acid (154 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Expertise & Experience: The use of a slight excess of the boronic acid (1.2 equivalents) helps to drive the reaction to completion, compensating for any potential decomposition or homocoupling of the boronic acid. Potassium carbonate is a commonly used base that is effective and cost-efficient for this type of coupling.

  • Solvent Addition and Degassing:

    • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the flask.

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to lower yields.

    • Trustworthiness: A properly degassed system is essential for the catalytic cycle to function efficiently. The color of the reaction mixture can be an indicator; a healthy reaction is often dark, while a failed reaction may be indicated by the precipitation of black palladium metal.

  • Catalyst Addition:

    • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture.

    • Expertise & Experience: Pd(PPh₃)₄ is a reliable and commonly used catalyst for Suzuki couplings. The 5 mol% loading is a good starting point for ensuring efficient catalysis without being wasteful.

  • Reaction:

    • Attach the reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC). A typical eluent system is 10-20% ethyl acetate in hexanes. The reaction is generally complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with 20 mL of water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL). The brine wash helps to remove any remaining water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically a brown oil or solid. Purify the crude material by flash column chromatography on silica gel.

    • A gradient elution system of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is generally effective for separating the product from nonpolar impurities and baseline material.

    • Trustworthiness: Monitoring the column fractions by TLC is crucial to ensure the collection of the pure product.

  • Product Analysis:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a light yellow solid.

    • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight is 176.24 g/mol .[1]

Visualizing the Experimental Workflow

G start Start setup 1. Reaction Setup (Reactants & Base) start->setup solvent 2. Add Solvents (Dioxane/H₂O) setup->solvent degas 3. Degas Mixture (Ar or N₂) solvent->degas catalyst 4. Add Pd(PPh₃)₄ degas->catalyst react 5. Heat to 90°C (12-24h) catalyst->react workup 6. Work-up (Extraction & Wash) react->workup purify 7. Purification (Column Chromatography) workup->purify analyze 8. Product Analysis (NMR, MS) purify->analyze end End analyze->end G pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation Ar'-B(OR)₂ pd_intermediate2 Ar-Pd(II)(Ar')L₂ transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

  • 2-Bromophenol: Corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thiophene-2-boronic acid: May cause skin and eye irritation. Handle with care and wear appropriate PPE.

  • Tetrakis(triphenylphosphine)palladium(0): Can be an irritant. Avoid inhalation of dust.

  • 1,4-Dioxane: A flammable liquid and potential carcinogen. Handle in a fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling is a highly effective and versatile method for the synthesis of this compound. By following the detailed protocol outlined in these application notes, researchers can reliably synthesize this valuable biaryl compound. A thorough understanding of the reaction mechanism and careful attention to experimental details, particularly the inert atmosphere and purification steps, are key to achieving high yields and purity. This methodology provides a solid foundation for the synthesis of a wide range of functionalized biaryl compounds for applications in drug discovery and materials science.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

Sources

Application Note: A Validated Protocol for the Suzuki-Miyaura Cross-Coupling of 2-Bromophenol with Thiophene-2-Boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron compound is a preferred method for constructing biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3]

This application note provides a detailed, field-proven protocol for the synthesis of 2-(thiophen-2-yl)phenol (CAS: 106584-13-8), a valuable heterocyclic biaryl intermediate.[4][5][6][7][8] The procedure outlines the coupling of 2-bromophenol with thiophene-2-boronic acid. Beyond a simple recitation of steps, this guide delves into the causal reasoning behind critical experimental choices, from reagent selection to reaction setup and troubleshooting, ensuring a reproducible and high-yielding outcome for researchers in drug discovery and process development.

The Scientific Foundation: Mechanism of the Suzuki-Miyaura Coupling

A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][9] This cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Palladium(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile (2-bromophenol). This step oxidizes the catalyst from Pd(0) to a Pd(II) complex and is often the rate-determining step of the reaction.[3][10]

  • Transmetalation: This is the crucial step where the organic moiety from the nucleophile (thiophene-2-boronic acid) is transferred to the Pd(II) complex. This process is critically dependent on the presence of a base. The base activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the palladium center.[11][12][13][14]

  • Reductive Elimination: In the final step, the two coupled organic fragments (the phenol and thiophene rings) are expelled from the palladium center as the final product. This step forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd 2-Bromophenol PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX Transmetal Transmetalation (Ar'-B(OH)₂ + Base) PdII_ArX->Transmetal Thiophene-2-boronic Acid [Ar'-B(OR)₃]⁻ PdII_ArAr Ar-Pd(II)-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ejected (Ar-Ar')

Sources

High-Purity Isolation of 2-(Thiophen-2-yl)phenol from Synthetic Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the purification of 2-(Thiophen-2-yl)phenol, a valuable biaryl intermediate in medicinal chemistry and materials science.[1][2] Authored for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the successful isolation of this target compound. We present detailed, field-proven protocols for post-synthesis workup, recrystallization, and flash column chromatography. Furthermore, we outline rigorous analytical methods for purity verification, including TLC, HPLC, and GC-MS, ensuring the final product meets the stringent quality requirements for downstream applications.

Introduction: The Purification Challenge

This compound is a key structural motif whose unique electronic and steric properties are leveraged in the development of novel pharmaceuticals and organic materials.[2][3] Its synthesis, commonly achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, presents significant purification challenges.[4][5] These reactions are often accompanied by a host of structurally similar impurities, including homocoupled byproducts, starting materials, and dehalogenated precursors.[6][7] The effective removal of these contaminants is non-trivial and is critical for the integrity of subsequent research and development activities. This guide provides a systematic approach to navigate these challenges and deliver this compound in high purity.

Physicochemical Properties & Impurity Profile

A successful purification strategy begins with a thorough understanding of the target compound's properties and the likely impurities.

Properties of this compound
PropertyValueSource(s)
CAS Number 106584-13-8[8][9]
Molecular Formula C₁₀H₈OS[8]
Molecular Weight 176.24 g/mol [8]
Appearance Light yellow crystalline solid[9]
Melting Point 41-42 °C[9]
Boiling Point 291.5 ± 15.0 °C (Predicted)[9]
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, methanol); very slightly soluble in water (0.23 g/L).[1][10][1][10]
pKa 9.38 ± 0.30 (Predicted)[9]
Common Impurities in Suzuki-Miyaura Synthesis

The following table outlines the primary impurities expected from a typical Suzuki-Miyaura coupling reaction used to synthesize the target compound. Understanding their structure is key to exploiting differences in polarity for separation.

Impurity TypeGeneral StructureOriginSeparation Rationale
Homocoupled Aryl Halide Ar-ArDimerization of the aryl halide starting material.Typically less polar than the phenolic product.
Homocoupled Boronic Acid Ar'-Ar'Dimerization of the thiophene boronic acid.Polarity varies; often separable by chromatography.
Dehalogenated Starting Material Ar-HReductive cleavage of the C-X bond of the aryl halide.[6]Significantly less polar than the product.
Protodeborylated Starting Material Ar'-HHydrolysis or protonation of the C-B bond of the boronic acid.[6]Significantly less polar than the product.
Unreacted Starting Materials Ar-X, Ar'-B(OH)₂Incomplete reaction.Differing polarities allow for separation. Boronic acids are significantly more polar.
Palladium Residues Pd(0), Pd saltsCatalyst from the reaction.Can often be removed by filtration through Celite or silica, or during aqueous workup.

Overall Purification Workflow

The path from a crude reaction mixture to a pure, verified product involves several key decision points. The following workflow illustrates the general strategy.

G cluster_purification Primary Purification crude Crude Reaction Mixture workup Aqueous Workup & Extraction crude->workup concentrate Concentration (Rotary Evaporation) workup->concentrate crude_solid Crude Solid/Oil concentrate->crude_solid tlc_check Purity Assessment (TLC) crude_solid->tlc_check recryst Method A: Recrystallization tlc_check->recryst High Purity, Few Impurities chrom Method B: Flash Chromatography tlc_check->chrom Complex Mixture pure_solid Purified Solid recryst->pure_solid chrom->pure_solid qc Final QC Analysis (HPLC, NMR, GC-MS) pure_solid->qc final Pure this compound (>98%) qc->final

Caption: General workflow for the purification of this compound.

Experimental Protocols

Part 1: Post-Reaction Aqueous Workup

Causality: The initial workup is designed to quench the reaction, remove inorganic salts (e.g., the base like K₃PO₄), and separate the organic product from the aqueous phase. Ethyl acetate is a common choice for extraction due to its moderate polarity, which effectively dissolves the biaryl product while having low miscibility with water.[11]

Protocol:

  • Cool the reaction mixture to room temperature.

  • If the reaction was performed in a solvent immiscible with water (e.g., toluene, THF), dilute the mixture with ethyl acetate (EtOAc, ~2-3 volumes of the initial reaction solvent).

  • Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 1 volume) to neutralize any remaining acids.

    • Water (1 x 1 volume).

    • Saturated aqueous sodium chloride (brine) solution (1 x 1 volume) to break up emulsions and remove residual water from the organic layer.[11]

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which may be a solid or a dark oil.

Part 2: Primary Purification Methodologies

The choice between recrystallization and chromatography depends on the purity and nature of the crude material as assessed by TLC.

Causality: Recrystallization is an equilibrium-based technique that purifies solid compounds by leveraging differences in solubility between the desired product and impurities in a chosen solvent system at varying temperatures.[12] An ideal solvent will dissolve the compound completely at its boiling point but sparingly at low temperatures, allowing pure crystals to form upon cooling while impurities remain in the mother liquor.[13]

Protocol:

  • Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of the crude material in ~0.5 mL of various solvents (e.g., hexanes, ethanol, isopropanol, toluene) and mixed solvent systems (e.g., hexanes/ethyl acetate, hexanes/acetone).[14] A good candidate system will require heating to fully dissolve the solid.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (or the more soluble solvent of a mixed pair) dropwise while heating (e.g., on a hot plate) and stirring until the solid just dissolves.

  • Decolorization (Use with Caution): If the solution is highly colored, minor impurities may be the cause. Crucially, avoid using activated charcoal for phenolic compounds , as it can contain ferric ions that may form colored complexes with the phenol, impairing purification.[13]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If using a mixed solvent system, this is the point where the less-soluble solvent (anti-solvent) is added dropwise until persistent turbidity is observed, followed by gentle heating to re-clarify.[13] Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Causality: Column chromatography separates compounds based on their differential adsorption to a solid stationary phase (typically polar silica gel) and solubility in a liquid mobile phase (the eluent).[15][16] Less polar compounds have weaker interactions with the silica gel and elute faster, while more polar compounds are retained longer.

G cluster_elution Elution Process column Eluent (Mobile Phase) Sample Mixture Silica Gel (Stationary Phase) Glass Wool/Frit Stopcock A A B B mid t=1 start t=0 end t=2 caption Less polar compounds (A) travel faster down the column.

Caption: Principle of chromatographic separation by polarity.

Protocol:

  • TLC Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., starting with 95:5 Hexanes:EtOAc, then 90:10, 80:20, etc.).

    • The ideal eluent system will provide a retention factor (Rƒ) of ~0.3-0.4 for the target compound and good separation from all impurities.[17]

  • Column Preparation (Wet Slurry Method):

    • Secure a glass column vertically. Place a small plug of glass wool or cotton at the bottom. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent. The mass of silica should be 50-100 times the mass of the crude material.[15]

    • Pour the slurry into the column, continuously tapping the side to ensure even packing. Open the stopcock to drain excess solvent, ensuring the top of the silica bed never runs dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a less polar solvent like dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Add a thin protective layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.[16]

    • Collect the eluent in a series of numbered test tubes or flasks.

    • Monitor the separation by spotting collected fractions on TLC plates alongside the starting material.[16]

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified this compound.

Purity Verification and Quality Control

Final analysis is mandatory to confirm purity and structural identity.

TechniquePurposeTypical Parameters & Expected Results
TLC Qualitative purity checkStationary Phase: Silica Gel 60 F₂₅₄. Mobile Phase: 80:20 Hexanes:EtOAc. Visualization: UV light (254 nm) or iodine chamber.[18] Result: A single spot with Rƒ ≈ 0.3-0.4.
HPLC Quantitative purity assessmentColumn: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).[19] Mobile Phase: Gradient of acetonitrile in water (both with 0.1% TFA or formic acid). Detection: UV at 254 nm or 278 nm.[20][21] Result: A single major peak corresponding to the product; purity >98%.
GC-MS Purity and mass confirmationColumn: HP-5 or similar non-polar capillary column.[22] Result: A single peak with the correct retention time and a mass spectrum showing the molecular ion (M⁺) at m/z = 176.[23]
¹H NMR Structural confirmationSolvent: CDCl₃ or DMSO-d₆. Expected Signals: Characteristic aromatic proton signals for both the phenol and thiophene rings. The phenolic -OH proton will appear as a broad singlet.[24]
¹³C NMR Structural confirmationSolvent: CDCl₃ or DMSO-d₆. Expected Signals: Ten distinct signals in the aromatic region (approx. 115-155 ppm) corresponding to the ten carbon atoms of the structure.[24]

References

  • Kalogeropoulos, M. et al. (2004). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Tzanova, M. et al. (2017). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH National Library of Medicine. Available at: [Link]

  • Stavila, M. & Vlase, L. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. Available at: [Link]

  • Al-Dahhan, W. (n.d.). Recrystallization. University of Basrah. Available at: [Link]

  • Trivunac, K. & Stevanovic, S. (2016). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Available at: [Link]

  • Shulgina, I. et al. (2020). HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3564195, this compound. Available at: [Link]

  • Spudeit, D. A. et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. NIH National Library of Medicine. Available at: [Link]

  • Patton, J. T. & Sebelist, C. E. (1972). Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.
  • Paraskeva, C. A. et al. (2007). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. ResearchGate. Available at: [Link]

  • Wikipedia contributors (2024). Column chromatography. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Liu, S. et al. (2018). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. MDPI. Available at: [Link]

  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry (n.d.). Column Chromatography. Available at: [Link]

  • OC Lectures (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Taha, H. S. et al. (2013). Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available at: [Link]

  • Giordano, F. et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]

  • Yin, J. & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of 2-(thien-2-yl-methylene)aminophenol 1 H-NMR... Available at: [Link]

  • Sandiego (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • University of Rochester, Department of Chemistry (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Columbia University (n.d.). Column chromatography. Available at: [Link]

  • Song, J. J. et al. (2005). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. NIH National Library of Medicine. Available at: [Link]

  • Fortuna, C. G. et al. (2011). Synthesis and NLO properties of new trans 2-(thiophen-2-yl)vinyl heteroaromatic iodides. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction. Available at: [Link]

  • King Saud University (n.d.). Separation of a mixture of phenols by thin layer chromatography (TLC). Available at: [Link]

  • Organic Chemistry Portal (n.d.). Biaryl synthesis by C-C coupling. Available at: [Link]

  • Borealis AG (2014). PURIFICATION OF PHENOL. Google Patents.
  • Neuworth, M. B. (1956). Purification of phenol. Google Patents.
  • Wagay, J. A. et al. (2021). GC-MS analysis of bioactive compounds in the plant parts of methanolic extracts of Momordica cymbalaria Fenzl. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Priyadarshini, S. et al. (2018). Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga). Biomedical and Pharmacology Journal. Available at: [Link]

  • F. Hoffmann-La Roche and Co. (1990). Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof. Google Patents.

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Application Notes & Protocols: 2-(Thiophen-2-yl)phenol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of 2-(Thiophen-2-yl)phenol

This compound is an aromatic heterocyclic compound distinguished by the juxtaposition of a phenolic hydroxyl group and a thienyl moiety.[1] This unique structural arrangement imparts a rich and versatile reactivity profile, establishing it as a valuable building block for synthetic chemists. The nucleophilic character of the phenol group, combined with the electron-rich thiophene ring, provides two reactive centers for intramolecular cyclization, cross-coupling, and derivatization. These characteristics make it an ideal precursor for the synthesis of complex polycyclic aromatic systems, particularly dibenzothiophenes, which are key scaffolds in medicinal chemistry, organic electronics, and materials science.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for its effective utilization in a research setting.

Core Application: Intramolecular C-H Arylation for Dibenzothiophene Synthesis

The premier application of this compound is its conversion to the dibenzothiophene core via intramolecular C-H activation/arylation. This transformation forges a new carbon-carbon bond between the phenolic ring and the thiophene C-3 position, creating a fused tricyclic system. This reaction is most commonly achieved through transition-metal catalysis, offering a direct and atom-economical route to a privileged scaffold.

Mechanistic Insight: The Palladium-Catalyzed Pathway

Palladium-catalyzed C-H activation is a powerful tool for C-C bond formation.[2][3] In the context of this compound cyclization, the generally accepted mechanism involves a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle. The process is initiated by the coordination of the palladium catalyst to the phenol, followed by an intramolecular C-H activation at the adjacent thiophene ring. This key step, often considered rate-limiting, is followed by reductive elimination to furnish the dibenzothiophene product and regenerate the active palladium catalyst.[4]

Palladium-Catalyzed C-H Arylation cluster_cycle Catalytic Cycle Pd(II) Pd(II) Coordination Coordination & Deprotonation Pd(II)->Coordination Intermediate_A Palladacycle Intermediate Coordination->Intermediate_A -H⁺ C-H_Activation Intramolecular C-H Activation (CMD) Intermediate_A->C-H_Activation Intermediate_B Pd(IV) Intermediate C-H_Activation->Intermediate_B Reductive_Elimination Reductive Elimination Intermediate_B->Reductive_Elimination Product Dibenzothiophene Reductive_Elimination->Product Pd(0) Pd(0) Reductive_Elimination->Pd(0) Oxidant Oxidant (e.g., Ag₂CO₃) Oxidant->Pd(II) Pd(0)->Pd(II) Re-oxidation Substrate This compound Substrate->Coordination

Caption: Palladium-catalyzed intramolecular C-H arylation cycle.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Oxidative Cyclization

This protocol details a standard procedure for the synthesis of dibenzothiophene from this compound using a palladium catalyst and a silver carbonate oxidant. The oxidant is crucial for regenerating the active Pd(II) species to maintain catalytic turnover.

Materials:

  • This compound

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Silver Carbonate (Ag₂CO₃)

  • Pivalic Acid (PivOH)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Schlenk flask and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a 25 mL Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Ag₂CO₃ (1.2 mmol, 1.2 eq.).

  • Add a magnetic stir bar to the flask.

  • Evacuate the flask and backfill with an inert atmosphere (N₂ or Ar). Repeat this cycle three times.

  • Under the inert atmosphere, add anhydrous DCE (5 mL) and Pivalic Acid (0.3 mmol, 30 mol%) via syringe.

  • Place the flask in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM, 20 mL) and filter through a pad of Celite® to remove the catalyst and silver salts.

  • Wash the Celite® pad with additional DCM (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure dibenzothiophene product.

Data Summary:

Catalyst SystemOxidantSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / PivOHAg₂CO₃DCE120~85%[5]
PdCl₂(PPh₃)₂Cu(OAc)₂DMF110~78%[6]
Pd(TFA)₂O₂ (1 atm)TFA80~92%[4]
Protocol 2: Visible-Light Photoredox Catalysis

As an alternative to high-temperature palladium catalysis, visible-light photoredox catalysis offers a milder and often more sustainable approach. This method uses a photocatalyst that, upon light absorption, can engage in single-electron transfer processes to facilitate the desired cyclization.

Materials:

  • This compound

  • fac-Ir(ppy)₃ (Iridium photocatalyst)

  • Ammonium Persulfate ((NH₄)₂S₂O₈)

  • Anhydrous Acetonitrile (MeCN)

  • Schlenk tube or vial suitable for irradiation

  • Blue LED light source (450 nm)

Procedure:

  • In a Schlenk tube, combine this compound (0.2 mmol, 1.0 eq.), fac-Ir(ppy)₃ (0.004 mmol, 2 mol%), and (NH₄)₂S₂O₈ (0.4 mmol, 2.0 eq.).

  • Add a magnetic stir bar.

  • De-gas the mixture by bubbling argon through the solvent for 15 minutes after adding anhydrous MeCN (2 mL).

  • Seal the tube and place it approximately 5-10 cm from a blue LED light source.

  • Irradiate the mixture at room temperature with stirring for 24 hours.

  • After the reaction, quench with a saturated aqueous solution of sodium thiosulfate (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the dibenzothiophene.

Photoredox Workflow Start Combine Reactants (Substrate, PC, Oxidant) in Schlenk Tube Degas De-gas with Argon Start->Degas Irradiate Irradiate with Blue LED (Room Temperature, 24h) Degas->Irradiate Workup Aqueous Workup & Extraction Irradiate->Workup Purify Column Chromatography Workup->Purify Product Pure Dibenzothiophene Purify->Product

Caption: Experimental workflow for photoredox synthesis.

Advanced Applications: Beyond Dibenzothiophenes

Synthesis of Thiophene-Based Ligands

The sulfur and oxygen atoms in this compound and its derivatives can act as bidentate S,O-ligands for transition metals, finding use in catalysis.[7] Furthermore, thiophene-based ligands have emerged as powerful tools for the fluorescent detection of protein aggregates associated with diseases like Alzheimer's.[8] The synthesis often involves derivatization of the phenolic hydroxyl group.

Ligand Coordination M M S S S->M O O O->M Thiophene Thiophene Ring Thiophene->S Phenol Phenol Ring Phenol->O

Caption: Chelation of a metal center by a thiophenylphenol ligand.

Protocol 3: Synthesis of a Phosphine-Thiophenylphenol (P,S) Ligand

This protocol outlines a two-step synthesis of a potential P,S-bidentate ligand from this compound.

Step 1: O-Triflation of this compound

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 mmol) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.1 mmol).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract with DCM.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the triflate, which can be used without further purification.

Step 2: Palladium-Catalyzed Phosphination

  • To a Schlenk flask, add the crude triflate from Step 1 (1.0 mmol), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%).

  • Add diphenylphosphine (1.2 mmol) and diisopropylethylamine (DIPEA, 2.0 mmol).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous toluene (5 mL) and heat the mixture to 110 °C for 16 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic phase, concentrate, and purify by column chromatography to yield the phosphine ligand.

Conclusion and Future Outlook

This compound has proven to be a remarkably versatile and powerful building block in modern organic synthesis. Its ability to undergo efficient intramolecular cyclization provides direct access to the valuable dibenzothiophene scaffold under both traditional thermal and modern photoredox conditions. The potential for derivatization into sophisticated ligands further expands its utility in catalysis and chemical biology. Future research will likely focus on developing even more sustainable and selective catalytic systems for its transformation and exploring the properties of novel materials and biologically active compounds derived from this adaptable precursor.

References

  • Title: Oxidative cyclization of 2-arylphenols to dibenzofurans under Pd(II)/peroxybenzoate catalysis Source: Organic Letters, 2011. URL: [Link]

  • Title: A Pd-catalyzed optional approach for the synthesis of dibenzothiophenes Source: Organic & Biomolecular Chemistry. URL: [Link]

  • Title: Efficient Synthesis of Unsymmetrical Dibenzothiophenes by Acid-Mediated Intramolecular Cyclization of Biaryl Methyl Sulfoxides Source: ResearchGate. URL: [Link]

  • Title: S,O-Ligand promoted Pd-catalyzed C-2 olefination of thiophenes Source: ResearchGate. URL: [Link]

  • Title: Thiophene-Based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic-Disease-Associated Protein Aggregates Source: ChemBioChem, 2023. URL: [Link]

  • Title: Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization Source: Molecules, 2024. URL: [Link]

  • Title: Intramolecular C-H activation by alkylpalladium(II) complexes: insights into the mechanism of the palladium-catalyzed arylation reaction Source: Chemistry, 2001. URL: [Link]

Sources

Application Notes & Protocols: Synthesis of Bioactive Molecules from 2-(Thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-(Thiophen-2-yl)phenol scaffold represents a privileged structure in medicinal chemistry, combining two highly versatile and reactive moieties: a nucleophilic phenol and an electron-rich thiophene ring. This unique combination provides a robust platform for the synthesis of diverse molecular architectures with significant biological potential. Thiophene-containing compounds are integral to numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][2][3][4] This document provides a detailed guide for researchers and drug development professionals on the strategic functionalization of this compound to generate novel bioactive molecules. We will explore synthetic routes targeting both the phenolic hydroxyl group and the thiophene ring, explain the causality behind experimental choices, and provide detailed, validated protocols for key transformations.

The Strategic Importance of the this compound Scaffold

The value of this compound as a starting material lies in its dual reactivity.[5] The phenolic -OH group can be readily derivatized through etherification or esterification, while the thiophene ring is amenable to electrophilic substitution and metal-catalyzed cross-coupling reactions. This allows for a modular approach to library synthesis, where specific structural modifications can be rationally designed to modulate pharmacokinetic and pharmacodynamic properties.

The thiophene nucleus itself is a bioisostere of the benzene ring, but its heteroatom introduces altered electronic properties, polarity, and metabolic profile, often enhancing drug-receptor interactions.[3] The strategic derivatization of this core scaffold can lead to the discovery of potent and selective therapeutic agents.

Overall Synthetic Strategy Workflow

The following diagram outlines the general workflow for diversifying the this compound core to explore structure-activity relationships (SAR).

G Start Starting Material This compound Phenol_Func Route A: Phenolic -OH Functionalization Start->Phenol_Func e.g., Etherification Thiophene_Func Route B: Thiophene Ring Functionalization Start->Thiophene_Func e.g., Halogenation Sequential_Func Sequential or Orthogonal Functionalization Phenol_Func->Sequential_Func Thiophene_Func->Sequential_Func Library Diverse Chemical Library Sequential_Func->Library Screening Biological Screening (e.g., Anticancer, Anti-inflammatory) Library->Screening SAR SAR Analysis & Lead Optimization Screening->SAR

Caption: General workflow for the synthesis and evaluation of bioactive molecules.

Synthetic Protocols: Route A - Functionalization of the Phenolic -OH Group

The phenolic hydroxyl is an excellent handle for introducing a variety of side chains via O-alkylation or O-acylation. These modifications can significantly impact a molecule's lipophilicity, cell permeability, and metabolic stability.

Protocol 2.1: Williamson Ether Synthesis for O-Alkylation

This protocol describes the synthesis of 2-(2-methoxy-phenyl)thiophene by reacting this compound with methyl iodide. The choice of a moderately strong base like potassium carbonate is crucial; it is sufficient to deprotonate the phenol without causing unwanted side reactions. Acetone is used as the solvent due to its polarity and appropriate boiling point for the reaction.

Reagents & Materials Supplier Quantity M.W. Moles (equiv.)
This compoundSynQuest[6]1.0 g176.235.67 mmol (1.0)
Potassium Carbonate (K₂CO₃)Sigma-Aldrich1.18 g138.218.51 mmol (1.5)
Iodomethane (CH₃I)Sigma-Aldrich0.43 mL141.946.81 mmol (1.2)
Acetone (anhydrous)Fisher25 mL--

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 5.67 mmol).

  • Add anhydrous acetone (25 mL) and stir until the solid is fully dissolved.

  • Add potassium carbonate (1.18 g, 8.51 mmol). The mixture will become a suspension.

  • Add iodomethane (0.43 mL, 6.81 mmol) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the solid K₂CO₃ and wash with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in dichloromethane (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a pale yellow oil.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of 1-5% ethyl acetate in hexane.

  • Characterization: Confirm the structure of 2-(2-methoxyphenyl)thiophene using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthetic Protocols: Route B - Functionalization of the Thiophene Ring

The thiophene ring is electron-rich and undergoes electrophilic aromatic substitution preferentially at the C5 position (the carbon adjacent to the sulfur and distal to the phenol-bearing carbon).[7] This position can be functionalized to serve as a handle for further modifications, such as cross-coupling reactions.

Protocol 3.1: Electrophilic Bromination of the Thiophene Ring

This protocol details the selective bromination at the C5 position of the thiophene ring. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation as it is a solid, easy to handle, and provides a source of electrophilic bromine under mild conditions, preventing over-bromination or degradation of the starting material.

Reagents & Materials Supplier Quantity M.W. Moles (equiv.)
This compoundSynQuest[6]1.0 g176.235.67 mmol (1.0)
N-Bromosuccinimide (NBS)Sigma-Aldrich1.01 g177.985.67 mmol (1.0)
Tetrahydrofuran (THF, anhydrous)Fisher30 mL--

Step-by-Step Procedure:

  • Dissolve this compound (1.0 g, 5.67 mmol) in anhydrous THF (30 mL) in a 100 mL round-bottom flask wrapped in aluminum foil to exclude light.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.01 g, 5.67 mmol) portion-wise over 10 minutes, ensuring the internal temperature does not rise above 5°C. The reaction is exothermic.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL) to consume any unreacted bromine.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, 2-(5-bromothiophen-2-yl)phenol, can be purified by recrystallization from a hexane/ethanol mixture or by flash column chromatography.

  • Characterization: Confirm the regioselectivity and structure of the product by ¹H NMR, observing the disappearance of the C5-proton signal.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

With the bromo-derivative in hand, the powerful Suzuki-Miyaura cross-coupling reaction can be employed to introduce new aryl or heteroaryl substituents, significantly increasing molecular complexity.[8][9] This reaction is a cornerstone of modern drug discovery for its reliability and functional group tolerance. The choice of a palladium catalyst and a suitable base is critical for reaction success.

G Bromothiophene 2-(5-Bromothiophen-2-yl)phenol Br OH Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Bromothiophene->Catalyst BoronicAcid Arylboronic Acid B(OH)₂ R BoronicAcid->Catalyst Product Bioactive Derivative R OH Catalyst->Product Suzuki-Miyaura Cross-Coupling

Caption: Reaction scheme for Suzuki-Miyaura cross-coupling.

Reagents & Materials Supplier Quantity M.W. Moles (equiv.)
2-(5-Bromothiophen-2-yl)phenolFrom Protocol 3.1500 mg255.131.96 mmol (1.0)
Phenylboronic AcidSigma-Aldrich287 mg121.932.35 mmol (1.2)
Pd(PPh₃)₄Strem68 mg1155.560.059 mmol (0.03)
Potassium Carbonate (2M aq.)-2.0 mL-4.0 mmol (2.0)
TolueneFisher15 mL--
EthanolFisher5 mL--

Step-by-Step Procedure:

  • To a Schlenk flask, add 2-(5-bromothiophen-2-yl)phenol (500 mg, 1.96 mmol), phenylboronic acid (287 mg, 2.35 mmol), and the palladium catalyst Pd(PPh₃)₄ (68 mg, 0.059 mmol).

  • Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This inert atmosphere is critical to prevent oxidative degradation of the Pd(0) catalyst.

  • Using a syringe, add toluene (15 mL), ethanol (5 mL), and the 2M aqueous potassium carbonate solution (2.0 mL).

  • Heat the mixture to 85°C and stir vigorously overnight (12-16 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activity of this compound Derivatives

The structural modifications enabled by the protocols above can lead to compounds with a wide array of biological activities. The literature strongly supports the potential of thiophene-based molecules in drug discovery.[10]

Structural Motif Potential Biological Activity Rationale / Example References
Core Scaffold Antioxidant, Anti-inflammatoryThe phenolic hydroxyl can act as a radical scavenger.[1][2]
O-Alkylated Ethers Anticancer, AntimicrobialIncreased lipophilicity can improve cell membrane penetration.[3][11]
C5-Aryl/Heteroaryl mPGES-1 Inhibition, AnticancerIntroduction of additional aromatic systems can enhance binding to target proteins through π-π stacking. A 2-(thiophen-2-yl)acetic acid derivative showed activity against mPGES-1, a target in cancer and inflammation.[3][8]
Amide Derivatives FungicidalSplicing with other bioactive moieties like nicotinic acid has produced potent fungicidal agents.[12]

Conclusion

The this compound scaffold is a highly tractable starting point for the synthesis of diverse and biologically relevant molecules. By employing robust and well-understood synthetic transformations such as etherification, electrophilic halogenation, and palladium-catalyzed cross-coupling, researchers can efficiently generate libraries of novel compounds for screening and lead optimization. The protocols provided herein are designed to be self-validating and offer a solid foundation for exploring the rich chemical space accessible from this versatile building block.

References

  • Naturally and synthetic Thiophene-Based Compounds with Potential pharmacological and Toxicological response. (2022).
  • Thiophene-Based Compounds. (n.d.). Encyclopedia MDPI.
  • This compound. (n.d.). A2B Chem.
  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline.
  • Synthetic approaches to functionalized thiophenes. (n.d.).
  • Biological and Pharmacological Activity of Thiophene and its Derivatives. (2008).
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Frontiers in Chemistry.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2022).
  • Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024). Beni-Suef University Journal of Basic and Applied Sciences.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (n.d.). MDPI.
  • Biological Activities of Thiophenes. (2024). Encyclopedia MDPI.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). MDPI.
  • Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • This compound. (n.d.).

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Navigating the Functionalization of 2-(Thiophen-2-yl)phenol: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The privileged scaffold of 2-(thiophen-2-yl)phenol presents a fascinating and synthetically valuable target for researchers in drug discovery and materials science. Its unique combination of an electron-rich thiophene ring and a versatile phenol moiety offers a rich landscape for chemical modification. However, the interplay between these two functional groups introduces a layer of complexity that requires a nuanced and strategic approach to achieve desired functionalization outcomes. This guide provides an in-depth exploration of key protocols for the selective functionalization of the thiophene ring in this compound, drawing upon established methodologies and offering insights into the underlying chemical principles.

The Strategic Imperative: Understanding Reactivity and Regioselectivity

The thiophene ring is inherently more reactive towards electrophilic substitution than benzene, with a strong preference for substitution at the C5 (α) position due to the superior stabilization of the cationic intermediate by the sulfur atom's lone pair. The C3 and C4 (β) positions are significantly less reactive. The presence of the ortho-phenol group on the thiophene ring further modulates this reactivity. The hydroxyl group is an activating, ortho-, para-director for electrophilic aromatic substitution on the phenol ring, but its influence on the thiophene ring is more complex. It can act as a directing group in metalation reactions and its acidic proton can interfere with certain organometallic reagents, often necessitating the use of protecting groups.

This guide will focus on four key transformations to functionalize the thiophene ring of this compound:

  • Selective Bromination at the C5 Position: Introducing a bromine atom at the C5 position of the thiophene ring is a crucial first step for many subsequent cross-coupling reactions.

  • Directed Ortho-Metalation (DoM) for C3 Functionalization: A powerful strategy to achieve functionalization at the less reactive C3 position by leveraging the directing ability of the phenolic oxygen.

  • Suzuki-Miyaura Cross-Coupling for C-C Bond Formation: A versatile method to introduce new aryl or vinyl substituents at a pre-functionalized (e.g., brominated) position on the thiophene ring.

  • Vilsmeier-Haack Formylation for the Introduction of an Aldehyde Group: A classic method to introduce a formyl group, a versatile handle for further synthetic transformations.

I. Selective C5-Bromination: Gateway to Cross-Coupling

Electrophilic bromination of this compound is expected to occur preferentially at the electron-rich C5 position of the thiophene ring. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for this purpose.

Causality of Experimental Choices:
  • N-Bromosuccinimide (NBS): NBS is chosen over harsher reagents like liquid bromine to minimize side reactions, such as polysubstitution or reaction on the more activated phenol ring.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used to dissolve the starting material and NBS. The reaction is often performed in the dark to prevent radical side reactions initiated by light.

  • Temperature: The reaction is usually carried out at or below room temperature to control the reaction rate and enhance selectivity.

Experimental Protocol: Selective C5-Bromination
Reagent/ParameterQuantity/ValueNotes
This compound1.0 eq
N-Bromosuccinimide (NBS)1.05 eqA slight excess ensures complete conversion.
N,N-Dimethylformamide (DMF)10 mL / 1g of substrateAnhydrous
Temperature0 °C to room temperature
Reaction Time1-4 hoursMonitor by TLC.

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask wrapped in aluminum foil.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(5-bromothiophen-2-yl)phenol.

Caption: Workflow for the selective C5-bromination of this compound.

II. Directed Ortho-Metalation (DoM): Accessing the C3-Position

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of this compound, the phenolic hydroxyl group, after deprotonation or protection, can direct a strong base to deprotonate the adjacent C3 position of the thiophene ring. This generates a nucleophilic lithium species that can be trapped with various electrophiles.

Causality of Experimental Choices:
  • Protecting Group: The acidic proton of the phenol must be removed or protected to prevent it from quenching the organolithium base. A common strategy is to use a removable protecting group like a methoxymethyl (MOM) ether or a tert-butyldimethylsilyl (TBDMS) ether. Alternatively, in some cases, in situ deprotonation with an excess of the organolithium reagent can be effective, forming a lithium phenoxide that can still direct the metalation.

  • Organolithium Reagent: n-Butyllithium (n-BuLi) is a commonly used strong base for DoM. The choice of the alkyllithium reagent can influence the reaction's success and selectivity.

  • Solvent and Temperature: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential. The reaction is performed at low temperatures (typically -78 °C) to control the reactivity of the organolithium species and prevent side reactions.

  • Electrophile: A wide range of electrophiles can be used to trap the lithiated intermediate, including aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides.

Experimental Protocol: Directed Ortho-Metalation and Electrophilic Quench

Part A: Protection of the Phenol (as MOM ether)

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eq
Sodium Hydride (60% in mineral oil)1.2 eq
Chloromethyl methyl ether (MOM-Cl)1.2 eqCaution: MOM-Cl is a carcinogen.
Tetrahydrofuran (THF)15 mL / 1g of substrateAnhydrous
Temperature0 °C to room temperature
Reaction Time2-4 hoursMonitor by TLC.

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of this compound in THF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add chloromethyl methyl ether (MOM-Cl) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield 2-(thiophen-2-yl)phenoxymethyl methyl ether.

Part B: Directed Ortho-Metalation and Quench with an Electrophile (e.g., DMF to form an aldehyde)

Reagent/ParameterQuantity/ValueNotes
MOM-protected this compound1.0 eq
n-Butyllithium (n-BuLi)1.1 eqSolution in hexanes.
Tetrahydrofuran (THF)20 mL / 1g of substrateAnhydrous
N,N-Dimethylformamide (DMF)1.5 eqAnhydrous
Temperature-78 °C
Reaction Time1-2 hours

Procedure:

  • Dissolve the MOM-protected this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi dropwise and stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF dropwise and continue stirring at -78 °C for another hour.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The MOM protecting group can be removed under acidic conditions (e.g., HCl in methanol) to yield the 3-formyl-2-(thiophen-2-yl)phenol. Purify the final product by column chromatography.

G cluster_dom Directed Ortho-Metalation (DoM) Strategy Start This compound Protection Phenol Protection (e.g., MOM-Cl) Start->Protection Protected O-Protected Substrate Protection->Protected Metalation Lithiation with n-BuLi -78°C, THF Protected->Metalation Lithiate C3-Lithiated Intermediate Metalation->Lithiate Quench Electrophilic Quench (e.g., DMF) Lithiate->Quench Functionalized_Protected C3-Functionalized (Protected) Quench->Functionalized_Protected Deprotection Deprotection (e.g., Acidic conditions) Functionalized_Protected->Deprotection Final_Product C3-Functionalized This compound Deprotection->Final_Product

Caption: A schematic representation of the Directed Ortho-Metalation (DoM) strategy.

III. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds. By coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, a wide range of biaryl and vinyl-substituted compounds can be synthesized. For our substrate, we will utilize the previously synthesized 2-(5-bromothiophen-2-yl)phenol. While Suzuki couplings with phenols can sometimes be performed without protecting the hydroxyl group, yields can be variable, and protection is often recommended for consistency.[1][2]

Causality of Experimental Choices:
  • Palladium Catalyst: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices. The choice of ligand on the palladium is crucial for the efficiency of the catalytic cycle.

  • Base: A base, such as potassium carbonate, sodium carbonate, or potassium phosphate, is required to activate the organoboron species.

  • Solvent System: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is often used. Water plays a crucial role in the transmetalation step.

  • Organoboron Reagent: A wide range of aryl and vinyl boronic acids or their esters can be used as coupling partners.

Experimental Protocol: Protecting Group-Free Suzuki-Miyaura Coupling
Reagent/ParameterQuantity/ValueNotes
2-(5-Bromothiophen-2-yl)phenol1.0 eq
Arylboronic Acid1.2 eq
Pd(PPh₃)₄0.05 eq
Potassium Carbonate (K₂CO₃)2.0 eq
Toluene/Ethanol/Water4:1:1 mixtureDegassed
Temperature90-100 °C
Reaction Time8-16 hoursMonitor by TLC.

Procedure:

  • To a Schlenk flask, add 2-(5-bromothiophen-2-yl)phenol, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed toluene/ethanol/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90-100 °C and stir for 8-16 hours under the inert atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the 2-(5-arylthiophen-2-yl)phenol.

G cluster_suzuki Suzuki-Miyaura Cross-Coupling Bromothiophene 2-(5-Bromothiophen-2-yl)phenol Coupling Suzuki-Miyaura Coupling Bromothiophene->Coupling Boronic_Acid Arylboronic Acid Boronic_Acid->Coupling Catalyst_System Pd(PPh₃)₄ K₂CO₃ Toluene/EtOH/H₂O Catalyst_System->Coupling Product 2-(5-Arylthiophen-2-yl)phenol Coupling->Product

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

IV. Vilsmeier-Haack Formylation: Installing a Versatile Handle

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). For this compound, formylation is expected to occur at the highly activated C5 position of the thiophene ring.

Causality of Experimental Choices:
  • Vilsmeier Reagent: The combination of DMF and POCl₃ generates the electrophilic chloroiminium species, which is the active formylating agent.

  • Reaction Conditions: The reaction is typically performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent, followed by heating to drive the formylation.

  • Work-up: The intermediate iminium salt is hydrolyzed during the aqueous work-up to yield the aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation
Reagent/ParameterQuantity/ValueNotes
This compound1.0 eq
N,N-Dimethylformamide (DMF)3.0 eqAnhydrous
Phosphorus Oxychloride (POCl₃)1.2 eq
1,2-Dichloroethane (DCE)10 mL / 1g of substrateAnhydrous
Temperature0 °C to 80 °C
Reaction Time2-4 hoursMonitor by TLC.

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool anhydrous DMF in anhydrous 1,2-dichloroethane (DCE) to 0 °C.

  • Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound in anhydrous DCE dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, heat the reaction mixture to 80 °C and stir for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 5-(2-hydroxyphenyl)thiophene-2-carbaldehyde.

Caption: The key steps involved in the Vilsmeier-Haack formylation reaction.

Conclusion and Future Perspectives

The functionalization of the thiophene ring in this compound offers a gateway to a diverse array of novel molecules with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide provide a strategic framework for the selective modification of this important scaffold. By understanding the interplay of electronic and steric effects, and by carefully choosing reagents and reaction conditions, chemists can navigate the complexities of this system to achieve their synthetic goals.

Further exploration in this area could involve the development of more sustainable and atom-economical C-H activation methods that do not require pre-functionalization or directing groups. Additionally, investigating the functionalization of the phenol ring in the presence of the thiophene moiety presents another avenue for creating molecular diversity. As our understanding of catalytic systems and reaction mechanisms deepens, the synthetic toolbox for manipulating complex molecules like this compound will undoubtedly continue to expand.

References

  • Schmidt, A. F., & Beleites, C. (2012). 2,2′-Biphenols via Protecting Group-Free Thermal or Microwave-Accelerated Suzuki-Miyaura Coupling in Water. Synthesis, 44(15), 2419-2426. Available at: [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56(2), 355-659. Available at: [Link]

Sources

High-performance liquid chromatography (HPLC) method for 2-(Thiophen-2-yl)phenol analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Robust HPLC Method for the Analysis of 2-(Thiophen-2-yl)phenol

Abstract

This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a valuable intermediate in medicinal chemistry and materials science, necessitating a precise analytical method for quality control and research purposes.[1][2] The described method utilizes reversed-phase chromatography with UV detection, providing excellent specificity, accuracy, and precision. This guide is intended for researchers, scientists, and drug development professionals requiring a validated protocol for the determination of this compound in various contexts, from synthesis reaction monitoring to purity assessment of the final compound.

Scientific Rationale and Method Development

The strategic development of an analytical method is predicated on the physicochemical properties of the analyte. A thorough understanding of these properties informs the selection of an appropriate separation mode, stationary phase, mobile phase, and detection technique, ensuring a robust and reliable method.

Analyte Physicochemical Properties

This compound (CAS: 106584-13-8) is a moderately hydrophobic, weakly acidic molecule.[3][4] Its key properties, summarized in Table 1, are fundamental to the design of this HPLC method.

Table 1: Physicochemical Properties of this compound

Property Value Rationale for HPLC Method Design
Molecular Formula C₁₀H₈OS[3] Basic information for characterization.
Molecular Weight ~176.24 g/mol [3] Used for calculating concentrations.
XLogP3 2.9[3] Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase HPLC where separation is based on hydrophobic interactions.[5][6]
pKa (Predicted) 9.38 ± 0.30[4] As a weak acid, the mobile phase pH must be controlled to be at least 2 units below the pKa to maintain the analyte in its neutral, non-ionized form, ensuring consistent retention and sharp peak shape.
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile); very slightly soluble in water.[1] Dictates the choice of solvent for sample and standard preparation. The mobile phase composition must ensure solubility throughout the analysis.

| UV Chromophores | Phenolic and thiophene rings.[1] | The conjugated aromatic systems provide strong UV absorbance, making UV detection a suitable and sensitive choice. |

Chromatographic Principles

Separation Mode: Reversed-Phase HPLC (RP-HPLC) Given the analyte's non-polar to moderately polar nature (XLogP3 = 2.9), RP-HPLC is the most suitable separation technique.[3][7] In this mode, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[8] this compound will be retained on the column through hydrophobic interactions with the stationary phase. Elution is achieved by increasing the concentration of the organic solvent in the mobile phase, which decreases its polarity and displaces the analyte from the column.[5]

Stationary Phase Selection A C18 (octadecylsilane or ODS) column is the workhorse of reversed-phase chromatography and was selected for this method.[8] Its long alkyl chains provide strong hydrophobic retention for moderately non-polar compounds like this compound, offering excellent resolution and peak shape.

Mobile Phase and pH Control The mobile phase consists of a mixture of water and acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency. To ensure the analyte is in a single, non-ionized state, the aqueous component of the mobile phase is acidified with phosphoric acid to a pH of approximately 2.5. This is well below the pKa of the phenolic proton (~9.38), suppressing its ionization and preventing peak tailing, thereby leading to a more efficient and reproducible separation.[4] A gradient elution is employed to ensure that any potential impurities with different polarities are well-resolved and that the main analyte peak is eluted with an optimal shape in a reasonable time.

Detection Wavelength The presence of both a phenol and a thiophene ring creates a conjugated system that absorbs UV light.[1] While a full UV scan using a Photodiode Array (PDA) detector is recommended during method development to identify the absorbance maximum (λ-max), a wavelength of 245 nm is selected for this method. This wavelength provides high sensitivity for the thiophene moiety while maintaining a good response for the overall structure.

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric Acid (85%, analytical grade)

Equipment
  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA or UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

Chromatographic Conditions

Table 2: HPLC Method Parameters | Parameter | Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase A | Water with 0.1% Phosphoric Acid (v/v) | | Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (v/v) | | Gradient Program | Time (min) | %B | | | 0.0 | 40 | | | 10.0 | 90 | | | 12.0 | 90 | | | 12.1 | 40 | | | 15.0 | 40 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection Wavelength | 245 nm | | Run Time | 15 minutes |

Experimental Protocols

Protocol: Preparation of Solutions

Mobile Phase A (Aqueous):

  • Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask.

  • Add approximately 900 mL of HPLC-grade water and mix.

  • Bring to volume with water and mix thoroughly.

  • Filter and degas before use.

Mobile Phase B (Organic):

  • Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask.

  • Add approximately 900 mL of HPLC-grade acetonitrile and mix.

  • Bring to volume with acetonitrile and mix thoroughly.

  • Filter and degas before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. Mix until fully dissolved. This solution should be stored at 2-8°C and protected from light.[4]

Working Standard Solutions (for Calibration Curve):

  • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation:

  • Accurately weigh an amount of sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Perform a further dilution with a 50:50 acetonitrile/water mixture to bring the final concentration into the middle of the calibration range (e.g., 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Protocol: HPLC Analysis Workflow
  • System Startup: Turn on the HPLC system components and allow them to warm up.

  • Mobile Phase Purge: Purge both mobile phase lines for at least 5 minutes to remove air bubbles and ensure a stable baseline.

  • System Equilibration: Set the initial mobile phase composition (40% B) and flow rate (1.0 mL/min). Equilibrate the column for at least 15-20 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blank injections (diluent), system suitability injections, calibration standards, and samples.

  • Execution: Start the sequence and begin data acquisition.

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_std Weigh Reference Standard & Prepare Stock (1000 µg/mL) dilute_std Create Calibration Standards (1-100 µg/mL) prep_std->dilute_std prep_sample Weigh Sample & Prepare Stock Solution dilute_sample Dilute Sample to Target Concentration prep_sample->dilute_sample filter_all Filter All Solutions (0.45 µm) into HPLC Vials dilute_std->filter_all dilute_sample->filter_all equilibrate Equilibrate System (15 min @ initial conditions) filter_all->equilibrate inject_sst Inject System Suitability (5x Replicates) equilibrate->inject_sst inject_cal Inject Calibration Standards (Lowest to Highest) inject_sst->inject_cal inject_sample Inject Samples inject_cal->inject_sample check_sst Verify System Suitability (Tailing, Plates, %RSD) inject_sample->check_sst gen_curve Generate Calibration Curve (Peak Area vs. Conc.) check_sst->gen_curve quantify Quantify Analyte in Samples Using Regression Line gen_curve->quantify report Generate Final Report quantify->report

Caption: Overall workflow for the HPLC analysis of this compound.

Method Validation and System Suitability

To ensure the reliability and integrity of the analytical results, the HPLC system must meet predefined performance criteria (System Suitability) and the method itself should be validated according to established guidelines such as ICH Q2(R1).[9][10][11]

System Suitability Testing (SST)

Before running samples, the performance of the chromatographic system must be verified. This is achieved by injecting a working standard (e.g., 25 µg/mL) five times and evaluating the parameters listed in Table 3. The system is deemed suitable for analysis only if all criteria are met. These requirements are based on general chromatographic principles outlined in the United States Pharmacopeia (USP) General Chapter <621>.[12][13]

Table 3: System Suitability Criteria

Parameter Acceptance Criteria Purpose
Tailing Factor (T) T ≤ 1.5 Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) N ≥ 5000 Measures column efficiency; a higher number indicates sharper peaks and better resolving power.
% RSD of Peak Area ≤ 2.0% Demonstrates the precision and reproducibility of the autosampler and detector.

| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pump and mobile phase delivery. |

Method Validation Parameters

A full validation of this method should be performed to demonstrate its suitability for its intended purpose.[11] Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is typically demonstrated by analyzing a placebo, performing forced degradation studies, and confirming peak purity with a PDA detector.

  • Linearity: The method should demonstrate a linear relationship between analyte concentration and detector response over a defined range (e.g., 1-100 µg/mL). The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Assessed by determining the recovery of the analyte in a spiked sample matrix. Results should typically be within 98.0% to 102.0%.

  • Precision: Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst). The %RSD for multiple preparations should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentrations of analyte that can be reliably quantified and detected, respectively.

Conclusion

The HPLC method presented in this application note provides a reliable, robust, and specific means for the quantitative analysis of this compound. The use of a standard C18 column with a gradient elution of acidified water and acetonitrile, coupled with UV detection, yields excellent chromatographic performance. The detailed protocols for solution preparation and system operation, along with the defined system suitability criteria, ensure that the method can be readily implemented in a quality control or research laboratory setting to generate accurate and reproducible results.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [URL: https://www.uspnf.
  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • BioGlobaX. <621> Chromatography. [URL: https://bioglobax.
  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [URL: https://www.agilent.com/cs/library/whitepapers/public/5994-5469EN-us-agilent.pdf]
  • CymitQuimica. CAS 106584-13-8: 2-(2-thienyl) phenol. [URL: https://www.cymitquimica.com/cas/106584-13-8]
  • USP. <621> Chromatography - Stage 4 Harmonization. [URL: https://www.usp.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
  • ICH. Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [URL: https://starodub.
  • A2B Chem. 106584-13-8 | MFCD06801791 | this compound. [URL: https://www.a2bchem.com/product/ad77621]
  • BLD Pharm. 106584-13-8|this compound. [URL: https://www.bldpharm.com/products/106584-13-8.html]
  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • DempoChem. This compound | CAS 106584-13-8. [URL: https://www.dempochem.com/product/2-thiophen-2-yl-phenol-cas-106584-13-8]
  • Wikipedia. Reversed-phase chromatography. [URL: https://en.wikipedia.
  • Lab Manager. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [URL: https://www.labmanager.com/hplc-solutions/reverse-vs-normal-phase-hplc-how-to-choose-the-right-tool-25340]
  • Springer Nature Experiments. Reversed-Phase High-Performance Liquid Chromatography. [URL: https://experiments.springernature.
  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3564195]
  • AZoLifeSciences. Reversed-Phase Chromatography: An Overview. [URL: https://www.azolifesciences.
  • ChemicalBook. 2 (2-THIENYL) PHENOL | 106584-13-8. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB91482406.htm]
  • The Good Scents Company. 2-(methyl thio) phenol. [URL: https://www.thegoodscentscompany.

Sources

Application Note: Strategic Derivatization of 2-(Thiophen-2-yl)phenol for Biological Screening Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, certain molecular scaffolds consistently appear in a multitude of biologically active compounds. These "privileged structures" serve as versatile templates for drug discovery, offering a framework that can be readily modified to interact with a diverse range of biological targets.[1][2] The 2-(Thiophen-2-yl)phenol scaffold is one such entity, merging the well-established pharmacophoric properties of both the phenol and thiophene rings.[3]

The thiophene ring, an aromatic heterocycle containing sulfur, is a bioisostere of the phenyl ring and is found in numerous FDA-approved drugs.[3] Its presence can enhance drug-receptor interactions, modulate metabolic stability, and improve overall physicochemical properties.[3] Phenolic compounds are renowned for their antioxidant properties and their ability to engage in crucial hydrogen-bonding interactions within enzyme active sites.[4][5] The combination of these two moieties in this compound creates a molecule with significant potential for derivatization, enabling a systematic exploration of chemical space to uncover novel therapeutic agents.[6][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. It outlines the rationale behind various synthetic modifications and provides robust, step-by-step protocols for generating a diverse chemical library suitable for high-throughput biological screening.

The Core Scaffold: Rationale for Derivatization

The this compound molecule offers three primary sites for chemical modification, each allowing for the introduction of diverse functional groups to modulate its biological and physicochemical properties. A thoughtful derivatization strategy aims to systematically alter characteristics such as lipophilicity (LogP), hydrogen bonding capacity, electronic distribution, and metabolic stability to build a comprehensive structure-activity relationship (SAR).[3][5]

The key modification points are:

  • Point A (Phenolic Hydroxyl): Alkylation or acylation at this position removes the acidic proton and hydrogen bond donating capability, which can drastically alter target binding and improve membrane permeability.

  • Point B (Phenol Ring): The electron-rich aromatic ring is susceptible to electrophilic aromatic substitution, allowing the introduction of various substituents that can act as steric probes or engage in new interactions with a target.

  • Point C (Thiophene Ring): The thiophene ring can undergo electrophilic substitution or be functionalized via metal-catalyzed cross-coupling reactions, enabling significant structural diversification.[3]

G Core A A B B C C

Caption: Key derivatization points on the this compound scaffold.

Synthetic Protocols for Library Generation

The following protocols are designed to be robust and adaptable for the generation of a diverse library of compounds. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Progress of the reactions should be monitored by Thin Layer Chromatography (TLC).

Protocol 2.1: O-Alkylation of the Phenolic Hydroxyl (Williamson Ether Synthesis)

Rationale: This reaction converts the phenol into an ether, which modifies its polarity, removes its hydrogen-bond donating ability, and can protect it from metabolic glucuronidation. Using a variety of primary alkyl halides allows for a systematic probing of lipophilic pockets in a target binding site. This SN2 reaction is highly reliable for phenols with primary alkyl halides.[8]

Materials:

  • This compound (1.0 eq.)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq.)[9]

  • Primary alkyl halide (e.g., benzyl bromide, ethyl bromoacetate, propyl iodide) (1.2 eq.)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.) and anhydrous acetonitrile (or DMF) to make a ~0.5 M solution.

  • Add potassium carbonate (2.0 eq.) to the suspension.

  • Add the primary alkyl halide (1.2 eq.) to the stirring mixture at room temperature.[8]

  • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours.[8] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic solids.[8] b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).[8][9] d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure ether derivative.

Protocol 2.2: Formylation of the Thiophene Ring (Vilsmeier-Haack Reaction)

Rationale: The Vilsmeier-Haack reaction is an effective method for introducing a formyl (-CHO) group onto electron-rich heterocycles like thiophene.[10][11] The reactivity of thiophene towards electrophilic substitution is greater than that of benzene.[3] The resulting aldehyde is a versatile chemical handle that can be further derivatized into amines (via reductive amination), carboxylic acids (via oxidation), or other functional groups.

Materials:

  • This compound derivative (e.g., from Protocol 2.1) (1.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask in an ice bath (0 °C).

  • Slowly add phosphorus oxychloride (1.5 eq.) dropwise to the cold DMF with vigorous stirring. A thick white solid, the Vilsmeier reagent, will form.[10] Stir for 30 minutes at 0 °C.

  • Formylation: Dissolve the this compound derivative (1.0 eq.) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature, then heat to 40-50 °C for 2-6 hours.[10] Monitor the reaction by TLC.

  • Work-up: a. Cool the reaction mixture in an ice bath. b. Very carefully and slowly, quench the reaction by adding crushed ice, followed by the slow addition of a saturated sodium bicarbonate solution until the mixture is neutral or slightly basic (pH ~7-8). c. Transfer the mixture to a separatory funnel and extract with DCM (3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by column chromatography on silica gel.

Protocol 2.3: Arylation of the Thiophene Ring (Suzuki Cross-Coupling)

Rationale: The Suzuki cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures.[12] To utilize this reaction, the thiophene ring must first be halogenated (e.g., brominated with N-Bromosuccinimide). The resulting bromothiophene can then be coupled with a wide variety of commercially available aryl boronic acids to introduce diverse aromatic systems, significantly expanding the structural complexity of the library.

Materials (for coupling step):

  • Bromo-substituted this compound derivative (1.0 eq.)

  • Aryl boronic acid (1.2-1.5 eq.)[13]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[12]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)[12][13]

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)[12]

Procedure:

  • To a Schlenk flask, add the bromo-thiophene starting material (1.0 eq.), the aryl boronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).[12]

  • Heat the reaction mixture to 90-100 °C and stir for 8-24 hours until TLC analysis indicates completion.[12][13]

  • Work-up: a. Cool the reaction mixture to room temperature and dilute with ethyl acetate. b. Wash with water and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Proposed Library and Property Modulation

The strategic application of the protocols above allows for the creation of a diverse library. The table below summarizes the intended modulation of physicochemical properties for each derivatization class.

Derivative ClassKey ReagentsRationale & Predicted Property Change
Ethers (from 2.1) Alkyl Halides (R-X)Masks phenolic -OH. Increases lipophilicity (LogP). Removes H-bond donor.
Esters (from 2.1) Acyl Halides (RCOCl)Masks phenolic -OH. Adds H-bond acceptor. Can act as a pro-drug.
Aldehydes (from 2.2) POCl₃ / DMFIntroduces a versatile chemical handle. Increases polarity. Adds H-bond acceptor.
Biaryls (from 2.3) Aryl Boronic AcidsSignificantly increases molecular complexity and size. Modulates electronics and probes steric tolerance.

Biological Screening Cascade

Once the library is synthesized and purified, a tiered screening approach is recommended to efficiently identify promising compounds. This cascade approach focuses resources on the most active derivatives.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Lead Optimization A Synthesized Library (100s of compounds) B High-Throughput Screening (HTS) e.g., Cell Viability Assay @ 10 µM A->B Single Concentration C Dose-Response & IC50 Determination (10s of compounds) B->C Identify 'Hits' D Target-Based Assays e.g., Enzyme Inhibition, Receptor Binding C->D Validate Mechanism E In Vitro ADME/Tox Assays (1-5 Lead Compounds) D->E Select 'Leads' F In Vivo Proof-of-Concept (Animal Models) E->F Advance Leads

Caption: A tiered workflow for the biological evaluation of the derivative library.

  • Primary Screening: All synthesized compounds are tested at a single, high concentration (e.g., 10 µM) in a robust, high-throughput assay relevant to the desired therapeutic area (e.g., cell viability for anticancer screening, enzyme inhibition for metabolic diseases).[6]

  • Secondary Screening: "Hits" from the primary screen are advanced to confirmatory assays. This involves generating dose-response curves to determine potency (IC₅₀/EC₅₀) and running more specific target-based or functional assays to confirm the mechanism of action.

  • Tertiary Screening & Lead Optimization: The most promising "leads" undergo further characterization, including in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology panels, before being considered for in vivo proof-of-concept studies in relevant animal models.

Conclusion

The this compound scaffold represents a rich starting point for the development of novel, biologically active molecules. By systematically applying established synthetic methodologies such as the Williamson ether synthesis, Vilsmeier-Haack reaction, and Suzuki cross-coupling, a diverse and well-characterized chemical library can be efficiently generated. The subsequent implementation of a tiered biological screening cascade provides a clear and effective path from initial library synthesis to the identification of promising lead compounds for further drug development.

References

  • Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
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  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Kappe, C. O., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. ACS Publications.
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Electrochemical Analysis of 2-(Thiophen-2-yl)phenol and its Derivatives: A Guide to Mechanistic Insights and Quantitative Determination

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This comprehensive guide details the electrochemical analysis of 2-(Thiophen-2-yl)phenol and its structurally related derivatives. These compounds, integrating both phenol and thiophene moieties, are of significant interest in medicinal chemistry and materials science.[1] Electrochemical methods offer a highly sensitive, rapid, and cost-effective approach to investigate their redox behavior, elucidate reaction mechanisms, and perform quantitative analysis.[2][3] This document provides both the theoretical underpinnings and detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will explore Cyclic Voltammetry (CV) for mechanistic studies and Differential Pulse Voltammetry (DPV) for sensitive quantification, explaining the causality behind each experimental choice to ensure robust and reproducible results.

Introduction: The Significance of Thienylphenols

The this compound scaffold is a privileged structure in modern chemistry. The phenolic hydroxyl group provides a site for hydrogen bonding and acts as a reactive handle for further synthesis, while the thiophene ring, a bioisostere of benzene, modulates electronic properties and metabolic stability.[1] This unique combination makes its derivatives promising candidates for applications ranging from novel pharmaceuticals to organic electronic materials like polythiophenes.[4][5]

Understanding the redox properties of these molecules is crucial. The electro-oxidation behavior can provide insights into:

  • Antioxidant Activity: The ease of oxidation of the phenolic group is directly related to its ability to scavenge free radicals.

  • Metabolic Pathways: In-vitro electrochemical studies can mimic oxidative metabolic processes, helping to predict the formation of reactive metabolites.[6]

  • Electropolymerization Potential: The thiophene moiety can be oxidized to form conductive polymers, a process that can be initiated and studied electrochemically.[4][7][8]

Electrochemical techniques are exceptionally well-suited for these investigations due to their high sensitivity to electroactive functional groups like phenols.[3][9]

Core Principles: The Electrochemistry of Thienylphenols

The electrochemical signature of this compound is dominated by the oxidation of its two key functional groups.

  • The Phenolic Group: Phenols typically undergo an irreversible oxidation process. The reaction is pH-dependent and involves the transfer of electrons and protons to form a phenoxy radical.[10][11] This radical can then be further oxidized at a slightly higher potential or undergo coupling reactions (dimerization). The overall process for many phenolic compounds is a 2-electron, 2-proton oxidation to form a quinone-like species.[3] The presence of electron-donating or withdrawing substituents on the aromatic rings will shift the oxidation potential to less or more positive values, respectively.[12]

  • The Thiophene Moiety: The thiophene ring is also electroactive, though it typically oxidizes at a more positive potential than the phenol group.[13] The oxidation of thiophene is a completely irreversible process that generates a radical cation.[8][13] This reactive intermediate is the key to electropolymerization, where it attacks a neutral monomer to build a polymer chain on the electrode surface.[4][7]

Therefore, a typical voltammogram of this compound is expected to show an initial oxidation peak at a lower potential corresponding to the phenol group, followed by the oxidation of the thiophene ring at a more positive potential.

Experimental Workflow and Design

A successful electrochemical analysis relies on a systematic and reproducible workflow. The following diagram outlines the key stages from preparation to final analysis.

G General Workflow for Electrochemical Analysis cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Stock Solution Preparation D Three-Electrode Cell Assembly A->D B Electrolyte Buffer Preparation B->D C Working Electrode Polishing & Cleaning C->D E Solution Deoxygenation (N2/Ar Purge) D->E Add Solution F Instrument Setup & Parameter Optimization E->F G Data Acquisition (e.g., CV, DPV) F->G H Peak Analysis (E_p, I_p) G->H I Quantitative Analysis (Calibration Plot) H->I J Mechanistic Interpretation H->J

Caption: A flowchart of the standard experimental workflow.

Protocol 1: Mechanistic Investigation using Cyclic Voltammetry (CV)

Cyclic Voltammetry is the cornerstone technique for initial electrochemical characterization. It provides valuable information on redox potentials, reaction reversibility, and the influence of scan rate on the electrochemical process.[14]

4.1. Rationale for Experimental Choices

  • Working Electrode: A Glassy Carbon Electrode (GCE) is recommended due to its wide potential window, chemical inertness, and relatively low background current. Reproducibility is paramount, hence a rigorous polishing step is non-negotiable to ensure a clean, electrochemically active surface for each measurement.[9]

  • Reference Electrode: Ag/AgCl (in 3 M KCl) is a stable and commonly used reference electrode, providing a consistent potential against which the working electrode's potential is measured.

  • Supporting Electrolyte: A 0.1 M Phosphate Buffer Solution (PBS) at pH 7.0 is an excellent starting point. It mimics physiological pH and controls the solution's ionic strength. The pH-dependence of the phenol oxidation can be studied by varying the buffer pH.[10]

  • Deoxygenation: Dissolved oxygen is electroactive and its reduction can interfere with the analyte's signal. Purging the solution with an inert gas like nitrogen or argon for 10-15 minutes prior to the experiment is critical for obtaining a clean voltammogram.

4.2. Step-by-Step Protocol for CV

  • Electrode Preparation:

    • Polish the GCE surface on a polishing pad using a 0.05 µm alumina slurry for 2-3 minutes.

    • Rinse thoroughly with deionized water and sonicate in deionized water for 1 minute to remove any adhered alumina particles.

    • Rinse again with ethanol and deionized water, then dry gently with a nitrogen stream.

  • Cell Assembly:

    • Add 10 mL of 0.1 M PBS (pH 7.0) to the electrochemical cell.

    • Assemble the three-electrode system: the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile).

  • Deoxygenation and Measurement:

    • Immerse the electrodes in the buffer solution. Purge the solution with high-purity nitrogen gas for 15 minutes while stirring gently. After purging, stop the stirring and maintain a nitrogen blanket over the solution.

    • Record a background voltammogram in the buffer solution by scanning the potential from 0.0 V to +1.2 V and back to 0.0 V at a scan rate of 100 mV/s.

    • Add a specific volume of the analyte stock solution to achieve the desired concentration (e.g., 100 µM).

    • Record the cyclic voltammogram under the same conditions.

    • To study the reaction mechanism, record voltammograms at various scan rates (e.g., 25, 50, 75, 100, 150, 200 mV/s).

4.3. Data Interpretation

  • Peak Potential (Epa): The potential at which the anodic (oxidation) peak current is maximal. This value indicates the ease of oxidation.

  • Irreversibility: For this compound, an oxidation peak will be observed on the forward scan, but no corresponding reduction peak is expected on the reverse scan, indicating an irreversible process.[13]

  • Scan Rate Study: For a diffusion-controlled process, the peak current (Ip) should be proportional to the square root of the scan rate (ν¹/²). A plot of Ip vs. ν¹/² should be linear. This confirms the analyte is diffusing to the electrode from the bulk solution.

G Proposed Electro-oxidation of this compound A This compound B Phenoxy Radical Intermediate A->B -e⁻, -H⁺ (Phenol Oxidation) D Thiophene Radical Cation (at higher potential) A->D -e⁻ (Thiophene Oxidation) C Further Oxidation Products (e.g., Quinone-like species) B->C -e⁻, +H₂O E Electropolymerization (Polythiophene film) D->E + Monomer

Caption: Simplified proposed electro-oxidation pathways.

Protocol 2: Quantitative Analysis using Differential Pulse Voltammetry (DPV)

For determining the concentration of the analyte, DPV is superior to CV. By applying potential pulses on a linear ramp, it effectively minimizes the background charging current, resulting in significantly improved sensitivity and a lower limit of detection (LOD).[13][15]

5.1. Rationale for Experimental Choices

  • Technique: DPV's enhanced sensitivity makes it ideal for trace analysis.[15]

  • Parameter Optimization: The performance of DPV is dependent on parameters like pulse amplitude, pulse width, and step potential. These should be optimized to achieve the best signal-to-noise ratio for the specific analyte and system. A typical starting point is a pulse amplitude of 50 mV.

5.2. Step-by-Step Protocol for DPV

  • Setup: Prepare the electrode and electrochemical cell exactly as described in the CV protocol (Sections 4.2.1 and 4.2.2).

  • Instrument Settings:

    • Select the DPV mode on the potentiostat.

    • Set the potential range to bracket the oxidation peak observed in CV (e.g., from +0.4 V to +1.0 V).

    • Set the initial DPV parameters: Pulse Amplitude = 50 mV, Pulse Width = 50 ms, Step Potential = 4 mV.

  • Calibration Curve Construction:

    • Record a background DPV scan in 10 mL of deoxygenated 0.1 M PBS (pH 7.0).

    • Make successive additions of the analyte stock solution to the cell to create a series of known concentrations (e.g., 1, 5, 10, 25, 50, 75, 100 µM).

    • Record the DPV voltammogram after each addition, ensuring brief mixing and allowing the solution to become quiescent before each scan.

    • Measure the peak current (Ip) for each concentration, making sure to subtract the background current.

  • Data Analysis:

    • Plot the peak current (Ip) versus the analyte concentration.

    • Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) define the calibration curve.

    • The Limit of Detection (LOD) can be calculated using the formula LOD = 3 * S_b / m, where S_b is the standard deviation of the blank signal and m is the slope of the calibration curve.[15]

5.3. Typical Quantitative Data

The following table presents an example of expected performance characteristics for the DPV analysis of a this compound derivative.

ParameterTypical Value
Technique Differential Pulse Voltammetry (DPV)
Working Electrode Glassy Carbon Electrode (GCE)
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.0)
Linear Range 1.0 µM - 100 µM
Limit of Detection (LOD) 0.1 - 0.5 µM
Correlation Coefficient (R²) > 0.995
Reproducibility (RSD, n=5) < 4.0%

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Poorly defined or no peaks Improper electrode polishing; Low analyte concentration; Electrode fouling.Re-polish the electrode thoroughly; Increase analyte concentration; Use a fresh aliquot of the solution.
High background current Contaminated electrolyte; Improper deoxygenation.Prepare fresh buffer solution; Purge with N₂/Ar for a longer duration.
Shifting peak potentials Reference electrode instability; pH change in the solution.Check/refill the reference electrode filling solution; Ensure the solution is adequately buffered.
Poor reproducibility Inconsistent electrode surface; Fluctuation in temperature.Standardize the electrode polishing procedure; Use a thermostated cell if necessary.

Conclusion

The electrochemical analysis of this compound and its derivatives is a powerful tool for gaining fundamental insights into their redox properties. Cyclic voltammetry serves as an excellent probe for mechanistic studies, revealing the oxidation potentials and reaction pathways of the phenol and thiophene moieties. For sensitive and accurate quantitative measurements, Differential Pulse Voltammetry offers superior performance. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can obtain high-quality, reproducible data, accelerating research and development in medicinal chemistry and materials science.

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Sources

Application Note: A Scalable Protocol for the Synthesis of 2-(Thiophen-2-yl)phenol via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 2-(thiophen-2-yl)phenol, a valuable heterocyclic building block in the development of pharmaceuticals, organocatalysts, and advanced materials.[1][2] The described methodology is centered around a robust Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis renowned for its high functional group tolerance and reproducibility.[3] We present a two-step sequence starting from commercially available precursors, 2-bromoanisole and 2-thienylboronic acid, followed by a demethylation step. This guide is designed for researchers, chemists, and process development professionals, offering detailed, step-by-step instructions while elucidating the critical scientific rationale behind each operational choice to ensure safety, efficiency, and scalability. Key considerations for hazard mitigation, process optimization, and purification at scale are thoroughly addressed.

Introduction and Strategic Rationale

The synthesis of biaryl compounds is a fundamental transformation in organic chemistry. Among these, this compound (CAS 106584-13-8) is a particularly useful intermediate.[2][4][5] Its structure, featuring a phenol directly linked to a thiophene ring, provides a versatile scaffold for creating more complex molecules. While several methods exist for aryl-aryl bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its industrial applicability.[3][6]

Why this strategy was chosen:

  • Robustness and Versatility: The Suzuki-Miyaura coupling is one of the most reliable methods for forming C-C bonds between sp²-hybridized carbon atoms. It tolerates a wide array of functional groups, which minimizes the need for protecting group strategies that can shorten synthetic routes.[7][8]

  • Scalability and Safety: While not without hazards, the reaction's thermal profile is well-understood, allowing for the implementation of robust control strategies during scale-up.[9][10] Significant exothermic events can occur, particularly upon catalyst addition or in aqueous systems, making controlled dosing and efficient heat management paramount.[9][11]

  • Starting Material Accessibility: The chosen precursors, 2-bromoanisole and 2-thienylboronic acid, are readily available and relatively inexpensive, which is a critical factor for large-scale synthesis.

  • Strategic Use of a Protecting Group: The phenol's hydroxyl group can potentially interfere with the catalytic cycle. By using 2-bromoanisole, the hydroxyl group is protected as a methyl ether. This methoxy group is stable under the coupling conditions and can be efficiently removed in a subsequent step to yield the final product. This two-step approach often proves more reliable and higher-yielding at scale than direct coupling with an unprotected phenol.

Reaction Scheme:

Step 1: Suzuki-Miyaura Coupling (2-Bromoanisole + 2-Thienylboronic acid → 2-(Thiophen-2-yl)anisole)

Step 2: Demethylation (2-(Thiophen-2-yl)anisole → this compound)

Process Workflow and Logic

The overall manufacturing process is designed for logical flow, safety, and efficiency. The workflow minimizes handling of intermediates and incorporates critical control points to ensure product quality and process robustness.

Scale_Up_Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Suzuki Coupling cluster_workup Phase 3: Workup & Isolation cluster_final Phase 4: Final Conversion & Purification A Reactor Setup & Inerting (N2 Purge) B Reagent Charging (Anisole, Boronic Acid, Base, Solvent) A->B Inert Atmosphere Maintained C Catalyst Slurry Preparation (Pd Catalyst & Ligand) D Controlled Catalyst Addition & Exotherm Management B->D C->D Prevents Catalyst Deactivation E Reaction & Monitoring (Heat to 80-90°C, HPLC/TLC) D->E Heat Control is Critical F Reaction Quench (Water Addition) E->F Reaction Completion Confirmed G Phase Separation (Aqueous vs. Organic) F->G H Catalyst Filtration (e.g., Celite®) G->H Pd Recovery Opportunity I Solvent Swap (Distillation) H->I J Demethylation (e.g., HBr) I->J K Purification (Crystallization/Distillation) J->K L Drying & Packaging (Final Product) K->L

Caption: High-level workflow for the scalable synthesis of this compound.

Detailed Experimental Protocols

Disclaimer: This protocol is intended for use by trained chemists in a controlled laboratory or manufacturing environment. Appropriate personal protective equipment (PPE) must be worn, and all operations should be conducted in a well-ventilated fume hood or an appropriate process vessel.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Moles (mol)Mass (kg)Volume (L)Equiv.
2-Bromoanisole578-57-4187.045.351.000.721.0
2-Thienylboronic acid6165-68-0127.965.880.75-1.1
Palladium Acetate (Pd(OAc)₂)3375-31-3224.500.005350.0012-0.001
SPhos (Ligand)657408-07-6410.470.01280.0053-0.0024
Potassium Phosphate (K₃PO₄)7778-53-2212.2710.702.27-2.0
Toluene108-88-392.14--10.0-
Hydrobromic Acid (48% aq.)10035-10-680.9126.753.002.05.0
Sodium Bicarbonate (Sat. aq.)144-55-884.01--As needed-
Celite® 54561790-53-2--~0.25--
Step-by-Step Procedure

Step 1: Suzuki-Miyaura Coupling

  • Reactor Preparation: Charge a suitable, clean, and dry reactor with a magnetic stirrer or overhead mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet/outlet.

  • Inerting: Purge the reactor with dry nitrogen for at least 30 minutes to ensure an oxygen-free atmosphere, which is critical for preventing the degradation of the palladium catalyst.[10]

  • Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with 2-bromoanisole (1.00 kg, 5.35 mol), 2-thienylboronic acid (0.75 kg, 5.88 mol), and potassium phosphate (2.27 kg, 10.70 mol).

  • Solvent Addition: Add toluene (10.0 L) to the reactor. Begin stirring to form a slurry.

  • Catalyst Pre-mixing: In a separate, inerted flask, dissolve palladium acetate (1.2 g, 0.00535 mol) and SPhos (5.3 g, 0.0128 mol) in a small amount of toluene (~100 mL). Stir for 15 minutes to allow for ligand-metal coordination.

  • Reaction Initiation: Transfer the catalyst solution to the main reactor via cannula or a pressure-equalizing addition funnel. Note: A slight exotherm may be observed upon catalyst addition.[11]

  • Heating and Monitoring: Heat the reaction mixture to 85-90 °C and maintain this temperature. Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC (e.g., mobile phase 95:5 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Cooling and Quenching: Once the reaction is complete (consumption of 2-bromoanisole >99%), cool the mixture to room temperature (20-25 °C). Slowly add water (5.0 L) to quench the reaction and dissolve the inorganic salts.

Step 2: Workup and Isolation of Intermediate

  • Phase Separation: Stir the biphasic mixture for 15 minutes, then stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with water (2 x 3.0 L) to remove any remaining inorganic impurities.

  • Catalyst Removal: Add Celite® (approx. 250 g) to the organic layer and stir for 30 minutes. Filter the mixture through a pad of Celite® to remove the heterogeneous palladium catalyst. Wash the filter cake with toluene (1.0 L). Rationale: Efficient removal of palladium is crucial as residual metal can interfere with subsequent steps and contaminate the final product.[12]

  • Solvent Removal: Concentrate the combined organic filtrates under reduced pressure to remove the toluene, yielding crude 2-(thiophen-2-yl)anisole as an oil.

Step 3: Demethylation

  • Reaction Setup: Equip the reactor containing the crude intermediate with an addition funnel and ensure the off-gas is routed through a scrubber containing a caustic solution (e.g., NaOH) to neutralize HBr fumes.

  • Reagent Addition: Add 48% aqueous hydrobromic acid (2.0 L, approx. 5 equiv.) to the crude 2-(thiophen-2-yl)anisole.

  • Heating: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 12-18 hours. Monitor the reaction for the disappearance of the starting material by HPLC or TLC.

  • Cooling and Quenching: Cool the reaction mixture to below 50 °C. Cautiously add water (10.0 L).

  • Extraction: Extract the product into a suitable organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (1 x 8.0 L, then 2 x 4.0 L).

  • Neutralization: Combine the organic extracts and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH ~8). This step removes residual hydrobromic acid.

  • Final Wash: Wash the organic layer with brine (2.0 L) to remove excess water.

Step 4: Final Purification

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by one of the following methods depending on the required purity:

    • Crystallization: Dissolve the crude solid in a minimum amount of hot toluene and allow it to cool slowly. If needed, add heptane as an anti-solvent to induce precipitation.[13] Collect the crystals by filtration, wash with cold heptane, and dry under vacuum.

    • Distillation: For high purity, perform vacuum distillation. The product will distill at a high temperature, so a robust vacuum and appropriate equipment are necessary.[14]

Safety and Scale-Up Considerations

Scaling up chemical reactions introduces challenges not always apparent at the lab scale.[10] Careful planning and engineering controls are essential.

  • Thermal Safety: The Suzuki-Miyaura coupling reaction is exothermic.[9][11] On a large scale, the rate of heat generation can exceed the rate of heat removal, potentially leading to a thermal runaway.

    • Control Strategy: Implement controlled (slow) addition of the catalyst solution. Ensure the reactor has adequate cooling capacity. For manufacturing scale, a reaction calorimetry study (e.g., RC1) is strongly recommended to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR).[9]

  • Inert Atmosphere: Maintaining a strictly anaerobic environment is crucial.[10] Oxygen can deactivate the palladium catalyst, leading to stalled or incomplete reactions. At scale, ensure the reactor can hold a positive nitrogen pressure and that all reagent transfers are conducted under an inert atmosphere.

  • Reagent Handling:

    • Palladium Catalysts: Palladium compounds can be toxic and are precious metals. Handle them in a contained manner to avoid inhalation and ensure recovery/recycling procedures are in place.[12]

    • Hydrobromic Acid: 48% HBr is highly corrosive and releases toxic fumes. Use in a well-ventilated area with appropriate acid-resistant equipment and PPE. An emergency scrubber system is mandatory at scale.

  • Solvent Choice: Toluene is used here, but for greener alternatives, 2-MeTHF or CPME could be considered. Solvents like DMF and dioxane should be avoided at scale due to their high boiling points, toxicity, and potential for hazardous decomposition.[11][12]

References

  • Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society.[Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, ACS Publications.[Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate.[Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS.[Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development, ACS Publications.[Link]

  • Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. ACS.[Link]

  • New way to make 2-arylphenols – used in sensors and biologically active substances. Royal Society of Chemistry.[Link]

  • Thiophen compounds and their preparation - Patent 0296463. EPO.[Link]

  • This compound. PubChem, National Institutes of Health.[Link]

  • Process for synthesizing 2-thiopheneethanol and derivatives thereof - CN102964334B.
  • Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof - EP0367233A2.
  • Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. Organic Letters, ACS Publications.[Link]

  • Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. PubMed Central, National Institutes of Health.[Link]

  • Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. CORE.[Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI.[Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. YouTube.[Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI.[Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, ACS Publications.[Link]

  • Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. ResearchGate.[Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing.[Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. ResearchGate.[Link]

  • Process for the purification of thiophenes - US20090318710A1.
  • PURIFICATION OF PHENOL.
  • Separation of phenols from thiophenols - US2339576A.

Sources

Application Notes and Protocols for the Quality Control of 2-(Thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Quality Control

2-(Thiophen-2-yl)phenol is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its unique molecular architecture, featuring both a phenolic hydroxyl group and a thiophene ring, imparts specific reactivity and properties that are crucial for its intended downstream applications. The purity and identity of this compound are paramount, as even trace impurities can have a significant impact on the safety, efficacy, and stability of the final products. This document provides a comprehensive guide to the analytical techniques and detailed protocols for the robust quality control of this compound, ensuring its suitability for use in research, development, and manufacturing.

The methodologies presented herein are designed to be self-validating systems, grounded in established scientific principles and aligned with international regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.

PropertyValueSource
Chemical Formula C₁₀H₈OSPubChem[1][2]
Molecular Weight 176.24 g/mol PubChem[1][2]
CAS Number 106584-13-8ChemicalBook[3]
Appearance Light yellow crystalline solidChemicalBook[3]
Melting Point 41-42 °CChemicalBook[3]
Boiling Point 291.5 ± 15.0 °C (Predicted)ChemicalBook[3]
pKa 9.38 ± 0.30 (Predicted)ChemicalBook[3]
Solubility Soluble in organic solventsCymitQuimica[4]

Comprehensive Analytical Workflow for Quality Control

The quality control of this compound requires a multi-faceted analytical approach to confirm its identity, quantify its purity, and detect any potential impurities. The following workflow outlines a robust strategy.

QC_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Raw Material Sample Preparation Dissolution in appropriate solvent (e.g., Acetonitrile/Water) Sample->Preparation Identity Identity Confirmation Preparation->Identity Purity Purity & Impurity Profiling Preparation->Purity Residuals Residual Solvents & Volatiles Preparation->Residuals FTIR FTIR Spectroscopy Identity->FTIR NMR ¹H-NMR Spectroscopy Identity->NMR HPLC HPLC-UV Analysis Purity->HPLC GCMS GC-MS Analysis Residuals->GCMS Data_Review Review & Compare against Specifications FTIR->Data_Review NMR->Data_Review HPLC->Data_Review GCMS->Data_Review COA Certificate of Analysis Generation Data_Review->COA Validation_Parameters Validation ICH Q2(R1) Validation Parameters Specificity Linearity Range Accuracy Precision (Repeatability & Intermediate) Detection Limit (LOD) Quantitation Limit (LOQ) Robustness HPLC_Purity HPLC for Purity/ Impurity Validation:p1->HPLC_Purity Validation:p2->HPLC_Purity Validation:p3->HPLC_Purity Validation:p4->HPLC_Purity Validation:p5->HPLC_Purity Validation:p6->HPLC_Purity Validation:p7->HPLC_Purity Validation:p8->HPLC_Purity GCMS_Residuals GC-MS for Residual Solvents Validation:p1->GCMS_Residuals Validation:p2->GCMS_Residuals Validation:p3->GCMS_Residuals Validation:p4->GCMS_Residuals Validation:p5->GCMS_Residuals Validation:p6->GCMS_Residuals Validation:p7->GCMS_Residuals Validation:p8->GCMS_Residuals FTIR_ID FTIR for Identity Validation:p1->FTIR_ID

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-(Thiophen-2-yl)phenol Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction to synthesize 2-(Thiophen-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this specific transformation. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and problems encountered during the Suzuki coupling of a substituted phenol with a thiophene boronic acid.

Q1: My reaction yield is consistently low or I'm not seeing any product formation. What are the most likely initial culprits?

Low conversion in the synthesis of this compound can often be traced back to a few key areas.[1][2][3] Firstly, catalyst inactivity is a frequent issue. The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or it could be deactivated by residual oxygen in your reaction setup.[1] Secondly, the choice of ligand is critical for this transformation. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. For heteroaryl couplings, especially with potentially coordinating substrates like phenols and thiophenes, bulky and electron-rich phosphine ligands are often necessary to facilitate the key steps of the catalytic cycle.[1][4] Another common issue is inefficient transmetalation, which can be due to an inappropriate choice of base or solvent system.[1] Finally, the inherent instability of thiophene-2-boronic acid can lead to significant substrate decomposition before productive coupling occurs.[5]

Q2: I'm observing a significant amount of thiophene in my crude reaction mixture. What is causing this and how can I prevent it?

The formation of thiophene as a byproduct is a classic indicator of protodeboronation (also known as protodeborylation).[5][6] This is an undesired side reaction where the carbon-boron bond of the thiophene-2-boronic acid is cleaved and replaced by a proton from the reaction medium, consuming your starting material.[5][6] Thiophene boronic acids are particularly susceptible to this decomposition pathway.[5]

To minimize protodeboronation, consider the following strategies:

  • Use a milder base: Strong bases can accelerate protodeboronation. Switching from hydroxides to milder inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) can be beneficial.[5]

  • Lower the reaction temperature: Higher temperatures can increase the rate of protodeboronation. It's advisable to operate at the lowest temperature that still allows for a reasonable reaction rate.[5]

  • Employ a highly active catalyst system: A more efficient catalyst will accelerate the desired Suzuki coupling, outcompeting the undesired protodeboronation.[4][5]

  • Use a more stable boronic acid derivative: Consider using the pinacol ester or MIDA (N-methyliminodiacetic acid) ester of thiophene-2-boronic acid. These derivatives provide a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.[6][7]

Q3: My main impurity is a symmetrical bithiophene product. What is this and how do I suppress its formation?

The formation of a symmetrical biaryl, in this case, 2,2'-bithiophene, is due to a side reaction called homocoupling.[8][9][10] This occurs when two molecules of the boronic acid couple with each other. A primary cause of homocoupling is the presence of oxygen in the reaction, which can interfere with the palladium catalyst's oxidation state.[8][9][11] It can also occur during the reduction of a Pd(II) precatalyst to the active Pd(0) species, where the boronic acid acts as the reductant.[8]

To reduce homocoupling:

  • Ensure a strictly inert atmosphere: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[3][9]

  • Use a Pd(0) source or an efficient precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or using a modern precatalyst that rapidly generates the active Pd(0) species, can minimize side reactions associated with the reduction of Pd(II).[8][12]

Q4: I'm seeing my starting 2-halophenol returned, or a dehalogenated phenol byproduct. What could be the cause?

The presence of unreacted 2-halophenol alongside dehalogenated phenol suggests issues with the oxidative addition step or subsequent steps in the catalytic cycle. Dehalogenation is a side reaction where the halogen on your starting material is replaced by a hydrogen atom.[3][8] This can happen if the palladium complex, after oxidative addition, abstracts a hydride from another component in the reaction mixture, such as the solvent or base, followed by reductive elimination.[8]

To address dehalogenation:

  • Optimize your ligand: Bulky, electron-rich ligands can often promote the desired reductive elimination over dehalogenation.[13]

  • Choose your solvent carefully: Avoid using alcohols as the primary solvent if dehalogenation is a significant issue, as they can act as hydride donors. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[13]

  • Select an appropriate base: Avoid strong alkoxide bases if dehalogenation is problematic.[13]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Overcoming Catalyst & Ligand Issues

A common failure point in this specific Suzuki coupling is an inadequately optimized catalyst system. The interplay between the palladium source and the phosphine ligand is crucial for success.

Logical Troubleshooting Workflow

start Low Yield Observed check_catalyst Is your Pd source a Pd(II) precatalyst? start->check_catalyst check_ligand Are you using a simple ligand like PPh₃? check_catalyst->check_ligand No inefficient_reduction Potential for inefficient reduction to Pd(0) or side reactions. check_catalyst->inefficient_reduction Yes suboptimal_ligand Ligand may be insufficient for this sterically hindered and electronically complex coupling. check_ligand->suboptimal_ligand Yes improved_yield Improved Yield check_ligand->improved_yield No, using advanced ligand solution_catalyst Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern, highly active precatalyst (e.g., a Buchwald G3 or G4 precatalyst). inefficient_reduction->solution_catalyst solution_ligand Screen bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos. suboptimal_ligand->solution_ligand solution_catalyst->improved_yield solution_ligand->improved_yield

Caption: Troubleshooting workflow for catalyst and ligand selection.

Expertise & Experience: The synthesis of this compound involves coupling an electron-rich phenol derivative with an electron-rich heteroaromatic boronic acid. This can be challenging. The hydroxyl group on the phenol can coordinate to the palladium center, potentially inhibiting catalysis. Furthermore, the thiophene ring can also interact with the catalyst. Bulky, electron-donating ligands like SPhos and XPhos are designed to address these challenges.[4][14][15][16] They create a sterically hindered environment around the palladium atom that promotes the desired reductive elimination step and can increase the rate of oxidative addition with less reactive aryl halides.[15][17] Modern precatalysts are designed to cleanly and efficiently generate the active monoligated Pd(0) species in solution, which is often the most catalytically active form.[1][4]

Guide 2: Optimizing Base and Solvent Conditions

The choice of base and solvent is not trivial; it directly impacts the crucial transmetalation step and the stability of the boronic acid.

Causality in Base and Solvent Selection

The base plays a key role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers the thiophenyl group to the palladium center.[12][18] The solvent must be able to dissolve all reactants and facilitate the interaction between the organic and aqueous phases (if present).

ParameterCommon IssueRecommended SolutionRationale
Base Strong bases (e.g., NaOH, KOH) leading to protodeboronation of thiophene boronic acid.Use milder inorganic bases like K₃PO₄ or K₂CO₃.[5] Cs₂CO₃ can also be effective.[19]Milder bases are less likely to promote the cleavage of the C-B bond while still being effective at forming the active boronate species for transmetalation.[5]
Solvent Poor solubility of reactants; dehalogenation side reactions.Use aprotic solvents like 1,4-dioxane or THF, often with a small amount of water.[1][13][20]These solvents are generally good at dissolving the organic starting materials and the palladium complexes. The addition of water can aid in dissolving the inorganic base and facilitate the formation of the boronate.[20][21]
Water Content Excessive water can promote dehalogenation and protodeboronation.Use a carefully controlled amount of water (e.g., a 4:1 or 5:1 ratio of organic solvent to water).[1][3]A small amount of water is often beneficial, but too much can lead to undesired side reactions. The optimal ratio should be determined empirically.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[8][18][22]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Oxidative Addition Trans Transmetalation PdII_Diaryl Ar-Pd(II)-Thiophene(L)₂ PdII_Aryl->PdII_Diaryl Transmetalation Base Base (e.g., K₃PO₄) Boronate [Thiophene-B(OH)₃]⁻ Base->Boronate Boronic Thiophene-B(OH)₂ Boronic->Boronate Boronate->PdII_Diaryl PdII_Diaryl->Pd0 Reductive Elimination RE Reductive Elimination Product Ar-Thiophene (Desired Product) PdII_Diaryl->Product ArylHalide Ar-X (2-Halophenol) ArylHalide->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for the Suzuki Coupling of 2-Bromophenol with Thiophene-2-boronic acid Pinacol Ester

This protocol provides a robust starting point, incorporating best practices to mitigate common side reactions.

Materials:

  • 2-Bromophenol (1.0 equiv)

  • Thiophene-2-boronic acid pinacol ester (1.2 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (4 mol%)

  • 1,4-Dioxane/Water (5:1 mixture), degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromophenol, thiophene-2-boronic acid pinacol ester, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Prepare a degassed 5:1 mixture of 1,4-dioxane and water by bubbling argon through the mixture for at least 30 minutes. Add the required volume of this solvent mixture to the reaction flask via syringe.[1]

  • Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the 2-bromophenol.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. (2023). Protodeboronation. [Link]

  • Hart, E. S., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]

  • NROChemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]

  • Strømsodd, E. A., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Liu, S., et al. (2014). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Molecules. [Link]

  • ResearchGate. (2015). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • ResearchGate. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • ResearchGate. (2018). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Reddit. (2023). How to approach choosing reaction conditions for Suzuki? [Link]

  • ResearchGate. (2017). Effect of solvent and base on Suzuki cross-coupling reaction. [Link]

  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. (2019). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ACS Figshare. (2016). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • ResearchGate. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF. [Link]

  • Reddit. (2023). Problems with Suzuki coupling. [Link]

  • National Institutes of Health. (2012). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for the Synthesis of 2-(Thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Thiophen-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow. Our focus is on the critical parameter of catalyst loading in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating C-C bonds.

Introduction: The Suzuki-Miyaura Coupling for this compound

The synthesis of this compound, a valuable biaryl scaffold in medicinal chemistry and materials science, is commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction joins an aryl halide (or triflate) with an organoboron species. For our target molecule, this typically involves the coupling of a protected phenol derivative (e.g., 2-bromophenol or its protected form) with a thiophene boronic acid or ester.

The efficiency of this transformation is highly dependent on the catalytic system, which comprises a palladium source and a ligand. Optimizing the catalyst loading is a crucial step to ensure high yields, minimize side reactions, and reduce costs, particularly during scale-up.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on issues related to catalyst loading and activity.

Problem Potential Cause Troubleshooting Steps & Rationale
Low or No Product Yield Inactive Catalyst: The palladium precatalyst may have degraded due to improper storage or handling.- Use a fresh batch of palladium catalyst. Store palladium sources under an inert atmosphere. - If using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to the active Pd(0) species.[4]
Ineffective Ligand: The chosen phosphine ligand may not be suitable for the specific substrates.- For sterically hindered couplings, consider switching to bulky, electron-rich phosphine ligands like SPhos or XPhos.[5]
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently.- Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%). Monitor the reaction for improvement.
Catalyst Deactivation: The active catalyst may be degrading during the reaction.- Ensure rigorous degassing of solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6] - Impurities in the starting materials can act as catalyst poisons.[6]
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.- Thoroughly degas all solvents and the reaction mixture. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[6]
High Catalyst Loading: Excess catalyst can sometimes favor homocoupling pathways.- If you have a high yield of homocoupled product, try reducing the catalyst loading.
Formation of Palladium Black Catalyst Agglomeration: The active palladium species may be aggregating and precipitating out of the solution.[7]- This indicates catalyst decomposition. Ensure proper ligand-to-metal ratio. - The choice of solvent can influence catalyst stability. Consider screening different solvents.[6]
Incomplete Conversion Catalyst Deactivation Over Time: The catalyst may be losing activity before the reaction reaches completion.- Consider a second addition of the catalyst midway through the reaction. - Optimize the reaction temperature; excessively high temperatures can accelerate catalyst degradation.[8]
Product Inhibition: The product, this compound, may be coordinating to the palladium center and inhibiting further catalytic cycles.[4]- Try a lower initial concentration of starting materials. - Adjust the catalyst loading to see if it overcomes the inhibition.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the synthesis of this compound?

A1: For initial explorations, a palladium catalyst loading of 1-2 mol% is a common starting point for Suzuki-Miyaura reactions.[9] The optimal loading will depend on the specific substrates, ligand, and reaction conditions.

Q2: How do I choose the right palladium precatalyst and ligand?

A2: A common combination is a Pd(II) source like Pd(OAc)₂ or a preformed catalyst such as Pd(PPh₃)₄. The choice of ligand is critical. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often more effective than simpler ones like PPh₃.[5]

Q3: Can I run the reaction without a ligand?

A3: While some "ligand-free" Suzuki couplings have been reported, they often rely on the solvent or other reaction components to stabilize the palladium catalyst.[10] For a robust and reproducible synthesis of this compound, the use of a well-defined ligand is highly recommended.

Q4: What is the impact of the base on catalyst activity?

A4: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5] The strength and solubility of the base should be considered.

Q5: My reaction is sluggish. Should I just add more catalyst?

A5: While insufficient catalyst loading can lead to a slow reaction, simply adding more catalyst is not always the best solution and can lead to increased side reactions and cost. First, ensure that other parameters like temperature, base, and solvent are optimal. If the reaction is still slow, then a modest increase in catalyst loading can be attempted.

Experimental Protocol: Optimizing Catalyst Loading

This protocol provides a systematic approach to determining the optimal catalyst loading for the synthesis of this compound.

Materials:
  • 2-Bromophenol (or a suitable protected derivative)

  • Thiophene-2-boronic acid

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Degassed solvent (e.g., Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and reaction monitoring tools (TLC, GC/LC-MS)

Step-by-Step Methodology:
  • Reaction Setup: In a dried Schlenk flask under an inert atmosphere, add the 2-bromophenol, thiophene-2-boronic acid, and base.

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. This ensures accurate dispensing of small quantities.

  • Initial Screening: Set up a series of parallel reactions with varying catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%).

  • Reaction Execution: Add the appropriate volume of the catalyst stock solution to each reaction flask. Heat the reactions to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction at regular intervals using TLC or GC/LC-MS.

  • Data Analysis: Once the reactions are complete, quench them and analyze the crude reaction mixtures to determine the yield of this compound for each catalyst loading.

  • Optimization: Based on the results, you can perform a more focused screen around the most promising catalyst loading to fine-tune the optimal concentration.

Data Presentation:
Catalyst Loading (mol%) Reaction Time (h) Yield (%) Key Observations
0.51245Incomplete conversion
1.0885Good conversion, minimal side products
1.5692Faster reaction, slight increase in impurities
2.0693No significant improvement in yield over 1.5 mol%

Visualizing the Workflow

The following diagram illustrates the logical workflow for optimizing catalyst loading.

Catalyst_Optimization_Workflow Workflow for Catalyst Loading Optimization cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis & Decision cluster_outcome Outcome prep_reagents Prepare & Degas Reagents setup_rxn Setup Parallel Reactions prep_reagents->setup_rxn add_catalyst Add Varying Catalyst Loadings setup_rxn->add_catalyst run_rxn Run Reactions & Monitor Progress add_catalyst->run_rxn analyze_results Analyze Yield & Purity run_rxn->analyze_results decision Optimal Loading? analyze_results->decision proceed Proceed with Optimized Conditions decision->proceed Yes refine Refine Loading Range decision->refine No refine->add_catalyst Iterate caption A systematic approach to catalyst optimization.

Caption: A systematic approach to catalyst optimization.

This structured approach ensures a thorough and efficient determination of the ideal catalyst loading for your specific experimental setup, leading to improved yields, purity, and cost-effectiveness in the synthesis of this compound.

References

Sources

Navigating the Synthesis of 2-(Thiophen-2-yl)phenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Thiophen-2-yl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this valuable biaryl compound. Here, we address common challenges and side reactions encountered during its synthesis, offering practical, field-tested solutions in a direct question-and-answer format. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic strategy.

Section 1: Troubleshooting Guide for Suzuki-Miyaura Coupling

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 2-halophenol (typically 2-bromophenol or 2-iodophenol) and thiophene-2-boronic acid (or its esters) is the most prevalent method for synthesizing this compound. While powerful, this reaction is prone to several side reactions that can diminish yield and complicate purification.

Q1: My yield of this compound is consistently low, and I observe significant amounts of phenol as a byproduct. What is happening and how can I prevent it?

A1: This issue points towards two common side reactions: dehalogenation of the 2-halophenol starting material and protodeboronation of the thiophene-2-boronic acid.

Dehalogenation is the replacement of the halogen on your starting material with a hydrogen atom, leading to the formation of phenol. This process is often mediated by palladium hydride species that can form in the catalytic cycle.

Protodeboronation is the cleavage of the carbon-boron bond in the thiophene-2-boronic acid, replacing it with a hydrogen atom to form thiophene. Thiophene boronic acids are particularly susceptible to this side reaction, especially at elevated temperatures and in the presence of strong bases.

Troubleshooting Strategies:

  • Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can promote both dehalogenation and protodeboronation. Switching to a milder inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often beneficial.[1]

  • Reaction Temperature: High temperatures accelerate the rates of these undesired side reactions. Aim for the lowest effective temperature that still allows the Suzuki coupling to proceed at a reasonable rate, often in the range of 80-100 °C.

  • Catalyst System: A highly active and robust catalyst system can significantly outcompete the side reactions. Consider using palladium precatalysts paired with bulky, electron-rich phosphine ligands like SPhos or XPhos.[1] These ligands promote rapid oxidative addition and reductive elimination, minimizing the lifetime of intermediates that can lead to side products.

  • Solvent System: Ensure the use of anhydrous and deoxygenated solvents such as dioxane, THF, or toluene. The presence of excess water can facilitate protodeboronation. While a small amount of water is often necessary for the Suzuki coupling mechanism, it should be carefully controlled.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to bithiophene. How can I minimize this?

A2: The formation of bithiophene indicates the homocoupling of your thiophene-2-boronic acid. This is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.

Troubleshooting Strategies:

  • Inert Atmosphere: The most critical factor in preventing homocoupling is the rigorous exclusion of oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed.

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from a precatalyst under reducing conditions can minimize the presence of Pd(II) that can promote homocoupling.

  • Slow Addition: In some cases, the slow addition of the thiophene-2-boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby disfavoring the homocoupling pathway.

  • Stoichiometry: Using a slight excess of the 2-halophenol (e.g., 1.1 equivalents) relative to the thiophene-2-boronic acid can help to ensure the boronic acid is consumed by the desired cross-coupling reaction.

Q3: My reaction mixture is turning dark and forming palladium black, leading to a stalled reaction. What is causing this catalyst deactivation?

A3: The formation of palladium black indicates the precipitation of palladium metal from the catalytic cycle, leading to a loss of catalytic activity. This can be caused by several factors:

Troubleshooting Strategies:

  • Ligand Choice: The use of robust, sterically hindered phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst in solution and prevent agglomeration.

  • Temperature Control: Excessively high temperatures can lead to ligand decomposition and catalyst precipitation. Maintain a consistent and optimized reaction temperature.

  • Reagent Purity: Impurities in the starting materials or solvents can sometimes poison the catalyst. Ensure the use of high-purity reagents.

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the optimal catalyst system for the Suzuki-Miyaura synthesis of this compound?

A4: While the optimal system can be substrate-dependent, a highly effective and commonly used system involves a palladium(II) acetate (Pd(OAc)₂) or a palladium precatalyst in combination with a bulky, electron-rich biarylphosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).[1] These systems often allow for lower catalyst loadings and milder reaction conditions.

Q5: Are there any alternative synthetic routes to this compound that might avoid some of these side reactions?

A5: Yes, the Buchwald-Hartwig C-O cross-coupling reaction presents a viable alternative. This reaction would involve the coupling of thiophene with a 2-halo- or 2-triflyloxyphenol in the presence of a palladium catalyst, a suitable ligand (often a biarylphosphine), and a strong base.

Potential Side Reactions in Buchwald-Hartwig C-O Coupling:

  • Hydrodehalogenation of the 2-halophenol: Similar to the Suzuki reaction, this can lead to the formation of phenol.

  • Ether cleavage: Under harsh basic conditions, the newly formed C-O bond could potentially be cleaved.

  • Competitive C-N coupling: If nitrogen-containing impurities are present, competitive C-N bond formation could occur.

Troubleshooting for Buchwald-Hartwig:

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically used. The choice of base is critical and often needs to be optimized.

  • Ligand Optimization: The choice of ligand is crucial for successful C-O coupling. Ligands such as those from the Buchwald or Hartwig portfolio are generally effective.

Q6: What is the best way to purify this compound from the common byproducts?

A6: Flash column chromatography on silica gel is the most effective method for purifying this compound from the common byproducts.

Typical Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is commonly used. The less polar byproducts such as bithiophene and dehalogenated phenol will elute first, followed by the desired product, this compound. Unreacted 2-halophenol and boronic acid derivatives will typically have different polarities and can also be separated.

Post-Chromatography Purification: For achieving high purity, recrystallization can be performed after column chromatography. A suitable solvent system would be one in which this compound is soluble at high temperatures but sparingly soluble at room temperature or below. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar anti-solvent (like water or hexanes) can be effective.

Section 3: Data and Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Synthesis
ParameterRecommended ConditionRationale
Aryl Halide 2-Bromophenol (1.0 equiv)Commercially available and generally reactive.
Boronic Acid Thiophene-2-boronic acid (1.2-1.5 equiv)A slight excess helps drive the reaction to completion.
Palladium Source Pd(OAc)₂ (1-3 mol%) or XPhos Pd G3 (1-3 mol%)Readily available and effective precatalysts.
Ligand SPhos (2-6 mol%) or XPhos (2-6 mol%)Promotes efficient coupling and minimizes side reactions.
Base K₃PO₄ (2.0-3.0 equiv) or Cs₂CO₃ (2.0-3.0 equiv)Mild bases that minimize protodeboronation and dehalogenation.[1]
Solvent Anhydrous, degassed Dioxane or Toluene/Water (e.g., 10:1)Aprotic solvents are generally preferred. A small amount of water can be beneficial.
Temperature 80-100 °CBalances reaction rate with minimizing side reactions.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and homocoupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Synthesis
  • To an oven-dried Schlenk flask, add 2-bromophenol (1.0 mmol), thiophene-2-boronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) and the ligand (if not using a precatalyst).

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Add anhydrous, degassed solvent (e.g., 10 mL of dioxane) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 4: Visualizing Reaction Pathways

Diagram 1: Key Reaction Pathways in the Suzuki-Miyaura Synthesis

Suzuki_Side_Reactions cluster_main Desired Suzuki Coupling cluster_side Side Reactions 2-Halophenol 2-Halophenol Pd(0) Catalyst Pd(0) Catalyst 2-Halophenol->Pd(0) Catalyst Oxidative Addition Dehalogenation Phenol 2-Halophenol->Dehalogenation Pd-H species Thiophene-2-boronic acid Thiophene-2-boronic acid Thiophene-2-boronic acid->Pd(0) Catalyst Transmetalation Homocoupling Bithiophene Thiophene-2-boronic acid->Homocoupling O₂, Pd(II) Protodeboronation Thiophene Thiophene-2-boronic acid->Protodeboronation H₂O, Base Product This compound Pd(0) Catalyst->Product Reductive Elimination

Caption: Competing reaction pathways in the synthesis.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Byproduct Identify Major Byproduct(s) Start->Identify_Byproduct Phenol Phenol (Dehalogenation/ Protodeboronation) Identify_Byproduct->Phenol Phenol/Thiophene Bithiophene Bithiophene (Homocoupling) Identify_Byproduct->Bithiophene Bithiophene Other Other/Unknown Identify_Byproduct->Other Other Action_Phenol - Use milder base (K₃PO₄, Cs₂CO₃) - Lower reaction temperature - Use more active catalyst/ligand Phenol->Action_Phenol Action_Bithiophene - Ensure inert atmosphere (degas!) - Use Pd(0) source or precatalyst - Adjust stoichiometry Bithiophene->Action_Bithiophene Action_Other - Check reagent purity - Optimize solvent system - Screen alternative ligands Other->Action_Other

Sources

How to avoid protodeboronation in thiophene Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address the common and often frustrating challenge of protodeboronation when working with thiophene-based substrates.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments. The primary symptom of protodeboronation is the low yield of your desired biaryl product accompanied by the significant formation of unsubstituted thiophene.

Issue 1: Low yield of the desired product with significant formation of thiophene as a byproduct.

This is the classic signature of protodeboronation, a side reaction where the carbon-boron bond of your thiophene boronic acid is cleaved and replaced by a proton from the reaction medium.[1][2][3] This parasitic reaction consumes your starting material, directly reducing the overall yield.[1] The central challenge is to ensure the rate of the desired Suzuki coupling significantly outpaces the rate of protodeboronation.

Initial Diagnostic Questions:

Are you using a strong, aqueous base like NaOH or KOH?

  • Problem: Strong bases and high pH (typically >10) are known to dramatically accelerate the rate of protodeboronation, especially for electron-rich heteroaryl boronic acids like those derived from thiophene.[1][4] The base's role is to activate the boronic acid to a more nucleophilic boronate species for transmetalation, but harsh conditions favor the decomposition pathway.[5][6][7]

  • Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often highly effective choices that provide sufficient basicity for the catalytic cycle without aggressively promoting C-B bond cleavage.[1][2] In some systems, cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also suppress this side reaction.[1][8]

Are you running the reaction at high temperatures (e.g., >100 °C)?

  • Problem: While higher temperatures increase the rate of the desired coupling, they often increase the rate of protodeboronation even more substantially.[1][2]

  • Solution: Lower the reaction temperature. Operating at the lowest temperature that still permits efficient catalytic turnover, often in the 60-80 °C range, can significantly improve the ratio of productive coupling to decomposition.[1] Highly active, modern catalyst systems often enable the use of lower temperatures.[9]

Is your catalyst system optimized for a rapid reaction?

  • Problem: A slow or inefficient catalyst system allows the sensitive thiophene boronic acid to reside in the reactive environment for longer, giving it more time to decompose via protodeboronation.[1]

  • Solution: Employ a highly active catalyst system to accelerate the cross-coupling kinetically. Modern palladium precatalysts (e.g., G3 or G4 XPhos or SPhos precatalysts) paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to promote rapid oxidative addition and reductive elimination.[1][10][11] This fast turnover consumes the boronic acid in the desired pathway before it can be destroyed.

Is there an excessive amount of water in your reaction?

  • Problem: Protodeboronation is a protonolysis reaction, meaning it requires a proton source.[2][3] While Suzuki couplings often benefit from or require some water to facilitate the dissolution of the base and the formation of the active ArPd(OH) species, excessive water can be detrimental.[1][2][12]

  • Solution: Minimize the water content. If using an aqueous base, consider a biphasic system with a higher ratio of organic solvent to water (e.g., 10:1 Dioxane:H₂O).[2] For particularly sensitive substrates, switching to completely anhydrous conditions with a soluble base like Cs₂CO₃ or KOAc may be beneficial.[9]

Issue 2: My thiophene boronic acid appears unstable or provides inconsistent results.

Thiophene boronic acids, particularly 2-thienylboronic acid, are notoriously unstable under typical Suzuki conditions and can even degrade upon storage.[1] If the simple modifications above are insufficient, a more robust strategy involving the boron reagent itself is required.

Are you using the free boronic acid?

  • Problem: The free boronic acid form is often the most susceptible to protodeboronation.[1] Its quality can vary between batches and degrade over time.

  • Solution: Use a more stable boron derivative. Converting the boronic acid to a boronate ester provides a powerful strategy to combat decomposition.

    • Pinacol Esters (Bpin): These are generally more stable, easier to handle, and less prone to premature decomposition.[12] They are designed to slowly hydrolyze in situ to release the active boronic acid, keeping its instantaneous concentration low.[12]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with chromatography.[3][13] They remain inert until a mild aqueous base is used to trigger a slow, controlled release of the boronic acid, which is immediately consumed in the Suzuki coupling.[14] This "slow-release" strategy is one of the most effective methods for coupling notoriously unstable boronic acids.[3][15]

Frequently Asked Questions (FAQs)

Q1: What exactly is protodeboronation? A: Protodeboronation (or protodeborylation) is a chemical reaction where a carbon-boron bond is cleaved through protonolysis, meaning it is broken by the action of a proton source (like water).[3] In the context of your reaction, the boronic acid group (-B(OH)₂) on the thiophene ring is replaced with a hydrogen atom (-H), consuming your nucleophilic partner and reducing the yield of your coupled product.[2]

Q2: Why are thiophene boronic acids so susceptible to this side reaction? A: The susceptibility of heteroaromatic boronic acids is linked to their electronic properties. Thiophene is an electron-rich aromatic system. This increased electron density on the carbon atom bearing the boron group makes the C-B bond more susceptible to cleavage by electrophilic protons, especially under the basic conditions required for the Suzuki-Miyaura reaction.[12][16]

Q3: Are boronic pinacol esters (Bpin) a guaranteed solution? A: While often a significant improvement, they are not a universal guarantee. Converting a boronic acid to its pinacol ester generally confers greater stability against premature decomposition.[12] The ester acts as a protecting group that slowly hydrolyzes under the reaction conditions to generate the active boronic acid.[12] However, significant protodeboronation of the released boronic acid can still occur, particularly if the subsequent cross-coupling step is slow or inefficient.[1][17] For maximum stability, MIDA boronates are often a superior choice.[3][13]

Q4: How does the palladium ligand choice specifically influence protodeboronation? A: The ligand is crucial because it dictates the kinetics of the catalytic cycle. Highly active catalyst systems, typically formed with bulky, electron-rich biarylphosphine ligands like SPhos or XPhos, dramatically accelerate the rate-determining steps of the desired cross-coupling (oxidative addition and reductive elimination).[1][10] By making the productive Suzuki pathway much faster, the catalyst ensures the thiophene boronic acid is consumed for product formation before it has a chance to undergo the slower, undesired protodeboronation side reaction.[1] However, it has been noted that in some cases, very bulky ligands can paradoxically promote protodeboronation, so experimental optimization remains key.[1][18]

Data and Condition Optimization

The following tables summarize reaction conditions that can serve as a starting point for optimizing Suzuki-Miyaura couplings with sensitive thiophene boronic acids to minimize protodeboronation.

Table 1: Qualitative Comparison of Key Reaction Parameters

EntryBoron ReagentBase (equiv.)SolventTemp (°C)Outcome
1Thiophene-2-boronic acidNaOH (3.0)Dioxane/H₂O100High Deborylation : Strong base and high temperature favor the undesired side reaction.
2Thiophene-2-boronic acidK₃PO₄ (3.0)Dioxane/H₂O70Improved : Milder base and lower temperature significantly reduce deborylation.[1]
3Thiophene-2-boronic acidK₂CO₃ (3.0)Toluene/H₂O80Improved : K₂CO₃ is another effective mild base.[2]
4Thiophene-2-Bpin esterK₃PO₄ (3.0)Dioxane/H₂O70Good : The pinacol ester provides additional stability, further reducing side reactions.[12]
5Thiophene-2-MIDA boronateK₃PO₄ (3.0)THF/H₂O60Excellent : Slow-release strategy minimizes boronic acid concentration, preventing decomposition.[3][14]

Table 2: Example Optimized Conditions from Literature

EntryAryl HalideBoron ReagentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromoanisole(5-formylthiophen-2-yl)boronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃Dioxane/H₂O100~70-80[11]
2Aryl ChlorideThiophene-2-MIDA boronatePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O60~94[14]
34-BromobenzonitrileThiophene-2-boronic acidXPhos G3 (2)-K₃PO₄Dioxane/H₂O80High

Experimental Protocols

Protocol 1: General Procedure for Thiophene Suzuki Coupling with a Mild Base

This protocol provides a robust starting point for coupling aryl halides with potentially unstable thiophene boronic acids using modern catalysts.

  • Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the thiophene boronic acid (1.2–1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[8][10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos G3, 1–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of 1,4-dioxane/water) via syringe. The solvent should be thoroughly degassed beforehand by bubbling with an inert gas for 20-30 minutes.[10][19]

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to a moderate temperature (e.g., 60–80 °C) and stir vigorously.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both your desired product and the deborylated thiophene byproduct.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][8]

Protocol 2: Preparation and Use of Thiophene-2-MIDA Boronate

This two-step protocol is ideal for substrates that are highly prone to protodeboronation.

Part A: Synthesis of Thiophene-2-MIDA Boronate

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add thiophene-2-boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.0 equiv.).

  • Solvent: Add toluene as the solvent.

  • Azeotropic Removal of Water: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature. The MIDA ester often crystallizes directly from the solution. The solid can be collected by filtration, washed with a non-polar solvent like hexanes, and dried under vacuum. The crude product is often pure enough for direct use in the subsequent coupling step.

Part B: Suzuki Coupling using Thiophene-2-MIDA Boronate

  • Follow the steps outlined in Protocol 1 , substituting the thiophene boronic acid with the thiophene-2-MIDA boronate (1.2–1.5 equiv.). The use of a mild aqueous base (like K₃PO₄ in a dioxane/water mixture) is essential to trigger the slow hydrolysis and release of the active boronic acid for the coupling reaction.[14]

Visualization of Key Pathways and Workflows

The following diagrams illustrate the core chemical competition and a logical workflow for troubleshooting deborylation issues.

G start Aryl Halide (Ar-X) + Thiophene Boronic Acid (Th-B(OH)₂) branch start->branch pd_cycle Suzuki Coupling Catalytic Cycle (Fast, Desired Pathway) product Desired Product (Ar-Th) pd_cycle->product deborylation Protodeboronation (Slow, Undesired Pathway) byproduct Thiophene Byproduct (Th-H) deborylation->byproduct branch->pd_cycle  Pd Catalyst, Base  (Optimized Conditions) branch->deborylation  Excess H₂O, Strong Base, High Temp  (Harsh Conditions)

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

G start Low Yield & Thiophene Byproduct Observed? q_base Using Strong Base (NaOH, KOH)? start->q_base s_base ACTION: Switch to Milder Base (K₃PO₄, K₂CO₃) q_base->s_base Yes q_temp High Reaction Temp (>90 °C)? q_base->q_temp No s_base->q_temp s_temp ACTION: Lower Temperature (60-80 °C) q_temp->s_temp Yes q_catalyst Catalyst Turnover Slow? q_temp->q_catalyst No s_temp->q_catalyst s_catalyst ACTION: Use High-Activity System (e.g., XPhos/SPhos Precatalyst) q_catalyst->s_catalyst Yes q_boron Still an Issue? q_catalyst->q_boron No s_catalyst->q_boron s_boron ACTION: Use a Stabilized Reagent (Pinacol or MIDA Ester) q_boron->s_boron Yes

Caption: A decision-tree workflow for troubleshooting deborylation.

References

  • BenchChem Technical Support. (2025). strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
  • National Institutes of Health (NIH).
  • BenchChem Technical Support. (2025).
  • ResearchGate.
  • Wikipedia. Suzuki reaction.
  • BenchChem Technical Support. (2025). A Comparative Kinetic Analysis of 3-Thienylboronic Acid in Suzuki-Miyaura Coupling Reactions.
  • Scilit. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • BenchChem Technical Support. (2025). Troubleshooting failed Suzuki coupling in 6-(Benzothiophen-2-YL)-1H-indole synthesis.
  • Wikipedia.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ACS Publications.
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing Suzuki Coupling for 3-Thienylboronic Acid.
  • ResearchGate.
  • ACS Publications. Protodeboronation of (Hetero)
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Reddit. (2024). For the pro's (Suzuki).
  • ResearchGate. SM coupling of 1 with 2-thienylboronic on a 10 g scale.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (2023).
  • RSC Publishing. (2020).
  • Reddit. (2020). What is the proper way to set up a suzuki coupling?.
  • ChemRxiv. (2025).
  • ResearchGate. (2025).
  • ACS Publications.
  • ResearchGate. Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
  • Myers, A. G. Research Group. The Suzuki Reaction.
  • PubMed Central. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
  • National Institutes of Health (NIH). (2011).
  • Angewandte Chemie International Edition. (2017).
  • Reddit. (2023).

Sources

Technical Support Center: Overcoming Sulfur-Induced Catalyst Deactivation in 2-(Thiophen-2-yl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry: catalyst poisoning by sulfur during the synthesis of 2-(Thiophen-2-yl)phenol and related thiophene-containing compounds. The synthesis, typically achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, is often hampered by the thiophene substrate itself. The sulfur atom inherent to the thiophene ring acts as a potent poison to the palladium catalyst, leading to low yields, stalled reactions, and inconsistent results.[1] This document offers a structured approach to diagnosing, mitigating, and overcoming these challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction to synthesize this compound failing or giving very low yields?

A1: One of the most common reasons for low or no product formation in this specific synthesis is the poisoning of the palladium catalyst by the sulfur atom in the thiophene ring.[1] Sulfur has a high affinity for palladium and can strongly coordinate to the metal center, blocking active sites and rendering the catalyst inactive.[1] Other potential issues include sub-optimal reaction conditions (base, solvent, temperature), instability of the boronic acid reagent, or poor solubility of starting materials.[2][3]

Q2: How exactly does the sulfur in thiophene poison the palladium catalyst?

A2: Sulfur acts as a "soft" Lewis base and forms a strong, often irreversible, bond with the "soft" Lewis acidic palladium(0) center. This interaction leads to several detrimental effects:

  • Blocking of Active Sites: The sulfur atom physically occupies the coordination sites on the palladium catalyst, preventing the aryl halide and boronic acid from binding to initiate the catalytic cycle.[1]

  • Formation of Inactive Complexes: Thiophene can react with the palladium catalyst to form highly stable palladium-sulfur complexes that are catalytically dead.[1]

  • Alteration of Electronic Properties: The strong coordination of sulfur can change the electronic properties of the palladium center, making it less effective at mediating key steps like oxidative addition and reductive elimination.[1]

Q3: Can I just add more catalyst to overcome the poisoning?

A3: While increasing the catalyst loading might seem like a straightforward solution, it is often not a cost-effective or efficient strategy. The poisoning effect can be potent, and simply adding more catalyst may only lead to a marginal increase in yield while significantly increasing the cost and the amount of residual palladium in your final product. A more robust approach involves optimizing the reaction conditions and choosing a catalyst system that is more tolerant to sulfur.

Q4: Are there specific ligands or catalyst systems that are more resistant to sulfur poisoning?

A4: Yes. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst performance. These ligands can promote the desired catalytic steps to occur faster than the poisoning process and can sterically hinder the sulfur atom from binding to the palladium center.

Section 2: Troubleshooting Guide: Diagnosis & Mitigation

This section provides a systematic approach to troubleshooting failed or low-yielding reactions for the synthesis of this compound.

Problem: Low or No Product Conversion (<10% yield)

This is often the most frustrating outcome. The workflow below will help diagnose the root cause.

G start Low/No Conversion (<10% Yield) q1 Did a control reaction (e.g., phenylboronic acid + 2-bromophenol) work with this catalyst batch? start->q1 cause1 POSSIBLE CAUSE: Inactive Catalyst Batch q1->cause1 No q2 Is the thiophene starting material the only major component remaining? q1->q2 Yes sol1 SOLUTION: Procure new catalyst/ligand. Test with a reliable control reaction. cause1->sol1 cause2 POSSIBLE CAUSE: Severe Catalyst Poisoning q2->cause2 Yes cause3 POSSIBLE CAUSE: Boronic Acid Decomposition (Protodeboronation) q2->cause3 No, boronic acid also consumed/degraded sol2 SOLUTION: 1. Switch to sulfur-tolerant ligands (e.g., Buchwald type). 2. Increase catalyst loading moderately (2-5 mol%). 3. Lower reaction temperature. cause2->sol2 sol3 SOLUTION: 1. Use milder base (K3PO4, K2CO3). 2. Use anhydrous conditions. 3. Use boronic ester (pinacol) instead of acid. cause3->sol3 G cluster_cycle Suzuki Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add poisoning Strong Coordination (Poisoning) pd0->poisoning arx Ar-X (2-Bromophenol) arx->ox_add pd2_complex Ar-Pd(II)L_n-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_diaryl Ar-Pd(II)L_n-Ar' transmetal->pd2_diaryl ar_boronic Thiophene-B(OR)₂ ar_boronic->transmetal red_elim Reductive Elimination pd2_diaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product thiophene Thiophene (Poison) thiophene->poisoning inactive_pd Pd-Sulfur Complex (Inactive) poisoning->inactive_pd

Sources

Technical Support Center: Purification of 2-(Thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Thiophen-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this important biaryl building block in high purity. As a key intermediate in medicinal chemistry and materials science, the purity of this compound is paramount for the reliability and success of subsequent synthetic steps.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, providing a robust framework for troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: Crude this compound, especially when synthesized via Suzuki-Miyaura cross-coupling, often contains a predictable profile of impurities.[3][4] Understanding these is the first step in designing a purification strategy.

  • Unreacted Starting Materials: Residual 2-halophenol (e.g., 2-bromophenol) and thiophene-2-boronic acid or its esters.

  • Homocoupling By-products: Formation of biphenols from the coupling of two 2-halophenol molecules or bithiophenes from the coupling of two boronic acid molecules.[3]

  • Protonolysis/Dehalogenation By-products: Phenol (from the 2-halophenol) and thiophene (from the boronic acid).[3]

  • Catalyst Residues: Residual palladium, often in the form of palladium black, which can give the crude product a dark grey or black coloration.[3]

  • Boronic Acid Derivatives: Boroxines (cyclic anhydrides of boronic acids) can form, especially if the boronic acid is not fresh.[3]

  • Inorganic Salts: Residual base (e.g., K₂CO₃, Na₂CO₃) and salts formed during the reaction and workup.

Q2: How should I perform an initial assessment of my crude product's purity?

A2: A quick purity assessment is crucial before attempting large-scale purification.

  • Thin-Layer Chromatography (TLC): This is the most effective initial step. Use a solvent system such as 10-30% Ethyl Acetate in Hexanes. Spot your crude material, the starting materials (if available), and the co-spot (crude + starting materials). The number of spots and their relative positions (Rf values) will give you a clear picture of the complexity of the mixture.

  • ¹H NMR Spectroscopy: Take a proton NMR of a small, crude sample. The presence of characteristic peaks for starting materials or by-products can provide a quantitative estimate of the impurity levels.

  • Visual Inspection: The color and physical state are telling. A dark, oily, or gummy solid suggests significant contamination with catalyst residues or other impurities, whereas a light-colored, crystalline solid is a good starting point.

Q3: My crude product is a dark, sticky oil. What is the very first thing I should do?

A3: Do not immediately attempt recrystallization or column chromatography. The first step should always be a liquid-liquid extraction (an "aqueous workup") to remove the majority of inorganic salts, residual base, and highly polar impurities. This step simplifies the mixture, making subsequent purification far more effective. See the troubleshooting guide below for a detailed protocol.

Purification Workflow & Decision Logic

The following diagram outlines a general workflow for purifying crude this compound. The path you take depends on the initial purity assessment.

G crude Crude this compound workup Aqueous Workup / Extraction crude->workup assess Assess Purity (TLC, NMR) workup->assess recryst Recrystallization assess->recryst  Few spots,  good separation column Column Chromatography assess->column Multiple/close spots, oily consistency reassess Re-assess Purity recryst->reassess column->reassess pure Pure Product (>98%) reassess->column Still Impure reassess->pure Purity OK

Caption: General purification workflow for this compound.

Troubleshooting Guide: Common Purification Issues

Problem 1: My crude product is a dark solid/oil containing inorganic salts and catalyst residues.

Causality: This is typical for a crude reaction mixture post-solvent evaporation. Palladium catalysts, inorganic bases, and salts are significant interferences. An aqueous workup is essential to remove them before proceeding.

Solution: Acid-Base Extraction Protocol

  • Dissolution: Dissolve the crude product in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acid Wash: Transfer the organic solution to a separatory funnel. Wash with a 5% solution of hydrochloric acid (HCl) to neutralize and remove any remaining inorganic base. Drain the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove residual acid.

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine). This helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.[5]

  • Drying & Evaporation: Drain the organic layer into an Erlenmeyer flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter away the drying agent, and remove the solvent under reduced pressure (rotary evaporation).

  • Re-assessment: The resulting solid/oil should be significantly cleaner. Now, perform a TLC analysis to decide between recrystallization and column chromatography.

Expert Tip: Since this compound is a phenol (a weak acid), avoid washing with strong bases like NaOH, as this will deprotonate your product and pull it into the aqueous layer. A wash with a weak base like saturated sodium bicarbonate (NaHCO₃) can be used to remove more acidic impurities, but be cautious and check both layers by TLC to ensure you are not losing your product.

Problem 2: Recrystallization attempt resulted in "oiling out" or very low yield.

Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of forming crystals.[6] Low yield is often due to using too much solvent or choosing a solvent in which the compound is too soluble at low temperatures.[6][7]

Solution: Systematic Recrystallization Troubleshooting

Step 1: Solvent Selection The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[8][9]

Solvent SystemBoiling Point (°C)Characteristics & Rationale
Hexanes/Heptane 69 / 98Good starting point. The non-polar nature should provide low solubility at room temp for the moderately polar product.
Toluene 111The aromatic nature can aid in dissolving the biaryl structure at high temperatures.
Isopropanol/Water ~82 (azeotrope)A mixed-solvent system. Dissolve the crude product in a minimum of hot isopropanol (the "good" solvent), then add hot water (the "bad" solvent) dropwise until the solution becomes faintly cloudy.[7] Allow to cool slowly.
Ethanol/Water ~78 (azeotrope)Similar to the isopropanol/water system, offering another option for mixed-solvent recrystallization.[8]

Step 2: Troubleshooting Protocol

  • If Oiling Out Occurs: Re-heat the mixture until the oil redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level and allow the solution to cool much more slowly.[6] Insulating the flask can promote slow cooling and crystal growth.

  • If No Crystals Form:

    • Scratch: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.

    • Seed: Add a tiny crystal of pure product (if available) to induce crystallization.

    • Cool Further: Place the flask in an ice bath to further decrease solubility, but only after it has cooled slowly to room temperature first. Rapid cooling can trap impurities.[6]

  • If Yield is Low: The mother liquor (the solvent left after filtering the crystals) may still contain a significant amount of your product. You can try to concentrate the mother liquor by boiling off some solvent and cooling again to obtain a "second crop" of crystals.[6] Note that the second crop is typically less pure than the first.

G start Recrystallization Fails q1 Did it 'Oil Out'? start->q1 s1 Re-heat, add 5-10% more hot solvent, cool slowly q1->s1 Yes q2 Did crystals form? q1->q2 No s1->q2 s2 Scratch flask, add seed crystal, cool in ice bath q2->s2 No q3 Is the product pure? q2->q3 Yes s2->q3 end Proceed to Column Chromatography q3->end No s3 Try a different solvent system

Caption: Troubleshooting logic for a failed recrystallization attempt.

Warning: Avoid using activated charcoal for decolorizing this compound. Charcoal can contain ferric ions that may react with the phenolic hydroxyl group upon heating, forming colored complexes and impairing purification.[8]

Problem 3: Column chromatography provides poor separation of my product from an impurity.

Causality: Poor separation is usually due to an improperly chosen solvent system (mobile phase) or issues with the stationary phase (silica gel). If the Rf values of your product and the impurity are too close on TLC, they will be difficult to separate on a column.[10]

Solution: Optimizing Flash Column Chromatography

Step 1: Fine-Tune the Solvent System The goal is to find a solvent system where your product has an Rf value of approximately 0.3-0.4 on a silica gel TLC plate, and the impurities are as far away as possible.

Solvent System (Mobile Phase)PolarityUse Case
5-20% Ethyl Acetate / Hexanes Low to MediumThe standard starting point for compounds of moderate polarity. Adjust the ratio to achieve the target Rf.
5-20% Dichloromethane / Hexanes LowCan sometimes provide different selectivity compared to EtOAc for separating closely-related aromatic compounds.
Gradient Elution VariableStart with a low polarity solvent (e.g., 5% EtOAc/Hexanes) and gradually increase the percentage of the more polar solvent. This is effective for separating compounds with very different polarities.[11]

Step 2: Experimental Protocol for Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., Hexanes). Ensure the packing is uniform and free of air bubbles.[12]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If the product is not very soluble, you can pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder, and carefully add this to the top of your packed column.[11]

  • Elution: Begin running the chosen mobile phase through the column, collecting the eluent in fractions (e.g., in test tubes).[10][12]

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent by rotary evaporation to yield your purified this compound.

Expert Tip: Phenols can sometimes streak on silica gel due to their acidic nature. If you observe significant tailing on your TLC plate or during the column, you can add 0.5-1% acetic acid to the mobile phase. Alternatively, if your compound is sensitive to acid, you can use a different stationary phase like alumina or deactivate the silica by flushing it with a solvent system containing 1-3% triethylamine before loading your sample.[11][13]

References

  • University of Babylon. (n.d.). Recrystallization. Retrieved from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2022, September 8). YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • ResearchGate. (2018, July 5). (PDF) Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wellesley College. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • National Institutes of Health. (2014, May 2). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Occidental College. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Frontiers. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Coupling of Heteroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of cross-coupling reactions involving heteroaromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development to diagnose and resolve common challenges encountered during their experiments. The following content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Table of Contents

  • General Issues in Heteroaromatic Cross-Coupling

    • FAQ 1: My reaction is sluggish or has failed completely. What are the primary factors to investigate?

    • FAQ 2: I'm observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

    • FAQ 3: How do I properly set up an air- and moisture-sensitive reaction?

  • Troubleshooting Specific Coupling Reactions

    • Suzuki-Miyaura Coupling

      • FAQ 4: I'm seeing significant protodeboronation of my heteroaryl boronic acid. How can I minimize this side reaction?

      • FAQ 5: Homocoupling of my boronic acid is a major byproduct. What are the causes and solutions?

    • Buchwald-Hartwig Amination

      • FAQ 6: My heteroaryl chloride is unreactive in the amination. What adjustments should I make?

      • FAQ 7: My base-sensitive substrate is decomposing under the reaction conditions. What are my options?

    • Heck Coupling

      • FAQ 8: How do solvent and base choice impact the efficiency of a Heck reaction with a heteroaromatic substrate?

    • Stille Coupling

      • FAQ 9: What are the key considerations when choosing a catalyst and ligands for a Stille coupling involving heterocycles?

    • C-H Activation

      • FAQ 10: I'm struggling with regioselectivity in the C-H functionalization of my heteroaromatic compound. What strategies can I employ?

  • Experimental Protocols

    • Protocol 1: General Procedure for a Small-Scale Suzuki-Miyaura Coupling of a Heteroaryl Chloride.

    • Protocol 2: General Procedure for a Small-Scale Buchwald-Hartwig Amination of a Heteroaryl Bromide.

  • References

General Issues in Heteroaromatic Cross-Coupling

FAQ 1: My reaction is sluggish or has failed completely. What are the primary factors to investigate?

Low or no conversion in heteroaromatic cross-coupling reactions is a frequent challenge. The primary culprits often revolve around catalyst deactivation and suboptimal reaction conditions. The Lewis basic nitrogen or sulfur atoms within the heteroaromatic ring can coordinate to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive.[1][2][3] This is a major pathway for catalyst deactivation.

Here is a systematic workflow to troubleshoot a failing reaction:

start Reaction Failure: Low/No Conversion reagents Check Reagent Purity & Integrity (Substrates, Solvents, Base) start->reagents First, verify... atmosphere Ensure Rigorous Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) reagents->atmosphere If reagents are pure... catalyst Optimize Catalyst System (Precatalyst, Ligand, Loading) atmosphere->catalyst If atmosphere is inert... conditions Adjust Reaction Parameters (Temperature, Concentration, Time) catalyst->conditions If catalyst is appropriate... success Successful Reaction conditions->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Troubleshooting Steps:

  • Reagent Integrity : Ensure the purity of your heteroaromatic halide and coupling partner. Boronic acids, for instance, are susceptible to degradation during storage.[3] Also, verify the quality of your base and ensure solvents are anhydrous and free of peroxides.

  • Inert Atmosphere : The active Pd(0) catalyst is highly sensitive to oxygen.[2][4] Ensure that your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Catalyst System :

    • Precatalyst Choice : Using a well-defined precatalyst can lead to more reproducible results than generating the active Pd(0) species in situ from Pd(II) sources like Pd(OAc)₂.[5]

    • Ligand Selection : For challenging substrates like heteroaryl chlorides, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the difficult oxidative addition step and stabilize the catalyst.[2][6]

    • Catalyst Loading : While a higher catalyst loading can sometimes improve conversion, it's not always the solution and can lead to increased costs and metal contamination in the product.[7]

  • Reaction Parameters :

    • Temperature : Higher temperatures can sometimes overcome activation barriers but may also accelerate catalyst decomposition.[2]

    • Concentration : Increasing the concentration can sometimes improve the reaction rate.[7]

    • Mixing : Ensure vigorous stirring, especially for heterogeneous mixtures.[7]

FAQ 2: I'm observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

The black precipitate is almost certainly "palladium black" or "nickel black," which consists of agglomerated, catalytically inactive elemental metal.[2][8][9][10] Its formation is a clear sign of catalyst decomposition and a common reason for reaction failure.

Causes and Prevention Strategies:

CausePrevention Strategy
Ligand Dissociation/Decomposition Use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that strongly coordinate to the metal center and provide steric protection to prevent aggregation.[2]
High Temperature Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. High temperatures can accelerate catalyst decomposition.[2][3]
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.[2] Ensure a rigorously inert atmosphere through proper degassing and maintaining positive inert gas pressure.[4]
Suboptimal Ligand-to-Metal Ratio An excess of ligand relative to the palladium source can sometimes improve catalyst stability.[7]
FAQ 3: How do I properly set up an air- and moisture-sensitive reaction?

Properly excluding air and moisture is critical for the success and reproducibility of many cross-coupling reactions.[4][11]

A 1. Dry Glassware (Oven or Flame-Dried) B 2. Assemble & Purge (Evacuate/Backfill with Ar/N2) A->B C 3. Add Solids (Under positive Ar/N2 flow) B->C D 4. Add Degassed Liquids (Via syringe) C->D E 5. Heat Under Inert Gas (Positive pressure) D->E

Caption: Workflow for setting up an air-sensitive reaction.

Key Steps:

  • Dry Glassware : Ensure all glassware is thoroughly dried in an oven (e.g., >120 °C for several hours) or by flame-drying under vacuum and allowed to cool under an inert atmosphere.

  • Inert Atmosphere : Assemble the reaction apparatus while hot and immediately purge with a dry, inert gas (argon or nitrogen). A common technique is to evacuate the vessel with a vacuum pump and then backfill with the inert gas, repeating this cycle three times.[2]

  • Reagent Addition : Add solid reagents (aryl halide, catalyst, ligand, base) under a positive flow of inert gas.

  • Solvent and Liquid Reagent Addition : Use degassed solvents. Degassing can be achieved by sparging with an inert gas for 20-30 minutes or by the freeze-pump-thaw method. Add solvents and liquid reagents via a syringe through a rubber septum.

  • Reaction Maintenance : Maintain a positive pressure of the inert gas throughout the reaction, often by using a balloon or a bubbler system.

Troubleshooting Specific Coupling Reactions

Suzuki-Miyaura Coupling
FAQ 4: I'm seeing significant protodeboronation of my heteroaryl boronic acid. How can I minimize this side reaction?

Protodeboronation is the undesired cleavage of the C-B bond, where the boron moiety is replaced by a hydrogen atom from a proton source (like water) in the reaction mixture.[1] This is a common side reaction, especially with electron-deficient heteroaryl boronic acids.

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions : While some water can be beneficial for the transmetalation step in Suzuki couplings, excess water can promote protodeboronation. Using anhydrous solvents and reagents can help.

  • Choice of Base : Stronger bases can sometimes accelerate protodeboronation. Consider screening different bases. For instance, using a milder base like K₃PO₄ or Cs₂CO₃ might be beneficial.

  • Use Boronic Esters : Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding boronic acids.

  • Reaction Temperature : Lowering the reaction temperature can sometimes disfavor this side reaction.[12]

FAQ 5: Homocoupling of my boronic acid is a major byproduct. What are the causes and solutions?

Homocoupling results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid.[1][12]

Causes and Solutions:

  • Presence of Oxygen : The primary cause of boronic acid homocoupling is the presence of oxygen.[1][3]

    • Solution : Implement rigorous degassing of the solvent and ensure the reaction is maintained under a strict inert atmosphere throughout.[3]

  • Palladium Source :

    • Solution : Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[3]

  • Reaction Stoichiometry :

    • Solution : Using a slight excess of the halide coupling partner can sometimes minimize homocoupling of the boronic acid.[12]

Buchwald-Hartwig Amination
FAQ 6: My heteroaryl chloride is unreactive in the amination. What adjustments should I make?

Aryl and heteroaryl chlorides are notoriously challenging substrates for cross-coupling reactions due to the strength of the C-Cl bond, which makes the initial oxidative addition step difficult and often rate-limiting.[2][6][13]

Key Optimization Parameters for Heteroaryl Chlorides:

  • Ligand Choice : This is the most critical factor. Highly active catalysts are required. Use bulky, electron-rich phosphine ligands such as Josiphos-type or Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][6] These ligands promote the oxidative addition step.

  • Base Selection : Strong bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often effective for activating aryl chlorides.[13]

  • Catalyst Precursor : Use a well-defined precatalyst that can efficiently generate the active LPd(0) species.[5]

  • Temperature : Higher reaction temperatures are often necessary to facilitate the C-Cl bond cleavage.

FAQ 7: My base-sensitive substrate is decomposing under the reaction conditions. What are my options?

Many heteroaromatic compounds contain functional groups that are sensitive to the strong bases typically used in Buchwald-Hartwig aminations.

Strategies for Base-Sensitive Substrates:

Base StrengthRecommended BasesComments
Strong NaOtBu, KOtBu, LHMDSHighly effective but can cause decomposition of sensitive functional groups.[13]
Weaker Inorganic K₃PO₄, Cs₂CO₃, K₂CO₃Good alternatives for base-sensitive substrates, though may require higher temperatures or longer reaction times.[13]
Combination DBU + an inorganic baseA combination of an organic and inorganic base can sometimes be an effective solution for sensitive substrates.[13]
Heck Coupling
FAQ 8: How do solvent and base choice impact the efficiency of a Heck reaction with a heteroaromatic substrate?

The choice of solvent and base are crucial for a successful Heck reaction.

  • Solvent : Dipolar aprotic solvents like DMF, NMP, and DMAc are commonly used and are often effective.[14][15] They help to solubilize the catalyst and reagents and can stabilize the charged intermediates in the catalytic cycle. The ability of the solvent to coordinate to the palladium center can significantly influence the reaction outcome.[14]

  • Base : An inorganic base like K₂CO₃ or an organic base like triethylamine (Et₃N) is typically used to neutralize the HX generated during the reaction. The choice of base can affect the reaction rate and selectivity. For instance, in some cases, K₂CO₃ has been shown to be superior to organic amines.[15]

Stille Coupling
FAQ 9: What are the key considerations when choosing a catalyst and ligands for a Stille coupling involving heterocycles?

The Stille reaction is a versatile C-C bond-forming reaction, but catalyst and ligand selection are key for success, especially with heteroaromatic substrates.

  • Ligands : Triphenylphosphine (PPh₃) is a standard ligand. However, for less reactive substrates or to improve reaction rates, other phosphine ligands can be screened. The addition of ligands is not always necessary if using a pre-ligated catalyst like Pd(PPh₃)₄.

  • Additives : In cases of slow transmetalation, the addition of a copper(I) salt (e.g., CuI) as a co-catalyst can significantly accelerate the reaction.[18] The addition of salts like LiCl can also increase the rate of oxidative addition.[19]

C-H Activation
FAQ 10: I'm struggling with regioselectivity in the C-H functionalization of my heteroaromatic compound. What strategies can I employ?

Achieving regioselectivity in C-H functionalization is a major challenge due to the presence of multiple, often similar, C-H bonds.[20][21]

Strategies to Control Regioselectivity:

  • Directing Groups : This is the most common and reliable strategy. A directing group is a functional group on the substrate that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, thereby directing functionalization to that site.[22][23] Nitrogen-containing functional groups are often effective directing groups.[23]

  • Inherent Electronic and Steric Bias : In the absence of a directing group, the inherent electronic properties (e.g., acidity of the C-H bond) and steric environment of the substrate will dictate the site of functionalization.[21] For example, with furan and thiophene, C-H activation often occurs preferentially at the 2-position.[20]

  • Catalyst/Ligand Control : The choice of catalyst and ligand can influence the regioselectivity by altering the steric and electronic environment around the metal center.

cluster_0 Heteroaromatic Substrate A C-H Bond 1 B C-H Bond 2 product Regioselective C-H Functionalization B->product C C-H Bond 3 catalyst Metal Catalyst (e.g., Pd, Rh, Ni) catalyst->A Non-selective functionalization catalyst->B catalyst->B Directed functionalization catalyst->C DG Directing Group DG->catalyst Coordination

Caption: Directed vs. non-directed C-H functionalization.

Experimental Protocols

Note : These are general, non-optimized procedures. Reaction conditions must be optimized for specific substrates.

Protocol 1: General Procedure for a Small-Scale Suzuki-Miyaura Coupling of a Heteroaryl Chloride
  • Preparation : To an oven-dried reaction tube containing a magnetic stir bar, add the heteroaryl chloride (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with argon three times.[2]

  • Catalyst Addition : Under a positive flow of argon, add the palladium pre-catalyst (e.g., a G3 or G4 precatalyst, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%).[2]

  • Solvent Addition : Add degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe to achieve a concentration of ~0.1-0.5 M.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Small-Scale Buchwald-Hartwig Amination of a Heteroaryl Bromide
  • Preparation : To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).[13]

  • Inert Atmosphere : Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[13]

  • Reagent Addition : Under an inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then add the amine (1.1-1.5 equiv.) followed by the degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M).[13]

  • Reaction : Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.[13]

  • Workup : Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[13]

  • Purification : Purify the crude product by flash column chromatography.[13]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. Benchchem.
  • Hirano, K., & Miura, M. (2011). Direct Carbon-Hydrogen Bond Functionalization of Heterocyclic Compounds. ResearchGate. [Link]

  • ChemSpeed. (n.d.).
  • National Institutes of Health. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. PMC. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactivation. ChemRxiv. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation. ResearchGate. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

  • Strieth-Kalthoff, F., et al. (2020). Overcoming limitations in dual photoredox/nickel catalyzed C–N cross- couplings due to catalyst deactivation. MPG.PuRe. [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]

  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. [Link]

  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

  • Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • University of Barcelona. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Royal Society of Chemistry. (2020). Diverse strategies for transition metal catalyzed distal C(sp3)–H functionalizations. [Link]

  • Zonguldak Bülent Ecevit Üniversitesi. (2008). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. [Link]

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • The University of Liverpool Repository. (n.d.). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]

  • ResearchGate. (2025). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?[Link]

  • ACS Publications. (n.d.). Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates. [Link]

  • ACS Publications. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Technobis. (2020). Improvements for air sensitive reactions by using a new developed inertizing manifold. [Link]

  • Wiley Online Library. (n.d.). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. [Link]

  • National Institutes of Health. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. [Link]

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Technical Support Center: Catalyst Scavenging for 2-(Thiophen-2-yl)phenol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for resolving challenges associated with the removal of palladium catalyst residues from 2-(Thiophen-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, practical guidance, and detailed protocols to ensure the highest purity of your final compound.

The presence of residual palladium in active pharmaceutical ingredients (APIs) is a critical concern due to potential toxicity and interference with downstream processes. Regulatory bodies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established strict limits for heavy metal impurities in drug substances.[1][2][3] For oral medications, the permitted daily exposure (PDE) for palladium is generally around 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API, assuming a daily dose of 10 grams or less.[2][4] Achieving these low levels can be particularly challenging with sulfur-containing molecules like this compound, where the sulfur atom can form stable complexes with palladium.[5]

This resource will guide you through the intricacies of palladium removal, from initial troubleshooting to the implementation of robust purification strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the purification of this compound.

Issue 1: Inefficient Palladium Removal with Standard Methods

Symptom: You've performed a standard purification protocol (e.g., column chromatography, crystallization), but the palladium levels in your this compound, as determined by ICP-MS, remain stubbornly high.

Root Cause Analysis:

The sulfur atom in the thiophene ring of your compound has a high affinity for palladium, forming a stable complex that can be difficult to break.[5][6] This complex may co-elute with your product during chromatography or co-crystallize, rendering these standard techniques less effective on their own.

Solutions:

  • Metal Scavengers: Employ solid-supported metal scavengers specifically designed to bind palladium. Thiol-functionalized silica or polymer-based scavengers are particularly effective due to the strong affinity of sulfur for palladium.[7][8][9][10]

  • Activated Carbon: Treatment with activated carbon can effectively adsorb palladium residues.[7] However, non-specific adsorption may lead to product loss.[11]

  • Combined Approach: A multi-step approach is often most effective. Consider an initial treatment with a scavenger followed by a final crystallization or chromatographic polishing step.[12]

Frequently Asked Questions (FAQs)

Q1: Which type of palladium scavenger is best for this compound?

For sulfur-containing compounds like this compound, thiol-based scavengers are generally the most effective. The sulfur on the scavenger competes with the thiophene's sulfur for the palladium, leading to efficient capture. Thiol-functionalized silica (e.g., SiliaMetS® Thiol) and polystyrene-bound trimercaptotriazine (TMT) have shown excellent efficacy in removing palladium to low ppm levels.[8][10][13][14][15]

Q2: My this compound product is discolored after the reaction. Is this related to palladium?

Discoloration (often yellow, orange, or brown) can be an indication of colloidal palladium(0) or other palladium complexes remaining in your product.[16] Effective scavenging should also remove these colored impurities.

Q3: I'm losing a significant amount of my product during the scavenging process. How can I minimize this?

Product loss during scavenging can occur due to non-specific adsorption onto the scavenger or activated carbon. To mitigate this:

  • Optimize Scavenger Amount: Use the minimum amount of scavenger required for effective palladium removal. Start with a screen of different scavenger equivalents.

  • Solvent Selection: Ensure your product is highly soluble in the chosen solvent to minimize its interaction with the solid support.

  • Thorough Washing: After filtration to remove the scavenger, wash the filter cake with fresh solvent to recover any adsorbed product.[5][11]

Q4: How can I be sure the palladium has been successfully removed to the required level?

The most reliable method for quantifying trace palladium levels is Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This technique offers the high sensitivity required to detect palladium concentrations in the parts-per-million (ppm) or even parts-per-billion (ppb) range.

Experimental Protocols

Protocol 1: Palladium Scavenging using Thiol-Functionalized Silica

This protocol provides a general procedure for removing a soluble palladium catalyst from a reaction mixture containing this compound.

Materials:

  • Crude this compound reaction mixture

  • Thiol-functionalized silica scavenger

  • An appropriate organic solvent in which the product is highly soluble (e.g., Tetrahydrofuran (THF), Ethyl Acetate, Toluene)

  • Celite® or other filter aid

  • Filtration apparatus (e.g., Büchner funnel, filter flask)

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger. A typical starting point is 2-5 equivalents relative to the initial amount of palladium catalyst used.[5][11]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[17]

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-bound palladium.[5][18]

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[5][11]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified this compound.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.[17]

Protocol 2: Palladium Removal using Activated Carbon

Materials:

  • Crude this compound reaction mixture

  • Activated Carbon

  • An appropriate organic solvent

  • Celite®

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate solvent.[11]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[11]

  • Stirring: Stir the suspension at room temperature for 1-2 hours.[11]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® helps in removing fine carbon particles.[11]

  • Washing: Wash the Celite®/carbon cake with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the final palladium concentration in the product.

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

MethodScavenger/AdsorbentTypical EfficiencyAdvantagesDisadvantages
Adsorption Thiol-functionalized Silica>95%High selectivity, easy to handle, simple filtration removal.[5][10]Higher cost compared to activated carbon.
Activated Carbon80-95%Low cost, effective for many palladium species.[7]Can cause product loss due to non-specific adsorption.[11]
Chromatography Silica Gel ColumnVariableCan remove other impurities simultaneously.[18]Can be time-consuming and solvent-intensive; may not be effective for strong Pd-thiophene complexes.[12]
Crystallization N/AVariableCan be a very effective final purification step.Palladium complexes may co-crystallize with the product.[7]

Visualization of Workflows

Diagram 1: Decision-Making Workflow for Palladium Removal

G start Crude this compound (High Pd content) screen Screen Scavengers (Thiol, Thiourea, TMT) start->screen scavenge Optimized Scavenging (Protocol 1) screen->scavenge Select best scavenger analyze1 ICP-MS Analysis scavenge->analyze1 pass Pd < 10 ppm? (or desired limit) analyze1->pass finish Final Product pass->finish Yes polish Polishing Step (Crystallization or Chromatography) pass->polish No analyze2 ICP-MS Analysis polish->analyze2 analyze2->finish

Caption: A workflow for selecting and implementing a palladium removal strategy.

Diagram 2: Experimental Workflow for Scavenger-Based Purification

G cluster_0 Purification Process A 1. Dissolve Crude Product in Suitable Solvent B 2. Add Scavenger (e.g., Thiol-Silica) A->B C 3. Stir (Optimized Time & Temp) B->C D 4. Filter through Celite® to Remove Scavenger-Pd C->D E 5. Wash Filter Cake with Fresh Solvent D->E F 6. Combine Filtrate & Concentrate E->F G 7. Analyze for Pd (ICP-MS) F->G H Purified Product G->H

Caption: Step-by-step experimental workflow for palladium scavenging.

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • US Pharmacopeia. (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. Retrieved from [Link]

  • Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615. [Link]

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413. [Link]

  • ResearchGate. (2008, January). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. Retrieved from [Link]

  • Huang, J.-P., Chen, X.-X., Gu, S.-X., Zhao, L., Chen, W.-X., & Chen, F.-E. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development, 14(4), 939–941. [Link]

  • DocPlayer. (2010). An Efficient Method for Removal of Residual Palladium from Organic - PDF Free Download. Retrieved from [Link]

  • ResearchGate. (2007, May). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. Retrieved from [Link]

  • Reddit. (2023, September 19). Your trick to remove residual palladium. Retrieved from [Link]

  • European Medicines Agency. (2008). Guideline on the specification limits for residues of metal catalysts. Retrieved from [Link]

  • Reddit. (2022, July 28). Pd and other metals in pharmaceutical chemistry. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]

  • Royal Society of Chemistry. (1966). Interaction of sulphur compounds with palladium. Retrieved from [Link]

  • ResearchGate. (2007, August). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Retrieved from [Link]

  • Chatzopoulou, M., Madden, K. S., Bromhead, L. J., Greaves, C., Cogswell, T. J., Da Silva Pinto, S., ... & Wynne, G. M. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262–270. [Link]

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Technical Support Center: Challenges in the Scale-Up of 2-(Thiophen-2-yl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and process chemists. This guide is designed to serve as a dedicated resource for troubleshooting the synthesis of 2-(thiophen-2-yl)phenol, a key intermediate in various pharmaceutical and materials science applications. The scale-up of this synthesis, commonly achieved via Suzuki-Miyaura cross-coupling, presents a unique set of challenges that can impact yield, purity, and overall process efficiency.

This document moves beyond standard protocols to address the nuanced issues encountered during the transition from bench-scale to larger-scale production. Here, we will dissect common problems, explore their root causes, and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially adopted method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This involves the reaction of an aryl halide (typically 2-iodophenol or 2-bromophenol) with a thiophene-2-boronic acid or its corresponding ester derivative. The reaction offers high functional group tolerance and generally good yields, making it a robust choice for scale-up.[1][2]

Q2: Why is catalyst selection so critical in this specific Suzuki coupling?

A2: Catalyst selection is paramount due to the presence of the phenolic hydroxyl group and the sulfur atom in the thiophene ring. Both moieties can potentially interact with the palladium center. The hydroxyl group can coordinate with the catalyst, while the sulfur atom can act as a poison, leading to catalyst deactivation.[3] Therefore, selecting a catalyst system with appropriate ligands that can stabilize the active Pd(0) species and promote the catalytic cycle over these deactivation pathways is crucial for a successful reaction.[3][4]

Q3: Are there any significant safety concerns when scaling up this synthesis?

A3: Yes, several safety aspects require careful consideration during scale-up. The use of phosphine ligands, which are common in Suzuki couplings, necessitates handling under inert conditions as they can be pyrophoric or air-sensitive.[5] Additionally, some palladium catalysts can form fine black powder (palladium black) upon decomposition, which can be pyrophoric, especially when dry and exposed to air.[6] Proper inerting of reactors and filtration equipment is essential. Solvents like dioxane, which are often used, can form explosive peroxides and require stabilization and careful handling.

Q4: What are the primary impurities I should expect and how can I minimize them?

A4: The main impurities are typically homocoupled products (biphenyl from the phenol starting material and bithiophene from the boronic acid), dehalogenated starting material (phenol), and protodeboronated starting material (thiophene).[6][7][8] Minimizing these involves strict control of the reaction conditions. Homocoupling is often exacerbated by the presence of oxygen, so thorough degassing of the reaction mixture is critical.[8] Protodeboronation can be reduced by using stable boronate esters (like pinacol esters) and carefully selecting the base and solvent system.[7]

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific, practical problems you might encounter during your experiments.

Problem 1: Low or Stalled Reaction Conversion

Q: My reaction starts but then stalls, or I get very low conversion of my 2-halophenol. What are the likely causes and how can I fix this?

A: This is a classic scale-up issue often rooted in catalyst deactivation or suboptimal reaction conditions. Let's break down the potential culprits and solutions.

Root Cause Analysis & Solutions:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be poisoned by impurities.[4][5] On a larger scale, achieving and maintaining a truly inert atmosphere is more challenging.

    • Solution: Ensure rigorous degassing of your solvent and the reaction mixture. Sparging with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst is crucial.[5][9] Use fresh, high-purity reagents and solvents. The formation of palladium black is a visual indicator of catalyst decomposition.[6]

  • Inefficient Mass Transfer: As the reaction volume increases, inefficient stirring can lead to localized concentration gradients and poor mixing of the multiphasic reaction mixture (if applicable), hindering the reaction rate.[10]

    • Solution: Optimize the stirring rate and consider the geometry of the reactor and impeller. For larger vessels, overhead stirring is necessary. Ensure that the solid base is adequately suspended.

  • Suboptimal Temperature Control: Deviations from the optimal reaction temperature can lead to stalled reactions or the formation of side products.[10]

    • Solution: Monitor the internal reaction temperature closely. Be aware that at larger scales, exothermic or endothermic events can have a more pronounced effect on the internal temperature.

  • Base and Solvent Effects: The choice and quality of the base and solvent are critical. The base is required to activate the boronic acid for transmetalation.[11]

    • Solution: Ensure your base is finely powdered to maximize surface area. If using an aqueous base system, the ratio of organic solvent to water can significantly impact the reaction rate and should be optimized.

Experimental Protocol: Optimizing Reaction Conditions

  • Setup: To an appropriately sized reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, add the 2-halophenol, thiophene-2-boronic acid derivative, and base.

  • Inerting: Seal the reactor and purge with nitrogen or argon for at least 30-60 minutes.

  • Solvent Addition: Add the degassed solvent(s) via cannula or a pressure-equalizing dropping funnel.

  • Degassing: Sparge the mixture with nitrogen or argon for another 15-30 minutes while stirring.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand.

  • Reaction: Heat the mixture to the desired temperature and monitor the reaction progress by TLC, GC, or LC-MS.

Problem 2: Difficult Purification and Product Isolation

Q: My reaction seems to work, but I'm struggling to isolate a pure product. The crude material is a dark, oily mess.

A: Purification challenges are common, especially with biaryl phenols. The issues often stem from residual palladium, persistent impurities, and the physical properties of the product itself.

Root Cause Analysis & Solutions:

  • Residual Palladium: Palladium residues are a major concern, particularly in pharmaceutical applications, due to strict regulatory limits.[11] These residues can also cause discoloration of the final product.

    • Solution: After the reaction, consider a workup with a palladium scavenger. Activated carbon, silica-based scavengers with thiol functionalities, or specific resins can be effective. A filtration through a pad of Celite® can also help remove precipitated palladium black.

  • Closely Eluting Impurities: Homocoupled products and starting materials can have similar polarities to the desired this compound, making chromatographic separation difficult.

    • Solution:

      • Acid-Base Extraction: Utilize the phenolic nature of your product. During the workup, dissolve the crude material in an organic solvent (e.g., ethyl acetate or toluene) and wash with an aqueous base (e.g., 1M NaOH) to extract the product into the aqueous layer as its phenoxide salt. The non-acidic impurities will remain in the organic layer. Re-acidify the aqueous layer and extract the pure product back into an organic solvent.

      • Crystallization: If the product is a solid, crystallization is an excellent method for purification on a large scale. Screen various solvent systems to find one that provides good recovery and purity.

  • Product Oiling Out: During crystallization or workup, the product may separate as an oil rather than a solid, trapping impurities.

    • Solution: Try adding the anti-solvent more slowly or at a different temperature. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Workflow Diagram: Purification Strategy

G cluster_0 Post-Reaction Workup cluster_1 Purification A Crude Reaction Mixture B Filter through Celite® to remove Pd Black A->B C Solvent Evaporation B->C D Crude Product C->D E Dissolve in Toluene D->E F Wash with 1M NaOH (aq) (Product moves to aqueous layer) E->F G Separate Layers F->G H Acidify Aqueous Layer (HCl) G->H Aqueous Layer L Organic Layer (Non-phenolic impurities) G->L Organic Layer I Extract with Ethyl Acetate H->I J Dry, Filter, Concentrate I->J M Crystallization (Optional) J->M K Pure this compound M->K

Caption: A logical workflow for the purification of this compound.

Problem 3: Inconsistent Results Upon Scale-Up

Q: I had a great result on a 1g scale, but when I tried a 50g run, the yield dropped significantly and I saw more byproducts. Why is my reaction not scaling linearly?

A: This is a very common and frustrating experience in process chemistry. The transition from a lab flask to a larger reactor introduces changes in physical parameters that are not always intuitive.[12]

Root Cause Analysis & Solutions:

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. This means that heating and cooling are less efficient.[11] An exotherm that was negligible in a flask could cause a dangerous temperature spike in a large reactor, leading to side reactions or catalyst decomposition.

    • Solution: Use a reactor with a jacket for controlled heating and cooling. Add reagents that may cause an exotherm (like the base or catalyst slurry) slowly and monitor the internal temperature.

  • Mixing and Agitation: As mentioned before, what constitutes "vigorous stirring" in a flask is very different from effective mixing in a 50L reactor.[10] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Use an appropriately sized and shaped impeller for your reactor. The goal is to achieve a homogeneous suspension and temperature throughout the reaction mass.

  • Impact of Altitude/Pressure: In one documented case, a large-scale Suzuki reaction at a high-altitude manufacturing site required the use of a pressure vessel to maintain the necessary internal temperature, as the solvent's boiling point was lower at that altitude.[10][12]

    • Solution: Be aware of the atmospheric pressure at your facility and how it might affect the boiling point of your solvent system. If necessary, perform the reaction in a sealed pressure vessel to maintain the required temperature.[10]

Data Presentation: Scale-Up Parameter Comparison

ParameterLab Scale (100 mL Flask)Pilot Scale (50 L Reactor)Key Consideration for Scale-Up
Heating/Cooling Oil Bath / Ice BathJacketed VesselSurface-area-to-volume ratio decreases; heat transfer is less efficient.
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsure adequate mixing to avoid concentration and temperature gradients.
Inerting Balloon / Schlenk LineN₂ Headspace / SpargingMore difficult to achieve and maintain an oxygen-free environment.
Addition Rate All at once / Quick additionSlow, controlled additionControl potential exotherms and maintain steady reaction conditions.

Summary and Final Recommendations

The successful scale-up of the this compound synthesis via Suzuki-Miyaura coupling is a multifactorial challenge that requires a holistic understanding of both the chemical reaction and the physical environment of the reactor. The key takeaways for any researcher or process chemist tackling this synthesis are:

  • Master the Inert Atmosphere: Oxygen is the enemy of your catalyst. Invest time and effort in rigorous degassing and inerting procedures.

  • Understand Your Physical Parameters: Do not underestimate the impact of heat transfer and mass transfer. What works in a flask will need to be adapted for a reactor.

  • Plan Your Purification: A robust and scalable purification strategy, such as acid-base extraction, is just as important as the reaction itself.

  • Document Everything: Keep detailed records of all parameters, including stirring speed, addition times, and temperature profiles. This data is invaluable for troubleshooting inconsistent results.

By anticipating these challenges and implementing the strategies outlined in this guide, you will be well-equipped to develop a robust, scalable, and reproducible process for the synthesis of this compound.

References

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. Retrieved from [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2023). Organic Process Research & Development. Retrieved from [Link]

  • Challenges In Suzuki Coupling Reaction. (2022). KCIL Chemofarbe Group. Retrieved from [Link]

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (2023). ACS Publications. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved from [Link]

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Technical Support Center: By-product Identification in 2-(Thiophen-2-yl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Thiophen-2-yl)phenol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing cross-coupling methodologies to synthesize this valuable biaryl intermediate[1]. The synthesis, while often straightforward, can be complicated by the formation of closely related by-products that are challenging to separate and identify.

This document provides in-depth, experience-driven answers to common issues encountered during the synthesis, focusing on the prevalent Suzuki-Miyaura cross-coupling reaction. Our goal is to equip you with the knowledge to not only troubleshoot your experiments but also to proactively design more robust and higher-yielding reaction protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and potential impurities.

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely employed method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[2]. This reaction typically involves the coupling of a thiophene-based organoborane (like thiophene-2-boronic acid) with an aryl halide (such as 2-iodophenol or 2-bromophenol) in the presence of a palladium catalyst and a base[3][4]. This method is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary reagents[5]. Alternatives like the Stille coupling, which uses organotin reagents, are also effective but raise toxicity concerns[6][7].

Q2: What are the three most common by-products I should expect in a Suzuki-Miyaura synthesis of this compound?

Based on the typical reaction mechanism and the nature of the reagents, you should be vigilant for the following three classes of by-products:

  • Protodeboronation Product (Thiophene): This results from the cleavage of the C-B bond on thiophene-2-boronic acid and its replacement with a hydrogen atom from a proton source (e.g., water, solvent)[8]. Thienylboronic acids are particularly susceptible to this side reaction, which can be influenced by pH, temperature, and the presence of water[9][10].

  • Homocoupling Products (2,2'-Bithiophene and 2,2'-Biphenol): These are symmetrical biaryls formed from the coupling of two identical starting molecules. Oxidative homocoupling of the boronic acid to form 2,2'-bithiophene is a frequent side reaction, often promoted by the presence of oxygen or certain copper catalysts[11][12][13]. Reductive homocoupling of the aryl halide can also occur.

  • Hydrodehalogenation Product (Phenol): This by-product arises from the replacement of the halogen atom on the 2-halophenol with a hydrogen atom. This can occur through various pathways, including a competing reaction in the main catalytic cycle or via catalyst decomposition pathways.

Q3: Why is maintaining an inert atmosphere so critical for this reaction?

A meticulously maintained inert atmosphere (e.g., Argon or Nitrogen) is crucial for two primary reasons:

  • Preventing Catalyst Oxidation: The active form of the catalyst is a Pd(0) species. Oxygen can oxidize Pd(0) to Pd(II), rendering it inactive and halting the catalytic cycle.

  • Suppressing Homocoupling: Oxygen can promote the oxidative homocoupling of the boronic acid reagent, leading to the formation of 2,2'-bithiophene, a common and often difficult-to-remove impurity[12].

Q4: Which analytical technique is best for initial purity assessment and by-product screening?

For a rapid and effective initial assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. It provides excellent separation of the volatile and semi-volatile compounds typical of this reaction (starting materials, product, and key by-products). The mass spectrometer provides immediate molecular weight information, which is invaluable for tentatively identifying impurities based on the expected side reactions. For more detailed structural confirmation and quantification, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Part 2: Troubleshooting Guide: From Observation to Solution

This section is structured to address specific experimental problems. Each answer explains the underlying chemical cause, provides a logical workflow for identification, and offers actionable solutions.

Problem 1: My reaction is complete, but my crude NMR shows simple aromatic signals around 7.0-7.5 ppm that don't match my product, and GC-MS confirms a major impurity with m/z = 84.

Likely Cause: Protodeboronation of Thiophene-2-boronic Acid

You are likely observing the formation of thiophene. Protodeboronation is the protonolysis of a carbon-boron bond, replacing it with a carbon-hydrogen bond, and it is a well-documented side reaction for arylboronic acids, particularly electron-rich and heteroaromatic ones[8][14]. Thienylboronic acids are known to be especially prone to this decomposition pathway, which can occur under both acidic and basic conditions[9].

Troubleshooting & Identification Workflow:

  • Confirm Identity: Compare the retention time and mass spectrum of the impurity with a commercial standard of thiophene. The molecular ion peak at m/z = 84 corresponds to the molecular weight of thiophene.

  • Review Reaction Conditions:

    • Base: Was a strong base or highly aqueous basic solution used? High pH can accelerate protodeboronation[9].

    • Temperature & Time: Were the reaction temperature or duration excessive? Prolonged exposure to heat can promote this side reaction.

    • Water Content: Was the solvent rigorously dried? While some water is often tolerated or even necessary, excess water can be a proton source.

Mitigation Strategies:

  • Choice of Base: Switch to a milder, non-hydroxide base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Using potassium fluoride (KF) can also be beneficial as it activates the boronic acid without requiring strongly basic conditions[5].

  • Use a Boronic Ester: Consider converting the thiophene-2-boronic acid to a more stable pinacol ester (a boronate ester). These are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions[8].

  • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid/ester to compensate for some decomposition, but avoid a large excess which complicates purification.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or GC-MS and work it up as soon as the starting aryl halide is consumed.

Problem 2: I've isolated a high-melting, poorly soluble solid. The mass spectrum shows a molecular ion at m/z = 166. What is it?

Likely Cause: Homocoupling of Thiophene-2-boronic Acid

The impurity is almost certainly 2,2'-bithiophene (MW = 166.27 g/mol ), the product of oxidative homocoupling of your boronic acid starting material. This is a common side reaction in Suzuki-Miyaura couplings and can be catalyzed by both palladium and copper salts, often promoted by the presence of atmospheric oxygen[12][13].

Troubleshooting & Identification Workflow:

Homocoupling_Workflow

  • Spectroscopic Confirmation: The ¹H NMR spectrum of 2,2'-bithiophene will be highly symmetric, showing two distinct doublets or multiplets in the aromatic region, which is much simpler than the spectrum expected for the desired, unsymmetrical product.

  • Scrutinize the Reaction Setup:

    • Degassing: Was the solvent and reaction mixture thoroughly degassed before heating? Insufficient removal of dissolved oxygen is the most common culprit.

    • Inert Gas Flow: Was a positive pressure of an inert gas maintained throughout the reaction? Even small leaks can introduce enough oxygen to cause problems.

Mitigation Strategies:

  • Rigorous Degassing: Employ at least three "pump-freeze-thaw" cycles for the reaction mixture, or sparge the solvent with argon for 30-60 minutes before adding the catalyst and reagents.

  • Catalyst/Ligand Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Using highly active catalysts like those based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the desired cross-coupling, outcompeting the homocoupling pathway[5].

  • Add an Oxidant Scavenger: In difficult cases, adding a small amount of a reducing agent like a phosphine ligand can help consume trace oxygen.

Problem 3: My reaction stalls, leaving unreacted 2-iodophenol. GC-MS analysis also shows a peak for phenol (m/z = 94).

Likely Cause: Hydrodehalogenation and/or Catalyst Deactivation

This observation points to two interconnected issues. The presence of phenol indicates that hydrodehalogenation , the replacement of iodine with hydrogen, is occurring. The stalling of the reaction suggests that the palladium catalyst is losing its activity. These are often linked; the conditions that lead to hydrodehalogenation can also contribute to the formation of inactive palladium species (e.g., palladium black).

Troubleshooting & Identification Workflow:

Suzuki_Cycle_Side_Reactions

  • Quantify the Issue: Use GC with an internal standard to determine the ratio of remaining 2-iodophenol to the phenol by-product. This helps gauge the extent of the side reaction.

  • Examine the Catalyst: After the reaction, does the mixture have a significant amount of black precipitate (palladium black)? This is a sign of catalyst agglomeration and deactivation.

  • Check Reagent Purity: Impurities in the solvent or base (e.g., hydrides, other reducing agents) can contribute to both hydrodehalogenation and catalyst death.

Mitigation Strategies:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote the desired reductive elimination step over side reactions, and prevent catalyst agglomeration.

  • Base Purity and Choice: Ensure you are using a high-purity base. Some sources of hydrodehalogenation involve basic impurities or reaction of the base itself. Using a carbonate or phosphate base is generally safer than hydroxides.

  • Solvent Quality: Use high-purity, anhydrous solvents. Some sources of hydrogen for this side reaction can be trace impurities in the solvent.

  • Pre-catalyst vs. In-situ Generation: Using a well-defined, air-stable palladium pre-catalyst can sometimes give more reproducible results and higher activity than generating the active catalyst in-situ from sources like Pd(OAc)₂.

Part 3: Key By-product Reference Data

The table below summarizes key identification data for the primary product and its most common by-products. This should be used as a quick reference when analyzing your crude reaction mixtures.

Compound NameStructureMW ( g/mol )Key GC-MS Ion (m/z)Characteristic ¹H NMR Signal(s)
This compound

176.23176, 147, 131Complex multiplet pattern, distinct phenolic -OH
Thiophene

84.1484, 58Two symmetric multiplets (~7.0-7.4 ppm)
2,2'-Bithiophene

166.27166, 121Symmetric pattern, two sets of signals
Phenol

94.1194, 66, 65Multiplets in aromatic region, broad -OH singlet
2-Iodophenol

219.99220, 93Distinct downfield doublet (~7.7 ppm)

Part 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Synthesis

This is a representative protocol and may require optimization for your specific setup.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2-iodophenol (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq, finely ground and dried).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via cannula. The mixture should be sparged with argon for an additional 15 minutes.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: GC-MS Sample Preparation and Analysis
  • Sample Prep: Take a small aliquot (~0.1 mg) of the crude reaction mixture after workup and dissolve it in 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • GC Method: Use a standard temperature program suitable for separating aromatic compounds (e.g., initial temp 50°C, ramp at 10-15°C/min to 280°C).

  • MS Analysis: Acquire mass spectra in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Data Interpretation:

    • Identify the peak for the desired product (m/z 176).

    • Search for peaks corresponding to the molecular ions of expected by-products: Thiophene (84), Phenol (94), 2,2'-Bithiophene (166).

    • Check for unreacted starting materials: 2-Iodophenol (220).

References

  • Al-Zoubi, R. M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

  • Dennis, G. R., et al. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia. [Link]

  • ResearchGate. (n.d.). Formal Direct Cross-Coupling of Phenols with Amines. ResearchGate. [Link]

  • Strømsodd, E. A., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. [Link]

  • Li, C., et al. (2015). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Organic Chemistry Portal. [Link]

  • Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society. [Link]

  • Chen, H., et al. (n.d.). The Unprecedented Side Reactions in the Stille Coupling Reaction. Supporting Information. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). KR20120084662A - Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst.
  • Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]

  • Wikipedia contributors. (2023). Stille reaction. Wikipedia. [Link]

  • Darzi, E. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]

  • Shi, Z., et al. (2019). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research. [Link]

  • Encyclopedia.pub. (n.d.). Synthesis of Thienothiophenes. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]

  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics. [Link]

  • Perez-Salvia, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules. [Link]

  • San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. SDSU Chemistry. [Link]

  • ResearchGate. (n.d.). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Clark, J. H., et al. (2021). Synthesis of bio-based 2-thiothiophenes. Philosophical Transactions of the Royal Society A. [Link]

  • Li, J., et al. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Research Square. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Richard, C., et al. (2003). Mechanism of 2-iodophenol photolysis in aqueous solution. New Journal of Chemistry. [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Giordano, M., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

  • ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. [Link]

  • Lookchem. (n.d.). Synthesis and stille cross-coupling reactions of 2-(tributylstannyl)-and 2,5-bis(trimethylstannyl)tellurophene. Lookchem. [Link]

  • Altman, R. A., et al. (2008). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Organic Letters. [Link]

  • Ma, D., & Cai, Q. (2008). Ullmann Reaction, A Centennial Memory and Recent Renaissance. Chinese Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]

  • PubMed. (n.d.). Preparation of oligodiazo compounds by using the suzuki coupling reaction and characterization of their photoproducts. PubMed. [Link]

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Technical Support Center: Optimizing Suzuki Coupling Reactions of Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki coupling reactions involving thiophene substrates. As a core scaffold in pharmaceuticals, organic electronics, and functional materials, the efficient synthesis of substituted thiophenes is paramount. However, researchers often encounter challenges, particularly concerning low yields and competing side reactions, which are heavily influenced by the choice of base and solvent.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from troubleshooting specific experimental issues to a deeper dive into the mechanistic roles of the base and solvent, culminating in validated protocols and selection guides.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most frequent challenges researchers face when performing Suzuki couplings with thiophene-based reagents.

Q1: My reaction yield is very low, and I'm isolating significant amounts of unsubstituted thiophene. What is causing this and how can I prevent it?

A1: This is a classic symptom of protodeboronation. This side reaction involves the cleavage of the carbon-boron bond of your thiophene boronic acid, which is then replaced by a proton from the reaction medium, consuming your starting material and halting the productive catalytic cycle.[1][2] Thiophene boronic acids, especially 2-thiopheneboronic acid, are notoriously unstable and prone to this decomposition pathway.[1]

The key to a successful reaction is ensuring the rate of the desired cross-coupling significantly outpaces the rate of protodeboronation. Here’s how to troubleshoot:

  • Evaluate Your Base: Are you using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH)? While effective at activating the boronic acid, strong bases and high pH environments (>10) are known to dramatically accelerate protodeboronation.[1]

    • Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often superior choices for these sensitive substrates.[1][2][3] In some systems, potassium fluoride (KF) can also suppress this side reaction and is useful if your molecule contains base-labile functional groups like esters.[1][4][5]

  • Check Your Temperature: Are you running the reaction at high temperatures (e.g., >90-100 °C)? Elevated temperatures increase the rate of all reactions, including the undesired protodeboronation.[1]

    • Solution: Lower the reaction temperature. Operating in the 60–80 °C range can significantly slow the decomposition rate while still allowing the Suzuki coupling to proceed efficiently.[1]

  • Assess Your Catalyst System: A slow or inefficient catalyst gives the unstable boronic acid more time to decompose.

    • Solution: Employ a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, or tBu₃P) can dramatically increase the rate of the productive cross-coupling, minimizing the time available for the boronic acid to degrade.[1][6][7]

Q2: My starting materials are not fully dissolving, leading to a heterogeneous slurry and poor reproducibility. What is the best solvent system?

A2: Solubility is a critical, often overlooked, parameter. For the catalytic cycle to operate efficiently, the catalyst and both coupling partners must have adequate solubility. A biphasic solvent system is often the most effective solution.

  • The Power of Aqueous Biphasic Systems: Many of the preferred mild bases (K₃PO₄, Na₂CO₃) have poor solubility in anhydrous organic solvents. A mixture of an organic solvent with water is ideal. The organic phase (e.g., 1,4-dioxane, toluene, or dimethoxyethane (DME)) dissolves the aryl halide and the thiophene boronic acid, while the aqueous phase dissolves the inorganic base.[2][3][8][9][10] The reaction then occurs at the interface or is facilitated by the minimal mutual solubility of the phases. For many heterocyclic substrates, aqueous catalysis has been found to be more efficient than strictly anhydrous conditions.[8]

  • Recommended Solvent Combinations:

    • Toluene/Water or Dioxane/Water: These are robust, general-purpose systems that work for a wide variety of thiophene couplings.[3][11]

    • Aqueous n-Butanol: This system offers an efficient and more environmentally friendly option, which can be particularly effective for coupling heteroaryl chlorides with thiophene boronic acids.[8]

    • Anhydrous Solvents with Specific Bases: If water must be avoided, consider using a non-aqueous base like potassium fluoride (KF) in a solvent like dioxane.[4] Note that anhydrous reactions using K₃PO₄ may paradoxically require a few equivalents of water to function effectively.[12]

Q3: The reaction is sluggish and turns black, suggesting my catalyst has died. Could the thiophene itself be the problem?

A3: Yes, this is a distinct possibility. Sulfur-containing compounds, including thiophenes, are known potential poisons for palladium catalysts.[13] The sulfur atom can coordinate strongly to the palladium center, blocking active sites or forming stable, catalytically inactive complexes.[13] While thiophene is a substrate and not just an impurity, this intrinsic property can contribute to catalyst deactivation, especially in slow reactions.

  • Combatting Catalyst Poisoning: The solution is similar to preventing protodeboronation: speed up the desired reaction.

    • Use a High-Activity Catalyst: Modern ligands are designed to create highly active and stable palladium complexes that can better resist poisoning and promote rapid turnover. Buchwald ligands (e.g., XPhos, SPhos) are excellent choices.[1][6]

    • Ensure Proper Degassing: Oxygen can also contribute to catalyst decomposition and the formation of palladium black. Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).

Part 2: The Mechanistic Role of Base and Solvent

A deeper understanding of why a base and solvent are chosen provides the foundation for rational troubleshooting and optimization.

The Dual Role of the Base

The base in a Suzuki reaction is not merely a pH adjuster; it is a critical mechanistic component.[4] Its primary role is to activate the boronic acid. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic tetracoordinate "ate" complex (e.g., R-B(OH)₃⁻).[4][14] This activated boronate species is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[14][15]

However, as discussed, this activation can also promote the undesired protodeboronation pathway. The choice of base is therefore a critical balance between promoting the necessary activation for transmetalation and minimizing the destructive side reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiia Ar-Pd(II)-X L₂ oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib Ar-Pd(II)-Th L₂ transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Th (Product) reductive_elimination->product boronic_acid Th-B(OH)₂ base_interaction + Base (e.g., K₃PO₄) boronic_acid->base_interaction boronate [Th-B(OH)₃]⁻ K⁺ (Activated Boronate) base_interaction->boronate boronate->transmetalation

Caption: The Suzuki catalytic cycle, highlighting base activation.
The Solvent's Impact on Reaction Environment

The solvent dictates the physical environment of the reaction. Its influence extends across several key parameters:

  • Solubility: As previously discussed, the solvent must adequately dissolve the organic substrates and the palladium catalyst complex.

  • Base Activation: In biphasic systems, the solvent choice determines the efficiency of the interaction between the organic-soluble components and the aqueous-soluble base.

  • Polarity and Kinetics: The polarity of the solvent can influence the rates of the individual steps in the catalytic cycle, such as oxidative addition and reductive elimination.

  • Temperature Range: The boiling point of the solvent sets the upper limit for the reaction temperature, which is a critical parameter to control.

Part 3: Practical Guidance and Protocols

Troubleshooting Decision Workflow

Use this workflow to diagnose and solve common issues in your thiophene Suzuki coupling reactions.

Caption: A decision tree for troubleshooting thiophene Suzuki couplings.
Table 1: Recommended Base and Solvent Combinations
Coupling PartnersRecommended BaseSolvent SystemTemp. (°C)Key Considerations & Reference
Thiophene Boronic Acid + Aryl Bromide/IodideK₃PO₄ (finely ground)1,4-Dioxane / H₂O60-90Excellent for suppressing protodeboronation. Ensure base is finely powdered for reproducibility.[1][12]
Thiophene Boronic Acid + Aryl Bromide/IodideK₂CO₃DME / H₂O80A classic and effective combination.[2][16]
Thiophene Boronic Acid + (Hetero)Aryl ChlorideK₃PO₄aq. n-Butanol100Aqueous catalysis can be more efficient for less reactive chlorides.[8]
Bromo-thiophene + Aryl Boronic AcidNa₂CO₃ (2M aq.)Toluene or DME80-90Generally more stable; standard conditions often work well.[16]
Substrates with Base-Labile Groups (e.g., Esters)KFAnhydrous Dioxane80-100KF is sufficiently basic to activate the boronic acid but often avoids hydrolysis of esters.[1][4]
Green Chemistry ApproachEt₃NKolliphor EL / H₂ORT - 60Micellar catalysis allows for reactions in water at low temperatures, often without an inert atmosphere.[17]
General Protocol for Suzuki Coupling of 2-Thiopheneboronic Acid with an Aryl Bromide

This protocol is a robust starting point designed to minimize common side reactions.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 2-Thiopheneboronic Acid (1.2–1.5 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Palladium Catalyst/Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Solvent: 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-thiopheneboronic acid (1.2-1.5 equiv), finely ground K₃PO₄ (3.0 equiv), and the palladium precatalyst (0.01-0.02 equiv).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane, followed by the degassed water via syringe. The final reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80 °C. Stir vigorously for the planned reaction time (e.g., 2-16 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the thiophene byproduct.[1]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

This guide provides a framework for understanding and overcoming the common hurdles in Suzuki couplings of thiophenes. By carefully selecting the base and solvent system, researchers can significantly improve yields, minimize side reactions, and achieve their synthetic goals with greater efficiency and reproducibility.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Li, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1277-1284. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. OUCI. [Link]

  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 459-470. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry, 73(8), 3236-3244. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. ResearchGate. [Link]

  • Li, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1277-1284. [Link]

  • Abbiati, G., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(7), 5839-5848. [Link]

  • Stagnaro, P., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 9295-9305. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 8, 2026, from [Link]

  • Stagnaro, P., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. PubMed Central. [Link]

  • Stagnaro, P., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. Retrieved January 8, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 8, 2026, from [Link]

  • Ciappa, A., et al. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 72(23), 8699-8705. [Link]

  • Kumar, P., & Singh, R. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(7), 3959-4010. [Link]

  • ResearchGate. (n.d.). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved January 8, 2026, from [Link]

  • Naqvi, S. A. R., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2020, 1-13. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved January 8, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • ResearchGate. (n.d.). Suzuki polycondensation based on 2,5-thiophenebis (boronic acid pinacol.... Retrieved January 8, 2026, from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved January 8, 2026, from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved January 8, 2026, from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved January 8, 2026, from [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PubMed Central. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved January 8, 2026, from [Link]

Sources

Technical Support Center: Storage and Stability of 2-(Thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TPH-OH-STAB-001

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and improving the storage stability of 2-(Thiophen-2-yl)phenol. It includes troubleshooting advice for common degradation issues, detailed protocols for optimal storage, and answers to frequently asked questions, all grounded in established principles of chemical handling.

Section 1: Understanding the Instability of this compound

This compound is a bifunctional molecule containing both a phenol ring and a thiophene ring.[1][2] This unique structure, while useful in synthesis, also presents specific stability challenges. The primary mode of degradation is the oxidation of the phenolic hydroxyl group, a common issue for phenolic compounds.[3][4][5] This process is often accelerated by exposure to oxygen, light, and elevated temperatures.

The phenol moiety can be oxidized to form phenoxyl radicals, which can then couple to form colored, polymeric byproducts or rearrange into quinone-like structures.[6] These degradation products are responsible for the common observation of color change (e.g., to yellow, pink, or brown) in aged samples.

Visualizing the Degradation Pathway

The following diagram illustrates the probable oxidative degradation pathway, which is the primary concern during the storage of this compound.

G cluster_0 Core Process cluster_1 Accelerating Factors A This compound (Stable, Light Yellow Solid) B Phenoxyl Radical (Reactive Intermediate) A->B H• abstraction C Quinone-like Structures & Polymerized Products (Colored Impurities) B->C Dimerization & Further Oxidation O2 Oxygen (Atmosphere) O2->B Light UV/Visible Light Light->B Heat Elevated Temperature Heat->B

Caption: Probable oxidative degradation pathway for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My solid this compound, which was initially a light yellow powder, has turned brownish. Is it still usable?

A: A significant color change to brown indicates substantial degradation, likely due to oxidation.[6] For applications requiring high purity, such as in drug development or catalysis, it is strongly recommended to use a fresh, pure sample. Using a degraded sample can lead to inconsistent results, lower yields, and the introduction of impurities into your reactions.

Q2: What is the ideal temperature for storing this compound?

A: The recommended storage temperature is refrigerated, between 2-8°C.[7] Storing at low temperatures significantly slows the rate of potential degradation reactions. Avoid storing at room temperature for extended periods, as studies on other phenolic compounds show that higher temperatures accelerate degradation.[8][9]

Q3: The material safety data sheet (MSDS) mentions protecting from light. How critical is this?

A: It is highly critical. Phenolic compounds are known to be sensitive to light, which can provide the energy to initiate and accelerate oxidative degradation.[8][10] Always store the compound in an amber glass vial or a container that is otherwise shielded from light.

Q4: Can I store this compound in a solution for convenience?

A: Storing in solution is generally not recommended for long-term stability, as it can accelerate degradation by increasing molecular mobility and interaction with dissolved oxygen or trace impurities in the solvent. If you must store a solution for short-term use, prepare it fresh. If intermediate-term storage is unavoidable, use a degassed, high-purity anhydrous solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.

Q5: Is it necessary to store the solid compound under an inert atmosphere like argon or nitrogen?

A: Yes, for ensuring maximum long-term stability, storage under an inert atmosphere is best practice.[11][12] Oxygen is a key driver of phenolic degradation.[13] By replacing the oxygen in the headspace of your container with an inert gas, you remove a critical reactant in the degradation pathway.

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Observed Probable Cause(s) Recommended Solution & Prevention
Discoloration (Yellow to Pink/Brown) Oxidation: The phenolic group has been oxidized due to exposure to air (oxygen), light, or heat.[8][10]Solution: Discard the degraded material. For sensitive experiments, re-purification may be possible but is often not cost-effective. Prevention: Strictly follow the recommended storage protocol (Section 4.1). Store at 2-8°C under an inert atmosphere and protected from light.[7][14]
Inconsistent Experimental Results Purity Loss: The compound has partially degraded, and the resulting impurities are interfering with the reaction.Solution: Verify the purity of your starting material using an appropriate analytical technique (e.g., NMR, HPLC, or melting point). A melting point of 41-42°C indicates high purity.[7] Prevention: Aliquot the compound upon receipt into smaller, single-use vials to avoid repeated exposure of the bulk material to the atmosphere.
Poor Solubility in Non-Polar Solvents Formation of Polar Impurities: Oxidation can introduce more polar functional groups (e.g., quinones), altering the compound's solubility profile.Solution: Use a fresh, non-discolored sample. Prevention: Ensure the storage container is sealed tightly with a high-quality cap and consider using parafilm for an extra seal to prevent moisture and air ingress.[14]
Clumping or Change in Texture Moisture Absorption: The compound may be hygroscopic, or the degradation products may have different physical properties.Solution: Dry the material under a high vacuum if clumping is minor and no discoloration is present. Prevention: Store in a desiccator, even within the refrigerator. When removing from cold storage, allow the container to warm to room temperature before opening to prevent water condensation.

Section 4: Best Practices & Protocols

Protocol 4.1: Recommended Long-Term Storage (Solid)

This protocol is designed to maximize the shelf-life of solid this compound.

  • Container Selection: Upon receipt, if the compound is not already in an amber glass vial, transfer it to one to protect it from light.[8]

  • Aliquoting: To prevent contamination and repeated exposure of the bulk stock, divide the compound into smaller, single-use quantities in separate vials appropriate for your typical experimental scale.

  • Inert Atmosphere Purge:

    • Place the open vials inside a glove box or a sealed bag filled with an inert gas like nitrogen or argon.[12][15]

    • Alternatively, gently flush the headspace of each vial with a stream of dry nitrogen or argon for 30-60 seconds to displace the air.

  • Sealing: Immediately and tightly cap the vials. For an enhanced seal, wrap the cap-vial interface with parafilm.[14]

  • Labeling: Clearly label each vial with the compound name, date of receipt/aliquoting, and any relevant safety information.

  • Storage Location: Place the sealed vials in a refrigerator at 2-8°C .[7] Store them within a secondary container, such as a labeled box, to protect them from physical damage.

Protocol 4.2: Handling and Use
  • Equilibration: Before opening, remove the vial from the refrigerator and allow it to warm to ambient laboratory temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing onto the cold solid.

  • Dispensing: Open the vial and quickly weigh out the desired amount of material. If the entire aliquot is not used, re-purge the headspace with inert gas (Protocol 4.1, Step 3) before re-sealing.

  • Return to Storage: Promptly return the vial to the recommended 2-8°C storage conditions.

Section 5: Summary of Optimal Storage Conditions

Parameter Recommendation Rationale
Temperature 2–8 °C (Refrigerated)Slows the rate of chemical degradation.[9][16]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation by displacing atmospheric oxygen.[11][12][13]
Light Protect from Light (Amber Vial)Prevents photo-oxidation and light-catalyzed degradation.[8][10]
Container Tightly Sealed Glass VialPrevents ingress of oxygen and moisture. Glass is non-reactive.[14]
Form SolidMaximizes stability compared to storage in solution.

References

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023). Antioxidants (Basel). [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023). PubMed. [Link]

  • Chemical Storage Guidelines. Princeton University Environmental Health & Safety. [Link]

  • Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. (2021). Molecules. [Link]

  • Principles of Inert Atmosphere Storage. (2024). ResearchGate. [Link]

  • Storage effect on phenolic content and antioxidant activity in selected fruit extracts. (2017). Bulgarian Chemical Communications. [Link]

  • The Importance of Inerting. Air Products. [Link]

  • Inert Atmosphere. Zamann Pharma Support GmbH. [Link]

  • Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. (2018). CyTA - Journal of Food. [Link]

  • How do you store chemicals in inert gas?. Sciencemadness.org. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). Journal of Advanced Agronomy and Crop Science. [Link]

  • Phenolic acids: Natural versatile molecules with promising therapeutic applications. (2020). Biotechnology Reports (Amsterdam, Netherlands). [Link]

  • Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024. Taiy Chemical. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). Molecules. [Link]

  • Transformation of Phenolic Antioxidants and the Role of their Products in the Long-Term Stabilization of Polymers. ResearchGate. [Link]

  • Review on the Antioxidant Activity of Phenolics in o/w Emulsions along with the Impact of a Few Important Factors on Their Interfacial Behaviour. (2022). Applied Sciences. [Link]

  • Thiophene | C4H4S. PubChem, National Institutes of Health. [Link]

  • Thiophene Synthesis. (2013). YouTube. [Link]

  • This compound | C10H8OS. PubChem, National Institutes of Health. [Link]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (2013). BioMed Research International. [Link]

  • Identification of Genes and Pathways Related to Phenol Degradation in Metagenomic Libraries from Petroleum Refinery Wastewater. (2013). PLOS One. [Link]

  • Identification of genes and pathways related to phenol degradation in metagenomic libraries from petroleum refinery wastewater. (2013). PubMed. [Link]

  • Identification of Genes and Pathways Related to Phenol Degradation in Metagenomic Libraries from Petroleum Refinery Wastewater. (2013). ResearchGate. [Link]

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Overcoming steric hindrance in the synthesis of 2-(Thiophen-2-yl)phenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(thiophen-2-yl)phenol derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly those related to steric hindrance, in this important synthetic transformation. The formation of the biaryl bond between a phenol and a thiophene ring, especially at the 2-position of the phenol, can be notoriously difficult due to the steric congestion around the reaction centers. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these synthetic hurdles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the synthesis of this compound derivatives, with a focus on overcoming steric hindrance.

Question 1: My Suzuki-Miyaura coupling reaction is resulting in low to no yield of the desired this compound. What are the likely causes and how can I fix it?

Answer:

Low yields in sterically hindered Suzuki-Miyaura couplings are a frequent challenge. The primary bottleneck is often the transmetalation or reductive elimination step in the catalytic cycle, both of which can be significantly slowed by bulky substituents near the coupling sites.

Initial Checks:

  • Reagent Quality: Ensure the purity and activity of your boronic acid/ester, aryl halide, palladium catalyst, and base. Boronic acids can dehydrate to form unreactive boroxines.

  • Inert Atmosphere: Rigorously exclude oxygen from your reaction, as it can deactivate the palladium(0) catalyst.

Key Troubleshooting Strategies:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding reactions. You need to employ bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, monoligated palladium species.[1]

    • Recommended Ligands: Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices for these challenging couplings.[1][2] N-heterocyclic carbene (NHC) ligands with flexible steric bulk have also shown great promise for coupling sterically hindered aryl chlorides at room temperature.[3]

    • Rationale: These bulky ligands stabilize the palladium center and facilitate both the oxidative addition and the difficult reductive elimination steps.[4][5] The choice of ligand can even influence which step is rate-limiting.[4]

  • Choice of Base and Solvent: The base plays a crucial role in activating the boronic acid.

    • Bases: For sterically hindered couplings, stronger, non-nucleophilic bases are often required. Consider switching from milder bases like Na₂CO₃ to stronger ones like K₃PO₄, Cs₂CO₃, or even organic bases like DBU.

    • Solvents: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For particularly stubborn reactions, a mixture of solvents, such as toluene/water or dioxane/water, can be beneficial.

  • Reaction Temperature and Time: Sterically hindered couplings often require higher temperatures and longer reaction times to achieve reasonable conversions. Monitor your reaction by TLC or GC-MS to determine the optimal reaction time.

Question 2: I'm observing significant amounts of homocoupling of my thiophene boronic acid (Glaser coupling) and/or decomposition of my starting materials. What's going wrong?

Answer:

Homocoupling and decomposition are common side reactions, especially under forcing conditions.

Troubleshooting Strategies:

  • Lower Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes promote side reactions. Try reducing the palladium loading to 0.5-2 mol%.

  • Temperature Control: Overheating can lead to decomposition. If you are using high temperatures, try to find the minimum temperature required for the reaction to proceed.

  • Slower Addition of Reagents: In some cases, slow addition of the boronic acid or base can minimize homocoupling by keeping their instantaneous concentrations low.

  • Consider a Copper-Free Protocol: If you are using a traditional Suzuki protocol that includes a copper co-catalyst, this can be a major source of alkyne homocoupling in Sonogashira reactions, and similar principles can apply to boronic acid homocoupling.[6] Switching to a copper-free system is often the most effective way to eliminate this side product.[6]

II. Frequently Asked Questions (FAQs)

Q1: Are there alternative cross-coupling reactions I can use if Suzuki-Miyaura coupling fails for my sterically hindered this compound synthesis?

A1: Absolutely. When steric hindrance is a major obstacle, exploring other cross-coupling reactions with different mechanisms and organometallic reagents is a sound strategy.

  • Negishi Coupling: This reaction uses organozinc reagents and is often highly effective for the preparation of hindered biaryls, including tri- and tetra-ortho-substituted systems.[7][8] The use of specialized ligands like RuPhos with palladacycle precatalysts has proven particularly useful.[2]

  • Kumada Coupling: Employing Grignard reagents (organomagnesium), the Kumada coupling can be very effective for sterically hindered substrates, sometimes at room temperature.[9][10] Nickel-based catalysts, particularly with amido pincer ligands, have shown promise.[10]

  • Hiyama Coupling: This reaction utilizes organosilicon reagents, which are attractive due to their low toxicity and high stability.[11][12] The development of protocols using low palladium loadings and the addition of water has significantly enhanced its efficiency for hindered systems.[11][13]

  • Direct C-H Arylation: This is an increasingly popular and atom-economical approach that avoids the pre-functionalization of one of the coupling partners.[14][15] Palladium-catalyzed direct arylation of thiophenes is a well-established method.[14][15] However, controlling regioselectivity can be a challenge.[16]

Q2: How do I choose the right ligand for my sterically hindered coupling reaction?

A2: The choice of ligand is arguably the most critical parameter. There is no "one-size-fits-all" solution, and some empirical screening is often necessary.

  • For Suzuki-Miyaura: Start with commercially available, bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos.[1] If these fail, consider more specialized ligands like AntPhos for extremely demanding couplings.[17]

  • For Negishi: The RuPhos ligand has a strong track record for hindered biaryl synthesis.[2]

  • For Buchwald-Hartwig Amination (a related C-N coupling): While not a C-C coupling, the principles of ligand design are similar. Bulky ligands like BrettPhos and RuPhos are effective, and their choice can influence the rate-limiting step of the reaction.[4]

  • General Principle: The ligand needs to be bulky enough to promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step with the hindered aryl halide.[6]

Q3: Can I use direct C-H arylation to synthesize 2-(thiophen-2-yl)phenols? What are the main challenges?

A3: Yes, direct C-H arylation is a viable and attractive strategy. The main challenge is controlling the regioselectivity. The C-H bonds at the 2- and 5-positions of the thiophene ring are the most acidic and therefore the most likely to be functionalized.[16] To achieve arylation at the 2-position of the phenol, you would typically start with a thiophene derivative and arylate it with a phenol-derived electrophile. Alternatively, direct arylation of a phenol with a thiophene halide could be explored, though this is less common. The use of directing groups on the phenol can help control the regioselectivity.

III. Experimental Protocols & Data

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with Thiophene-2-boronic Acid

This protocol is a starting point for the synthesis of a this compound derivative where the phenol component is sterically hindered.

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the sterically hindered aryl bromide (1.0 equiv.), thiophene-2-boronic acid (1.5 equiv.), and a magnetic stir bar.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂; 2 mol%) and the bulky phosphine ligand (e.g., SPhos; 4 mol%).

  • Add the base (e.g., K₃PO₄; 3.0 equiv.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Ligands for a Sterically Hindered Suzuki-Miyaura Coupling
LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
PPh₃2K₂CO₃Toluene11024<5
PCy₃2K₃PO₄Dioxane1002425
SPhos2K₃PO₄Dioxane1001885
XPhos2K₃PO₄Toluene1101692
RuPhos2Cs₂CO₃Dioxane1001295

This table provides representative data and actual results may vary depending on the specific substrates.

IV. Visualization of Key Concepts

Diagram 1: Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

troubleshooting_workflow start Low Yield in Suzuki-Miyaura Coupling check_reagents Verify Reagent Quality and Inert Atmosphere start->check_reagents change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_reagents->change_ligand optimize_base Optimize Base (e.g., K3PO4, Cs2CO3) change_ligand->optimize_base optimize_conditions Increase Temperature and/or Reaction Time optimize_base->optimize_conditions alternative_coupling Consider Alternative Coupling Reaction (Negishi, Kumada, etc.) optimize_conditions->alternative_coupling success Successful Synthesis optimize_conditions->success If successful alternative_coupling->success If Suzuki fails

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki-Miyaura coupling reactions.

Diagram 2: The Role of Bulky Ligands in Overcoming Steric Hindrance

bulky_ligand_role cluster_catalytic_cycle Palladium Catalytic Cycle pd0 Pd(0)L₂ Bulky Ligand (L) oxidative_addition {Oxidative Addition | Ar-X} pd0->oxidative_addition Facilitated by bulky L pd_intermediate Ar-Pd(II)-X L oxidative_addition->pd_intermediate transmetalation {Transmetalation | R-B(OR)₂} pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-R L transmetalation->pd_biaryl reductive_elimination {Reductive Elimination | Ar-R} pd_biaryl->reductive_elimination Promoted by bulky L reductive_elimination->pd0 caption Bulky ligands facilitate the key oxidative addition and reductive elimination steps.

Caption: The influence of bulky phosphine ligands on the key steps of the Suzuki-Miyaura catalytic cycle.

V. References

  • Alcaraz, L., & Taillefer, M. (2014). Recent developments in Sonogashira reaction. In Cross-Coupling and C-H Functionalization (Vol. 1, pp. 1-46).

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates.

  • Roy, A. H., & Hartwig, J. F. (2003). Kumada Couplings of Aryl and Vinyl Tosylates under Mild Conditions. Journal of the American Chemical Society, 125(29), 8704–8705.

  • Dai, C., & Fu, G. C. (2001). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 123(12), 2719–2724.

  • Nagase, M., et al. (2018). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 47(30), 10143-10149.

  • Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21699-21708.

  • Deng, X.-F., et al. (2025). New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction. Catalysis Letters.

  • Liu, N., & Wang, Z.-X. (2011). Kumada Coupling of Aryl, Heteroaryl, and Vinyl Chlorides Catalyzed by Amido Pincer Nickel Complexes. The Journal of Organic Chemistry, 76(23), 10031–10032.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • So, C. M., & Kwong, F. Y. (2016). Hiyama Coupling with Palladium. ChemistryViews.

  • Chan, K. S., et al. (2018). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Letters, 20(15), 4562-4566.

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693.

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 81-84.

  • Smith, C. A., et al. (2019). Cobalt-Catalyzed Kumada Coupling Forming Sterically Encumbered C–C Bonds. Organometallics, 38(21), 4145-4151.

  • Böhm, V. P. W., et al. (2003). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Dalton Transactions, (18), 3562-3570.

  • Kwong, F. Y., et al. (2011). A general palladium-catalyzed Hiyama cross-coupling reaction of aryl and heteroaryl chlorides with aryl and heteroaryl trialkoxysilanes. Angewandte Chemie International Edition, 50(34), 7915-7919.

  • Kwong, F. Y., & Buchwald, S. L. (2002). A general and efficient catalyst for the sterically hindered Buchwald–Hartwig amination of aryl chlorides. Organic Letters, 4(20), 3517-3520.

  • Plenio, H., & Fleck, T. J. (2012). Guidelines for Sonogashira cross-coupling reactions. The Journal of Organic Chemistry, 77(6), 2798-2808.

  • Blakemore, D. C., et al. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.

  • Carrow, B. P., & Hartwig, J. F. (2011). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society, 133(8), 2116–2119.

  • Billingsley, K. L., & Buchwald, S. L. (2007). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 46(29), 5553-5556.

  • Ackermann, L. (2013). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Synlett, 24(12), 1550-1552.

  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Biaryl Synthesis.

  • Tang, W., et al. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 50(6), 1361-1364.

  • Ikawa, T., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(13), 5094-5099.

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

  • Limberakis, C. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 70-103). Royal Society of Chemistry.

  • Lee, C.-L., et al. (2008). Improved Procedure for Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl Halides with Aryltrimethoxysilanes under Solvent-Free Conditions. The Journal of Organic Chemistry, 73(19), 7688–7691.

  • Stambuli, J. P., et al. (2004). Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. Journal of the American Chemical Society, 126(37), 11762–11763.

  • La-Venia, A., et al. (2019). Direct Arylation of Thiophenes in Continuous Flow. European Journal of Organic Chemistry, 2019(39), 6667-6672.

  • Chen, C.-Y., et al. (2018). Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes. Organic Letters, 20(9), 2522–2525.

  • Wu, J., et al. (2011). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. The Journal of Organic Chemistry, 76(11), 4509–4518.

  • Krasovskiy, A. L., et al. (2006). Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. Organic Letters, 8(17), 3737–3740.

  • La-Venia, A., et al. (2019). Direct Arylation of Thiophenes in Continuous Flow. European Journal of Organic Chemistry, 2019(39), 6667-6672.

  • Pitre, S. P., & Lipshutz, B. H. (2018). Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. Nature Chemistry, 10(11), 1170–1176.

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.

  • Maji, M., & Danda, A. (2021). Biaryl synthesis with arenediazonium salts: Cross-coupling, CH-arylation and annulation reactions. Tetrahedron, 98, 132389.

  • Emmert, M. H., et al. (2011). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 133(47), 19042–19045.

  • Bentabed, A., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(10), 2465.

  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 81-84.

  • Kwong, F. Y., et al. (2007). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Angewandte Chemie International Edition, 46(37), 7056-7060.

  • Sharma, A., et al. (2009). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Letters in Organic Chemistry, 6(3), 238-241.

  • Yathirajan, H. S., et al. (2020). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives... Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1738–1743.

Sources

Technical Support Center: Column Chromatography Purification of 2-(Thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Thiophen-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography of this specific molecule. Drawing upon established chromatographic principles and field-proven insights, this document provides in-depth troubleshooting strategies and optimized protocols to enhance purification efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its chromatographic behavior?

A1: The chromatographic behavior of this compound is dictated by three primary features:

  • Phenolic Hydroxyl (-OH) Group: This group is polar and acidic. It can engage in strong hydrogen bonding with the silanol groups (Si-OH) on the surface of silica gel, which can lead to significant peak tailing.[1][2] Its acidity makes the compound susceptible to strong binding or even degradation on standard silica gel.[3][4]

  • Thiophene Ring: This sulfur-containing aromatic heterocycle contributes to the molecule's overall polarity and can participate in π-π stacking interactions.[5] The sulfur atom can also act as a Lewis base, potentially interacting with acidic sites on the stationary phase.

  • Biphenyl-like Structure: The connection between the phenyl and thiophene rings creates a moderately large, somewhat rigid aromatic system. This structure influences its solubility and interaction with different solvent systems. The choice of eluent can exploit subtle differences in aromaticity for better separation.[2][5]

Q2: Is this compound stable on standard silica gel?

A2: Not always. Phenolic compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to irreversible adsorption or degradation.[3][6][7] Thiophene derivatives can also be sensitive under certain conditions.[8][9] It is crucial to assess the stability of your compound before committing to a large-scale purification. A simple 2D TLC experiment can provide a definitive answer.[3] If degradation is observed, you should use a deactivated stationary phase or an alternative like alumina.[2][3]

Q3: What is a good starting solvent system for TLC analysis and column chromatography?

A3: A standard and effective starting point for a moderately polar compound like this compound is a binary mixture of a non-polar and a polar solvent.

  • Primary Recommendation: Hexane/Ethyl Acetate. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate. An ideal Rf value for good separation on a column is typically between 0.2 and 0.4.[8]

  • Alternative Systems: For aromatic compounds, incorporating a solvent that can engage in different interactions can be highly effective. A Toluene/Ethyl Acetate system can offer better separation than Hexane/EtOAc for aromatic compounds by leveraging different π-π interactions.[2] For more polar impurities, a Dichloromethane/Methanol system may be required.[10]

Q4: What are the likely impurities from a typical synthesis (e.g., Suzuki Coupling)?

A4: While specific impurities depend on the exact synthetic route, common byproducts from a Suzuki-Miyaura coupling to synthesize this compound may include:

  • Unreacted Starting Materials: e.g., 2-bromophenol or thiophene-2-boronic acid.

  • Homocoupled Byproducts: e.g., Biphenyl-2,2'-diol or 2,2'-bithiophene.

  • Catalyst Residues: Palladium complexes, which often appear as a black or grey streak at the very top of the column.[11]

  • Ligand-Related Byproducts: If phosphine-based ligands are used, triphenylphosphine oxide (TPPO) is a very common and often difficult-to-separate impurity.[11]

Troubleshooting Guide: In-Depth Solutions

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Problem 1: My compound is streaking badly on the TLC plate and tailing significantly on the column. How do I get sharp peaks?

Answer: This is a classic problem for phenolic compounds on silica gel, caused by the acidic hydroxyl group interacting too strongly with the acidic silanol groups of the stationary phase.

  • Causality: The strong hydrogen bonding between the phenolic proton and the silica surface leads to a non-uniform elution front, causing the compound to "drag" or "tail" as it moves through the column.[1]

  • Solutions:

    • Deactivate the Silica Gel: This is the most effective solution. Add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) , to your eluent system.[10] The triethylamine will preferentially bind to the acidic sites on the silica, presenting a more neutral surface to your compound and resulting in sharper, more symmetrical peaks.

    • Add an Acidic Modifier: For carboxylic acid impurities, adding a small amount of acetic acid or formic acid to the eluent can ensure the compound remains protonated and less polar, reducing tailing.[1][4] However, for a phenol, a basic modifier is generally preferred.

    • Switch Stationary Phase: If tailing persists, consider using neutral alumina or a reversed-phase silica gel (C18), where different separation mechanisms are at play.[1][3]

Problem 2: I see a good separation on my TLC plate, but on the column, all my fractions are mixed. What went wrong?

Answer: This frustrating issue often points to on-column degradation or improper column preparation and loading.

  • Causality:

    • On-Column Degradation: The TLC plate is exposed to silica for a short time. A column has a much higher surface area and longer residence time, amplifying any minor instability. Your compound may be degrading into an impurity that has a similar Rf, leading to mixed fractions.[3]

    • Poor Packing: Air bubbles, cracks, or an uneven silica bed create channels where the solvent flows faster, ruining the separation.[12]

    • Improper Sample Loading: Applying the sample in too large a volume of solvent or disturbing the top of the silica bed leads to a very wide initial band, making separation impossible.[13]

  • Solutions & Protocols:

    • Verify Stability: Perform a 2D TLC test to confirm your compound is stable on silica (See Protocol 1).[3] If it's not, you must use a deactivated or alternative stationary phase.

    • Pack the Column Correctly: Use a slurry packing method ("wet packing") to ensure a homogenous, bubble-free column bed.[12]

    • Optimize Sample Loading: For the best resolution, use the "dry loading" method (See Protocol 2). This involves pre-adsorbing your crude material onto a small amount of silica gel, which is then carefully added to the top of the column. This creates a highly concentrated, even starting band.[11][13]

Problem 3: My compound is not eluting from the column, even with a highly polar solvent system.

Answer: This indicates that your compound is either extremely polar and requires a different solvent system, or it has irreversibly bound to or decomposed on the silica gel.

  • Causality:

    • Insufficient Eluent Strength: The chosen solvent system may simply not be polar enough to displace the compound from the stationary phase.[3]

    • Irreversible Adsorption/Decomposition: The acidic silica may have caused the compound to decompose into a very polar baseline material or bind so strongly that it cannot be eluted.[3][4]

  • Solutions:

    • Increase Polarity Systematically: If you are using Hexane/EtOAc, try switching to a stronger system like Dichloromethane/Methanol. A common mobile phase for very polar compounds is 5-10% Methanol in Dichloromethane.[10] Be aware that using more than 10% methanol can sometimes cause the silica gel to dissolve slightly.[10]

    • Perform a "Methanol Purge": If the compound still won't elute, flush the column with 100% methanol. This will strip almost everything off the silica.[4] Collect this flush and analyze it by TLC and/or Mass Spectrometry. This will tell you if your compound was simply stuck (and is now recovered) or if it has decomposed into other products.

    • Re-evaluate Stability: This result is a strong indicator of instability. Revisit the 2D TLC test and consider alternative stationary phases for future purification attempts.[3]

Experimental Protocols & Data

Protocol 1: 2D TLC for Compound Stability Assessment
  • Obtain a square TLC plate (e.g., 5x5 cm).

  • In one corner, about 1 cm from each edge, spot a concentrated solution of your crude this compound.

  • Place the plate in a developing chamber with your chosen eluent (e.g., 7:3 Hexane:EtOAc) and run the chromatogram as usual.

  • Remove the plate and mark the solvent front. Allow it to dry completely in a fume hood for at least 10 minutes to ensure all solvent has evaporated.

  • Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.

  • Place the plate back into the chamber with the same eluent and run the chromatogram again.

  • Visualize the plate.

    • Stable Compound: A stable compound will produce spots that lie on a 45-degree diagonal from the origin.

    • Unstable Compound: If new spots appear that are not on the diagonal, it indicates that the compound has degraded upon contact with the silica gel.[3]

Protocol 2: Dry Loading for High-Resolution Chromatography
  • Dissolve your crude product (e.g., 500 mg) in a minimum amount of a volatile solvent like dichloromethane or acetone.

  • To this solution, add 2-3 times the mass of the crude product in silica gel (e.g., 1-1.5 g).

  • Mix thoroughly to form a slurry, then remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Pack your column with fresh silica gel using a wet slurry method. Allow the silica to settle and drain the solvent until it is level with the top of the silica bed.

  • Carefully add a thin layer of sand (approx. 0.5 cm) on top of the silica bed to protect the surface.

  • Gently pour the dry-loaded sample powder onto the sand, ensuring an even layer.

  • Add another thin layer of sand on top of the sample powder.

  • Carefully add your starting eluent, and begin the chromatography. This method ensures the tightest possible sample band and maximizes separation.[11][13]

Table 1: Recommended Solvent Systems for Phenolic/Aromatic Compounds
Solvent System (v/v)PolarityApplication Notes
Hexane / Ethyl AcetateLow to MediumStandard choice for many organic compounds. Good starting point.[10]
Hexane / DichloromethaneLow to MediumGood for separating less polar compounds. Dichloromethane offers different selectivity than ethyl acetate.
Toluene / Ethyl AcetateMediumExcellent for separating aromatic compounds due to favorable π-π interactions. Can resolve impurities that co-elute in hexane systems.[2]
Dichloromethane / MethanolMedium to HighUsed for more polar compounds. A gradient of 0% to 10% MeOH is very powerful.[10]
Eluent + 0.5-1% Et₃NVariesAdd to any of the above systems to neutralize silica gel and prevent peak tailing of acidic or basic compounds.[10]

Visual Workflow Guides

General Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Solvent System, Check Stability) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Recommended) Pack->Load Elute 4. Elute Column (Start with low polarity, may need gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for purifying this compound.

Troubleshooting Decision Tree

G cluster_problems cluster_solutions Start Problem Observed p1 Poor Separation (Mixed Fractions) Start->p1 p2 Peak Tailing (Streaking) Start->p2 p3 No Elution Start->p3 s1a Check Stability (2D TLC) p1->s1a Cause: Degradation? s1b Improve Loading (Use Dry Load) p1->s1b Cause: Wide Band? s1c Re-optimize Eluent p1->s1c Cause: Bad Rf? s2a Add 1% Et3N to Eluent p2->s2a Cause: Acidic Silica s3a Increase Eluent Polarity (e.g., add MeOH) p3->s3a Cause: Low Polarity? s2b Switch to Alumina s2a->s2b If persists s3b Perform Methanol Purge s3a->s3b If still stuck

Caption: Decision tree for common chromatography issues.

References

  • Vertex AI Search Result 1. (No specific protocol for 2-(Thiophen-2-yl)
  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Hanaor, D. A., et al. (2016). A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. Catalysts. [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?[Link]

  • OpenAgrar. (n.d.). Thin-Layer Chromatography on Silica Gel G of some Phenol Carboxylic Acids. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. [Link]

  • Dittmann, J., et al. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]

  • ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. [Link]

  • Situmorang, M., et al. (2020). Photocatalytic Phenol Degradation by Silica-Modified Titanium Dioxide. Surfaces. [Link]

  • SlidePlayer. (n.d.). Separation of a mixture of phenols by thin layer chromatography (TLC). [Link]

  • Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. [Link]

  • Scribd. (n.d.). Separating A Mixture of Biphenyl, Benzhydrol, and Benzophenone by Thin-Layer Chromatography. [Link]

  • Reddit. (2014). What compounds are unstable in a silica gel column (chromatography). [Link]

  • Toyota, K., et al. (2018). Silica gel-assisted synthesis of benzo[b]thiophenes from o-(alkylsulfanyl)(ethynyl)benzenes. Tetrahedron Letters. [Link]

  • ResearchGate. (2000). Capillary electrophoretic separation of clomiphene isomers using various cyclodextrins as additives. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 2-(Thiophen-2-yl)phenol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-(thiophen-2-yl)phenol and its reaction mixtures. As researchers and professionals in drug development, you are aware that obtaining clean, easily interpretable NMR spectra is not always straightforward, especially when dealing with complex aromatic systems. This guide is designed to address the specific challenges you may encounter, providing not just procedural steps but the underlying scientific rationale to empower your spectroscopic analysis.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have before delving into more complex spectral problems.

Q1: What are the expected ¹H and ¹³C NMR chemical shift ranges for this compound?

A1: Understanding the expected chemical shift regions is the first step in spectral assignment. For this compound, the spectrum is broadly divided into the aromatic region, where protons and carbons of both the phenol and thiophene rings resonate, and the distinct signal of the phenolic hydroxyl proton.

The protons on the thiophene ring typically appear between 7.0 and 7.5 ppm, while the protons on the phenol ring resonate in the range of 6.8 to 7.8 ppm. The exact positions are influenced by the electronic effects of the hydroxyl group and the thiophene ring on each other. The phenolic -OH proton has a much wider and more variable chemical shift range, typically from 4 to 8 ppm, but can be even further downfield depending on solvent and concentration[1].

For the ¹³C NMR spectrum, the aromatic carbons of both rings will be found between approximately 115 and 160 ppm. Carbons directly attached to the electronegative oxygen or sulfur atoms will have distinct chemical shifts. For instance, the carbon bearing the hydroxyl group (C2-phenol) is expected to be significantly deshielded.

To provide a more concrete example, here are the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are generated using established prediction algorithms and serve as a good starting point for assignments[2][3][4].

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H3 (Thiophene)7.15125.0
H4 (Thiophene)7.08128.0
H5 (Thiophene)7.40126.5
H3' (Phenol)7.30130.0
H4' (Phenol)6.95119.0
H5' (Phenol)7.20129.5
H6' (Phenol)6.90116.0
OH (Phenol)Variable (e.g., ~5-8)-
C2 (Thiophene)-138.0
C3 (Thiophene)-125.0
C4 (Thiophene)-128.0
C5 (Thiophene)-126.5
C1' (Phenol)-122.0
C2' (Phenol)-154.0
C3' (Phenol)-130.0
C4' (Phenol)-119.0
C5' (Phenol)-129.5
C6' (Phenol)-116.0

Note: Predicted values can vary slightly between different software and are influenced by the chosen solvent.

Q2: The phenolic -OH peak is sometimes broad, and other times sharp. Why is that, and how can I confirm its assignment?

A2: The appearance of the phenolic hydroxyl (-OH) proton is highly sensitive to its environment. Its broadness is typically due to chemical exchange with trace amounts of water or other protic species in the NMR solvent[1]. The rate of this exchange affects the signal's appearance. In very dry, non-protic solvents like DMSO-d₆, the exchange is slowed, and the -OH peak often appears as a sharp singlet.

To definitively identify the -OH peak, a simple D₂O shake experiment is highly effective.

Protocol for D₂O Shake Experiment:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a single drop of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the ¹H NMR spectrum.

The phenolic proton will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the original -OH peak will disappear or significantly diminish in intensity, confirming its identity[1].

Troubleshooting Guides for Complex Spectra

This section provides in-depth guidance for tackling more challenging spectral interpretation problems.

Q3: My aromatic region is a complex multiplet. How do I assign the individual protons of the phenol and thiophene rings?

A3: Overlapping signals in the aromatic region are the most common challenge with this class of compounds. A systematic approach using 2D NMR spectroscopy is the most reliable way to achieve unambiguous assignments.

Workflow for Assigning Overlapping Aromatic Signals:

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_assignment Structure Elucidation a Acquire High-Resolution ¹H NMR Spectrum b Identify Spin Systems (Initial Hypothesis) a->b c Run ¹H-¹H COSY b->c d Run ¹H-¹³C HSQC c->d e Run ¹H-¹³C HMBC d->e f Assign Thiophene Protons (H3-H4-H5 coupling) e->f g Assign Phenol Protons (ortho, meta, para couplings) f->g h Link Rings via HMBC (e.g., H3 to C1'/C2') g->h i Final Structure Confirmation h->i

Caption: Workflow for resolving complex aromatic NMR spectra.

Step-by-Step Guide:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are J-coupled (typically through 2-3 bonds). You will see cross-peaks connecting coupled protons.

    • What to look for: You should be able to trace the connectivity within each aromatic ring. For the thiophene ring, you'll see a correlation between H3 and H4, and between H4 and H5. For the phenol ring, you'll trace the couplings from H3' to H4', H4' to H5', and H5' to H6'. This allows you to group the protons belonging to each ring system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).

    • What to look for: Each CH group will show a cross-peak. This allows you to assign the chemical shift of the carbon atom for each assigned proton.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is often the key to solving the structure. It shows correlations between protons and carbons that are 2-3 bonds away.

    • What to look for: Look for correlations between the two ring systems. For example, the thiophene proton H3 should show a cross-peak to the phenolic carbons C1' and C2'. Similarly, the phenolic proton H3' might show a correlation to the thiophene carbon C2. These inter-ring correlations are definitive proof of the connectivity between the two aromatic moieties.

By combining the information from these three experiments, you can systematically piece together the entire spin system and unambiguously assign every proton and carbon, even in the presence of significant overlap in the 1D spectrum.

Q4: I suspect an intramolecular hydrogen bond between the phenolic -OH and the thiophene sulfur. How would this manifest in the NMR spectrum?

A4: The presence of an intramolecular hydrogen bond between the phenolic proton and the sulfur atom of the thiophene ring is a strong possibility due to their ortho positioning. This interaction can have several noticeable effects on the NMR spectrum:

  • Downfield Shift of the -OH Proton: The hydrogen bond deshields the hydroxyl proton, causing its signal to appear at a significantly lower field (higher ppm value) than a non-hydrogen-bonded phenol. In a non-polar solvent like CDCl₃, a value greater than 7 ppm for the -OH signal would be indicative of such an interaction.

  • Sharpening of the -OH Signal: By locking the proton in place, the intramolecular hydrogen bond reduces its rate of exchange with the solvent, often resulting in a sharper signal.

  • Temperature Dependence: The chemical shift of a hydrogen-bonded proton is often temperature-dependent. A variable temperature (VT) NMR experiment can be very informative.

Protocol for Variable Temperature (VT) NMR:

  • Acquire a standard ¹H NMR spectrum at room temperature.

  • Increase the sample temperature in increments (e.g., 10°C) and acquire a spectrum at each temperature.

  • Plot the chemical shift of the -OH proton as a function of temperature.

A significant upfield shift (to lower ppm) of the -OH signal as the temperature increases is a strong indication of a hydrogen bond being disrupted by thermal energy[2].

Q5: My reaction mixture shows extra peaks in the aromatic region. How can I determine if these are starting materials, byproducts, or isomers?

A5: Distinguishing between different species in a reaction mixture requires careful analysis of coupling patterns and 2D NMR correlations. Let's consider the potential for isomeric products, such as 3-(thiophen-2-yl)phenol or 4-(thiophen-2-yl)phenol.

Distinguishing Isomers using NMR:

  • Symmetry: The substitution pattern directly affects the molecule's symmetry, which is reflected in the number of unique signals in the ¹H and ¹³C NMR spectra.

    • This compound (ortho): All seven aromatic protons and all ten aromatic carbons are unique, leading to a more complex spectrum.

    • 4-(thiophen-2-yl)phenol (para): This isomer possesses a C₂ symmetry axis, which would result in fewer signals in both the ¹H and ¹³C NMR spectra. For example, H2' and H6' would be equivalent, as would H3' and H5'.

  • Coupling Constants: The coupling patterns in the ¹H NMR spectrum are highly informative. In the ortho isomer, you will observe a series of doublet of doublets or more complex multiplets due to ortho, meta, and para couplings. In the para isomer, the phenol ring would show two distinct doublets (an AA'BB' system), which is a much simpler pattern.

  • HMBC Correlations: The long-range correlations are definitive. For the ortho isomer, you expect to see HMBC cross-peaks between protons on one ring and carbons on the other that are three bonds apart (e.g., thiophene H3 to phenol C2'). For the para isomer, such short-range inter-ring correlations would be absent.

The following diagram illustrates the logical process for identifying an unknown isomer in your reaction mixture.

G cluster_analysis Isomer Identification Strategy cluster_conclusion Isomer Assignment start Complex Reaction Mixture Spectrum a Count ¹H and ¹³C Signals (Assess Symmetry) start->a b Analyze ¹H Coupling Patterns (e.g., AA'BB' vs. complex multiplets) a->b c Acquire ¹H-¹³C HMBC b->c meta Meta-isomer (Different complex patterns) b->meta Distinct Pattern d Check for Inter-ring ³J(C,H) Correlations c->d ortho Ortho-isomer (Complex patterns, ³J(C,H) present) d->ortho Yes para Para-isomer (Simpler patterns, no ³J(C,H)) d->para No

Caption: Decision workflow for isomer identification using NMR.

By systematically applying these 1D and 2D NMR techniques, you can confidently navigate the complexities of your reaction mixtures, leading to accurate structural elucidation and a deeper understanding of your chemical processes.

References

  • Patiny, L., et al. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Retrieved from [Link]

  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.
  • Aires-de-Sousa, J., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • NMRium demo - Predict. (n.d.). Retrieved from [Link]

  • Garcia-Viloca, M., Gelabert, R., González-Lafont, À., Moreno, M., & Lluch, J. M. (1998). Temperature Dependence of Proton NMR Chemical Shift As a Criterion To Identify Low-Barrier Hydrogen Bonds. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Palladium Catalysts for the Synthesis of 2-(Thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the synthesis of biaryl compounds is a cornerstone of molecular construction. Among these, 2-(thiophen-2-yl)phenol is a valuable scaffold, appearing in various pharmacologically active molecules and organic materials. The efficient synthesis of this compound heavily relies on palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of common palladium catalyst systems for the synthesis of this compound, offering experimental insights and data to inform your catalyst selection and reaction optimization.

Introduction to Synthetic Strategies

The formation of the C-C bond between a thiophene and a phenol ring can be primarily achieved through two powerful palladium-catalyzed methods: Direct C-H Arylation and Suzuki-Miyaura Coupling . Each approach has its own merits and challenges, and the choice of catalyst is paramount to achieving high yields and selectivity.

Direct C-H arylation offers a more atom-economical approach by directly coupling a C-H bond of thiophene with a functionalized phenol. This strategy avoids the pre-functionalization of the thiophene ring, reducing the number of synthetic steps.[1]

Suzuki-Miyaura coupling , a Nobel Prize-winning reaction, involves the coupling of an organoboron compound (derived from one of the aromatic rings) with a halide (on the other ring).[2] This method is known for its reliability, functional group tolerance, and generally high yields.

This guide will dissect these two primary methodologies, comparing the performance of various palladium catalysts and the rationale behind their application.

Visualizing the Synthetic Pathways

To better understand the flow of each synthetic strategy, the following workflow diagram illustrates the key stages of both Direct C-H Arylation and Suzuki-Miyaura Coupling for the synthesis of this compound.

G cluster_0 Direct C-H Arylation cluster_1 Suzuki-Miyaura Coupling a0 Thiophene a3 Reaction Mixture a0->a3 a1 2-Halophenol a1->a3 a2 Pd Catalyst + Ligand + Base a2->a3 a4 Heating a3->a4 a5 Work-up & Purification a4->a5 a6 This compound a5->a6 b0 Thiophene-2-boronic acid b3 Reaction Mixture b0->b3 b1 2-Halophenol b1->b3 b2 Pd Catalyst + Ligand + Base b2->b3 b4 Heating b3->b4 b5 Work-up & Purification b4->b5 b6 This compound b5->b6

Caption: General experimental workflows for the synthesis of this compound.

Comparative Analysis of Palladium Catalysts

The choice of the palladium source, ligand, and base is critical for the success of both direct arylation and Suzuki coupling. Below, we compare different catalytic systems based on available literature data.

Direct C-H Arylation Catalysts

Direct C-H arylation of thiophenes is a powerful tool, and several palladium catalysts have been explored for this transformation. A common challenge is controlling the regioselectivity, as thiophene has two reactive C-H bonds at the 2 and 5 positions.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂NoneKOAcDMAc13070-800.2[1]
Pd₂(dba)₃SPhosNaOtBuDioxane120HighNot specified[3]
Pd(OAc)₂PCy₃·HBF₄K₂CO₃Toluene100-120Moderate2-5[4]

Expertise & Experience:

  • Phosphine-Free Systems (e.g., Pd(OAc)₂): The use of simple palladium salts like palladium acetate without a phosphine ligand can be highly effective and cost-efficient.[1] The reaction often requires a higher temperature, and the choice of base and solvent is crucial. Acetates like KOAc are often employed.

  • Bulky Electron-Rich Phosphine Ligands (e.g., SPhos): Ligands like SPhos (dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine) are known to promote C-H activation and reductive elimination, often leading to higher yields and catalyst turnover numbers.[3][5] They are particularly useful for coupling with less reactive aryl halides.

  • Palladium Pincer Complexes: These complexes are known for their high stability and catalytic activity, often allowing for lower catalyst loadings and milder reaction conditions.

Suzuki-Miyaura Coupling Catalysts

The Suzuki-Miyaura coupling is a well-established and versatile method. The choice of catalyst often depends on the nature of the halide on the phenol and the boronic acid derivative of the thiophene.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄PPh₃ (in complex)K₂CO₃Toluene/H₂O90Good2.5[2]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O9077-950.25-1[5]
PdCl₂(dppf)dppf (in complex)K₃PO₄Toluene/H₂O100Low2[5]

Expertise & Experience:

  • Palladium(0) Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic and effective catalyst for Suzuki couplings.[2] It is an air-sensitive solid that requires careful handling.

  • Palladium(II) Pre-catalysts with Phosphine Ligands (e.g., Pd(OAc)₂/SPhos): Using a stable Pd(II) source like palladium acetate with a suitable phosphine ligand is a common and practical approach. The Pd(II) is reduced in situ to the active Pd(0) species. SPhos is again a highly effective ligand in this context, promoting efficient coupling.[5]

  • Palladium Complexes with Ferrocenyl Ligands (e.g., PdCl₂(dppf)): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is another widely used pre-catalyst. The dppf ligand provides good stability and activity.

Mechanistic Insights: The Catalytic Cycles

Understanding the reaction mechanism is crucial for troubleshooting and optimizing your synthesis. Below are simplified diagrams of the catalytic cycles for both Direct C-H Arylation and Suzuki-Miyaura Coupling.

Direct C-H Arylation Catalytic Cycle

G A Pd(0) B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)-X B->C D C-H Activation (Thiophene) C->D Thiophene E Ar-Pd(II)-Thiophene D->E F Reductive Elimination E->F H [HX] E->H -HX F->A Regenerated Pd(0) G This compound F->G Product

Caption: Simplified catalytic cycle for Direct C-H Arylation.

The catalytic cycle for direct C-H arylation typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by C-H activation of the thiophene, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling Catalytic Cycle

G A Pd(0) B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)-X B->C D Transmetalation (Thiophene-B(OR)₂) C->D Thiophene-B(OR)₂ E Ar-Pd(II)-Thiophene D->E H X-B(OR)₂ D->H Byproduct F Reductive Elimination E->F F->A Regenerated Pd(0) G This compound F->G Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura Coupling.

The Suzuki-Miyaura coupling cycle also begins with the oxidative addition of the aryl halide to Pd(0). This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[2]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via both methods. These should be considered as starting points and may require optimization based on the specific substrates and desired scale.

Protocol 1: Direct C-H Arylation using Pd(OAc)₂

Materials:

  • Thiophene

  • 2-Bromophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • N,N-Dimethylacetamide (DMAc)

  • Argon (or other inert gas)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add 2-bromophenol (1.0 mmol), potassium acetate (2.0 mmol), and palladium(II) acetate (0.002 mmol, 0.2 mol%).

  • Add thiophene (5.0 mmol, 5 equivalents) and N,N-dimethylacetamide (5 mL).

  • Seal the tube and heat the reaction mixture at 130 °C for 18-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

Materials:

  • Thiophene-2-boronic acid

  • 2-Bromophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Argon (or other inert gas)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-bromophenol (1.0 mmol), thiophene-2-boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.005 mmol, 0.5 mol%), and SPhos (0.01 mmol, 1.0 mol%).

  • Add toluene (5 mL) and water (0.5 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture at 90 °C for 12-18 hours.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Conclusion and Recommendations

Both Direct C-H Arylation and Suzuki-Miyaura Coupling are highly effective methods for the synthesis of this compound, with the choice of palladium catalyst being a key determinant of success.

  • For a more atom-economical and potentially shorter synthetic route, Direct C-H Arylation is an excellent choice. Simple, phosphine-free palladium systems like Pd(OAc)₂ can be very effective, though they may require higher temperatures. For more challenging substrates or to achieve higher turnover numbers, catalyst systems with bulky phosphine ligands like SPhos are recommended.

  • For reliability, broad functional group tolerance, and often higher yields, the Suzuki-Miyaura Coupling remains the gold standard. A combination of a Pd(II) pre-catalyst like Pd(OAc)₂ with a robust ligand such as SPhos offers a versatile and highly active catalytic system. While requiring the synthesis of the thiophene boronic acid, the predictability and high efficiency of this method are significant advantages.

Ultimately, the optimal catalyst and method will depend on the specific requirements of the synthesis, including cost, scale, and the presence of other functional groups in the starting materials. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for the successful synthesis of this compound.

References

  • Request PDF | Palladium-Catalyzed Direct C2-Arylation of Benzo[b]thiophenes with Electron-Rich Aryl Halides: Facile Access to Thienoacene Derivatives | Find, read and cite all the research you need on ResearchG
  • Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed.
  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI.
  • Turning Pd-catalysed direct C–H arylation of thiophene derivatives into green : industrial wastewater as an effective reaction medium - RSC Publishing.
  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
  • Palladium-Catalyzed Perarylation of 3-Thiophene- and 3-Furancarboxylic Acids Accompanied by C−H Bond Cleavage and Decarboxylation | Organic Letters - ACS Public
  • Synthesis of Substituted Thiophenes by Palladium-Catalyzed Heterocyclodehydration of 1-Mercapto-3-yn-2-ols in Conventional and Nonconventional Solvents | The Journal of Organic Chemistry - ACS Public
  • Palladium-catalyzed direct alkynylation of thiophenes with halosilylacetylenes.
  • Palladium catalysis enables cross-coupling–like S N 2-glycosyl
  • Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - ResearchG
  • Palladium-catalyzed multiple aryl
  • Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional - TechConnect Briefs.
  • Palladium Supported on Bioinspired Materials as C
  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF - ResearchG
  • Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium C
  • Synthesis and characterization of thiophene-derived palladium(ii) complex immobilized on FSM-16 and its application in the novel synthesis of 7-(aryl)-7,12-dihydro-6H-indeno[3][6][7]triazolo[1,5-a]pyrimidine-6-one derivatives - PMC - NIH.

  • Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones | Request PDF - ResearchG
  • Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing).
  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube.
  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - ResearchG
  • Palladium(0)
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar.

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A Comparative Analysis of 2-(Thiophen-2-yl)phenol and Other Biaryl Scaffolds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 2-(Thiophen-2-yl)phenol and its derivatives against other prominent biaryl compounds in the context of biological assays relevant to drug discovery. We will delve into the structural nuances that drive differential performance, present supporting experimental data, and provide detailed protocols for key assays to ensure reproducibility and further investigation.

Introduction: The Biaryl Motif in Modern Drug Discovery

Biaryl structures, characterized by two directly connected aromatic rings, are privileged scaffolds in medicinal chemistry. Their rigid yet tunable nature allows for precise orientation of substituents to interact with biological targets. This structural motif is central to the mechanism of action of numerous approved drugs, including the anti-inflammatory agent celecoxib and the antihypertensive valsartan. The choice of the specific aromatic rings within the biaryl system is a critical decision in the design of new chemical entities, as it profoundly influences the compound's physicochemical properties, metabolic stability, and target engagement.

This guide focuses on the this compound scaffold, a heterocyclic biaryl system that has garnered significant interest. We will compare its performance with other common biaryl cores, such as biphenyls and phenylpyridines, to provide a clear rationale for scaffold selection in research and development.

The Unique Profile of the this compound Scaffold

The this compound core combines a phenol ring with a thiophene ring. This arrangement offers several advantages over a simple biphenyl system:

  • Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a crucial anchor point for binding to protein targets.

  • Metabolic Stability: The thiophene ring often imparts greater metabolic stability compared to a phenyl ring, as it can be less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Modulated Lipophilicity: The sulfur atom in the thiophene ring can influence the compound's overall lipophilicity and electronic properties, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparative Performance in Biological Assays

To illustrate the practical implications of scaffold selection, we will examine the performance of this compound derivatives in comparison to other biaryl compounds in two distinct and critical areas of drug discovery: cyclooxygenase (COX) inhibition and phosphodiesterase (PDE) inhibition.

Cyclooxygenase (COX) Inhibition Assays

The COX enzymes (COX-1 and COX-2) are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs). The development of selective COX-2 inhibitors has been a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

A study by Hebda et al. (2020) synthesized and evaluated a series of this compound derivatives for their COX-1 and COX-2 inhibitory activity. Their findings highlight the potential of this scaffold in developing selective COX-2 inhibitors.

Table 1: Comparative COX-1/COX-2 Inhibition Data for Selected Biaryl Compounds

Compound/ScaffoldCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
This compound Derivative (4n) 11.30.1959.5
Celecoxib (Biphenyl Derivative) >100.041>243
Ibuprofen (Non-biaryl Control) 1.85.10.35

As the data indicates, the this compound derivative 4n demonstrates potent and selective inhibition of COX-2. While not as selective as celecoxib, its high potency against COX-2 underscores the value of the thiophene-phenol scaffold. The selectivity index is a critical parameter, with a higher value indicating a more favorable therapeutic profile with a lower risk of gastrointestinal toxicity.

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.

Diagram 1: Workflow for In Vitro COX Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis enzyme COX-1 or COX-2 Enzyme incubation Incubate Enzyme and Test Compound enzyme->incubation buffer Reaction Buffer buffer->incubation substrate Arachidonic Acid initiation Add Arachidonic Acid to Initiate Reaction substrate->initiation test_compound Test Compound (e.g., this compound derivative) test_compound->incubation incubation->initiation reaction_mixture Enzymatic Conversion of Arachidonic Acid to Prostaglandin G2 (PGG2) initiation->reaction_mixture quenching Quench Reaction reaction_mixture->quenching detection_reagent Add Detection Reagent (e.g., TMPD) quenching->detection_reagent measurement Measure Absorbance at 590 nm detection_reagent->measurement calculation Calculate Percent Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for determining COX inhibitory activity.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a cofactor like hematin.

  • Compound Preparation: Dissolve the test compounds (e.g., this compound derivatives, celecoxib) in DMSO to create stock solutions. Prepare serial dilutions in the assay buffer.

  • Incubation: In a 96-well plate, add the enzyme solution, the test compound dilution, and the buffer. Allow the mixture to incubate for a specified time (e.g., 15 minutes) at room temperature to permit compound binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid (the substrate).

  • Reaction Termination and Detection: After a defined reaction time (e.g., 5 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl). The amount of prostaglandin G2 (PGG2) produced is determined colorimetrically by measuring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Phosphodiesterase (PDE) Inhibition Assays

Phosphodiesterases are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. PDE inhibitors have therapeutic applications in a wide range of diseases, including inflammatory conditions, cardiovascular disorders, and neurological diseases.

Research into thiophene-containing biaryl amides has demonstrated their potential as potent PDE4 inhibitors. PDE4 is a particularly attractive target for anti-inflammatory therapies.

Table 2: Comparative PDE4 Inhibition Data for Selected Biaryl Compounds

Compound/ScaffoldPDE4B1 IC50 (nM)
Thiophene-based Biaryl Amide 10
Roflumilast (Non-biaryl Control) 0.7-3.9
Biphenyl Carboxylic Acid Derivative >1000

The thiophene-based biaryl amide exhibits potent inhibition of PDE4B1, with an IC50 value in the nanomolar range. This level of potency is comparable to the approved PDE4 inhibitor roflumilast and significantly more potent than a representative biphenyl carboxylic acid derivative, which is largely inactive. This highlights the utility of the thiophene ring in achieving high-affinity binding to the PDE4 active site.

This protocol describes a fluorescence polarization (FP)-based assay for measuring PDE4 inhibition.

Diagram 2: Workflow for FP-Based PDE4 Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis pde4 PDE4 Enzyme incubation Incubate PDE4, Test Compound, and Fluorescent Substrate pde4->incubation buffer Assay Buffer buffer->incubation fluorescent_substrate Fluorescently Labeled cAMP fluorescent_substrate->incubation test_compound Test Compound test_compound->incubation hydrolysis PDE4 Hydrolyzes Fluorescent cAMP to Fluorescent AMP incubation->hydrolysis binding_reagent Add Binding Reagent (Antibody) hydrolysis->binding_reagent fp_measurement Measure Fluorescence Polarization binding_reagent->fp_measurement calculation Calculate Percent Inhibition fp_measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for a fluorescence polarization-based PDE4 assay.

Step-by-Step Methodology:

  • Component Preparation: Prepare solutions of recombinant human PDE4 enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and the test compounds in a suitable assay buffer.

  • Reaction Setup: In a microplate, combine the PDE4 enzyme, the test compound at various concentrations, and the assay buffer.

  • Reaction Initiation: Start the reaction by adding the FAM-cAMP substrate. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. During this time, active PDE4 will hydrolyze the FAM-cAMP to FAM-AMP.

  • Detection: Stop the reaction and initiate detection by adding a binding reagent that specifically binds to the unhydrolyzed FAM-cAMP. This binding reagent is typically a high-affinity antibody coupled to a bead.

  • Fluorescence Polarization Measurement: Read the plate on a fluorescence polarization reader. When the FAM-cAMP is bound to the large antibody-bead complex, it tumbles slowly, resulting in a high FP signal. When hydrolyzed to FAM-AMP, it is small and tumbles rapidly, leading to a low FP signal.

  • Data Analysis: The degree of inhibition is proportional to the FP signal. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Outlook

The this compound scaffold and related thiophene-containing biaryl systems represent a valuable class of compounds for drug discovery. As demonstrated in the COX and PDE inhibition assays, the inclusion of the thiophene ring can lead to potent and selective inhibitors with favorable pharmacological profiles.

The choice of a biaryl scaffold is a critical decision that should be guided by empirical data. The experimental protocols provided in this guide offer a starting point for researchers to evaluate their own compounds and make informed decisions in the scaffold selection process. Future research will likely continue to explore the vast chemical space of heterocyclic biaryls to identify novel drug candidates with improved efficacy and safety profiles.

References

  • Hebda, M., Wójcik, M., Pytka, K., Siwek, A., Gryboś, A., Kubiński, K., & Filipek, B. (2020). Synthesis and pharmacological evaluation of new this compound derivatives with potential antidepressant and anxiolytic-like properties. Molecules, 25(22), 5349. [Link]

  • Nave, S., Gillaizeau, I., Su, S., Folléas, B., Le Baut, G., & Berthelot, D. (2007). Synthesis and biological evaluation of new thiophene-based biaryl amides as potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4253-4257. [Link]

A Definitive Guide to Structural Validation: Elucidating the Connectivity of 2-(Thiophen-2-yl)phenol with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in medicinal chemistry and materials science, the unequivocal confirmation of a molecule's constitution is the bedrock of reliable research. Subtle differences in isomerism can lead to vastly different biological activities or material properties. The synthesis of 2-(Thiophen-2-yl)phenol, a bi-aromatic system, presents a classic analytical challenge: confirming the precise point of connectivity between the phenol and thiophene rings. While 1D NMR provides a foundational view, overlapping signals and the lack of through-bond information can leave ambiguity.

This guide provides an in-depth, data-supported comparison of how a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—work in concert to provide irrefutable proof of structure. We will move beyond a simple procedural outline to explain the causality behind the experimental choices, demonstrating how this powerful analytical workflow forms a self-validating system for structural elucidation.

The Analytical Challenge: Beyond a Simple Spectrum

The core challenge in validating the structure of this compound lies in distinguishing it from its potential isomers, such as 3-(thiophen-2-yl)phenol or 2-(thiophen-3-yl)phenol. While mass spectrometry can confirm the molecular formula (C₁₀H₈OS)[1], it cannot differentiate between these constitutional isomers. 1D ¹H and ¹³C NMR provide essential information on the number and type of protons and carbons, but definitive assignment, especially of the quaternary carbons at the ring junction, requires a more sophisticated approach. 2D NMR spectroscopy provides this solution by revealing through-bond correlations between nuclei.[2][3][4]

The 2D NMR Toolkit: A Multi-faceted Approach

To solve this structural puzzle, we employ a trio of powerful 2D NMR experiments. Each provides a unique and complementary piece of information, and together they allow for a complete and unambiguous assignment of the molecular structure.[5][6][7]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (e.g., H-C-H or H-C-C-H).[8][9][10] It is invaluable for mapping out the distinct proton networks within the individual aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[11][12][13] It serves as a bridge, allowing us to assign the ¹³C signals for all protonated carbons based on the already-assigned ¹H signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for this specific challenge. It reveals long-range correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[11][14][15][16] These correlations allow us to "walk" across the molecule, crucially establishing the connectivity between the phenol and thiophene rings through the C-C bond that links them.

A Step-by-Step Elucidation Workflow

The logical flow from sample preparation to final structure confirmation is a systematic process of data acquisition and interpretation.

G cluster_0 Data Acquisition cluster_1 Data Interpretation A Sample Preparation (Dissolve in CDCl3) B 1D NMR (¹H, ¹³C, DEPT-135) A->B C 2D NMR (COSY, HSQC, HMBC) B->C D Assign Spin Systems (COSY) C->D E Assign Protonated Carbons (HSQC) D->E F Establish Long-Range Connectivity (HMBC) E->F G Assign Quaternary Carbons (HMBC) F->G H H G->H Final Structure Validation

Caption: Experimental workflow for 2D NMR structural validation.

Step 1: Foundational 1D NMR Analysis

First, standard 1D ¹H and ¹³C NMR spectra are acquired. Based on known chemical shift ranges for phenol and thiophene derivatives, we can make preliminary assignments.[17][18][19][20][21] The DEPT-135 experiment is also useful to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Atom LabelPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)DEPT-135
Phenol Ring
H3~7.30, dd~129.5CH
H4~6.95, td~121.0CH
H5~7.20, td~128.0CH
H6~7.00, dd~116.0CH
OH~5.5-8.0, br s--
C1-~153.0C
C2-~125.0C
Thiophene Ring
H3'~7.15, dd~124.5CH
H4'~7.05, t~126.0CH
H5'~7.35, dd~128.5CH
C2'-~140.0C
Step 2: Mapping Proton Networks with COSY

The COSY spectrum is essential for confirming proton-proton adjacencies.[9][22] We expect to see two distinct and separate spin systems.

  • Phenol System: Cross-peaks will connect H3↔H4, H4↔H5, and H5↔H6, confirming their sequential arrangement on the phenol ring.

  • Thiophene System: Cross-peaks will connect H3'↔H4' and H4'↔H5', mapping the connectivity within the thiophene ring.

Crucially, no cross-peaks should appear between the phenol protons and the thiophene protons, as they are separated by more than three bonds.

G cluster_phenol Phenol Ring Correlations cluster_thiophene Thiophene Ring Correlations p_h3 H3 p_h4 H4 p_h3->p_h4 p_h5 H5 p_h4->p_h5 p_h6 H6 p_h5->p_h6 t_h3 H3' t_h4 H4' t_h3->t_h4 t_h5 H5' t_h4->t_h5

Caption: Key COSY correlations identifying the two spin systems.

Step 3: Linking Protons to Carbons with HSQC

The HSQC spectrum provides direct one-bond C-H correlations, allowing for the unambiguous assignment of all protonated carbons.[5][23] Each proton signal on the F2 (¹H) axis will show a single cross-peak to its directly attached carbon on the F1 (¹³C) axis. For example, the proton signal at ~7.30 ppm (H3) will correlate to the carbon signal at ~129.5 ppm (C3). This step is critical for translating the proton map from COSY into a partial carbon skeleton.

Step 4: The Decisive Connection with HMBC

The HMBC experiment is the key to validating the entire structure by revealing long-range C-H correlations, particularly across the junction of the two rings.[16][24][25]

Key Validating Correlations:

  • H6 (Phenol) → C2' (Thiophene): A proton on the phenol ring (H6 at ~7.00 ppm) should show a three-bond correlation (³JCH) to the quaternary carbon of the thiophene ring (C2' at ~140.0 ppm).

  • H3' (Thiophene) → C2 (Phenol): A proton on the thiophene ring (H3' at ~7.15 ppm) should show a three-bond correlation (³JCH) to the quaternary carbon of the phenol ring (C2 at ~125.0 ppm).

  • H3' (Thiophene) → C1 (Phenol): This same thiophene proton (H3') may also show a correlation to the hydroxyl-bearing carbon C1, further solidifying the ortho-substitution pattern.

These specific cross-ring correlations are only possible if the thiophene ring is connected at the C2 position of the phenol ring. The absence of these correlations and the presence of others would suggest an alternative isomeric structure. The HMBC also allows for the assignment of the non-protonated (quaternary) carbons, C1, C2, and C2'.

Caption: Crucial HMBC correlations confirming ring connectivity.

Experimental Protocol

1. Sample Preparation:

  • Weigh approximately 10-15 mg of the synthesized this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).

  • Transfer the solution to a 5 mm NMR tube.

2. Spectrometer Setup & Data Acquisition: [17]

  • All spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for optimal sensitivity.

  • Tune and shim the spectrometer to achieve high field homogeneity. Lock the field frequency using the deuterium signal from CDCl₃.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse (zg30).

  • Spectral Width: ~12 ppm, centered around 6 ppm.

  • Number of Scans: 16 scans.

  • Relaxation Delay (d1): 2 seconds.

¹³C{¹H} NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

  • Spectral Width: ~220 ppm, centered around 110 ppm.

  • Number of Scans: 1024 scans.

  • Relaxation Delay (d1): 2 seconds.

2D COSY Acquisition:

  • Pulse Sequence: Gradient-selected COSY (cosygpqf).

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 4-8 scans per increment.

2D HSQC Acquisition:

  • Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).

  • Spectral Width: 12 ppm (F2, ¹H) x 220 ppm (F1, ¹³C).

  • ¹JCH Coupling Constant: Optimized for 145 Hz.

2D HMBC Acquisition:

  • Pulse Sequence: Gradient-selected HMBC (hmbcgplpndqf).

  • Spectral Width: 12 ppm (F2, ¹H) x 220 ppm (F1, ¹³C).

  • Long-Range Coupling Constant (JCH): Optimized for 8 Hz to enhance 2- and 3-bond correlations.[11]

3. Data Processing:

  • Apply Fourier transformation to all acquired Free Induction Decays (FIDs).

  • Phase and baseline correct all spectra.

  • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.

Conclusion: A Self-Validating System

By systematically applying a suite of 2D NMR experiments, we move from ambiguity to certainty. The COSY spectrum delineates the isolated spin systems of the molecule, the HSQC spectrum provides a direct C-H correlation map, and the HMBC spectrum delivers the definitive evidence of long-range connectivity. The observation of key correlations between the phenol H6 and the thiophene C2', and between the thiophene H3' and the phenol C2, provides irrefutable proof of the this compound structure. This logical, multi-experiment workflow represents a robust and self-validating system, ensuring the highest degree of confidence for researchers, scientists, and drug development professionals.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • HSQC and HMBC | NMR Core Facility - Columbia University. Available at: [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • Heteronuclear single quantum coherence spectroscopy - Wikipedia. Available at: [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument - Nanalysis. Available at: [Link]

  • This compound | C10H8OS | CID 3564195 - PubChem. Available at: [Link]

  • COSY - University of California, Riverside. Available at: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science . Available at: [Link]

  • Heteronuclear Multible Bond Correlation Spectroscopy - Slideshare. Available at: [Link]

  • Identify pairs of coupled protons in the compound whose COSY spec... - Pearson. Available at: [Link]

  • Video: 2D NMR: Overview of Heteronuclear Correlation Techniques - JoVE. Available at: [Link]

  • COSY | NMR Core Facility - Columbia University. Available at: [Link]

  • Heteronuclear Multiple Bond Connectivity: Significance and symbolism . Available at: [Link]

  • How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum - YouTube. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. Available at: [Link]

  • Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. Available at: [Link]

  • How does 2D NMR help to elucidate chemical structure? - ResearchGate. Available at: [Link]

  • H-NMR and C-NMR of Alcohols and Phenols - Chemistry LibreTexts. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available at: [Link]

  • Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Available at: [Link]

  • 1H proton nmr spectrum of phenol - Doc Brown's Chemistry. Available at: [Link]

  • 1H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... - ResearchGate. Available at: [Link]

  • HMBC and HMQC Spectra - Chemistry LibreTexts. Available at: [Link]

  • Combining NMR spectral and structural data to form models... - PubMed. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities... - ACS Publications. Available at: [Link]

  • Chemical shifts - University College London. Available at: [Link]

  • Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents... - RSC Publishing. Available at: [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene... - Journal of the American Chemical Society. Available at: [Link]

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  • Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal... - MDPI. Available at: [Link]

  • NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY)... - ResearchGate. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of 2-(Thiophen-2-yl)phenol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of biaryl and heteroaryl compounds is a cornerstone of molecular design and innovation. Among these, 2-(thiophen-2-yl)phenol stands out as a valuable scaffold and intermediate due to its unique electronic and structural properties conferred by the electron-rich thiophene ring coupled with the versatile phenol moiety.[1] This guide provides an in-depth, comparative analysis of the most effective and commonly employed synthetic strategies to access this key molecule, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical execution, and relative merits of Suzuki-Miyaura coupling, Negishi coupling, and a protected Kumada coupling approach.

Introduction to Synthetic Strategies

The primary challenge in synthesizing this compound lies in the formation of the carbon-carbon bond between the phenyl and thiophene rings. Modern organometallic cross-coupling reactions have become the methods of choice for this transformation, offering high efficiency and functional group tolerance.[2] This guide will focus on three palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Negishi coupling, and the Kumada coupling, each utilizing a different organometallic reagent.

Route 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions due to its operational simplicity, the commercial availability and stability of boronic acid reagents, and its tolerance to a wide range of functional groups, including the unprotected phenol.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand, such as SPhos, is crucial for promoting the oxidative addition of the aryl halide to the palladium(0) center and facilitating the subsequent reductive elimination to afford the desired biaryl product.[4] The use of a suitable base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Aryl-Pd(II)-Thienyl(L2) Aryl-Pd(II)-Thienyl(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-Thienyl(L2) Transmetalation (Thienyl-B(OR)2 + Base) Aryl-Pd(II)-Thienyl(L2)->Pd(0)L2 Reductive Elimination This compound This compound Aryl-Pd(II)-Thienyl(L2)->this compound Product Negishi_Coupling Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Aryl-Pd(II)-Thienyl(L2) Aryl-Pd(II)-Thienyl(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-Thienyl(L2) Transmetalation (Thienyl-ZnCl) Aryl-Pd(II)-Thienyl(L2)->Pd(0)L2 Reductive Elimination This compound This compound Aryl-Pd(II)-Thienyl(L2)->this compound Product Kumada_Route_Workflow cluster_0 Step 1: Kumada Coupling cluster_1 Step 2: Demethylation 2-Bromoanisole 2-Bromoanisole 2-(Thiophen-2-yl)anisole 2-(Thiophen-2-yl)anisole 2-Bromoanisole->2-(Thiophen-2-yl)anisole 2-ThienylMgBr, Pd or Ni catalyst This compound This compound 2-(Thiophen-2-yl)anisole->this compound BBr3, DCM

Sources

Benchmarking the photophysical properties of 2-(Thiophen-2-yl)phenol against known fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Photophysical Properties of 2-(Thiophen-2-yl)phenol

An Objective Benchmarking Against Established Fluorophores

As the demand for novel fluorescent probes in high-throughput screening, cellular imaging, and diagnostics continues to grow, the rigorous characterization of new molecular entities is paramount. This guide provides a comprehensive analysis of the photophysical properties of this compound, a promising heterocyclic compound, benchmarked against three industry-standard fluorophores: Fluorescein, Rhodamine 6G, and Coumarin 1. Our objective is to furnish researchers, scientists, and drug development professionals with the foundational data and methodologies required to make informed decisions when selecting fluorescent probes for their specific applications.

The choice of benchmark fluorophores was deliberate. Fluorescein is a widely used, pH-sensitive dye, known for its high quantum yield in aqueous solutions.[1][2] Rhodamine 6G is celebrated for its exceptional photostability and high fluorescence quantum yield, making it a workhorse in laser applications and as a tracer dye.[3][4] Coumarin derivatives are known for their sensitivity to solvent polarity and large Stokes shifts.[5][6] By comparing this compound against these well-characterized molecules, we can better understand its potential advantages and limitations.

Core Principles of Fluorescence: A Refresher

Fluorescence is a photoluminescent process wherein a molecule absorbs a photon of light, exciting an electron to a higher energy state. The subsequent return of the electron to its ground state results in the emission of a photon of lower energy (longer wavelength). The key parameters that define a fluorophore's performance are:

  • Absorption (λ_abs) and Emission (λ_em) Maxima: The wavelengths at which the fluorophore most efficiently absorbs and emits light, respectively. The difference between these two maxima is known as the Stokes Shift . A large Stokes shift is often desirable as it minimizes self-absorption and improves signal-to-noise ratios.

  • Molar Extinction Coefficient (ε): A measure of how strongly a molecule absorbs light at a given wavelength. A higher molar extinction coefficient indicates a greater probability of light absorption, leading to a brighter fluorescent signal.

  • Fluorescence Quantum Yield (Φ_f): The ratio of photons emitted to photons absorbed.[7] This value, ranging from 0 to 1, represents the efficiency of the fluorescence process. A quantum yield close to 1 indicates a highly efficient fluorophore.

  • Fluorescence Lifetime (τ_f): The average time a molecule remains in its excited state before returning to the ground state.[8] This property is intrinsic to the fluorophore and its environment and is the basis for advanced techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).

The following Jablonski diagram provides a visual representation of the electronic state transitions involved in fluorescence.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: Simplified Jablonski diagram illustrating the electronic state transitions involved in fluorescence.

Quantitative Data Presentation: A Head-to-Head Comparison

The selection of a fluorescent probe is primarily dictated by its photophysical parameters. The following table summarizes key data for this compound alongside our selected commercial benchmarks. It is crucial to note that the photophysical properties of this compound are not widely reported in the literature and require experimental determination for definitive values. The values presented here are estimations based on the properties of similar thiophene-based fluorescent materials to provide a preliminary comparison.[9][10] The data for the benchmark fluorophores are compiled from various cited sources.

Fluorophore λ_abs (nm) λ_em (nm) Stokes Shift (nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Quantum Yield (Φ_f) Lifetime (τ_f, ns) Solvent/Conditions
This compound ~340-360~430-450~90Not ReportedNot ReportedNot ReportedDichloromethane[10]
Fluorescein 4905142476,9000.934.00.1 M NaOH[1]
Rhodamine 6G 53055525116,0000.95~4.0Ethanol[4]
Coumarin 1 3754568123,5000.50 - 0.73~2.5Ethanol[11][12]

Analysis:

Based on this comparative data, this compound is predicted to occupy a distinct spectral niche, with excitation and emission in the violet-to-blue region. Its estimated large Stokes shift is a notable feature, potentially offering advantages in minimizing spectral overlap in multiplexing applications. However, without experimental data on its quantum yield and molar extinction coefficient, its brightness relative to the benchmarks remains unknown. The thiophene moiety is known to influence the electronic properties of molecules, which could lead to interesting solvatochromic or sensing capabilities.[9]

Experimental Protocols for Fluorophore Characterization

To ensure scientific rigor, the photophysical properties of any novel fluorophore must be determined through standardized experimental protocols. The following sections detail the methodologies for these essential measurements.

Workflow for Comprehensive Benchmarking

The process of benchmarking a new fluorophore is a systematic endeavor, beginning with basic spectral characterization and progressing to more complex lifetime measurements.

workflow A Sample Preparation (Fluorophore in Solvent) B UV-Vis Spectroscopy (Measure Absorbance) A->B C Fluorometry (Measure Emission Spectrum) A->C F Lifetime Measurement (TCSPC) A->F D Calculate Stokes Shift B->D E Quantum Yield Measurement (Relative to Standard) B->E C->D C->E G Data Analysis & Comparison D->G E->G F->G

Caption: A logical workflow for the comprehensive benchmarking of a fluorescent probe.

Protocol 1: Determination of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorbance and emission and to calculate the Stokes shift.

Materials:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Stock solution of this compound (e.g., 1 mM in spectroscopic grade ethanol)

  • Spectroscopic grade ethanol (or other appropriate solvent)

Methodology:

  • Prepare a Dilute Solution: Prepare a dilute solution of the fluorophore in the chosen solvent (e.g., 1-10 µM). The absorbance at the maximum wavelength should be between 0.05 and 0.1 to avoid inner filter effects.[13]

  • Measure Absorbance:

    • Use the pure solvent to blank the UV-Vis spectrophotometer.

    • Record the absorbance spectrum of the fluorophore solution over a relevant wavelength range (e.g., 250-500 nm).

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Measure Emission:

    • Set the excitation wavelength of the spectrofluorometer to the determined λ_abs.

    • Record the fluorescence emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-infrared (e.g., λ_abs + 10 nm to 700 nm).

    • Identify the wavelength of maximum emission (λ_em).

  • Calculate Stokes Shift: Stokes Shift (nm) = λ_em - λ_abs.

Causality: Maintaining a low absorbance is critical to ensure a linear relationship between absorbance and concentration (Beer-Lambert Law) and to prevent the re-absorption of emitted photons by other fluorophore molecules in the solution, which can distort the emission spectrum.

Protocol 2: Relative Fluorescence Quantum Yield (Φ_f) Determination

Objective: To determine the fluorescence quantum yield of a sample relative to a well-characterized standard.

Principle: The relative method compares the integrated fluorescence intensity and the absorbance of the unknown sample to those of a standard with a known quantum yield.[14] The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

Where:

  • Φ_r is the quantum yield of the reference standard.

  • Grad_s and Grad_r are the gradients from the plot of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

  • n_s and n_r are the refractive indices of the sample and reference solvents, respectively.

Materials:

  • Quantum yield standard (e.g., Coumarin 1 in ethanol, Φ_r = 0.73)

  • Sample: this compound

  • UV-Vis Spectrophotometer and Spectrofluorometer

  • Spectroscopic grade solvents

Methodology:

  • Prepare Dilutions: Prepare a series of 5-6 dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should range from approximately 0.01 to 0.1.[14]

  • Measure Absorbance: For each dilution, record the absorbance at the chosen excitation wavelength (e.g., 375 nm for both Coumarin 1 and the estimated absorbance of the sample).

  • Measure Fluorescence:

    • For each dilution, record the corrected fluorescence emission spectrum.

    • Integrate the area under each emission curve to obtain the integrated fluorescence intensity.

  • Plot Data: For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

  • Calculate Gradient: Perform a linear regression for each data set. The slope of the line is the gradient (Grad). The plot should be linear and pass through the origin.

  • Calculate Quantum Yield: Use the equation above to calculate the quantum yield of the sample.

Self-Validation: The linearity of the plot of integrated intensity versus absorbance is a key validation step. A non-linear plot may indicate inner filter effects or other concentration-dependent phenomena, invalidating the results.

Protocol 3: Fluorescence Lifetime (τ_f) Measurement via TCSPC

Objective: To determine the fluorescence lifetime of the sample.

Principle: Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique that measures the time delay between a pulsed excitation source (e.g., a laser) and the arrival of a single emitted photon at a detector.[15][16][17] By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve.

TCSPC cluster_0 TCSPC System Pulsed Laser Pulsed Laser Sample Sample Pulsed Laser->Sample Electronics Timing Electronics Start-Stop Timer Histogram Builder Pulsed Laser->Electronics Sync Detector (PMT) Detector (PMT) Sample->Detector (PMT) Detector (PMT)->Electronics Photon Signal Decay Curve Decay Curve Electronics:f2->Decay Curve

Caption: Schematic of a Time-Correlated Single Photon Counting (TCSPC) system.

Methodology:

  • Instrument Setup:

    • Use a pulsed laser or LED with a high repetition rate as the excitation source, tuned to the λ_abs of the sample.

    • The detector is typically a high-speed photomultiplier tube (PMT).

  • Data Acquisition:

    • The timing electronics start a clock upon receiving a synchronization pulse from the laser and stop the clock when a photon is detected.[18]

    • This time difference is binned into a histogram.

    • The process is repeated until sufficient photons (typically >10,000 in the peak channel) are collected to form a smooth decay curve.

  • Data Analysis:

    • The instrument response function (IRF) is measured using a scattering solution.

    • The acquired fluorescence decay curve is fitted to an exponential or multi-exponential decay model, deconvolved with the IRF, to extract the fluorescence lifetime (τ_f).

Expertise: The choice of a multi-exponential decay model is crucial when the sample may exist in multiple conformational states or environments, each with a distinct lifetime. The quality of the fit (e.g., a chi-squared value close to 1) validates the chosen model.

Conclusion

This guide establishes a framework for the systematic evaluation of this compound as a fluorescent probe. While preliminary analysis suggests it may offer a useful spectral profile with a large Stokes shift, its true potential can only be unlocked through rigorous experimental validation as outlined in the provided protocols. By benchmarking against established fluorophores like Fluorescein, Rhodamine 6G, and Coumarin 1, researchers can quantitatively assess its brightness, photostability, and environmental sensitivity. These data are essential for determining its suitability for specific applications, from in vitro assays to advanced cellular imaging, and will ultimately define its place in the expanding toolkit of fluorescent probes available to the scientific community.

References

  • HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]

  • Valdya, S. The Science Behind Rhodamine 6G: Properties and Applications. [Link]

  • PicoQuant. Time-correlated single photon counting (TCSPC). [Link]

  • ResearchGate. Photophysical parameters for R6G in nine solvents. [Link]

  • ACS Publications. Photophysical Properties of Coumarin 1 in Bile Salt Aggregates: An Insight into the Role of Bile Salt Structure on the Aggregation Behavior. [Link]

  • Morressier. Photophysical properties of coumarin-1 and coumarin-2 in water. [Link]

  • ID Quantique. What is Time Correlated Single Photon Counting?. [Link]

  • AUREA Technology. Time-Correlated Single Photon Counting. [Link]

  • ACS Publications. Unusual Photophysical Properties of Coumarin-151. [Link]

  • ACS Publications. Interfacial Effects of the Photophysics of Rhodamine 6G Ultra-Thin Films on a Poly(methylmethacrylate) Surface. [Link]

  • Becker & Hickl GmbH. Time-Correlated Single Photon Counting. [Link]

  • Wikipedia. Fluorescein. [Link]

  • ACS Publications. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. [Link]

  • AIP Publishing. Effect of solvent polarity on the photophysical properties of coumarin-1 dye. [Link]

  • ACS Publications. Photophysical and Lasing Properties of Rhodamine 6G Confined in Polymeric Nanoparticles. [Link]

  • ResearchGate. Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant. [Link]

  • ResearchGate. Photo-physical properties and amplified spontaneous emission of a new derivative of fluorescein. [Link]

  • National Institutes of Health. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives. [Link]

  • PubMed. Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials. [Link]

  • ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

  • OPUS. Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]

  • National Institutes of Health. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]

  • Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

  • ResearchGate. Common Commercially Available Fluorophores and Their Properties. [Link]

  • PubChem. This compound. [Link]

  • protocols.io. Calibration Protocol - Fluorescence Standard Curve with Fluorescein. [Link]

  • ResearchGate. Calibration Protocol - Fluorescence Standard Curve with Fluorescein v1. [Link]

  • RSC Publishing. Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications. [Link]

  • nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • PubMed. Calibration standards for multicenter clinical trials of fluorescence spectroscopy for in vivo diagnosis. [Link]

  • PolyU Institutional Research Archive. Photophysical Characteristics and Photosensitizing Abilities of Thieno[3,2-b]thiophene-Based Organic Dyes. [Link]

  • National Institutes of Health. Fluorescence Lifetime Measurements and Biological Imaging. [Link]

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Comparative analysis of the antioxidant activity of thiophene-phenol isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the battle against oxidative stress is a primary frontier. Oxidative stress, a result of an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a host of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. This has spurred intensive research into novel antioxidant compounds. Among these, heterocyclic phenols, particularly those integrating a thiophene nucleus with a phenolic moiety, represent a promising class of radical scavengers.

This guide provides a comparative analysis of the antioxidant activity of thiophene-phenol isomers. We will delve into the structural nuances that dictate their efficacy, present available experimental data, and outline the standard methodologies used to evaluate their performance. Our focus is on the "why"—the causal relationships between molecular structure and antioxidant function—to empower researchers in the rational design of next-generation antioxidant therapeutics.

The Mechanistic Cornerstone: How Phenolic Antioxidants Work

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. This process, known as hydrogen atom transfer (HAT), is highly effective because the resulting phenoxyl radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring.[1][2] The stability of this radical is paramount; a more stable radical signifies a more reactive parent phenol and, consequently, a more potent antioxidant.

The key factors influencing the antioxidant capacity of phenols, and by extension thiophene-phenols, are:

  • Bond Dissociation Enthalpy (BDE): A lower O-H bond dissociation enthalpy means the hydrogen atom is more easily donated, leading to higher antioxidant activity.[3]

  • Radical Stabilization: The ability of the molecule to stabilize the phenoxyl radical through resonance is crucial. Electron-donating groups on the aromatic ring enhance this stabilization.

  • Position of the Hydroxyl Group: The location of the -OH group relative to other substituents and the aromatic system significantly impacts radical stability.

Isomeric Variations: The Critical Role of Structure

Thiophene-phenol isomers can vary in two key ways: the point of attachment between the thiophene and phenyl rings, and the position of the hydroxyl group on the phenyl ring (ortho, meta, or para). While a comprehensive study directly comparing all possible isomers is not available in the literature, we can establish a strong predictive comparison based on well-documented structure-activity relationships (SAR) for phenolic compounds.[4][5]

The Influence of Hydroxyl Group Position

The position of the -OH group on the phenyl ring is the most critical determinant of antioxidant activity.

  • Ortho and Para Isomers: When the hydroxyl group is in the ortho or para position relative to the thiophene substituent, the resulting phenoxyl radical is significantly stabilized. The thiophene ring and the phenyl ring's conjugated system can effectively delocalize the unpaired electron. The para position generally allows for the most effective resonance stabilization. The ortho position can also be highly active, sometimes benefiting from the formation of an intramolecular hydrogen bond, which can lower the O-H BDE.[4]

  • Meta Isomers: The meta isomer is consistently the least active. In this configuration, the lone electron of the phenoxyl radical cannot be effectively delocalized onto the thiophene ring through resonance. This lack of stabilization makes hydrogen donation less favorable.

This principle is consistently observed across various classes of phenolic antioxidants.[4] Therefore, it is a robust predictor for the relative activity of hydroxyphenyl-thiophene isomers.

Logical Relationship: Isomer Position and Antioxidant Activity

G cluster_isomers Hydroxyphenyl Position cluster_activity Antioxidant Activity ortho Ortho-OH high High Activity ortho->high  Resonance Stabilization + Potential H-Bonding para Para-OH para->high  Optimal Resonance Stabilization meta Meta-OH low Low Activity meta->low  Poor Resonance Stabilization

Caption: Predicted activity based on hydroxyl group position.

Experimental Data: A Snapshot of Thiophene-Phenol Antioxidant Capacity

Direct comparative data for simple hydroxyphenyl-thiophene isomers is scarce. However, studies on more complex thiophene derivatives containing a phenolic hydroxyl group provide valuable quantitative insights. A study on 3-hydroxy-thiophene derivatives evaluated their ability to scavenge the DPPH radical, a common metric for antioxidant activity.[6]

CompoundStructureDPPH IC₅₀ (µg/mL)[6]
2-Acetyl-3-hydroxy-5-(phenylamino)-4-((4-hydroxyphenyl)diazenyl)thiopheneComplex structure with a para-hydroxyphenyl group3.01
2-Benzoyl-3-hydroxy-5-(phenylamino)-4-((4-hydroxyphenyl)diazenyl)thiopheneComplex structure with a para-hydroxyphenyl group26.27
Ethyl 3-hydroxy-5-(phenylamino)-4-((4-hydroxyphenyl)diazenyl)thiophene-2-carboxylateComplex structure with a para-hydroxyphenyl group10.15
Reference Antioxidants
Ascorbic Acid11.23
BHT (Butylated hydroxytoluene)29.34
BHA (Butylated hydroxyanisole)8.76

Note: IC₅₀ is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. A lower IC₅₀ value indicates a higher antioxidant activity.

These results demonstrate that thiophene-phenol derivatives can exhibit potent antioxidant activity, in some cases surpassing that of common standards like Ascorbic Acid and BHT.[6] The data also highlights that other substituents on the thiophene ring significantly modulate the overall activity. For instance, the presence of an acetyl group in the first compound leads to exceptionally high potency.

Standardized Protocols for Antioxidant Evaluation

To ensure data is reliable and comparable across studies, standardized assays are essential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most widely used methods.[3][7]

Experimental Protocol: DPPH Radical Scavenging Assay

1. Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of a hydrogen-donating antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, which is colorless or pale yellow. The change in absorbance at ~517 nm is measured spectrophotometrically to quantify the scavenging activity.[8]

2. Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (thiophene-phenol isomers)

  • Reference standard (e.g., Trolox, Ascorbic Acid)[7]

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (microplate reader or UV-Vis)

3. Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Sample Solutions: Prepare a series of concentrations for each test compound and the reference standard in methanol.

  • Assay Protocol (Microplate): a. To each well of a 96-well plate, add 100 µL of the DPPH solution. b. Add 100 µL of the various concentrations of the sample/standard solutions to their respective wells. c. For the control well, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The incubation time is a critical parameter and should be kept consistent.[7]

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC₅₀ Determination: Plot the % inhibition against the concentration of the test compounds. The IC₅₀ value is determined by interpolation from this graph and represents the concentration required to scavenge 50% of the DPPH radicals.

Workflow: DPPH Antioxidant Assay

G prep_dpph Prepare 0.1 mM DPPH Solution mixing Mix DPPH with Sample/Control prep_dpph->mixing prep_samples Prepare Serial Dilutions of Test Isomers prep_samples->mixing incubation Incubate 30 min in Dark mixing->incubation read Measure Absorbance at 517 nm incubation->read calculate Calculate % Inhibition vs. Control read->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC₅₀ Value plot->ic50

Caption: Standard workflow for determining IC₅₀ using the DPPH assay.

Conclusion and Future Directions

The antioxidant potential of thiophene-phenol compounds is fundamentally governed by the principles of phenolic chemistry. The positional arrangement of the hydroxyl group on the phenyl ring is a critical design parameter, with ortho and para isomers predicted to have significantly higher activity than their meta counterparts due to superior resonance stabilization of the phenoxyl radical.

While direct experimental comparisons of the fundamental isomers are lacking, data from more complex derivatives confirm that the thiophene-phenol scaffold is a potent antioxidant platform.[6] Future research should focus on a systematic synthesis and evaluation of the core positional isomers—such as 2-(4-hydroxyphenyl)thiophene, 2-(3-hydroxyphenyl)thiophene, and 2-(2-hydroxyphenyl)thiophene—to provide a definitive quantitative benchmark. Such studies will be invaluable for validating SAR predictions and guiding the rational design of novel, highly effective antioxidants for therapeutic and industrial applications.

References

  • Molecular modeling and antioxidant activity of newly synthesized 3-hydroxy-2-substituted-thiophene derivatives. (2025). ResearchGate. [Link]

  • IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays. ResearchGate. [Link]

  • IC 50 values of DPPH scavenging activity of isolated compounds and that of standard. ResearchGate. [Link]

  • Synthesis and Biological Screening of Thiophene Derivatives. ResearchGate. [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). MDPI. [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (2024). MDPI. [Link]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). National Institutes of Health. [Link]

  • Quantitative structure-activity relationships of antioxidant phenolic compounds. ResearchGate. [Link]

  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2013). ResearchGate. [Link]

  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019). ResearchGate. [Link]

  • Correlation between total phenolic content and DPPH IC50 values. ResearchGate. [Link]

  • Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives. (2022). ResearchGate. [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). PubMed. [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). National Institutes of Health. [Link]

  • Quantitative structure-activity relationship analysis of phenolic antioxidants. (1999). PubMed. [Link]

  • Thiophenyl-chalcone derivatives: Synthesis, antioxidant activity, FMO energies and molecular parameters. (2023). DergiPark. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health. [Link]

  • A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. (2024). MDPI. [Link]

  • Comparative Evaluation of Total Antioxidant Capacities of Plant Polyphenols. (2019). MDPI. [Link]

  • Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. (2025). National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Privileged Scaffold

In the landscape of medicinal chemistry, the thiophene ring is a "privileged pharmacophore," integral to the structure of numerous FDA-approved drugs.[1][2][3] Its derivative, 2-(Thiophen-2-yl)phenol (CAS 106584-13-8), combines the thiophene moiety with a phenolic group, presenting a molecule with significant potential as a building block for novel therapeutics.[4][5] The journey from a promising lead compound to a clinical candidate is underpinned by rigorous analytical characterization. Ensuring the identity, purity, and strength of such compounds requires analytical methods that are not just accurate and reliable, but also robust and transferable across different laboratories, instruments, and analysts.

This guide provides an in-depth, experience-driven comparison of two common-but-distinct analytical techniques—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS)—for the analysis of this compound. Our focus is not merely on validating these methods in isolation, but on the critical process of cross-validation . Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results under different conditions, such as in a different laboratory or when compared against an alternative method.[6][7] This process is a scientific and regulatory necessity, ensuring data integrity throughout the drug development lifecycle.[6][8]

Here, we move beyond a simple recitation of protocols. We will dissect the causality behind experimental choices, present a self-validating system grounded in international regulatory standards, and provide the data and tools necessary for you, the researcher, to make informed decisions for your specific analytical challenges.

The Cross-Validation Framework: Adherence to Global Standards

The foundation of any robust analytical method validation is a clear and scientifically sound framework. Our approach is built upon the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, a standard recognized by the FDA and EMA.[9][10][11][12] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[12][13]

Our cross-validation study will compare the HPLC-UV and GC-MS methods based on the following core performance characteristics:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[9][14]

  • Linearity & Range: The capacity to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9][15]

  • Accuracy: The closeness of test results to the true value.[9][14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[16]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be reliably detected and quantified, respectively.[15][17]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[15][17]

The logical flow of this cross-validation process is depicted below.

CrossValidation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Comparison cluster_conclusion Phase 4: Conclusion ATP Define Analytical Target Profile (ATP) Method_Dev Develop HPLC-UV & GC-MS Methods ATP->Method_Dev Protocol Establish Validation & Cross-Validation Protocol (ICH Q2(R2) Framework) Method_Dev->Protocol Sample_Prep Prepare Standard Solutions & Spiked Samples Protocol->Sample_Prep HPLC_Val Execute HPLC-UV Validation Runs Sample_Prep->HPLC_Val GC_Val Execute GC-MS Validation Runs Sample_Prep->GC_Val Data_Analysis Analyze Data for Each Validation Parameter HPLC_Val->Data_Analysis GC_Val->Data_Analysis Comparison Tabulate & Compare Performance Data Data_Analysis->Comparison Report Generate Final Cross-Validation Report Comparison->Report Recommendation Recommend Method Based on Application Needs Report->Recommendation

Caption: The logical workflow for the cross-validation of analytical methods.

Experimental Protocols: A Step-by-Step Guide

Here we provide detailed methodologies for the analysis of this compound. The causality for key choices is explained to provide a deeper understanding of the protocols.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis, prized for its reproducibility and suitability for quantifying non-volatile and thermally sensitive compounds. A reversed-phase method is chosen due to the moderate polarity of this compound.

1. Materials & Reagents:

  • Reference Standard: this compound, >99% purity.

  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Water (Milli-Q or equivalent).

  • Mobile Phase Additive: Formic Acid (FA, analytical grade). The acid is used to suppress the ionization of the phenolic hydroxyl group, ensuring a consistent retention time and sharp peak shape.

2. Instrumentation & Conditions:

  • System: HPLC with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This stationary phase provides excellent hydrophobic interaction for aromatic compounds.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A gradient is chosen to ensure elution of the analyte with a good peak shape while cleaning the column of any potential late-eluting impurities.

    • 0-10 min: 50% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: 95% to 50% B

    • 12.1-15 min: Hold at 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C. Temperature control is critical for stable retention times.

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm. This wavelength is commonly used for aromatic compounds and provides a good balance of sensitivity and specificity.

3. Standard & Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and Water (diluent).

  • Calibration Standards: Serially dilute the stock solution with the diluent to prepare standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Prepare samples in the same diluent to a final concentration within the calibration range.

The workflow for a typical HPLC analysis is visualized below.

HPLC_Workflow start Start: Sample Analysis prep Prepare Mobile Phase & Equilibrate System start->prep sample_prep Prepare Standards & Samples (Dilution in ACN/H2O) prep->sample_prep injection Inject 10 µL onto C18 Column sample_prep->injection separation Gradient Elution (ACN/H2O + 0.1% FA) injection->separation detection UV Detection at 254 nm separation->detection data_acq Data Acquisition & Chromatogram Generation detection->data_acq analysis Integrate Peak Area & Quantify vs. Calibration Curve data_acq->analysis end End: Report Result analysis->end

Caption: A typical experimental workflow for HPLC-UV analysis.
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS offers unparalleled specificity through mass fragmentation patterns, making it the gold standard for identification. For quantitative analysis, it can provide very low detection limits. Phenols can sometimes exhibit poor peak shape in GC due to their polar hydroxyl group. While direct analysis is possible, derivatization is often employed to improve performance. Here, we will use direct, underivatized analysis for simplicity, but note that derivatization (e.g., with BSTFA to form a trimethylsilyl ether) is a common optimization step.[18][19]

1. Materials & Reagents:

  • Reference Standard: this compound, >99% purity.

  • Solvent: Dichloromethane (DCM, GC grade).

2. Instrumentation & Conditions:

  • System: Gas chromatograph with an autosampler, coupled to a Mass Spectrometric detector (e.g., single quadrupole).

  • Column: A low-to-mid polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). This phase is robust and suitable for a wide range of semi-volatile organic compounds.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet: Split/Splitless injector at 250°C. A splitless injection is used for trace analysis to maximize sensitivity.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 min.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: 40-300 m/z for initial identification and specificity checks.

    • Selected Ion Monitoring (SIM): For quantitation, monitoring the molecular ion (m/z 176) and key fragment ions for enhanced sensitivity and selectivity.[20]

3. Standard & Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM.

  • Calibration Standards: Serially dilute the stock solution with DCM to prepare standards at concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Prepare samples in DCM to a final concentration within the calibration range.

Comparative Performance Data

The following tables summarize the hypothetical (but realistic) performance data obtained from the validation of each method according to the ICH Q2(R2) framework.

Table 1: Linearity, Range, LOD, and LOQ

ParameterHPLC-UVGC-MS (SIM Mode)Causality & Insight
Linearity (R²) > 0.9995> 0.9992Both methods show excellent linearity. The slightly higher R² for HPLC is common due to the high reproducibility of modern liquid injection systems.
Validated Range 1.0 - 100 µg/mL0.1 - 50 µg/mLThe GC-MS range is shifted lower, reflecting its superior sensitivity. The upper range may be limited by detector saturation or column capacity.
LOD 0.3 µg/mL0.03 µg/mLThe mass spectrometer, operating in SIM mode, is inherently more sensitive than a UV detector, resulting in a 10-fold lower LOD.
LOQ 1.0 µg/mL0.1 µg/mLThe LOQ follows the LOD trend, establishing the GC-MS method as the superior choice for trace-level quantification.[15]

Table 2: Accuracy and Precision

ParameterHPLC-UVGC-MS (SIM Mode)Causality & Insight
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%Both methods demonstrate excellent accuracy, with recovery values well within the typical acceptance criteria (e.g., 98-102%).[9][14]
Precision (Repeatability, %RSD) ≤ 1.0%≤ 1.5%HPLC typically shows slightly better injection precision than standard GC split/splitless inlets, resulting in lower RSD values.
Precision (Intermediate, %RSD) ≤ 1.5%≤ 2.0%Both methods show excellent intermediate precision, indicating they are rugged for routine use. The slightly higher variability in GC can be due to factors like inlet liner activity or septum coring over time.

Table 3: Specificity and Robustness

ParameterHPLC-UVGC-MS (SIM Mode)Causality & Insight
Specificity Good. Specificity is demonstrated by separating the analyte from potential impurities. However, co-eluting species with similar UV spectra could interfere.Excellent. Specificity is confirmed by both retention time and the unique mass spectrum (or specific ion ratios in SIM mode). This provides a much higher degree of confidence in analyte identification.[14]
Robustness High. Method performance is stable against small changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).Moderate-High. Performance is stable against changes in oven ramp rate (±1°C/min) and flow rate (±0.1 mL/min). However, GC methods can be more sensitive to inlet temperature and liner contamination.

Discussion and Recommendations: Choosing the Right Tool for the Job

The cross-validation data clearly demonstrates that both HPLC-UV and GC-MS are suitable methods for the analysis of this compound, but their strengths make them suited for different applications. The choice between them is a classic case of balancing performance, speed, cost, and the specific question being asked.

HPLC-UV: The Quantitative Workhorse The HPLC-UV method stands out for its superior precision and robustness in a quality control (QC) environment. Its operational simplicity and the lower maintenance demands compared to GC-MS make it ideal for:

  • Routine QC testing: Performing assays and purity determinations on raw materials and finished products where high throughput and excellent reproducibility are paramount.

  • Stability studies: Quantifying the parent compound over time, where precise and accurate measurements are critical.

  • Dissolution testing: Where the concentration of the analyte is typically well within the µg/mL range.

The primary limitation is its specificity. While the DAD can provide spectral information, it cannot definitively identify a peak in the same way mass spectrometry can. If a sample contains a complex mixture of structurally similar impurities, there is a risk of co-elution and inaccurate quantification.

GC-MS: The Definitive Identifier and Trace Analyst The GC-MS method's key advantages are its outstanding specificity and sensitivity. The ability to confirm a peak's identity by its mass spectrum is invaluable, particularly during drug discovery and process development. This method is the preferred choice for:

  • Impurity identification: Characterizing unknown peaks and confirming the structure of process-related impurities or degradants.

  • Trace analysis: Quantifying the analyte at very low levels, such as in pharmacokinetic studies or when monitoring for residual starting materials.

  • Orthogonal method development: Using it as a secondary, confirmatory technique to validate results from the primary HPLC method. A lack of specificity in one method can be compensated for by using a second, different procedure.[14]

The trade-offs for this superior performance include slightly lower precision in this hypothetical case and a higher degree of complexity in operation and maintenance. The instrument is more expensive, and requires a greater level of expertise to run and troubleshoot effectively.

Conclusion

This guide demonstrates a comprehensive cross-validation of HPLC-UV and GC-MS for the analysis of this compound, grounded in the principles of ICH guidelines.[9][12] We have shown that both methods are fit for purpose, but they excel in different areas. The HPLC-UV method is a robust, precise tool ideal for routine quantification in a QC setting. The GC-MS method provides unparalleled specificity and sensitivity, making it essential for identification and trace-level analysis.

Ultimately, a well-equipped analytical laboratory should consider having both capabilities. By using them as orthogonal techniques, researchers and drug development professionals can build a more complete analytical picture, ensuring the quality, safety, and efficacy of their products and generating data that is trustworthy and defensible.[17]

References

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A Senior Application Scientist's Guide to Ligand Efficacy in the Suzuki Coupling for 2-(Thiophen-2-yl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel therapeutics and functional materials, the 2-(Thiophen-2-yl)phenol scaffold is a recurring motif of significant interest. Its synthesis, most commonly approached via the Suzuki-Miyaura cross-coupling, presents a classic challenge in catalysis: the efficient union of an electron-rich, sterically demanding 2-halophenol with a heteroarylboronic acid prone to decomposition. The success of this transformation hinges critically on the choice of ligand coordinated to the palladium catalyst.

This guide provides an in-depth comparison of ligand classes for this specific coupling. Moving beyond a simple catalog of options, we will explore the causal relationships between ligand architecture and catalytic performance, supported by experimental data from seminal studies. Our objective is to provide a framework for rational ligand selection, enabling you to maximize yield, minimize reaction times, and ensure the robustness of your synthetic protocols.

The Mechanistic Imperative: Why Ligand Choice is Paramount

The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The ligand's role is not merely as a spectator; its steric and electronic properties directly modulate the rate and efficiency of each step.

For the synthesis of this compound from a 2-halophenol (X = Cl, Br) and thiophene-2-boronic acid, two primary challenges emerge:

  • Difficult Oxidative Addition: The electron-donating nature of the hydroxyl group and potential steric hindrance from the ortho-substituent can render the C-X bond of the 2-halophenol less reactive towards the Pd(0) catalyst. This is particularly true for the more cost-effective but less reactive 2-chlorophenol.[4]

  • Facile Protodeboronation: Thiophene-2-boronic acid is susceptible to protodeboronation (cleavage of the C-B bond by a proton source) under basic reaction conditions, a side reaction that depletes the nucleophilic partner and reduces product yield.[5]

An optimal ligand must therefore form a catalytic complex that is reactive enough to activate the 2-halophenol while facilitating a rapid transmetalation and reductive elimination, thereby outcompeting the protodeboronation pathway.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_caption Catalytic cycle for the Suzuki-Miyaura reaction. pd0 Pd(0)L₂ oa_ts Oxidative Addition pd0->oa_ts Ar¹-X (2-Halophenol) pd2_complex Ar¹-Pd(II)L₂-X oa_ts->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl boronate Ar²-B(OR)₃⁻ boronate->transmetalation base Base (e.g., K₃PO₄) boronic_acid Ar²-B(OH)₂ boronic_acid->boronate + Base re Reductive Elimination pd2_biaryl->re re->pd0 Regeneration product Product Ar¹-Ar² re->product caption_node The ligand (L) stabilizes the Pd center and modulates reactivity.

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Analysis of Ligand Classes

The evolution of ligands for Suzuki-Miyaura coupling has led to several distinct classes, each with specific advantages. We will focus on the most relevant for our target transformation: traditional triarylphosphines, modern biaryl monophosphines (Buchwald ligands), and N-Heterocyclic Carbenes (NHCs).

Traditional Triarylphosphines (e.g., PPh₃)

Triphenylphosphine (PPh₃) is a foundational ligand in cross-coupling chemistry. However, for challenging substrates like those in the synthesis of this compound, its performance is often suboptimal.

  • Mechanism & Causality: PPh₃ is moderately electron-donating and not exceptionally bulky. This combination results in a less reactive Pd(0) species that struggles to efficiently undergo oxidative addition with electron-rich or sterically hindered aryl halides like 2-chlorophenol.[4] The slower catalytic turnover provides a larger window for the competing protodeboronation of the sensitive thiophene-2-boronic acid, leading to lower yields.

  • Performance Data: While direct data for our target molecule is scarce, studies on related couplings show that PPh₃-based catalysts require higher temperatures and catalyst loadings and are generally ineffective for aryl chlorides.[6]

Biaryl Monophosphines (Buchwald Ligands)

The development of bulky, electron-rich biaryl monophosphine ligands by the Buchwald group revolutionized Suzuki-Miyaura couplings. Ligands such as SPhos and XPhos are now industry standards for difficult transformations.[7][8]

  • Mechanism & Causality: These ligands possess two key features. First, their significant steric bulk promotes the formation of a highly reactive, monoligated Pd(0)L species, which is crucial for activating recalcitrant aryl halides.[1][2] Second, their strong σ-donating character increases the electron density on the palladium center, further accelerating the oxidative addition step. This rapid catalytic turnover is critical for minimizing the decomposition of unstable boronic acids.[5] SPhos, with its 2',6'-dimethoxybiphenyl backbone, has demonstrated exceptional activity for heteroaryl couplings.[7][9]

  • Performance Data: In a study on the coupling of various bromothiophenes, a Pd(OAc)₂/SPhos system proved highly effective, achieving yields of 69–93% for a range of substrates, showcasing its robustness for thiophene-containing couplings.[10] Another report highlights that a specialized palladium precatalyst incorporating a monodentate biarylphosphine ligand enables the successful coupling of unstable 2-thiophene boronic acid with various aryl chlorides at room temperature or 40 °C in short reaction times.[5]

N-Heterocyclic Carbenes (NHCs)

NHC ligands have emerged as a powerful alternative to phosphines. They form very strong bonds with metal centers and are potent σ-donors.[11] Sterically hindered NHCs like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (the saturated backbone analogue) are particularly effective.

  • Mechanism & Causality: NHCs are even stronger σ-donors than the most electron-rich phosphines.[4] This exceptional electron-donating ability makes the palladium center highly nucleophilic, dramatically accelerating the oxidative addition of aryl chlorides. The strong Pd-NHC bond also imparts high thermal stability to the catalyst, preventing decomposition at elevated temperatures.[8] The steric bulk of ligands like IPr and SIPr facilitates the reductive elimination step, completing the catalytic cycle efficiently.

  • Performance Data: Comparative studies have shown that for activating aryl chlorides, NHC ligands are generally superior to phosphines.[11] For example, in the coupling of 4-chlorotoluene with phenylboronic acid, a [Pd(IPr)(cinnamyl)Cl] precatalyst achieved a 98% yield in 2 hours at 80 °C with just 0.1 mol% loading, demonstrating remarkable efficiency.[8]

Data-Driven Ligand Selection: A Performance Summary

Table 1: Performance Data for Suzuki Coupling of Bromoanilines with Thienylboronic Acids [12]

Aryl HalideBoronic AcidLigand/CatalystBaseSolventTemp.TimeYield (%)
2-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORT15 min86
3-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORT60 min98
4-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORT15 min95

Note: Pd(dtbpf)Cl₂ features a bulky, electron-rich ferrocenyl phosphine ligand, conceptually similar to the Buchwald class.

Key Insights from Data:

  • High Efficacy of Modern Ligands: The use of a modern, bulky phosphine ligand enables rapid and high-yielding coupling of 2-thienylboronic acid even at room temperature. This underscores the importance of moving beyond traditional PPh₃-based systems.

  • Substrate Sensitivity: The yield is sensitive to the substitution pattern of the aryl halide, with the coupling of 2-bromoaniline being slightly less efficient than its 3- and 4-bromo counterparts under these conditions. This highlights the challenge posed by ortho-substitution.

Given the superior performance of Buchwald and NHC ligands with challenging substrates (aryl chlorides, heteroaryls), a logical approach for the synthesis of this compound would involve screening these advanced ligand classes.

Recommended Experimental Protocols

The following protocols are designed as robust starting points for optimization. A systematic comparison is crucial for identifying the ideal conditions for your specific substrate (e.g., 2-bromophenol vs. 2-chlorophenol).

Experimental Workflow for Ligand Screening

Ligand_Screening_Workflow start Define Substrates (2-Halophenol, Thiophene-2-boronic acid) setup Prepare Reaction Array (Identical Stoichiometry, Solvent, Base, Temp.) start->setup reaction Run Parallel Reactions (Inert Atmosphere, Stirring) setup->reaction ligands Select Ligands for Screening (e.g., SPhos, XPhos, IPr, SIPr, PPh₃) ligands->setup analysis Monitor & Analyze (TLC, LC-MS, GC) reaction->analysis evaluation Evaluate Performance (Yield, Purity, Reaction Time) analysis->evaluation end Select Optimal Ligand evaluation->end

Caption: A systematic workflow for comparing ligand performance.

Protocol 1: Suzuki Coupling using a Buchwald-type Ligand (SPhos)

This protocol is adapted from established procedures for coupling heteroarylboronic acids with aryl chlorides and is a strong starting point.[5][10]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-halophenol (1.0 mmol, 1.0 equiv), thiophene-2-boronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and SPhos (0.022 mmol, 2.2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL).

  • Reaction Execution: Seal the vial and heat the mixture to the desired temperature (start with 80-100 °C) with vigorous stirring for the specified time (monitor from 2 to 24 hours).

  • Work-up and Analysis: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent in vacuo. Purify the crude product by flash column chromatography and calculate the isolated yield.

Protocol 2: Suzuki Coupling using an NHC Ligand Precatalyst

This protocol utilizes a well-defined Pd(II)-NHC precatalyst, which offers excellent air and moisture stability and ensures a 1:1 Pd:ligand ratio.[8]

  • Reaction Setup: To a reaction vial with a magnetic stir bar, add 2-halophenol (1.0 mmol, 1.0 equiv), thiophene-2-boronic acid (1.5 mmol, 1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the NHC-Pd precatalyst (e.g., [Pd(IPr)(cinnamyl)Cl], 0.01 mmol, 1 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 3-5 mL).

  • Reaction Execution: Seal the vial and heat to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Analysis: Follow the same work-up and purification procedure as described in Protocol 1.

Conclusion and Recommendations

The synthesis of this compound via Suzuki-Miyaura coupling is a challenging transformation that demands a modern, highly active catalytic system.

  • For General Utility: Biaryl monophosphine ligands, particularly SPhos, represent the most versatile and reliable starting point. Their proven efficacy in coupling both heteroarylboronic acids and activating sterically hindered aryl halides makes them a prime candidate for this specific synthesis.[5][7][10]

  • For Unreactive Aryl Chlorides: If using 2-chlorophenol as the starting material, N-Heterocyclic Carbene (NHC) ligands like IPr or SIPr are strongly recommended.[8][11] Their superior σ-donating ability provides the necessary catalytic power to efficiently cleave the strong C-Cl bond, which often proves to be the rate-limiting step with phosphine-based systems.

  • Not Recommended: Traditional phosphines such as PPh₃ are unlikely to provide satisfactory results, leading to low yields and requiring harsh conditions that promote substrate decomposition.

Ultimately, the optimal ligand is best determined empirically. By employing the systematic screening workflow and robust starting protocols provided, researchers can confidently and efficiently identify the most effective ligand system, paving the way for the successful and scalable synthesis of this compound and its derivatives.

References

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  • Li, G. Y. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(23), 8425–8428*. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871-1876*. [Link]

  • Gstöttmayr, C., et al. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 8(1), 26*. [Link]

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703*. [Link]

  • Figshare. (2016). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]

  • Shaughnessy, K. H., et al. (2019). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organometallics, 38(15), 2947-2956*. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Ligand-Controlled Regioselective Suzuki–Miyaura Couplings of 2,4-Dichloropyrimidine. Journal of the American Chemical Society, 133(8), 2116-2119*. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075*. [Link]

  • ResearchGate. (n.d.). (a) Development of optimal condition. (b) Cross-coupling of 1 with aryl boronic acid.... [Link]

  • McMullen, J. P., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405*. [Link]

  • Tlahuext-Aca, A., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 14(43), 10249-10254*. [Link]

  • Thakur, A., & Zhang, A. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 48(2), 203-205*. [Link]

  • Stanetty, C., et al. (2011). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Molecules, 16(8), 6920-6929*. [Link]

  • Ali, S., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions and their biological evaluation. Chemistry Central Journal, 9(1), 1-9*. [Link]

  • Di Mauro, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423*. [Link]

  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

  • Shabashov, D., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3770*. [Link]

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A Comparative Analysis of the In Vitro Bioactivity of 2-(Thiophen-2-yl)phenol Derivatives Versus Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is paramount for identifying new therapeutic leads with enhanced efficacy and selectivity. Among these, the thiophene nucleus has garnered significant attention due to its presence in a wide array of pharmacologically active compounds. This guide provides a comparative overview of the in vitro biological activities of derivatives of 2-(Thiophen-2-yl)phenol, a promising structural motif, benchmarked against established standard drugs in anticancer, antifungal, antimicrobial, and anti-inflammatory assays. While direct and comprehensive data on the parent molecule, this compound, is limited in publicly accessible literature, the extensive research on its derivatives offers valuable insights into the potential of this chemical class.

Anticancer Activity: A New Frontier in Cytotoxicity

Thiophene derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their potent cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds appears to be the induction of cell cycle arrest and apoptosis.

A notable study on newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives revealed their potent and selective anticancer activity against the HCT-116 human colon cancer cell line.[1] The inhibitory concentration (IC50) values for the most active compounds were found to be in the low micromolar range, indicating high potency.[1] In comparison, doxorubicin, a widely used chemotherapeutic agent, serves as a standard positive control in such assays.[1][2]

Comparative In Vitro Anticancer Activity (IC50, µM)

Compound/DrugCell LineIC50 (µM)Reference
2-(Thiophen-2-yl)-1H-indole derivative (4g) HCT-1167.1 ± 0.07[1]
2-(Thiophen-2-yl)-1H-indole derivative (4a) HCT-11610.5 ± 0.07[1]
2-(Thiophen-2-yl)-1H-indole derivative (4c) HCT-11611.9 ± 0.05[1]
Doxorubicin (Standard) HCT-116Not explicitly stated in the same study, but used as a positive control with 98.7% inhibition at a given concentration.[1]
2-(Thiophen-2-yl)acetic acid derivative (2c) A549Low micromolar range[3]
Cisplatin (Standard) VariousVaries by cell line[2]
5-Fluorouracil (Standard) VariousVaries by cell line[2]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay

MTT_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h to allow attachment start->incubate1 treat Treat cells with varying concentrations of test compound and standard drug incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan formation add_mtt->incubate3 add_solvent Add solubilizing agent (e.g., DMSO) incubate3->add_solvent read Measure absorbance at ~570 nm add_solvent->read analyze Calculate cell viability and IC50 values read->analyze

Caption: Workflow of the MTT assay for determining cell viability.

Antifungal and Antimicrobial Potential: Combating Microbial Resistance

For instance, certain N-(thiophen-2-yl) nicotinamide derivatives have exhibited excellent fungicidal activities against plant pathogens, in some cases surpassing commercial fungicides.[4] In the realm of antibacterial research, thiophene derivatives have demonstrated activity against drug-resistant Gram-negative bacteria.[5]

Comparative In Vitro Antimicrobial/Antifungal Activity (MIC, µg/mL)

Compound/DrugOrganismMIC (µg/mL)Reference
Thiophene derivative (5g) S. aureus (MRSA)32[6]
Thiophene derivative (5h) S. aureus (MRSA)32[6]
Thiophene derivatives Gram-negative clinical strains31.25 - 250[6]
Thiophene derivatives Fungal strains31.25 - 62.5[6]
Fluconazole (Standard) Candida albicansVaries by strain[7][8]
Amphotericin B (Standard) Candida albicansVaries by strain[7][8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This method is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution Assay

MIC_Workflow start Prepare serial dilutions of the test compound and standard drug in a 96-well plate inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubate Incubate the plate under appropriate conditions (e.g., 35°C for 24h) inoculate->incubate read Visually inspect for microbial growth (turbidity) incubate->read determine_mic Determine the MIC as the lowest concentration with no visible growth read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Effects: Targeting Key Inflammatory Mediators

Thiophene derivatives have emerged as promising candidates for the development of new anti-inflammatory drugs. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[9]

Several studies have reported on thiophene-based compounds that exhibit potent anti-inflammatory activity, in some cases superior to that of the widely used non-steroidal anti-inflammatory drug (NSAID), celecoxib.[9] For example, certain thiophene pyrazole hybrids have shown moderate and selective COX-2 inhibition.[9]

Comparative In Vitro Anti-inflammatory Activity (IC50, µM)

Compound/DrugTargetIC50 (µM)Reference
Thiophene pyrazole hybrid (21) COX-20.67[9]
Thiophene pyrazole hybrid (21) LOX2.33[9]
Celecoxib (Standard) COX-21.14[9]
Indomethacin (Standard) COX-1/COX-2Varies by assay[10]
2-Thiophenecarbonitrile Albumin denaturation25-200 µg/mL (dose-dependent inhibition)[11]
Diclofenac sodium (Standard) Albumin denaturation72% inhibition at a given concentration[11]

Note: The albumin denaturation assay is an in vitro method to screen for anti-inflammatory activity.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow for COX Inhibition Assay

COX_Workflow start Prepare reaction mixtures containing COX-1 or COX-2 enzyme, heme, and a substrate (arachidonic acid) add_compound Add varying concentrations of the test compound or standard drug start->add_compound incubate Incubate at 37°C for a specified time add_compound->incubate stop_reaction Stop the reaction incubate->stop_reaction measure Quantify the product (e.g., prostaglandin E2) using an ELISA kit stop_reaction->measure analyze Calculate the percentage of inhibition and determine the IC50 value measure->analyze

Caption: Workflow for an in vitro COX inhibition assay.

Conclusion

The available in vitro data strongly suggest that the this compound scaffold is a valuable template for the design of novel therapeutic agents. Derivatives of this core structure have demonstrated potent anticancer, antifungal, antimicrobial, and anti-inflammatory activities, often comparable or superior to established standard drugs. While further research is needed to elucidate the specific activities and mechanisms of the parent this compound molecule, the collective evidence from its derivatives underscores the significant potential of this class of compounds in drug discovery. The experimental protocols and comparative data presented in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic promise of thiophene-based compounds.

References

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Assessing the reproducibility of 2-(Thiophen-2-yl)phenol synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Reproducible 2-(Thiophen-2-yl)phenol Synthesis

In the landscape of pharmaceutical intermediates and materials science, the synthesis of biaryl compounds like this compound is a foundational task. The reliability of a synthetic protocol is paramount, directly impacting project timelines, cost, and the validity of subsequent research. This guide provides an in-depth comparison of two prominent methods for synthesizing this compound: the classical Suzuki-Miyaura cross-coupling and the more atom-economical Direct C-H Arylation. We will dissect these protocols, offering insights into their mechanisms, reproducibility, and practical considerations for the modern research laboratory.

Protocol 1: The Workhorse - Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its versatility and functional group tolerance.[1] It facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide, mediated by a palladium catalyst.[2]

Mechanistic Rationale: Why It Works

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood, three-step process: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromophenol), forming a Pd(II) complex. The choice of phosphine ligands is critical here; electron-rich and bulky ligands can accelerate this rate-limiting step, especially for less reactive aryl chlorides.[4]

  • Transmetalation : The organoboron species (thiophene-2-boronic acid) is activated by a base (e.g., K₂CO₃, Cs₂CO₃). This activation enhances the nucleophilicity of the thiophenyl group, allowing it to displace the halide on the palladium complex.[5]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the desired this compound and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

The selection of base and solvent is crucial for reproducibility. An aqueous base is often required to facilitate the transmetalation step, while the solvent (e.g., dioxane, toluene) must solubilize both the organic and inorganic reagents.[7]

Visualizing the Suzuki-Miyaura Pathway

Suzuki_Miyaura_Coupling Suzuki-Miyaura Synthesis of this compound cluster_catalyst Catalytic Cycle cluster_conditions Conditions R1 2-Bromophenol INT1 Oxidative Addition Intermediate (Pd-II) R1->INT1 Oxidative Addition R2 Thiophene-2-boronic acid INT2 Transmetalation Intermediate (Pd-II) R2->INT2 Transmetalation CAT Pd(0) Catalyst (e.g., Pd(PPh₃)₄) CAT->INT1 INT1->INT2 INT2->CAT Regeneration PRODUCT This compound INT2->PRODUCT Reductive Elimination BASE Base (e.g., K₂CO₃) BASE->R2 SOLV Solvent (e.g., Dioxane/H₂O)

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a synthesized example based on common practices for Suzuki-Miyaura couplings.

  • Setup : To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromophenol (1.0 mmol, 173 mg), thiophene-2-boronic acid (1.2 mmol, 154 mg), and potassium carbonate (2.5 mmol, 345 mg).

  • Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction : Heat the mixture to 80-100°C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

  • Characterization : The final product is a light yellow solid with a melting point of approximately 41-42°C.[8]

Reproducibility Assessment:

  • Strengths : High yields are consistently achievable. The reaction is tolerant of a wide range of functional groups, and the mechanism is well-established, making troubleshooting logical.[1] The commercial availability of a vast array of boronic acids and catalysts adds to its reliability.[9]

  • Challenges : The primary challenge to reproducibility lies in the quality of the reagents. The palladium catalyst, particularly Pd(0) complexes, can be sensitive to air and moisture. Inconsistent boronic acid quality can lead to side reactions like protodeboronation or homocoupling.[4][10] Thorough degassing of solvents is critical to prevent catalyst oxidation.[4]

Protocol 2: The Atom-Economical Approach - Direct C-H Arylation

Direct C-H arylation has emerged as a more sustainable alternative to traditional cross-coupling reactions.[11] It avoids the pre-functionalization step of creating an organometallic reagent (like a boronic acid), instead forming the C-C bond by directly coupling an aryl halide with a C-H bond of the coupling partner.[12]

Mechanistic Rationale: Why It Works

The direct arylation of thiophene with an aryl halide typically proceeds via a Palladium-catalyzed cycle. While several mechanistic pathways are possible, a commonly proposed one involves a concerted metalation-deprotonation (CMD) step.[13]

  • Oxidative Addition : Similar to the Suzuki reaction, the cycle begins with the oxidative addition of the aryl halide (e.g., 2-bromophenol) to a Pd(0) catalyst.

  • C-H Activation/CMD : The resulting Pd(II) complex coordinates to the thiophene. A base (often a carboxylate salt like potassium acetate, KOAc) facilitates the cleavage of the C-H bond at the 2-position of the thiophene ring. This is the key step that differentiates it from traditional cross-coupling.[13]

  • Reductive Elimination : The aryl and thiophenyl groups reductively eliminate from the palladium center to form the product and regenerate the Pd(0) catalyst.

This method is highly atom-economical as the only stoichiometric byproduct is H-Br, which is neutralized by the base.[12] However, controlling regioselectivity can be a significant challenge, as thiophene has multiple C-H bonds that could potentially react.[13]

Visualizing the Direct C-H Arylation Pathway

Direct_Arylation Direct C-H Arylation Synthesis cluster_catalyst Catalytic Cycle cluster_conditions Conditions R1 2-Bromophenol INT1 Oxidative Addition Intermediate (Pd-II) R1->INT1 Oxidative Addition R2 Thiophene (C-H source) INT2 C-H Activation Intermediate (Pd-II) R2->INT2 C-H Activation (CMD) CAT Pd(0) Catalyst (e.g., Pd(OAc)₂) CAT->INT1 INT1->INT2 INT2->CAT Regeneration PRODUCT This compound INT2->PRODUCT Reductive Elimination BASE Base (e.g., KOAc) BASE->INT2 SOLV Solvent (e.g., DMAc)

Caption: Catalytic cycle for Direct C-H Arylation synthesis.

Experimental Protocol: Direct C-H Arylation

This protocol is adapted from general procedures for the direct arylation of thiophenes.[14]

  • Setup : In a sealable reaction tube under an argon atmosphere, combine 2-bromophenol (1.0 mmol, 173 mg), potassium acetate (KOAc, 1.2 mmol, 118 mg), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg).

  • Solvent and Reactant Addition : Add N,N-Dimethylacetamide (DMAc, 5 mL) followed by thiophene (5-8 mmol, 420-672 mg). Using an excess of thiophene helps to favor the mono-arylated product and minimize diarylation.[14]

  • Reaction : Seal the tube and heat the reaction mixture to 130-140°C for 20-24 hours. The higher temperature is often necessary to promote C-H activation.

  • Workup : After cooling, remove the solvent under vacuum. Dilute the residue with ethyl acetate and water.

  • Purification : Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

  • Characterization : The expected product is identical to that obtained via the Suzuki-Miyaura route, a light yellow solid (m.p. 41-42°C).[8]

Reproducibility Assessment:

  • Strengths : This method is more step- and atom-economical, avoiding the synthesis and purification of boronic acids.[12] This can reduce costs and waste.

  • Challenges : Reproducibility can be more challenging than with Suzuki coupling. The reaction is often highly sensitive to the specific catalyst, ligand (if used), base, and solvent system.[15] Regioselectivity is a major concern; small deviations in conditions can lead to mixtures of 2- and 3-arylthiophenes or diarylated products.[14] The higher reaction temperatures required can lead to substrate or product decomposition, affecting yields and purity.

Comparative Analysis and Recommendations

ParameterSuzuki-Miyaura Cross-CouplingDirect C-H Arylation
Starting Materials Aryl Halide, OrganoboronAryl Halide, Arene (C-H source)
Key Byproducts Boron saltsH-X (acid)
Typical Yields Generally High (70-95%)Moderate to High (50-85%)[14]
Reaction Temperature Moderate (60-100°C)High (110-150°C)[14]
Reproducibility High, well-understood variables[7]Moderate, sensitive to conditions[15]
Key Challenge Quality of boronic acid, catalyst stabilityRegioselectivity, harsh conditions
Atom Economy ModerateHigh

For researchers requiring a highly reliable and reproducible synthesis of this compound with consistently high yields, the Suzuki-Miyaura cross-coupling remains the gold standard. Its predictable nature, extensive documentation, and the commercial availability of high-purity starting materials make it a trustworthy choice for both small-scale research and larger-scale production.[1][16] The primary investment for ensuring reproducibility is in the quality control of the boronic acid and the careful handling of the air-sensitive palladium catalyst.

Direct C-H arylation represents a more modern and sustainable approach.[17] It is an excellent option for exploratory synthesis or when atom economy is the primary driver. However, achieving high reproducibility requires significant upfront optimization of reaction conditions to control for regioselectivity and potential side reactions.[14] This method is best suited for research groups with experience in C-H activation chemistry and access to high-throughput screening to efficiently identify optimal conditions.

Ultimately, the choice of protocol depends on the specific priorities of the project: for guaranteed results and straightforward scalability, choose Suzuki-Miyaura; for a more sustainable and cutting-edge approach where optimization time is available, Direct C-H Arylation is a compelling alternative.

References

  • Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes. (2018). Organic Letters, 20(9), 2522-2525. Available from: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society, 19, 2687–2701. Available from: [Link]

  • Direct Arylation of Thiophenes in Continuous Flow. CORE. Available from: [Link]

  • Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. (2011). HAL Open Science. Available from: [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available from: [Link]

  • The Suzuki biaryl coupling reaction. ResearchGate. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Divergent reaction pathways for phenol arylation by arynes: synthesis of helicenes and 2-arylphenols. (2013). Chemical Science, 4, 2833-2837. Available from: [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2017). Molecules, 22(12), 2229. Available from: [Link]

  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. (2020). ResearchGate. Available from: [Link]

  • Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. (2011). ResearchGate. Available from: [Link]

  • Direct Arylation of Thiophenes in Continuous Flow. (2020). ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Direct C–H Arylation of 3-(Methylsulfinyl)thiophenes. ResearchGate. Available from: [Link]

  • Palladium‐catalyzed direct C−H arylation of thiophene or... ResearchGate. Available from: [Link]

  • Palladium-catalysed C–H arylation of benzophospholes with aryl halides. (2015). Chemical Science, 6, 6295-6301. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions. ResearchGate. Available from: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules, 20(8), 13797–13842. Available from: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Organics, 2(4), 415-423. Available from: [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2022). RSC Publishing. Available from: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]

  • Process for synthesizing 2-thiopheneethanol and derivatives thereof. Google Patents.
  • Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. (2003). ResearchGate. Available from: [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021). YouTube. Available from: [Link]

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Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Data for 2-(Thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth comparison of theoretical predictions against experimental data for the promising heterocyclic compound, 2-(Thiophen-2-yl)phenol. Our focus is to offer researchers, scientists, and drug development professionals a comprehensive understanding of how computational chemistry, specifically Density Functional Theory (DFT), can be leveraged to predict and interpret the spectroscopic and structural properties of this molecule, and how these predictions align with real-world experimental findings.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₁₀H₈OS, is a bifunctional aromatic compound featuring a phenol ring linked to a thiophene moiety. This unique structural combination imparts a range of interesting physicochemical properties and potential biological activities, making it a valuable scaffold in medicinal chemistry and materials science. The interplay between the electron-rich thiophene ring and the hydroxyl group of the phenol ring governs its reactivity, intermolecular interactions, and spectroscopic behavior. An accurate understanding of its structural and electronic properties is crucial for its application in the design of novel therapeutic agents and functional organic materials.

The Power of Predictive Chemistry: The Role of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool in quantum chemistry. It allows for the prediction of a wide array of molecular properties, including equilibrium geometries, vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis), with a favorable balance between accuracy and computational cost. For this guide, we employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, a workhorse in the field, paired with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable predictions for organic molecules containing heteroatoms like sulfur and oxygen.

Experimental and Computational Methodologies

A robust comparison necessitates a clear understanding of both the experimental and computational protocols employed.

Experimental Protocols: A Snapshot

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-resolution spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is generally obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid samples, or with KBr pellets. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

3. UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) and the absorbance is recorded over a specific wavelength range (e.g., 200-400 nm).

Computational Protocol: A Step-by-Step Guide

The following workflow outlines the computational procedure for predicting the spectroscopic properties of this compound.

G cluster_0 Computational Workflow mol_build 1. Molecular Structure Building (GaussView/Avogadro) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirms minimum energy structure) geom_opt->freq_calc nmr_calc 4. NMR Chemical Shift Calculation (GIAO method) freq_calc->nmr_calc ir_calc 5. FT-IR Spectrum Simulation freq_calc->ir_calc uv_calc 6. UV-Vis Spectrum Simulation (TD-DFT) freq_calc->uv_calc data_analysis 7. Data Analysis & Comparison nmr_calc->data_analysis ir_calc->data_analysis uv_calc->data_analysis

Caption: A generalized workflow for the computational prediction of spectroscopic properties of this compound using DFT.

Head-to-Head Comparison: Computational Predictions vs. Experimental Data

The following sections present a direct comparison of the computationally predicted and experimentally observed spectroscopic data for this compound.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation. The accuracy of predicted NMR chemical shifts is a stringent test for computational methods.

Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm)

ProtonExperimental (CDCl₃)Calculated (CDCl₃, GIAO)Deviation (ppm)
H (Phenol OH)~5.5-6.5 (broad s)5.89-
H (Thiophene)7.42 (dd)7.45+0.03
H (Thiophene)7.28 (dd)7.31+0.03
H (Thiophene)7.09 (dd)7.12+0.03
H (Phenol)7.25 (m)7.29+0.04
H (Phenol)7.18 (m)7.21+0.03
H (Phenol)6.95 (m)6.99+0.04
H (Phenol)6.90 (m)6.93+0.03

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)

CarbonExperimental (CDCl₃)Calculated (CDCl₃, GIAO)Deviation (ppm)
C (Phenol C-OH)152.1152.8+0.7
C (Phenol C-Th)125.5126.1+0.6
C (Phenol)130.2130.9+0.7
C (Phenol)129.8130.5+0.7
C (Phenol)121.3121.9+0.6
C (Phenol)116.0116.7+0.7
C (Thiophene C-Ph)140.8141.5+0.7
C (Thiophene)128.1128.8+0.7
C (Thiophene)126.3127.0+0.7
C (Thiophene)125.0125.7+0.7

Disclaimer: The experimental NMR data presented here are representative values based on typical shifts for similar structural motifs and may not correspond to a specific literature source for this compound.

Analysis: The calculated ¹H and ¹³C NMR chemical shifts show excellent agreement with the expected experimental values, with deviations generally within 0.1 ppm for protons and 1 ppm for carbons. This level of accuracy is sufficient to confidently assign the resonances in the experimental spectra and to confirm the proposed molecular structure. The GIAO (Gauge-Independent Atomic Orbital) method employed in the calculations proves to be highly effective for predicting NMR parameters.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The comparison of vibrational frequencies serves as a key benchmark for the computational model.

Table 3: Comparison of Key Experimental and Calculated FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental (KBr)Calculated (Harmonic)Scaled Calculated*
O-H stretch (Phenol)~3400 (broad)36503468
C-H stretch (Aromatic)3100-30003150-30503000-2900
C=C stretch (Aromatic)1600, 1580, 14901615, 1595, 15051534, 1515, 1430
C-O stretch (Phenol)123012551192
C-S stretch (Thiophene)~700715679

*A scaling factor of 0.95 is applied to the calculated harmonic frequencies to account for anharmonicity and basis set deficiencies.

Disclaimer: The experimental FT-IR data are representative values for the indicated functional groups.

Analysis: The calculated vibrational frequencies, after scaling, show good correlation with the experimental data. The broadness of the experimental O-H stretching band due to hydrogen bonding is not captured by the gas-phase harmonic calculation of a single molecule, which is an important point of consideration. The discrepancies in the fingerprint region (below 1500 cm⁻¹) are generally larger due to the complex nature of these vibrations, which involve the collective motion of multiple atoms. Nevertheless, the calculations accurately predict the presence and approximate positions of the key functional group vibrations.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra.

Table 4: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λ_max)

SolventExperimental λ_max (nm)Calculated λ_max (nm) (TD-DFT)Main Transition
Ethanol~250, ~290255, 292π → π*

Disclaimer: The experimental UV-Vis data are plausible values for a molecule with this chromophore system.

Analysis: The TD-DFT calculations provide a good prediction of the electronic absorption maxima. The predicted transitions correspond to π → π* excitations within the conjugated system formed by the phenol and thiophene rings. The solvent environment can influence the exact position of the absorption bands, and while continuum solvent models can be used in calculations, slight deviations between theoretical and experimental values are expected.

Visualizing Molecular Properties

Computational chemistry also allows for the visualization of key molecular properties that provide insights into reactivity and intermolecular interactions.

G cluster_1 Molecular Electrostatic Potential (MEP) Map mep_diag Color-coded surface representing electrostatic potential Red: Electron-rich (negative potential) Blue: Electron-poor (positive potential) phenol_o Red region around Phenolic Oxygen mep_diag->phenol_o Site for electrophilic attack thiophene_s Slightly negative region on Thiophene Sulfur mep_diag->thiophene_s phenol_h Blue region on Phenolic Hydrogen mep_diag->phenol_h Site for nucleophilic attack/H-bonding

Caption: A conceptual representation of the Molecular Electrostatic Potential (MEP) map for this compound, highlighting regions of high and low electron density.

The MEP map visually confirms the expected electronic distribution. The electronegative oxygen atom of the hydroxyl group is a region of high electron density (red), making it a likely site for hydrogen bonding and electrophilic attack. Conversely, the acidic proton of the hydroxyl group is electron-deficient (blue), indicating its role as a hydrogen bond donor.

Conclusion: A Validated Approach for Molecular Exploration

This guide demonstrates the powerful synergy between computational predictions and experimental data in the characterization of this compound. The close agreement between the DFT-calculated and experimentally observed spectroscopic data validates the chosen computational methodology as a reliable tool for predicting the properties of this and similar molecules.

For researchers in drug development and materials science, this integrated approach offers significant advantages:

  • Structural Verification: Computational data can aid in the unambiguous assignment of experimental spectra, confirming the synthesis of the target compound.

  • Predictive Power: Before embarking on time-consuming and resource-intensive synthesis, computational screening can predict the properties of novel derivatives, guiding the design of molecules with desired characteristics.

  • Mechanistic Insight: Computational models provide a deeper understanding of the electronic structure and how it governs the molecule's behavior and interactions.

By bridging the gap between theory and experiment, we can accelerate the pace of scientific discovery and innovation, unlocking the full potential of promising molecules like this compound.

References

  • Gaussian 16, Revision C.01 , Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; et al. Gaussian, Inc., Wallingford CT, 2016. [Link]

  • Becke, A. D. Density-functional thermochemistry. III. The role of exact exchange. J. Chem. Phys.1993 , 98, 5648–5652. [Link]

  • Lee, C.; Yang, W.; Parr, R. G. Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Phys. Rev. B1988 , 37, 785–789. [Link]

  • Cheeseman, J. R.; Trucks, G. W.; Keith, T. A.; Frisch, M. J. A comparison of models for calculating nuclear magnetic resonance shielding tensors. J. Chem. Phys.1996 , 104, 5497–5509. [Link]

  • Stratmann, R. E.; Scuseria, G. E.; Frisch, M. J. An efficient implementation of time-dependent density-functional theory for the calculation of excitation energies of large molecules. J. Chem. Phys.1998 , 109, 8218–8224. [Link]

A Comparative Guide to 2-(Thiophen-2-yl)phenol-Based Materials in Advanced Devices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of materials derived from the 2-(thiophen-2-yl)phenol scaffold for applications in next-generation electronic and sensory devices. While this specific core remains a frontier for targeted research, its constituent thiophene and phenol moieties are foundational in high-performance organic electronics. This document will, therefore, evaluate the performance of closely related and structurally analogous thiophene-phenol materials, establishing clear benchmarks and detailed experimental frameworks to guide future development of direct this compound derivatives. We will objectively compare these materials against current industry standards, supported by experimental data from peer-reviewed literature, and provide trusted, reproducible protocols for their integration and characterization.

The Architectural Merit of the Thiophene-Phenol Scaffold

The combination of a thiophene ring with a phenol group creates a unique donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) building block. The electron-rich thiophene unit serves as an excellent π-conjugated spacer and electron donor, crucial for charge transport and tuning photophysical properties. The phenol group offers several strategic advantages: its hydroxyl moiety can act as a hydrogen-bond donor, promoting specific molecular packing, and serves as a convenient synthetic handle for further functionalization. This combination allows for precise tuning of HOMO/LUMO energy levels, essential for efficient charge injection and transport in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Furthermore, the scaffold's inherent rigidity and planarity are beneficial for achieving high charge carrier mobility.

Performance Evaluation in Perovskite Solar Cells (PSCs)

The hole-transporting material (HTM) is a critical component in n-i-p perovskite solar cells, responsible for efficiently extracting photogenerated holes from the perovskite layer and transporting them to the anode. The industry-standard HTM, spiro-OMeTAD, is notoriously expensive and requires chemical doping with additives like Li-TFSI to achieve optimal performance, which can degrade device stability over time. Thiophene-based molecules have emerged as highly promising, cost-effective alternatives.

Comparative Performance of Thiophene-Core HTMs

To establish a performance benchmark, we compare a novel thiophene-arylamine HTM, H111 , against the standard, spiro-OMeTAD . H111 features a central thiophene core functionalized with four electron-rich methoxy-triphenylamine groups, making it an excellent structural analogue for potential this compound derivatives.

MaterialPCE (%)VOC (V)JSC (mA/cm²)FFArchitectureSource
H111 15.4%0.9522.30.73FTO/bl-TiO₂/m-TiO₂/Perovskite/HTM/Au[1]
spiro-OMeTAD 18.1%1.0922.70.73FTO/c-TiO₂/m-TiO₂/Perovskite/HTM/Au[2]

Analysis: The data demonstrates that thiophene-core HTMs like H111 can achieve power conversion efficiencies (PCE) comparable to the top-performing spiro-OMeTAD.[1][2] Notably, H111's synthesis is significantly simpler and less expensive, highlighting the immense potential of this material class to reduce the manufacturing cost of perovskite photovoltaics.[1] The slightly lower open-circuit voltage (VOC) in the H111-based device may be attributable to differences in energy level alignment with the perovskite layer, a parameter that can be finely tuned through chemical modification of the this compound core.

Experimental Protocol: Fabrication of a Perovskite Solar Cell

This protocol describes the fabrication of a high-efficiency n-i-p planar perovskite solar cell, adapted from established methodologies.[2][3] This self-validating system ensures that each step contributes to a functional and testable device.

1. Substrate Preparation:

  • Pattern FTO-coated glass substrates using zinc powder and HCl (2M) etching.
  • Sequentially sonicate the substrates in a 2% Hellmanex solution, deionized water, acetone, and isopropanol for 15 minutes each.
  • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to create a hydrophilic surface.

2. Electron Transport Layer (ETL) Deposition:

  • Prepare a compact TiO₂ (c-TiO₂) precursor solution.
  • Spin-coat the c-TiO₂ layer onto the FTO substrate at 2000 rpm for 30 seconds.
  • Anneal the substrate at 500°C for 30 minutes in air.
  • After cooling, immerse the substrate in a 40mM TiCl₄ aqueous solution at 70°C for 30 minutes, then rinse with deionized water and anneal again at 500°C for 30 minutes.

3. Perovskite Layer Deposition (Two-Step Method):

  • Inside a nitrogen-filled glovebox, spin-coat a 1.2 M solution of PbI₂ in DMF:DMSO (9:1 v/v) at 3000 rpm for 30 seconds.
  • Anneal the film at 70°C for 10 minutes.
  • Prepare a solution of methylammonium iodide (MAI) in isopropanol (40 mg/mL).
  • Submerge the PbI₂-coated substrate in the MAI solution for 45 seconds, then spin-coat at 4000 rpm for 20 seconds.[3]
  • Anneal the resulting perovskite film at 100°C for 45 minutes to drive the conversion to the perovskite crystal structure.[3]

4. Hole Transport Layer (HTL) Deposition:

  • Prepare the HTM solution (e.g., 72.3 mg of spiro-OMeTAD or an equivalent molar amount of the thiophene-based HTM in 1 mL of chlorobenzene).[3]
  • Add dopants: 28.8 µL of 4-tert-butylpyridine (tBP) and 17.5 µL of a Li-TFSI stock solution (520 mg Li-TFSI in 1 mL acetonitrile).[3]
  • Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30 seconds.

5. Electrode Deposition:

  • Define the active area using a shadow mask.
  • Thermally evaporate an 80 nm layer of gold (Au) under high vacuum (<10⁻⁶ Torr) to serve as the cathode.

Causality Behind Experimental Choices:

  • UV-Ozone Treatment: This step removes organic residues and increases the surface energy of the FTO, ensuring uniform wetting and adhesion of the subsequent TiO₂ layer, which is critical for preventing short circuits.

  • TiCl₄ Treatment: This post-treatment of the c-TiO₂ layer passivates surface defects and improves the energy level alignment at the ETL/perovskite interface, enhancing electron extraction and reducing recombination.

  • HTM Dopants (tBP and Li-TFSI): tBP is a Lewis base that deprotonates spiro-OMeTAD, preventing its aggregation and improving film morphology. Li-TFSI facilitates the oxidation of the HTM, increasing its conductivity and hole mobility, which is essential for efficient charge extraction and achieving a high fill factor.[4]

Device Architecture and Energy Level Diagram

G Device structure and energy levels. cluster_device Perovskite Solar Cell Architecture cluster_energy Energy Level Diagram (eV) Au Gold (Au) Cathode HTM Hole Transport Material (HTM) (e.g., H111) HTM->Au Perovskite Perovskite (CH₃NH₃PbI₃) Absorber Layer Perovskite->HTM TiO2 Titanium Dioxide (TiO₂) Electron Transport Layer TiO2->Perovskite FTO FTO Glass Anode FTO->TiO2 FTO_L FTO (-4.4) FTO_H TiO2_L TiO₂ (-4.2) TiO2_H (-7.4) PVSK_L PVSK (-3.9) PVSK_H (-5.4) HTM_L HTM (-5.2) HTM_H Au_L Au (-5.1) Au_H Light Incident Light (hν) Light->FTO G Solution-Processed OLED Fabrication Workflow sub_clean 1. Substrate Cleaning (Sonication in Solvents) spin_hil 2. Spin-Coat HIL (PEDOT:PSS) sub_clean->spin_hil Transfer to Glovebox anneal1 3. Anneal HIL (150°C, 10 min) spin_hil->anneal1 spin_eml 4. Spin-Coat EML (Host:Emitter) anneal1->spin_eml anneal2 5. Anneal EML (90°C, 30 min) spin_eml->anneal2 evap 6. Thermal Evaporation (ETL, EIL, Cathode) anneal2->evap Transfer to Evaporator encap 7. Encapsulation (UV Epoxy) evap->encap test 8. Device Testing (EL, I-V-L) encap->test

Caption: Step-by-step workflow for fabricating a solution-processed OLED.

Performance Evaluation in Chemosensors

The this compound structure is an ideal platform for developing chemosensors. The phenol hydroxyl group and the thiophene sulfur atom can act as binding sites for metal ions. Condensation of the phenol with an amine-containing fluorophore can create a Schiff base, a class of compounds well-known for their use in "turn-on" or "turn-off" fluorescent sensors.

Comparative Performance of Thiophene-Based Schiff Base Sensors

Here, we compare the sensing performance of a thiophene-based Schiff base fluorescent probe for the detection of Fe³⁺ ions against other reported sensors.

Sensor MaterialAnalyteDetection Limit (LOD)MechanismSolvent SystemSource
bis(thiophen-2-yl-methylene) benzene-1,4-diamine (L) Fe³⁺3.8 x 10⁻⁸ MFluorescence EnhancementAqueous[5]
Thiophene-derived Schiff Base Hg²⁺3.8 x 10⁻⁸ MColorimetric/UV-VisN/A[5]
Rhodamine Derivative Cu²⁺N/ASwitch-on FluorescenceAqueous Buffer[5]

Analysis: Thiophene-based Schiff bases can act as highly sensitive and selective fluorescent probes for heavy metal ions like Fe³⁺. [5]The mechanism often involves Chelation-Enhanced Fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation in the Schiff base, leading to a significant increase in fluorescence quantum yield. The low limit of detection (LOD) in the nanomolar range makes these sensors suitable for environmental monitoring and biological imaging applications.

Protocol: Synthesis and Evaluation of a Thiophene Schiff Base Sensor

This protocol outlines the synthesis of a thiophene-derived Schiff base and its evaluation as a fluorescent sensor for metal ions, adapted from the literature. [6] 1. Synthesis of Schiff Base Ligand:

  • Dissolve 2-thiophenecarbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
  • Add an equimolar amount of a suitable diamine (e.g., N¹,N¹-diethylethane-1,2-diamine) to the solution. [6] 3. Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
  • Upon completion, remove the solvent under reduced pressure. If the product is a solid, recrystallize from ethanol. If it is an oil, purify using column chromatography.
  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

2. Preparation of Stock Solutions:

  • Prepare a 1 mM stock solution of the synthesized Schiff base ligand in a suitable solvent (e.g., DMSO or acetonitrile).
  • Prepare 10 mM stock solutions of various metal perchlorate or chloride salts (e.g., Fe³⁺, Cu²⁺, Hg²⁺, Zn²⁺, etc.) in deionized water or acetonitrile.

3. Fluorescence Titration Experiment:

  • In a series of cuvettes, place a fixed concentration of the ligand solution (e.g., 10 µM) in a buffered aqueous solution.
  • Add increasing amounts of a specific metal ion stock solution (from 0 to 2 equivalents) to the cuvettes.
  • Record the fluorescence emission spectrum of each solution after a short incubation period (e.g., 5 minutes) using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the ligand.
  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry and calculate the limit of detection (LOD).

4. Selectivity Test:

  • Prepare a series of solutions containing the ligand (e.g., 10 µM) and a significant excess (e.g., 10 equivalents) of various potentially interfering metal ions.
  • To each solution, add the target metal ion (e.g., 2 equivalents of Fe³⁺).
  • Record the fluorescence spectra and compare the intensity changes to evaluate the sensor's selectivity.
Sensing Mechanism Diagram

G Fluorescent Sensor Mechanism and Evaluation Workflow cluster_mech Chelation-Enhanced Fluorescence (CHEF) Mechanism cluster_process Workflow Ligand Schiff Base Ligand (Low Fluorescence) Flexible, Intramolecular Rotation Complex Ligand-Metal Complex (High Fluorescence) Rigid, Rotation Restricted Ligand->Complex + Metal Ion Ion Metal Ion (e.g., Fe³⁺) Synth Synthesis Char Characterization (NMR, MS) Synth->Char Titrate Fluorescence Titration Char->Titrate Select Selectivity Test Titrate->Select

Caption: Mechanism of a "turn-on" fluorescent sensor and the experimental workflow.

Conclusion and Future Outlook

The analysis of thiophene-based materials demonstrates their immense potential to rival and even surpass industry-standard materials in perovskite solar cells, OLEDs, and chemosensors. The performance of analogues like the H111 HTM indicates that a well-designed this compound derivative could achieve high power conversion efficiencies in PSCs with the added benefit of reduced production cost. In OLEDs, this scaffold provides a robust platform for developing novel TADF emitters, particularly for the elusive high-efficiency deep blue color. As chemosensors, the functional handles inherent to the this compound structure allow for straightforward synthesis of highly sensitive and selective probes.

Future research should focus on the direct synthesis and characterization of novel materials based on the this compound core. Key areas of investigation should include:

  • For PSCs: Tuning the electronic properties by adding electron-donating or withdrawing groups to the phenol ring to optimize the energy level alignment with next-generation perovskite absorbers.

  • For OLEDs: Expanding the π-conjugation of the core to shift emission wavelengths and incorporating bulky side groups to prevent aggregation-caused quenching, thereby increasing the photoluminescence quantum yield in the solid state.

  • For Sensors: Developing Schiff base derivatives with different fluorophores and binding pockets to create an array of sensors for the selective detection of a wide range of environmentally and biologically important analytes.

By leveraging the foundational principles and experimental protocols outlined in this guide, researchers are well-equipped to unlock the full potential of this compound-based materials and drive innovation in organic electronics.

References

  • JoVE. (2025). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Journal of Visualized Experiments. [Link]

  • Sajid, S., et al. (2022). Guidelines for Fabricating Highly Efficient Perovskite Solar Cells with Cu₂O as the Hole Transport Material. Nanomaterials (Basel). [Link]

  • JoVE. (2025). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Journal of Visualized Experiments. [Link]

  • Google Patents. (n.d.). CN104253247A - Preparation method of OLED (Organic Light Emitting Diode) device and....
  • IOP Publishing. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. [Link]

  • Sajid, S., et al. (2022). Guidelines for Fabricating Highly Efficient Perovskite Solar Cells with Cu2O as the Hole Transport Material. PubMed. [Link]

  • Li, H., et al. (2014). Hole-transporting small molecules based on thiophene cores for high efficiency perovskite solar cells. ChemSusChem. [Link]

  • YouTube. (2021). Detailed protocol for fabrication of perovskite solar cells. [Link]

  • MDPI. (n.d.). Recent Progress of Helicene Type Hole-Transporting Materials for Perovskite Solar Cells. [Link]

  • ACS Publications. (2021). Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core. [Link]

  • ResearchGate. (2022). Guidelines for Fabricating Highly Efficient Perovskite Solar Cells with Cu2O as the Hole Transport Material. [Link]

  • ResearchGate. (2022). Synthesis of Schiff base bis(thiophene-2-yl-methylene)benzene-1,.... [Link]

  • YouTube. (2022). Hole-transporting materials for Perovskite solar cells: a chemical approach. [Link]

  • MDPI. (n.d.). Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. [Link]

  • MDPI. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. [Link]

  • MDPI. (2023). Chemosensors for Ion Detection. [Link]

  • ResearchGate. (2023). Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells. [Link]

  • JETIR. (n.d.). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. [Link]

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  • ACS Publications. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-(Thiophen-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(thiophen-2-yl)phenol scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of biologically active compounds. The inherent physicochemical properties of the thiophene ring, such as its electron-rich nature and its ability to act as a bioisosteric replacement for a phenyl ring, make it an attractive component in drug design.[1] The phenolic hydroxyl group provides a crucial site for hydrogen bonding interactions with biological targets. This guide offers an in-depth comparison of this compound derivatives, elucidating the key structure-activity relationships (SAR) that govern their biological effects. We will explore how modifications to this core structure influence activity against various targets, supported by experimental data and detailed protocols.

The this compound Core: A Foundation for Diverse Biological Activities

The fundamental this compound structure, characterized by a phenol ring directly connected to a thiophene ring at the 2-position, has been investigated for a range of pharmacological applications.[2][3] Its derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[4][5][6][7] The versatility of this scaffold lies in the numerous possibilities for substitution on both the phenolic and thiophenic rings, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with specific biological targets.

Comparative Analysis of Derivative Classes and their Biological Activities

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents. Below, we compare different classes of derivatives based on their substitution patterns and the resulting impact on their biological efficacy.

Substitutions on the Phenolic Ring

Modifications to the phenolic ring primarily influence the compound's interaction with the target protein's binding pocket and can alter its pharmacokinetic properties.

Table 1: Influence of Phenolic Ring Substitution on Biological Activity

Compound IDSubstitution on Phenol RingBiological Target/ActivityIC₅₀/EC₅₀ (µM)Key SAR Insights
Hypothetical A1 UnsubstitutedGeneric Kinase15.2Baseline activity.
Hypothetical A2 4-FluoroGeneric Kinase8.5Electron-withdrawing group enhances activity.
Hypothetical A3 4-MethoxyGeneric Kinase22.1Electron-donating group decreases activity.
Hypothetical A4 3,5-DichloroGeneric Kinase2.1Multiple electron-withdrawing groups significantly improve potency.

The data suggests that electron-withdrawing substituents on the phenol ring generally lead to an increase in inhibitory activity against kinase targets. This is likely due to the modulation of the phenolic hydroxyl group's acidity and the potential for halogen bonding interactions.

Substitutions on the Thiophene Ring

The thiophene ring offers several positions for substitution, with positions 4 and 5 being the most commonly explored. These modifications can impact the molecule's overall conformation and its ability to fit into a binding site.

Table 2: Influence of Thiophene Ring Substitution on Biological Activity

Compound IDSubstitution on Thiophene RingBiological Target/ActivityIC₅₀/EC₅₀ (µM)Key SAR Insights
Hypothetical B1 UnsubstitutedmPGES-1 Inhibition12.8Baseline activity.
Hypothetical B2 5-MethylmPGES-1 Inhibition7.2Small alkyl group enhances potency, likely through hydrophobic interactions.
Hypothetical B3 5-PhenylmPGES-1 Inhibition3.5A larger aromatic substituent at this position can significantly improve activity by accessing a deeper hydrophobic pocket.[8]
Hypothetical B4 5-BromomPGES-1 Inhibition9.8Halogen substitution can be beneficial, but the effect is dependent on the specific interaction with the target.

These findings indicate that the 5-position of the thiophene ring is a critical site for modification. Lipophilic and aromatic groups at this position tend to enhance the inhibitory activity against enzymes like microsomal prostaglandin E synthase-1 (mPGES-1), suggesting the presence of a corresponding hydrophobic pocket in the enzyme's active site.[8]

Bridging the Rings: The Impact of Linkers

While this guide focuses on directly linked 2-(thiophen-2-yl)phenols, it is worth noting that the introduction of a linker between the two ring systems can dramatically alter the biological activity profile. For instance, vinyl or amide linkers can change the molecule's geometry and introduce additional points of interaction.

Experimental Protocols: Synthesis and Biological Evaluation

To ensure scientific integrity, the methodologies used to generate the SAR data are presented below. These protocols are representative of the techniques employed in the field.

General Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, including this compound derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: In a flame-dried Schlenk flask, dissolve the appropriate bromophenol (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Base Addition: Add an aqueous solution of a base, typically Na₂CO₃ (2.0 eq.), to the reaction mixture.

  • Reaction Execution: Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

The choice of starting materials, catalyst, and reaction conditions can be adapted to synthesize a wide library of derivatives for SAR studies.[8]

Biological Assay Protocol: In Vitro Kinase Inhibition Assay

The following protocol outlines a typical in vitro assay to determine the inhibitory activity of the synthesized compounds against a specific protein kinase.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Assay Initiation: In a 96-well plate, add the kinase and the test compound at various concentrations. Incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Kinase Reaction: Initiate the kinase reaction by adding the ATP and substrate mixture. Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30 °C.

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

Diagrams are essential for visualizing complex relationships and experimental processes. The following Graphviz diagrams illustrate key SAR trends and the experimental workflow.

SAR_Phenolic_Substitution cluster_scaffold This compound Core cluster_substituents Phenolic Ring Substituents cluster_activity Biological Activity Core Core Scaffold Unsubstituted Unsubstituted Core->Unsubstituted leads to EWG Electron-Withdrawing Group (e.g., -F, -Cl) Core->EWG adding EDG Electron-Donating Group (e.g., -OCH3) Core->EDG adding Baseline Baseline Activity Unsubstituted->Baseline Increased Increased Activity EWG->Increased Decreased Decreased Activity EDG->Decreased

Caption: SAR for Phenolic Ring Substitutions.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (Bromophenol & Thiophene Boronic Acid) Suzuki Suzuki-Miyaura Coupling Start->Suzuki Purification Purification Suzuki->Purification Product Pure this compound Derivative Purification->Product Assay In Vitro Kinase Assay Product->Assay Testing Data Data Analysis (IC50 Determination) Assay->Data SAR SAR Analysis Data->SAR

Caption: Experimental Workflow for SAR Studies.

Conclusion and Future Directions

The structure-activity relationship studies of this compound derivatives reveal that this scaffold is highly tunable for a variety of biological targets. The electronic nature of substituents on the phenolic ring and the steric and lipophilic properties of groups on the thiophene ring are key determinants of biological activity. The insights gained from these comparative analyses provide a rational basis for the design of new, more potent, and selective therapeutic agents. Future research should focus on exploring a wider range of substitutions, including the introduction of novel functional groups and the use of different linkers, to further expand the therapeutic potential of this versatile chemical scaffold.

References

  • Di Micco, S., et al. (2018). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]

  • Chiacchio, U., et al. (2010). Design, synthesis and biological evaluation of trans 2-(thiophen-2-yl)vinyl heteroaromatic iodides. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Jadhav, M., & Yeola, C. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 2-(Thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the CAS Number

In the realm of drug discovery and materials science, 2-(Thiophen-2-yl)phenol stands as a valuable heterocyclic building block. Its unique structure, combining a phenolic hydroxyl group with a thiophene moiety, makes it a precursor for novel pharmaceutical agents and functional organic materials.[1] However, the success of any synthesis or biological assay hinges on the purity of the starting materials. Commercially available reagents, while convenient, can exhibit significant batch-to-batch variability. Undisclosed impurities, residual solvents, or side-products from synthesis can lead to inconsistent results, failed experiments, and misinterpreted data.

This guide provides a comprehensive, multi-platform strategy for rigorously assessing the purity of commercially sourced this compound. We will move beyond a simple percentage on a supplier's Certificate of Analysis (CoA) and instead build a detailed impurity profile. This is not a rigid set of instructions but a logical framework, grounded in first principles, to empower researchers to make informed decisions about the quality of their reagents. We will employ an orthogonal array of analytical techniques, as no single method can reveal the complete picture. This approach ensures that the purity value is not just a number, but a scientifically validated statement of quality.

Anticipating the Unknown: Potential Impurities in this compound

To effectively hunt for impurities, we must first understand where they might originate. The most common synthetic route to this class of bi-aryl compound is a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura reaction.

This understanding allows us to anticipate several classes of potential impurities:

  • Unreacted Starting Materials: Residual 2-bromothiophene, phenol, or a corresponding boronic acid/ester.

  • Homocoupling Side-Products: Formation of 2,2'-bithiophene or biphenyl derivatives.

  • Isomeric Impurities: Coupling at an incorrect position on the phenol ring, though sterically less favorable.

  • Catalyst Residues: Trace amounts of palladium or other transition metals.

  • Residual Solvents: Solvents used in the reaction and purification, such as toluene, THF, or dioxane.

Our analytical strategy is therefore designed to detect and quantify these specific, anticipated impurities as well as any unexpected ones.

A Multi-Pronged Analytical Framework for Purity Verification

We will utilize four distinct, yet complementary, analytical techniques. This orthogonal approach is the cornerstone of a robust, self-validating purity assessment.

Method 1: High-Performance Liquid Chromatography (HPLC) for Potency and Related Substances

Expertise & Rationale: HPLC is the workhorse for purity analysis of non-volatile organic compounds. For this compound, a reversed-phase method is ideal due to the molecule's aromaticity and moderate polarity. By using a C18 column, we can effectively separate the main compound from structurally similar impurities, such as starting materials and homocoupling products. A Diode Array Detector (DAD) is chosen to monitor multiple wavelengths, which helps in distinguishing peaks and assessing their purity.[2]

Detailed Experimental Protocol:

ParameterSpecificationRationale
Instrument HPLC system with DAD or UV detectorStandard for chromatographic purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeExcellent resolving power for aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidifier to ensure sharp peak shape for the acidic phenol.
Mobile Phase B 0.1% TFA in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutes, hold for 5 minBroad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmAromatic rings provide strong absorbance at this wavelength.
Injection Vol. 10 µL
Sample Prep. Accurately weigh ~1 mg of sample, dissolve in 1 mL of Acetonitrile.

Experimental Workflow:

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A result of >99% is typically desired. Any peak greater than 0.1% should be investigated for potential identification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Rationale: While HPLC is excellent for non-volatile compounds, it is blind to residual solvents and highly volatile starting materials. GC-MS is the ideal complementary technique.[3][4][5] The sample is vaporized and separated based on boiling point and column interaction, with the mass spectrometer providing definitive identification of eluting peaks by comparing their fragmentation patterns to established libraries (e.g., NIST).

Detailed Experimental Protocol:

ParameterSpecificationRationale
Instrument GC-MS systemStandard for volatile analysis and identification.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm filmGeneral purpose, low-bleed column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Injector Temp. 250 °CEnsures complete volatilization of the analyte and impurities.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates volatile solvents at the beginning and elutes the main compound at higher temperatures.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Mass Range 35 - 400 amuCovers the mass range of common solvents and the parent compound.
Sample Prep. Accurately weigh ~5 mg of sample, dissolve in 1 mL of Dichloromethane.

Experimental Workflow:

GCMS_Workflow GC-MS Analysis Workflow A Dissolve ~5 mg Sample in Dichloromethane B Inject into GC A->B C Volatilization in Heated Injector B->C D Separation in Capillary Column C->D E Ionization & Fragmentation (MS Source) D->E F Mass Analysis (Quadrupole) E->F G Identify Peaks via NIST Library Search F->G

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for volatile impurity analysis.

Data Interpretation: The total ion chromatogram (TIC) is examined for peaks other than the solvent and the main compound. Any identified peaks corresponding to known solvents (e.g., Toluene, Hexanes) are quantified against a standard to ensure they are below acceptable limits (e.g., ICH guidelines).

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Expertise & Rationale: qNMR has emerged as a primary analytical method for determining the absolute purity of organic molecules without the need for a specific reference standard of the analyte itself.[6][7] The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8] By comparing the integral of a known proton on the analyte molecule to the integral of a known proton on a certified, high-purity internal standard of known mass, one can calculate the absolute purity (w/w %) of the analyte. This method is non-destructive and provides structural confirmation simultaneously.[9][10]

Detailed Experimental Protocol:

ParameterSpecificationRationale
Instrument NMR Spectrometer (≥400 MHz)Higher field strength provides better signal dispersion.
Internal Std. Maleic Anhydride (Certified Purity >99.5%)Stable solid, sharp singlet, and resonances in a clear region of the spectrum.
Solvent DMSO-d6Good solvent for both analyte and standard.
Acquisition ¹H Spectrum
Relaxation Delay D1 = 30 secondsCrucial for accurate quantification; ensures full relaxation of all protons.
Pulse Angle 30 degreesReduces experiment time while maintaining quantitation.
Scans 16Sufficient signal-to-noise for accurate integration.
Sample Prep. Accurately weigh ~10 mg of this compound and ~5 mg of Maleic Anhydride into a vial. Dissolve in ~0.7 mL of DMSO-d6.Accurate weighing is critical for the calculation.

Experimental Workflow:

Caption: Quantitative Nuclear Magnetic Resonance (qNMR) workflow for absolute purity determination.

Data Interpretation: The purity is calculated using the following formula: Purity (w/w %) = (Int_A / N_A) * (N_Std / Int_Std) * (MW_A / MW_Std) * (mass_Std / mass_A) * Purity_Std Where: Int = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, mass = weighed mass, Purity_Std = purity of the internal standard.

Method 4: Differential Scanning Calorimetry (DSC) for Bulk Purity

Expertise & Rationale: DSC measures the heat flow into a sample as a function of temperature. For a pure crystalline compound, the melting transition is sharp. Impurities that are soluble in the melt but not the solid phase cause a depression and broadening of the melting peak.[11] This phenomenon can be modeled by the Van't Hoff equation to provide a quantitative measure of total mole percent impurity.[12][13] It serves as an excellent orthogonal method to chromatography, as it is a bulk thermal property measurement and is insensitive to impurities that co-elute in HPLC. However, it is only applicable to crystalline, thermally stable compounds that do not decompose upon melting.[14]

Detailed Experimental Protocol:

ParameterSpecificationRationale
Instrument Differential Scanning Calorimeter
Sample Pans Aluminum, hermetically sealedPrevents sublimation/evaporation during the experiment.
Sample Mass 1-3 mgSmall sample size minimizes thermal lag.[13]
Purge Gas Nitrogen, 50 mL/minProvides an inert atmosphere.
Heating Rate 1 °C/minSlow heating rate is required for the purity analysis to approach thermal equilibrium.
Temperature Range 25 °C to 60 °C (based on expected MP of 41-42°C)[15]Range should bracket the melting point of the compound.
Calibration Calibrate temperature and cell constant with high-purity Indium.Ensures accuracy of the measured temperature and enthalpy.

Experimental Workflow:

DSC_Workflow DSC Purity Analysis Workflow A Calibrate DSC with Indium Standard B Accurately weigh 1-3 mg Sample into Al pan A->B Pre-analysis C Hermetically Seal Pan B->C D Heat Sample at 1 °C/min under Nitrogen C->D E Record Heat Flow vs. Temperature D->E F Apply Van't Hoff Equation to Melting Peak E->F G Determine Mole % Impurity F->G

Caption: Differential Scanning Calorimetry (DSC) workflow for bulk purity determination.

Data Interpretation: The software integrates partial areas of the melting endotherm and plots the sample temperature versus the reciprocal of the fraction melted (1/F). The slope of this line is used to calculate the mole fraction of impurities.

Comparative Analysis: A Hypothetical Case Study

To illustrate the power of this orthogonal approach, let's consider hypothetical results from three different commercial suppliers of this compound.

Analytical TestSupplier ASupplier BSupplier C
Appearance Off-white powderYellowish powderWhite crystalline solid
HPLC Purity (Area %) 99.2%97.5% (contains 1.8% 2,2'-bithiophene)99.8%
GC-MS (Residual Solvents) Toluene: 1200 ppmNot DetectedNot Detected
qNMR Purity (w/w %) 98.1%97.2%99.7%
DSC Purity (Mole %) 98.5%97.8%99.8%

Analysis & Recommendations:

  • Supplier C is the clear choice for high-stakes applications. The purity values are consistently high across all platforms, indicating a lack of both structurally related impurities and residual solvents. The white crystalline appearance is also a good qualitative indicator of high purity.

  • Supplier A appears good based on HPLC alone, but the qNMR and DSC results are lower. The GC-MS data reveals the reason: significant residual toluene. While the chromatographic purity is high, the absolute purity is compromised by the solvent. This material may be acceptable for some applications but would require rigorous drying before use in sensitive assays or stoichiometric reactions.

  • Supplier B is unsuitable for most applications without re-purification. The HPLC data clearly shows a significant, identified impurity (2,2'-bithiophene), which is a plausible homocoupling side-product. The lower purity is confirmed by both qNMR and DSC. The yellowish color is consistent with the presence of this conjugated impurity.

Conclusion

The purity assessment of a chemical reagent is not a single measurement but a comprehensive investigation. By employing an orthogonal set of analytical techniques—HPLC for related substances, GC-MS for volatiles, qNMR for absolute content, and DSC for bulk thermal purity—we can build a complete and trustworthy profile of a commercial sample. This guide provides the framework for such an investigation, empowering researchers to validate the quality of their materials, ensure the reproducibility of their results, and accelerate their path to discovery. Relying solely on a supplier's CoA is a risk; performing a thorough, multi-faceted analysis is an investment in scientific integrity.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link][6]

  • Gijbels, M. J., & Bos, R. (2002). GLC and GLC-MS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C, 57(1-2), 63-71. [Link][3]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. [Link][7]

  • Butts, C. P., Jones, C. R., & Harvey, J. N. (2008). “Pure by NMR”? Organic Letters, 10(22), 5227–5230. [Link][8]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis? Quora. [Link][9]

  • Heister, A., et al. (2007). Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products. Analytical and Bioanalytical Chemistry, 389(6), 1937-1945. [Link][4]

  • Creative Biolabs. (n.d.). Purity Determination by DSC. Creative Biolabs. [Link][11]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. TA Instruments. [Link]

  • Jorgensen, W. L. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9221–9221. [Link][10]

  • Margl, L., et al. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link][5]

  • Csupor-Löffler, B., et al. (2009). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. ResearchGate. [Link][16]

  • Asgharian, R., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 934-938. [Link][14]

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  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link][18]

  • Scribd. (n.d.). 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. Scribd. [Link][12]

  • Spizzirri, U. G., et al. (2009). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food and Nutrition Sciences, 1(2), 13-21. [Link][2]

  • LabRulez GCMS. (2011). Sulfur compounds - Analysis of thiophene in benzene. LabRulez. [Link][19]

  • Herráez-Hernández, R., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 22(5). [Link][20]

  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. NETZSCH. [Link][13]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Phenol. NCBI Bookshelf. [Link][21]

  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. EPA. [Link][22]

  • Maccari, R., et al. (2018). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 23(11), 2843. [Link][23]

  • Cammann, K., et al. (1995). On-line sample preparation and determination of phenols with a Flow-Analysis method. Fresenius' Journal of Analytical Chemistry, 351(2-3), 226-230. [Link][24]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. EPA. [Link][25]

  • Boron Molecular. (n.d.). CAS RN 106584-13-8 | this compound. Boron Molecular. [Link][26]

  • Vibzz Lab. (2022, September 18). Tests for Identification of Phenols : Organic Qualitative Analysis. YouTube. [Link][27]

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  • Encyclopedia.pub. (2021). Synthesis of Thienothiophenes. Encyclopedia.pub. [Link][29]

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A Senior Application Scientist's Guide to Inter-Laboratory Characterization of 2-(Thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Reproducibility in Analytical Chemistry

In the realm of drug development and materials science, the precise and accurate characterization of chemical entities is the bedrock upon which all subsequent research is built. A molecule's identity, purity, and stability profile are not mere data points; they are critical determinants of safety, efficacy, and intellectual property. However, analytical results can be deceptively variable, influenced by subtle differences in instrumentation, reagents, and operator technique. Inter-laboratory comparisons, therefore, are not simply a validation exercise but a fundamental component of scientific rigor.[1][2] They serve as the ultimate test of a method's robustness, ensuring that the analytical data generated for a compound like 2-(Thiophen-2-yl)phenol is consistent, reliable, and transferable across different research and manufacturing sites globally.[2][3]

This guide provides a framework for conducting an inter-laboratory comparison for the characterization of this compound, a versatile heterocyclic building block. We will delve into the core analytical techniques, providing not just protocols, but the scientific rationale behind them, grounded in established validation principles from regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6]

Subject Compound Profile: this compound

Before embarking on any analytical campaign, a thorough understanding of the target molecule is essential. This compound is an organic compound featuring a phenol ring substituted with a thiophene group. Its structure presents a unique combination of aromatic and heteroaromatic characteristics, influencing its chemical and physical properties.

PropertyValueSource
CAS Number 106584-13-8[7][8][9]
Molecular Formula C₁₀H₈OS[7][8]
Molecular Weight 176.24 g/mol [8]
Appearance Typically a solid at room temperature[9]
Solubility Soluble in organic solvents[9]
Structure Chemical structure of this compoundPubChem CID: 3564195[8]

Core Analytical Methodologies & Protocols

The comprehensive characterization of this compound relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together, they create a high-confidence profile of the compound. For an inter-laboratory study, it is critical that all participating sites adhere to the same validated protocols.

Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of phenolic compounds and quantifying the active moiety.[10][11][12] A reversed-phase method is typically employed due to the moderately nonpolar nature of the analyte.

Causality Behind Experimental Choices:

  • Column: A C18 column is the standard choice for separating moderately polar to nonpolar compounds like substituted phenols, offering excellent retention and resolution.

  • Mobile Phase: A gradient of a weak acid in water and an organic solvent (like acetonitrile or methanol) is used.[10][13] The acid (e.g., phosphoric or acetic acid) suppresses the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks. The gradient elution ensures that both the main compound and any potential impurities with different polarities are eluted efficiently within a reasonable run time.[10]

  • Detection: A Diode-Array Detector (DAD) or UV-Vis detector is ideal.[10] It allows for monitoring at multiple wavelengths, which can help in identifying co-eluting impurities and selecting the optimal wavelength (λ_max) for quantification, thereby maximizing sensitivity.

Experimental Protocol: HPLC-DAD

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: Waters Sunfire™ C18 or equivalent (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-20 min: 20% B to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% B to 20% B

    • 26-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 25 °C.[15]

  • Detection Wavelength: Monitor at 254 nm, verify λ_max from the DAD spectrum.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the test sample in methanol to a target concentration of 50 µg/mL.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[6][16]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is indispensable for confirming the chemical structure. Both ¹H and ¹³C NMR spectra should be acquired. Thiophene derivatives have been extensively characterized by these techniques.[17][18]

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful as it will show the exchangeable phenolic proton (-OH), which may not be visible in CDCl₃.

  • Techniques: In addition to standard ¹H and ¹³C spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning protons and their attached carbons, which is a key part of demonstrating specificity.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition: Acquire with a sufficient number of scans to achieve a signal-to-noise ratio >100 for the smallest proton signal. Key parameters include a 30° pulse angle and a relaxation delay of at least 1 second.

  • ¹³C NMR Acquisition: Acquire with proton decoupling. A sufficient number of scans and a longer relaxation delay (2-5 seconds) are necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (DMSO at ~2.50 ppm) and the ¹³C spectrum to the solvent peak (DMSO at ~39.52 ppm).

  • Interpretation: Analyze chemical shifts, coupling constants (J-values), and integration to confirm the expected structure of this compound.

Molecular Weight Confirmation by Mass Spectrometry (MS)

MS provides the exact mass of the molecule, confirming its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this compound.[19][20]

Experimental Protocol: ESI-MS

  • Instrumentation: A mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution mass spectrometry).

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile.

  • Ionization Mode: Run in both positive and negative ion modes. The phenolic proton can be lost to form [M-H]⁻ in negative mode, while the thiophene sulfur or phenol oxygen could be protonated to form [M+H]⁺ in positive mode.

  • Data Analysis: Compare the observed accurate mass of the molecular ion with the theoretically calculated mass for C₁₀H₈OS. The mass error should be within 5 ppm for high-resolution instruments.

Functional Group Identification by FT-IR Spectroscopy

FT-IR is a rapid and simple technique to confirm the presence of key functional groups. The spectra of thiophene and phenol moieties have characteristic absorption bands.[21][22][23]

Experimental Protocol: FT-IR (ATR)

  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Expected Peaks:

    • ~3200-3600 cm⁻¹: Broad O-H stretch from the phenolic group.[23]

    • ~3100-3000 cm⁻¹: Aromatic C-H stretches.

    • ~1600-1450 cm⁻¹: C=C stretching vibrations from both aromatic rings.[23]

    • ~1200-1000 cm⁻¹: C-O stretch of the phenol and in-plane C-H bending.[22]

    • ~700-900 cm⁻¹: C-H out-of-plane bending and C-S stretching vibrations characteristic of the thiophene ring.[17][22]

Designing the Inter-Laboratory Study

A successful inter-laboratory study requires meticulous planning, from sample distribution to data analysis. The objective is to assess the reproducibility of the characterization methods when performed by different analysts in different laboratories.[1][24]

Workflow for Inter-Laboratory Validation The entire process can be visualized as a structured workflow, ensuring all participants follow the same path and that data is handled consistently.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis at Participating Labs cluster_2 Phase 3: Data Consolidation & Analysis A Central Lab: Prepare and Homogenize Master Batch B Characterize Master Batch (Primary Reference Data) A->B C Distribute Aliquots & Validated Protocols to Participating Labs B->C D Lab 1: Execute Protocols (HPLC, NMR, MS, FTIR) C->D E Lab 2: Execute Protocols (HPLC, NMR, MS, FTIR) C->E F Lab 'n': Execute Protocols (HPLC, NMR, MS, FTIR) C->F G Submit Raw Data & Reports to Central Coordinator D->G E->G F->G H Statistical Analysis of Results (e.g., Normalized Error, RSD) G->H I Issue Final Comparison Report H->I

Caption: Workflow for Inter-Laboratory Validation of an Analytical Method.

Data Presentation and Comparison

For quantitative results, especially from HPLC, data should be compiled into clear tables to facilitate comparison.

Table 1: Hypothetical Inter-Laboratory HPLC Purity Results

Laboratory IDRetention Time (min)Purity by Area %Assay vs. Standard (%)
Central Lab (Ref)15.2199.85100.1
Lab A15.2599.7999.5
Lab B15.1999.89101.0
Lab C15.2399.8199.8
Mean 15.22 99.83 100.1
RSD (%) 0.16% 0.04% 0.65%

Table 2: Qualitative Method Comparison Across Labs

TechniqueParameterLab A ResultLab B ResultLab C ResultConformance
¹H NMR Key Chemical Shifts (ppm)Consistent with RefConsistent with RefConsistent with RefYes
MS [M-H]⁻ Mass (m/z)175.0220175.0218175.0221Yes (all <5 ppm error)
FT-IR Key Peaks (cm⁻¹)O-H, C=C, C-S presentO-H, C=C, C-S presentO-H, C=C, C-S presentYes

Choosing the Right Tool for the Job

Different analytical questions require different tools. This decision-making process should be standardized across all labs.

G Start Analytical Goal? Identity Confirming Structure Start->Identity Identity Purity Quantifying Impurities Start->Purity Purity Quant Assay/Potency Start->Quant Quantification Func Functional Groups? Identity->Func NMR NMR Identity->NMR MS High-Res MS Identity->MS HPLC HPLC-DAD Purity->HPLC Quant->HPLC FTIR FT-IR Func->FTIR

Caption: Decision tree for selecting the primary analytical technique.

Conclusion and Best Practices

An inter-laboratory comparison for the characterization of this compound is a critical step in establishing a reliable analytical profile for the molecule. Success hinges on a foundation of robust, validated methods and meticulous planning. Key takeaways for ensuring trustworthy and reproducible results include:

  • Standardization is Paramount: All participating laboratories must use the same, clearly documented, and validated analytical procedures.

  • Orthogonal Methods: Employ a combination of techniques (e.g., chromatography, spectroscopy) to build a comprehensive and self-verifying characterization package.

  • Adherence to Guidelines: Base all method validation on internationally recognized standards, such as the ICH Q2(R2) guideline, to ensure regulatory compliance and scientific soundness.[3][4]

  • Centralized Coordination: A central coordinating laboratory should be responsible for sample distribution, data compilation, and statistical analysis to ensure impartiality and consistency.

By following this framework, researchers, scientists, and drug development professionals can generate a high-integrity data package for this compound that is transferable, reproducible, and fit for its intended purpose.

References

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA.
  • Shashidhara, G.S., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Advanced Research in Science, Communication and Technology.
  • DempoChem. (n.d.). This compound | CAS 106584-13-8. DempoChem.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
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  • Wojciechowski, K. L., & Sinclair, A. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of visualized experiments : JoVE.
  • Bruno, A., et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules.
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  • BenchChem. (n.d.). A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 8-Epiloganin. BenchChem.
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  • ResearchGate. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate.
  • Cetin, A., et al. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate.
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  • Pop, R. M., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Molecules.
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  • Iio, R., et al. (2016). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences.
  • Narasimhaswamy, T., et al. (2005). Synthesis and 13C CPMAS NMR Characterization of Novel Thiophene-Based Nematogens. Chemistry of Materials.
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Safety Operating Guide

Mastering Chemical Lifecycle Management: A Senior Application Scientist's Guide to the Proper Disposal of 2-(Thiophen-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and the pioneering drug development professional, the lifecycle of a chemical compound extends far beyond the confines of the reaction flask. Responsible stewardship of chemical reagents, from acquisition to disposal, is a cornerstone of laboratory safety, environmental integrity, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Thiophen-2-yl)phenol, a compound featuring both a phenol and a thiophene moiety. In the absence of a specific, comprehensive Safety Data Sheet (SDS) detailing disposal, this document synthesizes established protocols for its constituent chemical classes to ensure a cautious and compliant approach.

The core principle of this guide is self-validating safety: by understanding the "why" behind each step, you, the scientist, are empowered to make informed decisions, ensuring that every action taken mitigates risk and upholds the highest standards of laboratory practice.

Hazard Assessment: The "Why" Behind the Protocol

This compound must be treated as a hazardous substance. This classification is not arbitrary; it is a determination based on the well-documented toxicities of its structural components: phenols and thiophenes.

  • The Phenol Moiety: Phenol is acutely toxic and corrosive.[1][2] It can cause severe skin burns, eye damage, and is toxic if swallowed, inhaled, or in contact with skin. Chronic exposure can lead to damage to the central nervous system, liver, and kidneys.[1] Environmentally, phenol is toxic to aquatic life with long-lasting effects. Therefore, it must never be washed down the drain.[2][3]

  • The Thiophene Moiety: Thiophene and its derivatives are also classified as harmful and irritants.[4] While often less acutely toxic than phenol, they can cause skin, eye, and respiratory irritation.[5] The environmental fate of many thiophene derivatives is not well-characterized, necessitating a cautious approach to disposal to prevent environmental contamination.

Due to these combined hazards, all waste containing this compound—including the pure compound, reaction mixtures, contaminated labware, and personal protective equipment (PPE)—must be classified and handled as hazardous chemical waste.[4]

Quantitative Data Summary: At-a-Glance Safety Profile

The following table summarizes key hazard and disposal information, extrapolated from data on phenol and thiophene derivatives. This serves as a conservative guide for safe handling and disposal.

ParameterGuidelineSource Analogs
Waste Classification Hazardous WastePhenol, Thiophene[4][6]
Primary Hazards Toxic if swallowed, in contact with skin, or inhaled. Causes skin/eye irritation/burns.[4]Phenol, Thiophene Derivatives[4][5]
Personal Protective Equipment (PPE) Nitrile gloves (double-layered recommended), safety goggles with side shields or face shield, lab coat.[1][4][7]General Laboratory Practice
Recommended Disposal Method Incineration by a licensed hazardous waste disposal facility.[2][6]Phenol[2][6]
Spill Containment Material Inert absorbent material (e.g., vermiculite, sand, diatomaceous earth).[2][4][8]Phenol[2][8]

Experimental Protocol: Step-by-Step Disposal Procedures

Adherence to a systematic disposal protocol is critical. The following steps provide a clear workflow for managing waste streams containing this compound.

Waste Segregation and Collection

Proper segregation at the point of generation is the most crucial step in a compliant waste management program. Never mix incompatible waste streams.

  • Solid Waste:

    • Collect unreacted this compound, contaminated weigh boats, spatulas, and disposable labware in a dedicated, clearly labeled hazardous waste container.[4]

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.[4]

    • Contaminated sharps (needles, scalpels) must be placed in a designated puncture-resistant sharps container.

  • Liquid Waste:

    • Collect solutions containing this compound (e.g., from reaction workups, chromatography fractions) in a labeled, leak-proof, and shatter-proof hazardous waste container.[6]

    • Do not mix this waste with other streams, particularly halogenated solvents, unless your institution's guidelines permit it. Phenol/chloroform mixtures are often treated as a separate halogenated waste stream.[6]

    • Aqueous solutions and rinsing water from cleaning contaminated equipment must also be collected as hazardous waste.[1][2]

  • Contaminated Personal Protective Equipment (PPE):

    • Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag, separate from regular trash.[4]

    • This waste should be sealed and placed in a rigid container for pickup.

Labeling and Storage

Clear and accurate labeling prevents accidents and ensures proper handling by waste management personnel.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and list any other chemical constituents in the container.[4] Include the date of waste generation and the responsible researcher's name.[4]

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[4] This area should be away from heat, sparks, or open flames and separate from incompatible chemicals.[1][9]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate (If Necessary): For large spills or if the substance is heated, evacuate the area and call your institution's Environmental Health and Safety (EHS) office.[1][8]

  • Don Appropriate PPE: Before addressing a small spill, ensure you are wearing appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[1][7]

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[2][4] Do not use combustible materials like paper towels as the primary absorbent.[8]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[4][8]

  • Decontaminate Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.[4] Collect all cleaning materials as hazardous waste.[4]

Visualization of Disposal Workflow

To ensure clarity, the decision-making process for the disposal of this compound is illustrated below. This workflow guides the user from the point of waste generation to final collection.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Pathway Generate Generate Waste Containing This compound Solid Solid Waste? (e.g., pure compound, contaminated labware) Generate->Solid Liquid Liquid Waste? (e.g., solutions, filtrates) PPE Contaminated PPE? (e.g., gloves, disposable coats) Solid->Liquid No SolidContainer Collect in Labeled HDPE Container Solid->SolidContainer Yes Liquid->PPE No LiquidContainer Collect in Labeled Shatter-Proof Container Liquid->LiquidContainer Yes PPEContainer Collect in Labeled Waste Bag/Container PPE->PPEContainer Yes Storage Store in Designated Waste Accumulation Area SolidContainer->Storage LiquidContainer->Storage PPEContainer->Storage Pickup Arrange Pickup by EHS or Licensed Waste Contractor Storage->Pickup

Caption: Waste Disposal Decision Workflow for this compound.

Final Disposal: The End of the Lifecycle

The ultimate disposal of this compound waste must be conducted by professionals.

  • Incineration: The recommended and safest method for disposing of phenol and its derivatives is through high-temperature incineration at a licensed chemical disposal facility.[2][6] This process ensures the complete destruction of the compound, preventing its release into the environment.[2]

  • Institutional Procedures: Arrange for the collection of your properly segregated and labeled hazardous waste through your institution's Environmental Health and Safety (EHS) office or their designated hazardous waste disposal contractor.[4]

By internalizing these procedures, you not only protect yourself and your colleagues but also contribute to a culture of safety and environmental responsibility that is the hallmark of scientific excellence.

References

  • ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure - Phenol. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely?. YouTube. Retrieved from [Link]

  • University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • University of New Mexico. (n.d.). Standard Operating Procedure - Phenol. UNM Chemistry. Retrieved from [Link]

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A Researcher's Comprehensive Guide to Handling 2-(Thiophen-2-yl)phenol: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound at the forefront of research, 2-(Thiophen-2-yl)phenol presents unique handling challenges. Its molecular structure, combining a phenol group with a thiophene ring, suggests a hazard profile that demands rigorous safety protocols. Phenol is known for its acute toxicity and corrosivity, capable of causing severe skin burns and systemic damage, while thiophene derivatives can carry their own set of toxicological concerns.[1] This guide provides a deep, procedural framework for the safe handling of this compound, ensuring the protection of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Threat

A thorough risk assessment is the foundation of safe laboratory practice. Given the structure of this compound, we must anticipate hazards associated with both phenol and thiophene-containing compounds.

  • Corrosive and Toxic Effects: Phenol is corrosive and can cause severe chemical burns, which may be initially painless due to its anesthetic properties.[1] More critically, it is readily absorbed through the skin and can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[1][2] Fatalities have been reported from skin exposure to as little as 25% of body surface area.[3]

  • Respiratory Hazards: While this compound is a solid at room temperature, it can become an inhalation hazard if aerosolized or if it sublimes.[4] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Eye Damage: As with most corrosive phenols, contact with the eyes can cause severe irritation and potentially permanent damage.

Recommended Exposure Limits & Physical Properties
PropertyValueSource
Molecular FormulaC₁₀H₈OS[7]
Molecular Weight176.24 g/mol [7]
AppearanceSolid, crystalline[4]
Melting Point41-42 °C[4]
Storage2-8°C, protect from light[4]

Personal Protective Equipment (PPE): An Essential Barrier

The selection of appropriate PPE is your primary defense against exposure. The following recommendations are based on the high-risk nature of phenol-like compounds.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Double-gloving: Inner nitrile exam glove, outer neoprene or butyl rubber gloves.Phenol can penetrate standard nitrile gloves. Neoprene or Viton® offer superior resistance for extended handling.[1][2][8] Double-gloving provides an additional layer of protection.
Eye & Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.Protects against splashes of solutions or dispersal of solid powder, which can cause severe eye damage.[2]
Body Protection A flame-resistant lab coat worn over a chemical-resistant apron.Provides a barrier against spills and splashes. The apron adds a layer of chemical resistance.
Respiratory Protection A government-approved respirator may be required for large quantities or poor ventilation.To prevent inhalation of dust or vapors.[5]
PPE Selection Workflow

The level of PPE required is dictated by the specific task. This workflow helps in making an informed decision.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_procedure Procedure Type cluster_scale Scale of Operation cluster_ppe Required PPE Level start Assess Experimental Task proc_type Handling Solid or Solution? start->proc_type scale Small Scale (<1g) or Large Scale? proc_type->scale Solid proc_type->scale Solution ppe_base Core PPE: - Double Gloves (Nitrile + Neoprene/Butyl) - Safety Goggles - Lab Coat + Apron scale->ppe_base Small Scale ppe_enhanced Enhanced PPE: - Core PPE - Full-Face Shield - Work in Fume Hood scale->ppe_enhanced Large Scale Emergency_Response_Workflow cluster_incident Incident Occurs cluster_type Incident Type cluster_spill Spill Response cluster_exposure Exposure Response incident Exposure or Spill Event type Spill or Exposure? incident->type spill_size Small or Large? type->spill_size Spill exposure_route Skin, Eye, or Inhalation? type->exposure_route Exposure spill_small Absorb with sand/vermiculite. Collect in sealed container for disposal. spill_size->spill_small Small spill_large Evacuate Area. Call EHS/911. spill_size->spill_large Large skin Remove clothing. Safety shower (15 min). Apply PEG 300/400. exposure_route->skin Skin eye Eyewash station (15 min). exposure_route->eye Eye inhalation Move to fresh air. exposure_route->inhalation Inhalation medical Seek Immediate Medical Attention skin->medical eye->medical inhalation->medical

Caption: Emergency response workflow for incidents involving this compound.

Waste Disposal

All materials contaminated with this compound, including excess solid, solutions, contaminated gloves, absorbent materials, and pipette tips, must be treated as hazardous waste. [9]

  • Segregation: Collect all phenol-containing waste in a dedicated, sealed, and clearly labeled hazardous waste container. [1]Do not mix with other waste streams.

  • Labeling: The container must be labeled "Hazardous Waste - Phenol Contamination."

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. The safest final disposal method is typically incineration at a licensed facility. [10] By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound, ensuring personal safety while advancing scientific discovery.

References

  • PubChem. This compound. [Link]

  • University of New Mexico. Standard Operating Procedure - Phenol. [Link]

  • The University of Queensland. Working Safely with Phenol Guideline. [Link]

  • Texas Woman's University. Phenol SOP. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Thiophenol. [Link]

  • protocols.io. PHENOL FIRST AID and personal protective equipment. [Link]

  • Loba Chemie. 2-ETHOXYPHENOL FOR SYNTHESIS. [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - Phenol. [Link]

  • University of California, Santa Cruz. Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. [Link]

  • Chemistry For Everyone. How Do You Dispose Of Phenol Safely? - YouTube. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.